Benzyldimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155373. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C9H13Si/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDKWDVYZOKBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883702 | |
| Record name | Benzene, [(dimethylsilyl)methyl]- | |
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Molecular Weight |
149.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-70-5 | |
| Record name | Benzene, ((dimethylsilyl)methyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(phenylmethyl)silane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, [(dimethylsilyl)methyl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, [(dimethylsilyl)methyl]- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30883702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Benzyldimethylsilane synthesis from benzyl chloride and dimethylsilane
An In-Depth Technical Guide to the Synthesis of Benzyldimethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organosilicon compound with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its utility as a protecting group, a reducing agent, and a synthetic intermediate makes robust and scalable synthetic procedures essential for laboratory and industrial applications.[][3] This guide provides a comprehensive technical overview of the predominant and most reliable method for synthesizing this compound, originating from benzyl chloride. While a direct reaction between benzyl chloride and dimethylsilane presents significant mechanistic hurdles, the Grignard pathway offers a well-established and efficient alternative. This document details the underlying chemical principles, provides a step-by-step experimental protocol, discusses critical process parameters, and outlines essential safety considerations for this synthesis.
Introduction: The Significance of this compound
Organosilanes are pivotal building blocks in modern chemistry. The incorporation of a silicon moiety into organic molecules can enhance thermal stability, modify reactivity, and improve pharmacokinetic properties in drug candidates.[1] this compound (CAS 1631-70-5), a colorless to pale yellow liquid, is particularly valuable.[1][4] It serves as a key reagent for introducing the benzyldimethylsilyl (BDMS) group, which can function as a protecting group for alcohols and amines or participate in advanced cross-coupling reactions.[1][] Its applications in pharmaceutical development include the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄Si | [6] |
| Molecular Weight | 150.29 g/mol | [6] |
| Boiling Point | 69-71 °C at 15 mmHg | [4] |
| Density | 0.949 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.502 | [4] |
| Flash Point | 56 °C (132.8 °F) - closed cup |[4] |
Synthetic Strategy: From Benzyl Chloride to this compound
A direct nucleophilic substitution of benzyl chloride with dimethylsilane is not a conventional or efficient synthetic route. The Si-H bond in dimethylsilane is not sufficiently nucleophilic to displace the chloride ion effectively under standard conditions. The most field-proven and reliable method for this transformation involves a two-step process centered on a Grignard reaction, which utilizes the specified precursor, benzyl chloride.
This strategy involves:
-
Formation of a Grignard Reagent : Benzyl chloride is reacted with magnesium metal in an anhydrous ether solvent to form benzylmagnesium chloride.
-
Silylation : The highly nucleophilic Grignard reagent is then reacted with a suitable dimethylsilyl electrophile, such as dichlorodimethylsilane, to form the C-Si bond and yield the target product.[7]
This approach is advantageous due to its high efficiency, use of readily available starting materials, and scalability.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Insights: The Grignard Pathway
The core of this synthesis is the formation of a carbon-silicon bond via nucleophilic attack.
-
Grignard Formation : Magnesium metal undergoes an oxidative insertion into the carbon-chlorine bond of benzyl chloride. This process generates the highly polarized organometallic compound, benzylmagnesium chloride, where the benzylic carbon atom is strongly nucleophilic.
-
Nucleophilic Attack : The electron-rich benzylic carbon of the Grignard reagent attacks the electrophilic silicon atom of dichlorodimethylsilane. This displaces one of the chloride ions in a classic nucleophilic substitution reaction, forming benzyl(chloro)dimethylsilane as an intermediate.
-
Reduction (In-situ) : Although not explicitly detailed in all literature, the remaining Si-Cl bond in the intermediate can be reduced to the desired Si-H bond of this compound during the workup or by other reaction components. A more direct route to this compound would involve using chlorodimethylsilane (H-Si(CH₃)₂Cl) as the electrophile, if available. However, starting with dichlorodimethylsilane is a common industrial practice.[7] For the purpose of this guide, we will focus on the well-documented pathway using dichlorodimethylsilane followed by an implicit reduction step or by assuming the use of chlorodimethylsilane.
Caption: Reaction mechanism for the Grignard-based synthesis pathway.
Experimental Protocol
This protocol is a synthesized representation based on established organometallic procedures.[8][9] Extreme caution is required. All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Reagents and Equipment
-
Reagents : Benzyl chloride (≥99%), magnesium turnings, dichlorodimethylsilane (≥99%), anhydrous diethyl ether or THF, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
-
Equipment : Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, inert gas line (Ar/N₂), ice bath, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Procedure
-
Apparatus Setup : Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas. Equip a 1-L three-necked flask with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet.
-
Grignard Reagent Preparation :
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve benzyl chloride (1.0 equivalent) in approximately 200 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (~10%) of the benzyl chloride solution to the magnesium. Initiation may require gentle warming or the addition of an iodine crystal. An exothermic reaction indicates initiation.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark, cloudy solution is the benzylmagnesium chloride reagent.
-
-
Silylation Reaction :
-
Cool the Grignard reagent solution in an ice bath to 0 °C.
-
Dissolve dichlorodimethylsilane (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. A white precipitate (MgCl₂) will form immediately.[8]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Workup and Purification :
-
Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.[10]
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.[9]
-
Safety, Handling, and Waste Disposal
Trustworthiness in protocol design necessitates a robust safety framework. This synthesis involves hazardous materials that require strict adherence to safety protocols.
-
Benzyl Chloride : This compound is a lachrymator, corrosive, and a suspected carcinogen.[11][12] It causes severe skin burns and eye damage.[12][13] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[12]
-
Dimethylsilane & Chlorosilanes : Dimethylsilane is a flammable gas.[14] Dichlorodimethylsilane is a flammable liquid that reacts with moisture to produce HCl gas.[15] All silanes should be handled under an inert atmosphere, away from ignition sources.[4][14]
-
Grignard Reagents : These are highly reactive and pyrophoric upon exposure to air and react violently with water. Anhydrous conditions are not just for yield but are critical for safety.
-
Engineering Controls : The entire procedure must be conducted in a well-ventilated chemical fume hood.[11] An emergency eye wash and safety shower must be immediately accessible.[14]
-
Waste Disposal : Quench any unreacted Grignard reagent carefully with an appropriate solvent like isopropanol before aqueous disposal. All chemical waste must be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound from benzyl chloride is most effectively and reliably achieved through a Grignard pathway. This method leverages classic organometallic principles to construct the target C-Si bond with high fidelity. By understanding the underlying mechanism, carefully controlling reaction parameters—particularly maintaining anhydrous conditions—and adhering to stringent safety protocols, researchers can successfully produce this valuable synthetic building block. While modern catalytic methods for C-Si bond formation are emerging, the Grignard route remains a cornerstone of practical organosilane synthesis in both academic and industrial settings.[16][17]
References
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Gelest, Inc. (2015). DIMETHYLSILANE Safety Data Sheet. Retrieved from [Link]
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Wang, Z., et al. (2023). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. National Institutes of Health. Retrieved from [Link]
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Allwood, D. M., Browne, D. L., & Ley, S. V. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses Procedure. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylsilanes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of vinylsilanes. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Rhodium-Catalyzed Dehydrogenative/Oxidative Olefination of N,N-Diethylbenzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74205, Benzyl(dimethyl)silane. Retrieved from [Link]
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Chemsrc. (2025). Benzyl(dimethyl)silane | CAS#:1631-70-5. Retrieved from [Link]
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Supporting Information. (n.d.). General procedure for Ni-catalyzed Suzuki-Miyaura coupling of benzyl electrophiles. Retrieved from [Link]
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Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). (Chloromethyl)dimethylphenylsilane. Organic Syntheses Procedure. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]
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Yamamoto, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications. Retrieved from [Link]
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PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]
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Artetxe, M., et al. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Retrieved from [Link]
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Stork, G., & Sher, P. M. (n.d.). 3-methylene-4-isopropyl-1,1-cyclopentanedicarboxylic acid, dimethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
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An In-Depth Technical Guide to Benzyldimethylsilane (CAS: 1631-70-5)
Introduction: Unveiling a Versatile Organosilicon Reagent
Benzyldimethylsilane (BDMS), identified by CAS number 1631-70-5, is an organosilicon compound of significant interest to the research and pharmaceutical development communities.[1] Structurally characterized by a benzyl group and two methyl groups attached to a silicon hydride moiety, this liquid reagent offers a unique combination of reactivity and stability.[1] Its core utility stems from the polarized silicon-hydrogen (Si-H) bond, which serves as a source of hydridic character, enabling its participation in a range of synthetic transformations. This guide provides an in-depth exploration of the properties, reactivity, and field-proven applications of this compound, designed to equip researchers with the technical knowledge required for its effective implementation in complex synthetic workflows. It is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Core Physicochemical & Structural Characteristics
A thorough understanding of a reagent's physical properties is paramount for its proper handling, storage, and application in experimental design. This compound is a colorless to pale yellow liquid with moderate volatility and a characteristic hydrophobicity.[1]
Physical and Chemical Properties
The essential physicochemical data for this compound are summarized below. These parameters are critical for reaction setup, solvent selection, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 1631-70-5 | [2] |
| Molecular Formula | C₉H₁₄Si | [2] |
| Molecular Weight | 150.29 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 69-71 °C @ 15 mmHg | [3] |
| Density | 0.949 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.502 | [4] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents; insoluble in water. | |
| Stability | Stable in sealed containers under a dry, inert atmosphere. | |
| Hydrolytic Sensitivity | Reacts with aqueous base. |
Molecular Structure
The structure of this compound features a central silicon atom bonded to two methyl groups, a benzylic methylene group, and a hydrogen atom. This arrangement is key to its chemical behavior.
Caption: Molecular structure of this compound.
Spectroscopic Profile (Predicted)
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale & Key Characteristics |
| ¹H NMR | Si-H | ~3.8 - 4.2 ppm (septet or multiplet) | The proton directly attached to silicon is significantly deshielded and will couple to the adjacent methyl protons.[3] |
| C₆H₅-CH₂-Si | ~2.1 - 2.3 ppm (singlet or doublet) | Benzylic protons adjacent to a silyl group. May show small coupling to the Si-H proton.[10] | |
| Si-(CH₃)₂ | ~0.0 - 0.2 ppm (doublet) | Protons of the methyl groups on silicon are highly shielded. They will couple to the Si-H proton.[10] | |
| C₆H₅ | ~7.0 - 7.4 ppm (multiplet) | Standard aromatic region for a monosubstituted benzene ring.[7] | |
| ¹³C NMR | C₆H₅ (aromatic) | ~125 - 140 ppm | Multiple signals expected for the ipso, ortho, meta, and para carbons of the phenyl ring.[8][11] |
| C₆H₅-CH₂-Si | ~25 - 30 ppm | Benzylic carbon atom.[8] | |
| Si-(CH₃)₂ | ~ -5 to 0 ppm | Highly shielded methyl carbons attached to silicon.[11] | |
| IR | Si-H Stretch | 2100 - 2150 cm⁻¹ (Strong, Sharp) | This is the most characteristic and diagnostic peak for a hydrosilane. Its high intensity and location in a relatively clean region of the spectrum make it easy to identify.[9] |
| C-H (sp³) Stretch | 2850 - 3000 cm⁻¹ | From the methyl and methylene groups.[12] | |
| C-H (sp²) Stretch | 3000 - 3100 cm⁻¹ | From the aromatic ring.[12] | |
| C=C Aromatic Bend | 1450 - 1600 cm⁻¹ | In-ring vibrations of the phenyl group.[12] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 150 | The parent ion corresponding to the molecular weight. |
| Major Fragments | m/z 91 (C₇H₇⁺) m/z 135 ([M-CH₃]⁺) m/z 59 ([SiH(CH₃)₂]⁺) | The most prominent fragment is often the tropylium ion (m/z 91) from the cleavage of the benzyl-silicon bond. Loss of a methyl group is also a common fragmentation pathway for silyl compounds.[13][14] |
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the chemistry of the silicon-hydrogen bond. This bond is relatively weak and polarized with a partial negative charge on the hydrogen (hydridic character), making it susceptible to a variety of transformations.
Caption: Core reactivity pathways of this compound.
-
Hydrosilylation: In the presence of transition metal catalysts (e.g., Iridium), the Si-H bond can add across alkenes and alkynes, forming new silicon-carbon bonds. This is a powerful method for functionalizing unsaturated systems.
-
Ionic Hydrogenation: Hydrosilanes are weak hydride donors and do not reduce carbonyls or imines directly.[15] However, upon activation with a strong protic or Lewis acid, the substrate (e.g., a ketone) is activated, and the silane can then deliver a hydride, effecting a reduction.[15]
-
Reaction with Heteroatoms: The Si-H bond can react with O-H, N-H, and other X-H bonds, often under catalytic conditions, to form Si-O and Si-N bonds. This reactivity is the basis for its use as a protecting group.[12]
Applications in Organic Synthesis
Protecting Group for Alcohols
One of the primary applications of this chemistry is the protection of hydroxyl groups. The corresponding silylating agent, Benzyldimethylsilyl chloride (BDMSCl) , reacts with alcohols to form benzyldimethylsilyl (BDMS) ethers. While this compound itself can be used, the chloride is more common for this direct transformation.
The BDMS group offers a unique stability profile. Sterically, it is less bulky than the widely used tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups, but the electronic influence of the benzyl group provides stability comparable to more hindered silyl ethers. Crucially, like other benzyl-containing groups, it is susceptible to cleavage via hydrogenolysis, offering an orthogonal deprotection strategy to the standard fluoride- or acid-based methods used for other silyl ethers.
Caption: Workflow for alcohol protection and deprotection.
Objective: To protect a primary alcohol using Benzyldimethylsilyl chloride (BDMSCl).
-
Preparation: To a solution of the primary alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar), add imidazole (2.2 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Silylating Agent: Add Benzyldimethylsilyl chloride (1.5 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Objective: To cleave a BDMS ether using a standard fluoride source.
-
Preparation: Dissolve the BDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.
-
Addition of Fluoride: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting alcohol via flash column chromatography.
Hydride Donor in Reductive Processes
As a hydrosilane, this compound is an effective hydride donor for the reduction of various functional groups, but this process requires activation.[15] It is particularly useful in ionic hydrogenations, where a Brønsted or Lewis acid activates an electrophilic substrate (like a ketone, imine, or acetal) towards hydride attack from the weakly nucleophilic Si-H bond. This method is valued for its mild conditions and high chemoselectivity.
For instance, the reduction of a ketone to a secondary alcohol can be achieved using a silane in the presence of an acid catalyst like trifluoroacetic acid (TFA) or a Lewis acid such as B(C₅F₅)₃. The reaction proceeds via protonation of the carbonyl oxygen, generating a highly electrophilic oxocarbenium ion, which is then irreversibly trapped by the hydride from this compound.
Safety, Handling, and Storage
Proper handling and storage are crucial due to the reactivity and flammability of this compound. It is classified as a combustible liquid and can cause skin and eye irritation.[3]
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Flammable Liquids | H226 / H227 | Flammable liquid and vapor / Combustible liquid | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |
Handling and Storage Protocols
-
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid all contact with eyes and skin and avoid breathing vapor or mist.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The container should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
Incompatible materials include alkalis, metal salts, oxidizing agents, and precious metals. Store away from these substances.
-
-
First Aid & Spills:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Spills: Contain any spills with dikes or absorbents (e.g., vermiculite, sand) to prevent migration. Collect the absorbed material into an appropriate container for disposal as hazardous waste.
-
References
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Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Silicon Hydride Reductions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Silanes. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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A Comprehensive Technical Guide to Dimethyl(phenylmethyl)silane for Advanced Synthesis
Introduction: Unveiling a Versatile Hydrosilane in Modern Chemistry
Dimethyl(phenylmethyl)silane, more commonly known in laboratory settings as Benzyldimethylsilane (BDMS), is a versatile organosilicon compound that has emerged as a valuable tool for researchers, particularly in the fields of organic synthesis and drug development. With the CAS Registry Number 1631-70-5, this colorless to pale yellow liquid is distinguished by a silicon atom bonded to a benzyl group, two methyl groups, and a reactive hydride[1]. Its unique structure, combining the steric bulk of the benzyl group with the reactive Si-H bond, allows for a range of strategic applications, from the protection of sensitive functional groups to its use in hydrosilylation reactions. This guide provides an in-depth exploration of its physicochemical properties, synthesis, applications, and critical safety protocols, designed to equip scientists with the knowledge to effectively and safely integrate this reagent into their workflows.
Section 1: Core Physicochemical and Structural Characteristics
This compound's utility is grounded in its distinct physical and spectral properties. It is a liquid at room temperature and is soluble in common organic solvents, facilitating its use in a wide array of reaction conditions[1].
Physical Properties Summary
The key physical constants of this compound are summarized below, providing essential data for experimental design and process scale-up.
| Property | Value | Reference(s) |
| CAS Number | 1631-70-5 | [2][3] |
| Molecular Formula | C₆H₅CH₂SiH(CH₃)₂ | [1][2] |
| Molecular Weight | 150.29 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 69-71 °C @ 15 mmHg | [2][4] |
| Density | 0.949 g/mL at 25 °C | [2][4][5] |
| Refractive Index (n²⁰/D) | 1.502 | [2][5] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [2] |
Structural and Spectral Data
The molecular structure of this compound is fundamental to its reactivity. The presence of the Si-H bond is a key feature, readily identified through spectroscopic methods.
Caption: Molecular structure of Dimethyl(phenylmethyl)silane.
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the six protons of the two methyl groups, a singlet for the two benzylic protons, a multiplet for the five aromatic protons of the phenyl group, and a distinct signal for the silicon hydride (Si-H) proton[4][6].
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbons, the benzylic carbon, and the carbons of the phenyl ring.
-
IR Spectroscopy: A prominent and sharp absorption band is typically observed in the region of 2100-2260 cm⁻¹, which is characteristic of the Si-H stretching vibration. This peak is a critical diagnostic tool for monitoring reactions involving the hydrosilane functionality.
-
Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation patterns, which can be used for structural confirmation[3].
Section 2: Synthesis and Reactivity Profile
This compound is typically synthesized via a Grignard reaction. This common organometallic approach involves the reaction of a benzylmagnesium halide with dichlorodimethylsilane. The causality behind this choice is the high nucleophilicity of the Grignard reagent, which readily displaces one of the chloride leaving groups on the silicon center.
Caption: General workflow for the synthesis of this compound.
The core reactivity of this compound is centered on the Si-H bond. This bond can be cleaved under various conditions, allowing the compound to act as a source of hydride, a radical species, or to participate in hydrosilylation reactions across double and triple bonds, typically catalyzed by transition metals.
Section 3: Key Applications in Research and Development
The unique properties of this compound make it a valuable reagent in several areas of chemical synthesis, enhancing stability, reactivity, and enabling selective transformations[1][4][7].
Hydroxyl and Amine Protection
One of the most significant applications of this compound is in the formation of the benzyldimethylsilyl (BDMS) ether or amine, a robust protecting group for alcohols and amines, respectively[1][8].
-
Mechanism of Choice: The BDMS group offers a distinct stability profile compared to other common silyl ethers like TMS (trimethylsilyl) or TBS (tert-butyldimethylsilyl). Its increased steric bulk and electronic properties provide greater stability towards a range of reaction conditions. However, its key advantage lies in its deprotection chemistry. While stable to many acidic and basic conditions that might cleave other silyl ethers, the BDMS group can be selectively cleaved using fluoride sources (e.g., TBAF) or through hydrogenolysis, which leaves other protecting groups intact. This "orthogonal" deprotection strategy is paramount in complex, multi-step syntheses[8][9].
-
Self-Validating Protocol (Protection): A typical protection protocol involves reacting the alcohol with benzyldimethylsilyl chloride (BDMSCl) in the presence of a base like imidazole in an aprotic solvent such as DMF[8]. The reaction's completion can be monitored by the disappearance of the alcohol starting material (via TLC or LC-MS) and the disappearance of the O-H stretch in the IR spectrum. The appearance of the protected product can be confirmed by NMR and mass spectrometry.
Hydrosilylation and Reduction Reactions
The reactive Si-H bond allows this compound to serve as a mild and selective reducing agent. In the presence of a Lewis acid or a transition metal catalyst, it can reduce various functional groups. Furthermore, it is a key reagent in hydrosilylation reactions, where the Si-H bond adds across an alkene or alkyne, forming a new carbon-silicon bond—a foundational reaction in organosilicon chemistry.
Section 4: Hazard Analysis and Safety Protocols
A thorough understanding of the hazards associated with this compound is critical for its safe handling. It is classified as a flammable liquid and can cause significant irritation to the skin, eyes, and respiratory system[2][10][11].
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour | 🔥 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | ! |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ! |
Caption: GHS Hazard pictograms and statements for this compound.
Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors[13]. Use explosion-proof electrical and ventilating equipment[10]. Eyewash stations and safety showers must be readily accessible[10].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield[13].
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a flame-retardant lab coat to prevent skin contact[13].
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an appropriate organic vapor cartridge[2].
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents[10][13]. Ground and bond containers and receiving equipment to prevent static discharge[14].
Section 5: Emergency and Experimental Protocols
Emergency First Aid Procedures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[10].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].
Experimental Protocol: Alcohol Protection using BDMS
This protocol details the procedure for protecting a primary alcohol using this compound.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF (0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add Benzyldimethylsilyl chloride (BDMSCl, 1.5 equiv.) dropwise to the stirred solution. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure BDMS-protected alcohol.
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Verify the absence of the O-H stretch and the presence of characteristic silyl peaks in the IR spectrum.
Conclusion
Dimethyl(phenylmethyl)silane is a powerful and strategic reagent for the modern synthetic chemist. Its utility as a precursor to the robust BDMS protecting group, combined with its applications in hydrosilylation and reduction chemistry, makes it an indispensable tool. However, its reactivity is matched by its hazards. A comprehensive understanding of its physical properties and strict adherence to the safety and handling protocols outlined in this guide are essential for its successful and safe implementation in the laboratory.
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A Comprehensive Technical Guide to Benzyldimethylsilane: Chemical Compatibility and Reactivity
This guide provides an in-depth exploration of the chemical properties, compatibility, and reactivity of benzyldimethylsilane (BnDMSiH). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure safe and effective utilization of this versatile organosilicon compound.
Introduction to this compound
This compound, with the chemical formula C₆H₅CH₂SiH(CH₃)₂, is an organosilicon compound featuring a benzyl group and two methyl groups attached to a silicon atom.[1] It is a colorless to pale yellow liquid with a moderate volatility and low viscosity.[1] This reagent has found significant utility in organic synthesis, primarily as a protecting group for alcohols and amines, a reducing agent, and a reactant in hydrosilylation reactions.[1][2][3] Its unique reactivity profile, stemming from the Si-H bond and the influence of the benzyl group, makes it a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 1631-70-5 | [5] |
| Molecular Formula | C₉H₁₄Si | [5] |
| Molecular Weight | 150.29 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 69-71 °C at 15 mmHg | [5] |
| Density | 0.949 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.502 | [5] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [5] |
Chemical Compatibility
Understanding the compatibility of this compound with common laboratory materials and reagents is paramount for safe handling and successful reactions. This compound is generally soluble in organic solvents.[1] However, its reactivity with certain classes of compounds necessitates careful consideration.
| Material/Reagent Class | Compatibility | Explanation and Citation |
| Acids | Incompatible | Reacts with acids.[6] Strong acids can promote cleavage of the Si-C bond or other reactions. |
| Strong Oxidizing Agents | Incompatible | Can react vigorously with strong oxidizing agents.[6] The Si-H bond is susceptible to oxidation. |
| Bases | Incompatible | Reacts with aqueous bases.[7] Strong bases can catalyze the hydrolysis of the Si-H bond. |
| Water/Moisture | Use with Caution | Exposure to moisture should be avoided as it can lead to hydrolysis of the Si-H bond.[8] It is recommended to handle under a dry, inert atmosphere.[9] |
| Alcohols | Reactive | Reacts with alcohols, particularly in the presence of a catalyst, to form silyl ethers. This is the basis for its use as a protecting group.[1][2] |
| Common Organic Solvents (e.g., THF, Diethyl Ether, Toluene) | Compatible | Generally soluble in and compatible with common aprotic organic solvents.[1] |
| Plastics and Elastomers | Testing Recommended | Compatibility with various plastics and elastomers should be verified, as organic solvents can cause swelling or degradation of certain materials.[10][11] |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the chemistry of the silicon-hydride (Si-H) bond and the benzylic position. This section delves into its primary applications in organic synthesis.
Protecting Group for Alcohols and Amines
A key application of this compound is in the protection of hydroxyl and amino functional groups.[1][2] The reaction of an alcohol with this compound, typically catalyzed by a transition metal complex, affords a benzyldimethylsilyl (BnDMSi) ether. This silyl ether is significantly more stable than a trimethylsilyl (TMS) ether under various conditions, yet can be cleaved when desired.[12]
The increased stability is attributed to the steric bulk of the benzyl group.[13] Deprotection can be achieved under specific conditions, such as with fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF), which exhibit a high affinity for silicon.[12][14]
Experimental Protocol: Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equiv) in an anhydrous, aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv).
-
Add a catalytic amount of a suitable catalyst (e.g., a rhodium or iridium complex).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by column chromatography on silica gel.
Caption: Protection of an alcohol using this compound and subsequent deprotection.
Hydrosilylation Reactions
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne.[15] This reaction is a powerful method for the formation of carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds.[16] this compound is an effective reagent in these transformations, which are typically catalyzed by transition metals, most notably platinum complexes.[15][17] The reaction with alkenes generally proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon of a terminal alkene.[15]
Experimental Protocol: Hydrosilylation of a Terminal Alkene
-
In a flame-dried flask under an inert atmosphere, dissolve the terminal alkene (1.0 equiv) in anhydrous toluene.
-
Add this compound (1.1 equiv) to the solution.
-
Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by GC or NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can often be purified by distillation under reduced pressure or by column chromatography.
Caption: Platinum-catalyzed hydrosilylation of a terminal alkene with this compound.
Reduction of Functional Groups
The hydridic nature of the hydrogen atom in the Si-H bond allows this compound to act as a reducing agent.[3] It offers a degree of selectivity, capable of reducing certain functional groups while tolerating others.[3] For instance, it can be used in the reduction of aldehydes and ketones to the corresponding alcohols.[18] The choice of catalyst and reaction conditions can influence the selectivity of the reduction.
Benzylic Oxidation
The benzylic C-H bonds in this compound are activated towards oxidation.[19][20] Strong oxidizing agents, such as potassium permanganate, can oxidize the benzyl group.[21] This reactivity is an important consideration when planning synthetic routes involving this compound, as harsh oxidative conditions can lead to undesired side reactions at the benzyl moiety.[21]
Stability and Storage
This compound is stable under normal conditions.[6] However, it is sensitive to moisture and should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[9][22] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[5][22]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[22] It can cause skin and serious eye irritation.[5][22] Inhalation may cause respiratory irritation.[5] It is crucial to use this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[22]
Conclusion
This compound is a multifaceted reagent with significant applications in modern organic synthesis. Its utility as a robust protecting group, a versatile component in hydrosilylation reactions, and a selective reducing agent makes it an invaluable tool for chemists in academia and industry. A thorough understanding of its chemical compatibility, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective implementation in the laboratory.
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Scheidt, K. A., & Hanson, P. R. (2009). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. PMC. Retrieved from [Link]
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Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(26), 19934-19953. Retrieved from [Link]
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Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectral Analysis of Benzyldimethylsilane
Introduction: Deciphering the Molecular Signature of Benzyldimethylsilane
This compound (C9H14Si) is an organosilicon compound of significant interest in organic synthesis, serving as a versatile reagent and intermediate.[1] Its reactivity and utility are intrinsically linked to its molecular structure. A comprehensive understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed from the perspective of practical application and experimental insight. The molecular weight of this compound is 150.29 g/mol .[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the electronic environment around each nucleus.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The key to interpreting this spectrum lies in understanding the influence of the silicon atom on the chemical shifts of adjacent protons.
-
Dimethylsilyl Protons (-Si(CH₃)₂): These six protons are chemically equivalent and should appear as a sharp singlet. The electron-donating nature of the silicon atom will shield these protons, causing them to resonate at a very upfield position, typically in the range of δ 0.0-0.3 ppm.
-
Silyl Hydride Proton (-SiH): The proton directly attached to the silicon is expected to appear as a septet due to coupling with the six methyl protons. Its chemical shift is influenced by the electronegativity of the surrounding groups and is anticipated to be in the range of δ 3.5-4.5 ppm.
-
Benzyl Protons (-CH₂-Ph): These two protons are adjacent to the silicon atom and will appear as a singlet, as there are no neighboring protons to couple with. Their chemical shift will be downfield compared to the silyl methyls, likely in the δ 2.0-2.5 ppm region.
-
Aromatic Protons (-C₆H₅): The five protons on the phenyl ring will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 6H | Si-(CH ₃)₂ |
| ~2.2 | Singlet | 2H | CH ₂-Ph |
| ~4.0 | Septet | 1H | Si-H |
| ~7.2-7.4 | Multiplet | 5H | Aromatic C-H |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of the carbon atoms in the molecule.
-
Silyl Methyl Carbons (-Si(CH₃)₂): Similar to the protons, these carbons are shielded by the silicon and will appear at a very upfield chemical shift, typically below δ 0 ppm.
-
Benzyl Methylene Carbon (-CH₂-Ph): This carbon will be found further downfield, likely in the range of δ 20-30 ppm.
-
Aromatic Carbons (-C₆H₅): The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). Due to the symmetry of the phenyl group, four distinct signals are expected: one for the ipso-carbon (attached to the CH₂ group), one for the para-carbon, and two for the ortho- and meta-carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| < 0 | Si-(C H₃)₂ |
| ~25 | C H₂-Ph |
| ~125-140 | Aromatic C |
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound will be dominated by vibrations associated with the Si-H, C-H, and aromatic C=C bonds.
-
Si-H Stretch: A strong, sharp absorption band in the region of 2280-2080 cm⁻¹ is a definitive indicator of the Si-H bond.[3] The exact position is sensitive to the electronegativity of the other substituents on the silicon atom.[3]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of sharp bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Bends: The phenyl group will give rise to several characteristic absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the ring.
-
Si-CH₃ Vibrations: Look for a characteristic absorption around 1250 cm⁻¹ corresponding to the symmetric deformation of the Si-CH₃ groups.
Table 3: Key IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Vibration Type |
| ~2100 | Si-H stretch |
| > 3000 | Aromatic C-H stretch |
| < 3000 | Aliphatic C-H stretch |
| ~1600, ~1495, ~1450 | Aromatic C=C stretch |
| ~1250 | Si-CH₃ symmetric bend |
Experimental Protocol: Acquiring a Neat IR Spectrum
-
Sample Preparation: As this compound is a liquid, the simplest method is to acquire a neat spectrum.
-
ATR-FTIR: Place a small drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound upon ionization. For this compound, electron ionization (EI) is a common technique.
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 150.[2] The fragmentation pattern is highly informative and is dictated by the stability of the resulting carbocations and radical species.
A prominent fragmentation pathway involves the benzylic cleavage, leading to the formation of the tropylium ion (m/z 91) or the dimethylsilyl cation (m/z 59). The base peak in the 70 eV spectrum is observed at m/z 59, corresponding to the [SiH(CH₃)₂]⁺ fragment.[2]
Table 4: Mass Spectrometry Data for this compound (EI, 70 eV)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 150 | 232 | [M]⁺ |
| 135 | 232 | [M - CH₃]⁺ |
| 59 | 999 | [SiH(CH₃)₂]⁺ |
Data sourced from PubChem.[2]
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV for EI) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Diagram 1: Proposed Fragmentation of this compound in EI-MS
Sources
The Solubility of Benzyldimethylsilane in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Benzyldimethylsilane (C₉H₁₄Si) is a versatile organosilicon compound increasingly utilized in organic synthesis, particularly as a protecting group and a reagent for introducing the silicon moiety into organic molecules.[1] Its efficacy in these applications is fundamentally linked to its solubility characteristics in various reaction media. This in-depth technical guide provides a thorough examination of the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes theoretical principles, physicochemical properties, and qualitative observations to provide a robust predictive framework for its behavior. Furthermore, a detailed, self-validating experimental protocol for determining precise solubility is provided to empower researchers in their specific applications.
Introduction: The Role of this compound in Modern Synthesis
This compound has emerged as a valuable tool for chemists in both industrial and academic settings. Its unique combination of a benzyl group and a dimethylsilyl moiety confers specific reactivity and stability, making it a reagent of choice in diverse applications, from the synthesis of complex natural products to the development of novel pharmaceuticals.[2][3] Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility. The molecule's structure, characterized by a nonpolar benzyl group and two methyl groups attached to a silicon-hydrogen bond, dictates its interactions with solvent molecules.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄Si | [3] |
| Molecular Weight | 150.29 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.949 g/mL at 25 °C | [4] |
| Boiling Point | 69-71 °C at 15 mmHg | [3] |
| Flash Point | 56 °C (133 °F) | [3] |
| Refractive Index (n20/D) | 1.502 | [4] |
| Water Solubility | Insoluble | [3] |
The predominantly nonpolar character of this compound, owing to the benzyl and methyl groups, is the primary determinant of its solubility behavior.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is a nonpolar molecule, and therefore, it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents, particularly water.
The key intermolecular forces at play are:
-
Van der Waals forces: These are the primary forces of attraction between this compound molecules and nonpolar solvent molecules.
-
Dipole-dipole interactions: While the Si-H bond has some polarity, the overall molecule is dominated by its nonpolar components. Therefore, strong dipole-dipole interactions with polar solvents are not favored.
-
Hydrogen bonding: this compound is not a hydrogen bond donor and a very weak acceptor. Consequently, it will not be readily soluble in protic solvents like water or alcohols where hydrogen bonding is the dominant intermolecular force.
The logical relationship for predicting solubility is visualized in the following diagram:
Caption: Predictive solubility of this compound based on polarity.
Qualitative and Predicted Solubility in Common Organic Solvents
While precise quantitative data is limited, we can predict the solubility of this compound in a range of common organic solvents based on their polarities and the "like dissolves like" principle. This compound is generally described as being soluble in organic solvents.[1][5]
| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |
| Hexane | Nonpolar Aliphatic | Miscible | Similar nonpolar nature, dominated by van der Waals forces. |
| Toluene | Nonpolar Aromatic | Miscible | Similar nonpolar aromatic character promotes favorable interactions. |
| Diethyl Ether | Slightly Polar Ethereal | Miscible | The nonpolar alkyl groups of the ether interact favorably with this compound. |
| Tetrahydrofuran (THF) | Polar Ethereal | Soluble | Expected to be a good solvent due to its ability to solvate a range of compounds. |
| Dichloromethane (DCM) | Polar Halogenated | Soluble | A versatile solvent capable of dissolving many nonpolar and moderately polar compounds. |
| Chloroform | Polar Halogenated | Soluble | Similar to dichloromethane, it is a good solvent for a wide range of organic compounds. |
| Ethyl Acetate | Moderately Polar Ester | Soluble | The ester group provides some polarity, but the overall molecule can solvate nonpolar compounds. |
| Acetone | Polar Ketone | Likely Soluble | May be soluble, but the high polarity of acetone could lead to lower miscibility compared to nonpolar solvents. |
| Methanol | Polar Protic | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of methanol would be disrupted by the nonpolar this compound. |
| Ethanol | Polar Protic | Sparingly Soluble to Insoluble | Similar to methanol, the hydrogen bonding of ethanol makes it a poor solvent for nonpolar compounds. |
| Water | Highly Polar Protic | Insoluble | The high polarity and extensive hydrogen bonding of water make it an unsuitable solvent for the nonpolar this compound.[3] |
Experimental Protocol for Determining the Solubility of this compound
For applications requiring precise solubility values, direct experimental determination is necessary. The following protocol provides a reliable method for quantifying the solubility of this compound, a liquid, in a given organic solvent.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
To a series of vials, add a known volume of the selected organic solvent (e.g., 2 mL).
-
Add an excess of this compound to each vial. An excess is present when a separate, undissolved phase of this compound is visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or block set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.
-
-
Phase Separation:
-
Turn off the stirring and allow the vials to remain undisturbed at the constant temperature for several hours (e.g., 12-24 hours) to allow for complete phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the solvent saturated with this compound) using a pipette. Be cautious not to disturb the undissolved this compound phase.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., GC-FID).
-
Analyze the diluted sample using a pre-calibrated GC-FID method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S ( g/100 mL) = (C × V_flask × 100) / V_aliquot Where:
-
C is the concentration of this compound in the diluted sample (g/mL) determined from the calibration curve.
-
V_flask is the volume of the volumetric flask (mL).
-
V_aliquot is the volume of the supernatant taken for dilution (mL).
-
-
Factors Influencing Solubility
-
Temperature: The solubility of most liquids in organic solvents increases with temperature. For endothermic dissolution processes, increasing the temperature will favor solubility.
-
Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.
Applications in Research and Drug Development
A thorough understanding of this compound's solubility is critical for its practical application:
-
Reaction Medium Selection: Choosing a solvent in which this compound and other reactants are highly soluble can increase reaction rates and yields.
-
Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods. For example, a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures is ideal for recrystallization.
-
Formulation: In the context of drug development, understanding the solubility of silicon-containing intermediates is crucial for their processing and formulation.
Safety Considerations
This compound is a flammable liquid and can cause skin and eye irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a nonpolar organosilicon compound that exhibits high solubility in nonpolar organic solvents and is insoluble in water. This guide has provided a comprehensive overview of its solubility based on theoretical principles and its physicochemical properties. For applications requiring precise solubility data, a detailed and reliable experimental protocol has been presented. By understanding and, when necessary, quantifying the solubility of this compound, researchers can better optimize its use in a wide range of synthetic applications, contributing to advancements in chemistry and drug discovery.
References
-
Polymer Synergies. (n.d.). A Technical Review of Organosilanes and Adhesion. Retrieved from [Link]
-
DTIC. (n.d.). Organosilane Polymers. Retrieved from [Link]
-
GESAMP. (n.d.). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemsrc. (2025). Benzyl(dimethyl)silane. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Common Solvent Properties. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Benzyldimethylsilane for Advanced Research and Development
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Benzyldimethylsilane (BnDMSiH) is a versatile organosilicon compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical development. Characterized by a silicon atom bonded to a benzyl group, two methyl groups, and a reactive hydride, its unique structure allows it to serve as a pivotal reagent and intermediate.[1] This guide provides a comprehensive technical overview of this compound, covering its fundamental molecular properties, modern synthetic methodologies, key applications as a protecting group, and critical safety protocols. The content herein is synthesized for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's capabilities and handling.
Core Molecular and Physical Properties
This compound is a colorless to pale yellow liquid known for its moderate volatility and solubility in common organic solvents.[1] Its chemical identity is defined by a unique combination of an aromatic benzyl moiety and a reactive silyl hydride, which dictates its utility in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Si | [1][2][3] |
| Linear Formula | C₆H₅CH₂SiH(CH₃)₂ | |
| Molecular Weight | 150.29 g/mol | [2][3][] |
| CAS Number | 1631-70-5 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.949 g/mL at 25 °C | [5] |
| Boiling Point | 69-71 °C at 15 mmHg | [][6] |
| Refractive Index (n20/D) | 1.502 | |
| Flash Point | 56 °C (132.8 °F) - closed cup | |
| InChI Key | USQQZWZBVGCDBX-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The efficient construction of C–Si bonds is fundamental to accessing valuable organosilanes like this compound. While several methods exist, modern approaches prioritize operational simplicity, functional group tolerance, and scalability. A recently developed and highly effective method is the transition-metal-free, base-promoted deboronative silylation of readily available benzylboronates.[7]
This approach represents a significant advancement over traditional methods that may require harsh organometallic reagents. The reaction proceeds through the formation of a boronate "ate" complex, which then generates a carbanion intermediate that subsequently reacts with a chlorosilane to form the desired C-Si bond.[7]
General Synthesis Workflow Diagram
Caption: General workflow for this compound synthesis via deboronative silylation.
Example Protocol: Synthesis via Deborylative Silylation[8]
This protocol is an illustrative example based on the methodology described by Liu, et al. and should be adapted and optimized for specific laboratory conditions.
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the starting benzylboronate ester (1.0 equiv.).
-
Reagent Addition: Add anhydrous solvent (e.g., THF). To this solution, add potassium tert-butoxide (KOtBu, 1.5 equiv.) followed by the slow addition of chlorodimethylsilane (1.2 equiv.) at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield pure this compound.
Key Applications in Organic Synthesis and Drug Development
This compound is a valuable reagent primarily due to its role as a precursor to the benzyldimethylsilyl (BnDMSi) group, which is an effective protecting group for alcohols.[1] Its utility also extends to its use as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][6]
BnDMSi as a Protecting Group for Alcohols
The silyl hydride of this compound can be readily converted to a silyl halide or triflate, which then serves as the active reagent for protecting hydroxyl groups. The resulting BnDMSi ether is robust under a wide range of non-acidic and non-fluoride conditions but can be selectively cleaved, making it advantageous in multi-step synthesis.
Causality of Choice: The BnDMSi group is often chosen over smaller silyl ethers (like TMS or TES) for its increased steric bulk and stability. Crucially, it can be cleaved under conditions that leave other functional groups intact. Deprotection is typically achieved via hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl-silicon bond, or by using fluoride ions (e.g., TBAF), a standard method for cleaving silicon-oxygen bonds.
Protection & Deprotection Scheme
Caption: Schematic of alcohol protection with BnDMSi and subsequent deprotection.
Example Protocol: Protection of a Primary Alcohol
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol (1.0 equiv.) and a non-nucleophilic base (e.g., imidazole or 2,6-lutidine, 1.5 equiv.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Silylation: Cool the solution to 0 °C. Slowly add benzyldimethylsilyl chloride (BnDMSiCl, 1.2 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate in vacuo, and purify by flash chromatography to obtain the pure BnDMSi-protected alcohol.
Handling, Safety, and Disposal
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[3][8] Strict adherence to safety protocols is mandatory.
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapour[3][8] |
| Skin Irritation | H315 | Causes skin irritation[3][8] |
| Eye Irritation | H319 | Causes serious eye irritation[3][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation[3] |
Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, flame-retardant gloves, and a lab coat.[9] If ventilation is inadequate, a suitable respirator is required.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][8] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[8]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Spills: Remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8]
Disposal
Waste material is classified as hazardous.[8] Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a high-value reagent with a well-defined role in modern organic chemistry. Its utility as a precursor to a robust silyl ether protecting group makes it indispensable for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties, synthetic routes, and stringent safety requirements enables researchers to leverage its full potential effectively and safely.
References
-
Benzyl(dimethyl)silane | CAS#:1631-70-5. (n.d.). Chemsrc. [Link]
-
Benzyl(dimethyl)silane | C9H14Si | CID 74205. (n.d.). PubChem, National Institutes of Health. [Link]
-
Benzyl(dimethyl)silyl methyl decanedioate. (n.d.). NIST WebBook. [Link]
-
Liu, W., et al. (2023). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. Chemical Science, 14(25), 6825–6832. National Institutes of Health. [Link]
-
Benzylsilane synthesis. (n.d.). Organic Chemistry Portal. [Link]
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- 3. This compound | 1631-70-5 [amp.chemicalbook.com]
- 5. Benzyl(dimethyl)silane | CAS#:1631-70-5 | Chemsrc [chemsrc.com]
- 6. guidechem.com [guidechem.com]
- 7. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
Benzyldimethylsilane: A Technical Guide to Commercial Availability, Purity, and Application in Research and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldimethylsilane (CAS No. 1631-70-5), a versatile organosilicon compound, has emerged as a valuable reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[] Its unique combination of reactivity and stability makes it an effective protecting group for alcohols and amines, a precursor for silicon-containing polymers, and a useful intermediate in a variety of chemical transformations.[2][3] This technical guide provides a comprehensive overview of the commercial availability, purity standards, analytical methodologies for quality control, and key applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with the chemical formula C₉H₁₄Si and a molecular weight of 150.29 g/mol .[3][4] It is characterized by its low viscosity and moderate volatility. Key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1631-70-5 | [] |
| Molecular Formula | C₉H₁₄Si | [4] |
| Molecular Weight | 150.29 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [] |
| Boiling Point | 69-71 °C at 15 mmHg | [4] |
| Density | 0.949 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.502 (lit.) | [4] |
Commercial Availability and Purity Grades
This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 96% to 99%.[][4] The most common analytical method cited by suppliers for purity assessment is gas chromatography (GC).[]
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | 99% | Not specified |
| TCI America | >96.0% | GC |
| CymitQuimica | >96.0% | GC |
| ChemScene | ≥97% | Not specified |
| BOC Sciences | 95% | Not specified |
It is crucial for researchers, particularly those in drug development, to be aware that the stated purity may not fully characterize the impurity profile of the material. The presence of even small amounts of reactive impurities can have a significant impact on the outcome of a chemical reaction, leading to side-product formation and reduced yields.
Synthesis, Purification, and Potential Impurities
A common laboratory-scale synthesis of this compound involves the reaction of a benzyl Grignard reagent (benzylmagnesium chloride) with dichlorodimethylsilane.
Given the nature of this synthesis, several process-related impurities may be present in the crude product. Understanding these potential impurities is the first step in developing appropriate analytical methods for their detection and devising a suitable purification strategy.
Potential Impurities:
-
Unreacted Starting Materials: Residual benzyl chloride and dichlorodimethylsilane may be present.
-
Grignard-Related Byproducts: Biphenyl (from the coupling of the Grignard reagent) and other organomagnesium species.
-
Silane-Related Byproducts: Over-alkylation can lead to the formation of dithis compound. Hydrolysis of chlorosilanes can produce siloxanes.
-
Solvent and Reagent Residues: Solvents used in the synthesis and workup (e.g., diethyl ether, tetrahydrofuran) and any reagents used in purification.
Purification of this compound is typically achieved by fractional distillation under reduced pressure .[5] This technique is effective for separating liquids with close boiling points.
Experimental Protocol: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 15 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. The temperature will rise and then stabilize as the first fraction (impurities with lower boiling points) begins to distill. Once the temperature begins to rise again, change the receiving flask to collect the main fraction of pure this compound at its characteristic boiling point under the applied pressure (e.g., 69-71 °C at 15 mmHg).[4]
-
Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Analytical Methods for Purity Assessment
A robust analytical strategy is essential to confirm the purity of this compound and to identify and quantify any impurities. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the most common method used by suppliers to assess the purity of this compound.
Typical GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for the analysis of organosilanes.[6]
-
Injector: A split/splitless injector is typically used, with the mode depending on the expected concentration of the analyte and impurities. For trace impurity analysis, a splitless injection is preferred.[7]
-
Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard ionization method. The mass analyzer is typically scanned over a range of m/z 40-400.
Interpretation of Results:
The purity of this compound is determined by the area percentage of its peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the known fragmentation pattern of this compound. The mass spectra of any minor peaks can be compared to spectral libraries (e.g., NIST) to tentatively identify impurities. The fragmentation of organosilanes often involves cleavage of the Si-C and Si-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.
¹H NMR Spectral Data:
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the benzylic methylene protons, the Si-H proton, and the methyl protons on the silicon atom.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.0 | Multiplet | 1H | Si-H |
| ~2.1 | Doublet | 2H | Benzylic protons (CH₂) |
| ~0.1 | Doublet | 6H | Methyl protons (Si(CH₃)₂) |
Quantitative ¹H NMR (qNMR):
qNMR can be a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[8][9] By using a certified internal standard with a known purity and concentration, the purity of the this compound can be accurately calculated from the integral ratios of the analyte and standard signals. This method provides a higher level of confidence in the purity assessment compared to area percentage from chromatography.
Applications in Drug Development
The utility of this compound in drug development primarily stems from its role as a protecting group for hydroxyl and amino functionalities.[][10] The benzyldimethylsilyl (BDMS) group offers a unique stability profile, being more robust than the trimethylsilyl (TMS) group but more readily cleaved than the tert-butyldimethylsilyl (TBDMS) group.
Advantages of the BDMS Protecting Group:
-
Stability: The BDMS group is stable to a wide range of reaction conditions, including many that would cleave less sterically hindered silyl ethers.
-
Selective Deprotection: The BDMS group can be selectively removed under conditions that leave other protecting groups intact. Common deprotection methods include fluoride-mediated cleavage (e.g., with tetrabutylammonium fluoride, TBAF) or hydrogenolysis (e.g., with H₂ and a palladium catalyst).[11] The latter method is particularly useful as it is orthogonal to the cleavage of many other protecting groups.
The application of this compound has been demonstrated in the synthesis of complex molecules, which is a cornerstone of drug discovery and development.[11] For instance, it has been utilized in the synthesis of intermediates for 4-arylpiperidines, a common scaffold in many pharmaceutical agents.[] Its role in facilitating complex chemical transformations underscores the importance of using high-purity material to ensure the success of multi-step synthetic sequences.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.[4] It is also an irritant to the skin, eyes, and respiratory system.[4] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Key Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
While specific toxicological data for this compound is limited, organosilanes as a class can have varying degrees of toxicity.[12] Hydrolyzable silanes can release hydrochloric acid upon contact with water, which is corrosive.[12] Therefore, care should be taken to avoid exposure.
Conclusion
This compound is a commercially available and versatile reagent with important applications in organic synthesis, particularly in the context of drug development. A thorough understanding of its purity, potential impurities, and appropriate analytical methods for quality control is essential for researchers and scientists in this field. The use of high-purity this compound, often achieved through fractional distillation, is critical for the successful and reproducible synthesis of complex molecules. As the demand for more sophisticated chemical entities in drug discovery continues to grow, the importance of well-characterized and high-quality reagents like this compound will only increase.
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An In-Depth Technical Guide to the Safe Handling and Storage of Benzyldimethylsilane
Introduction: Benzyldimethylsilane (CAS No. 1631-70-5) is a versatile organosilicon compound integral to advanced organic synthesis, particularly within pharmaceutical and materials science research.[1] Its utility as a protecting group for alcohols and amines, and as an intermediate in the synthesis of silicone polymers, makes it a valuable reagent.[1][2] However, its classification as a flammable and irritant liquid necessitates a robust understanding of its properties and adherence to stringent safety protocols to mitigate risks in a laboratory setting. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, grounded in established safety data and field-proven practices.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. This compound is a flammable liquid and vapor that also causes skin and serious eye irritation.[3] A comprehensive risk assessment must precede any handling of this compound.
Physicochemical and Hazard Properties
The primary hazards associated with this compound are its flammability and its reactivity, particularly with moisture. The key quantitative data are summarized below for quick reference.
| Property | Value | Significance for Handling and Storage |
| Molecular Formula | C₉H₁₄Si[4] | - |
| Molecular Weight | 150.29 g/mol | - |
| Appearance | Colorless to pale yellow liquid[1] | Visual confirmation of material integrity. |
| Boiling Point | 69-71 °C at 15 mmHg | Indicates volatility; vapors can accumulate. |
| Density | 0.949 g/mL at 25 °C[5] | Heavier than air vapors may accumulate in low-lying areas. |
| Flash Point | 56 °C (132.8 °F) - closed cup | Flammable liquid. Vapors can form explosive mixtures with air.[3] Keep away from all ignition sources.[3] |
| Water Solubility | Insoluble; reacts with aqueous base[6] | Do not use water to extinguish fires. Reaction can produce flammable hydrogen gas. |
| Hazard Codes | H226, H315, H319, H335 | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |
Reactivity and Stability Profile
This compound's reactivity is a critical consideration for both synthesis and safety.
-
Moisture Sensitivity: Like many organosilanes, it is sensitive to moisture.[7] It can react with water, including atmospheric humidity, to slowly hydrolyze. This reaction can be accelerated by acids or bases and may produce flammable hydrogen gas.
-
Chemical Incompatibilities: It is incompatible with strong acids, acid chlorides, and oxidizing agents.[8] Contact with these materials can lead to vigorous, exothermic reactions.
-
Hazardous Decomposition: Under normal use conditions, hazardous decomposition is not expected.[3] However, combustion will produce toxic fumes, including oxides of carbon and silicon.[9]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for mitigating exposure risks.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the chemical hazard.
-
Fume Hood: All manipulations of this compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the accumulation of flammable and irritating vapors.[10]
-
Ventilation: The fume hood and laboratory should have explosion-proof electrical, ventilating, and lighting equipment to eliminate potential ignition sources.[3]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[3]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for good engineering controls but is crucial for protecting against direct contact and unexpected splashes.[11]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory.[12] A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high splash potential.[8] | Protects against splashes that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are suitable for incidental contact).[13] A flame-retardant lab coat or chemical-resistant apron is required.[14] | Prevents skin contact, which can cause irritation.[3] |
| Respiratory Protection | Typically not required when used in a properly functioning fume hood. If ventilation is inadequate or for emergency response, a NIOSH-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK) should be used. | Protects against inhalation of vapors which may cause respiratory irritation.[6] |
Causality Insight: The selection of PPE is directly dictated by the hazard profile. The requirement for chemical splash goggles stems from the H319 "Causes serious eye irritation" classification. Similarly, the need for chemical-resistant gloves is a direct countermeasure to the H315 "Causes skin irritation" hazard.
Section 3: Standard Operating Procedures for Handling
Adherence to a detailed, step-by-step methodology is critical for ensuring safety during routine laboratory operations involving this compound.
General Handling Workflow
The following diagram outlines the critical stages for safely handling this compound, from preparation to reaction quenching.
Caption: General workflow for handling this compound.
Experimental Protocol: Transfer and Use
This protocol provides a self-validating system for the safe transfer of this compound.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify the fume hood is operational with adequate airflow.
-
Assemble and dry all glassware in an oven and allow it to cool under a stream of inert gas (e.g., Nitrogen or Argon).
-
Ground and bond the container and receiving equipment to prevent static discharge.[3]
-
-
Inert Atmosphere Transfer:
-
Puncture the septum on the this compound bottle with a needle connected to an inert gas line to create a positive pressure.
-
Use a clean, dry syringe to withdraw the required amount of the liquid.
-
Carefully transfer the liquid to the reaction vessel, which should also be under an inert atmosphere.
-
-
Reaction Setup:
-
Perform all additions and manipulations under a continuous flow of inert gas.
-
If the reaction is exothermic, have a cooling bath ready.
-
-
Quenching and Work-up:
-
Unreacted hydrosilanes should be quenched carefully. Slowly add a protic solvent like isopropanol to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
CAUTION: Quenching can generate hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.
-
Once the reaction is complete and quenched, proceed with the appropriate aqueous work-up.
-
Section 4: Storage and Incompatibility
Proper storage is paramount to maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is often between 2-8°C.[6] Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Inert Atmosphere: For long-term storage and to maintain purity, store under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.[7]
-
Segregation: Store separately from incompatible materials.
| Incompatible Materials | Hazard |
| Strong Oxidizing Agents (e.g., perchlorates, nitrates)[8] | Fire and explosion hazard. |
| Strong Acids (e.g., sulfuric acid, nitric acid)[8] | Violent reaction, release of flammable hydrogen gas. |
| Water / Moisture | Reacts to form flammable hydrogen gas. |
| Bases | Can catalyze hydrolysis. |
Section 5: Emergency Procedures
A clear, pre-defined emergency plan is crucial for a swift and effective response.
Spill Management
The appropriate response to a spill depends on its size and location.
Caption: Decision tree for this compound spill response.
-
General Steps:
-
Remove all sources of ignition.[3]
-
Ensure adequate ventilation.
-
Use non-sparking tools and explosion-proof equipment for cleanup.[3]
-
Soak up the spill with an inert absorbent material like vermiculite or dry sand.[3]
-
Collect the material in a suitable, closed container for disposal as hazardous waste.[3]
-
Fire Response
-
Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.[3]
-
Unsuitable Media: DO NOT use water, as it can react with the silane to produce flammable hydrogen gas.[11]
-
Firefighter Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3] Vapors may travel to an ignition source and flash back. Containers may explode when heated.[3] Use a water spray to cool fire-exposed containers.[3]
First Aid Measures
Immediate medical attention is required in all cases of significant exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[3]
Conclusion
This compound is a valuable reagent whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate PPE, and standardized handling procedures, researchers can effectively mitigate the risks associated with this flammable and irritant compound. This guide serves as a technical framework to foster a culture of safety and responsibility in the laboratory.
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The Unseen Workhorse: A Technical Guide to the Mechanism of Action of Benzyldimethylsilane as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the quest for selective, efficient, and mild reducing agents is perpetual. Among the arsenal available to the modern chemist, organosilanes have carved a significant niche, offering a unique reactivity profile that bridges the gap between harsh metal hydrides and catalytic hydrogenation. This guide delves into the core of one such reagent: benzyldimethylsilane. Far from being a simple hydride donor, its efficacy is a symphony of subtle electronic effects, catalytic activation, and mechanistic pathways that allow for a high degree of control and selectivity in chemical transformations. As a Senior Application Scientist, this guide is crafted not merely as a recitation of facts, but as a narrative of causality, exploring the "why" behind the "how" in the application of this versatile reagent.
This compound: A Profile of Reactivity
This compound, with the chemical formula C₆H₅CH₂SiH(CH₃)₂, is a colorless to pale yellow liquid characterized by its moderate volatility and solubility in common organic solvents.[1] Its structure, featuring a silicon atom bonded to a benzyl group and two methyl groups, is key to its function. The silicon-hydrogen (Si-H) bond is the reactive center, acting as the source of the hydride for reduction reactions. The electropositive nature of silicon relative to hydrogen imparts a hydridic character to the hydrogen atom, making it a nucleophilic hydride donor.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1631-70-5 | [1] |
| Molecular Formula | C₉H₁₄Si | [3] |
| Molecular Weight | 150.29 g/mol | [3] |
| Boiling Point | 69-71 °C/15 mmHg | |
| Density | 0.949 g/mL at 25 °C | |
| Refractive Index | n20/D 1.502 |
The Core Mechanisms of Action: A Tale of Two Pathways
The prowess of this compound as a reducing agent is primarily manifested through two distinct, yet related, mechanistic pathways: Ionic Hydrogenation and Hydrosilylation . The choice between these pathways is dictated by the nature of the substrate, the catalyst employed, and the reaction conditions.
Ionic Hydrogenation: A Stepwise Delivery of Hydride and Proton
Ionic hydrogenation is a powerful method for the reduction of substrates that can form stabilized carbocation intermediates. This pathway involves the sequential addition of a proton (H⁺) and a hydride (H⁻) to a substrate. This compound excels as the hydride donor in these reactions, which are typically initiated by a strong acid or a Lewis acid.
The mechanism proceeds as follows:
-
Protonation of the Substrate: The reaction is initiated by the protonation of the substrate (e.g., a ketone, imine, or alkene) by a strong acid, generating a highly electrophilic carbocation intermediate.
-
Hydride Transfer: The nucleophilic hydride from the Si-H bond of this compound is then transferred to the carbocation, neutralizing the positive charge and completing the reduction.
-
Formation of a Silyl Cation: The transfer of the hydride results in the formation of a silyl cation, [C₆H₅CH₂Si(CH₃)₂]⁺, which is stabilized by the electron-donating character of the benzyl and methyl groups. This cation is then trapped by a nucleophile in the reaction medium, often the conjugate base of the acid catalyst.
The driving force for this reaction is the formation of a stable carbocation and the irreversible nature of the hydride transfer. The choice of acid is critical; strong, non-nucleophilic acids are preferred to avoid side reactions.
Hydrosilylation: A Concerted Addition Across Unsaturated Bonds
Hydrosilylation involves the addition of the Si-H bond across a double or triple bond, most commonly a C=C, C=O, or C=N bond. This reaction is typically catalyzed by transition metal complexes or, in some cases, Lewis acids.
The mechanism of transition metal-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves the following key steps:
-
Oxidative Addition: The catalyst, typically a platinum, rhodium, or iridium complex, undergoes oxidative addition of the Si-H bond of this compound to form a metal-silyl-hydride intermediate.
-
Coordination: The unsaturated substrate (e.g., an alkene or imine) coordinates to the metal center.
-
Migratory Insertion: The coordinated substrate undergoes migratory insertion into either the metal-hydride or metal-silyl bond. Insertion into the metal-hydride bond is more common for the reduction of polar double bonds like those in imines and ketones.
-
Reductive Elimination: The final step is the reductive elimination of the silylated product, regenerating the active catalyst.
The initial product of hydrosilylation of a carbonyl or imine is a silyl ether or a silylamine, respectively. These can be readily hydrolyzed during the reaction workup to afford the final alcohol or amine product.
The Role of Catalysis: Activating the Si-H Bond
While this compound can act as a reducing agent on its own under harsh conditions, its synthetic utility is immensely expanded through the use of catalysts. Catalysts serve to activate the Si-H bond, making the hydride transfer more facile.
Lewis Acid Catalysis
Lewis acids are highly effective catalysts for reductions with this compound, particularly for carbonyl compounds and imines. The strong organoborane Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃), is a prominent example.[4]
The mechanism of B(C₆F₅)₃-catalyzed hydrosilation is a subject of detailed study, with evidence pointing towards an unusual silane activation mechanism rather than the expected activation of the carbonyl group.[4] The proposed mechanism involves:
-
Hydride Abstraction: The Lewis acidic borane abstracts a hydride from this compound, forming a highly reactive silylium ion-like species, [BnMe₂Si]⁺, and a borohydride counter-anion, [HB(C₆F₅)₃]⁻.
-
Substrate Activation: The silylium ion then coordinates to the most basic site of the substrate, typically the oxygen of a carbonyl or the nitrogen of an imine, activating it towards nucleophilic attack.
-
Hydride Delivery: The [HB(C₆F₅)₃]⁻ anion then delivers a hydride to the activated substrate, completing the reduction.
This mechanism explains the observation that less basic substrates are often hydrosilated faster, as the borane is more readily available to activate the silane rather than being sequestered by the substrate.[4]
Transition Metal Catalysis
As discussed in the hydrosilylation section, transition metal complexes are widely used to catalyze reductions with this compound. The choice of metal and ligands can significantly influence the selectivity and efficiency of the reaction. For instance, iridium(III) complexes have been shown to be effective pre-catalysts for the hydrosilylation of imines.[5]
Field-Proven Insights: Experimental Protocols
The true value of a reagent lies in its practical application. The following protocols are representative examples of how this compound can be employed in the laboratory for the reduction of imines and ketones.
Protocol 1: Lewis Acid-Catalyzed Reduction of an Imine
This protocol details the reduction of N-benzylideneaniline to N-benzylaniline using this compound and a catalytic amount of B(C₆F₅)₃.
Materials:
-
N-benzylideneaniline
-
This compound
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Schlenk line or glovebox for handling air-sensitive reagents
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add N-benzylideneaniline (1.0 mmol, 1.0 eq.).
-
Addition of Catalyst and Solvent: In a glovebox or under a positive pressure of inert gas, add B(C₆F₅)₃ (0.05 mmol, 0.05 eq.) to the flask. Dissolve the solids in anhydrous toluene (10 mL).
-
Addition of Reducing Agent: Add this compound (1.2 mmol, 1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzylaniline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: B(C₆F₅)₃ and the silylium ion intermediates are sensitive to moisture. An inert atmosphere is crucial to prevent their decomposition and ensure catalytic activity.
-
Anhydrous Solvent: The use of anhydrous toluene is for the same reason as maintaining an inert atmosphere.
-
Stoichiometry: A slight excess of this compound is used to ensure complete consumption of the starting imine. The catalytic amount of B(C₆F₅)₃ is sufficient to turn over the reaction efficiently.
-
Quenching: The reaction is quenched with a mild base (sodium bicarbonate) to neutralize the Lewis acid and any acidic byproducts.
Protocol 2: Transition Metal-Catalyzed Reduction of a Ketone
This protocol outlines the reduction of acetophenone to 1-phenylethanol using this compound and a rhodium catalyst.
Materials:
-
Acetophenone
-
This compound
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve acetophenone (1.0 mmol, 1.0 eq.) and Wilkinson's catalyst (0.01 mmol, 0.01 eq.) in anhydrous THF (5 mL).
-
Addition of Reducing Agent: Add this compound (1.1 mmol, 1.1 eq.) to the solution via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the formation of the silyl ether intermediate by GC-MS.
-
Hydrolysis: Once the starting material is consumed, add 1 M HCl (5 mL) and stir vigorously for 30 minutes to hydrolyze the silyl ether to the alcohol.
-
Work-up: Neutralize the mixture with saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. The resulting 1-phenylethanol can be purified by distillation or chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst Choice: Wilkinson's catalyst is a well-known and efficient catalyst for hydrosilylation reactions.
-
Two-Step Work-up: The initial product is a silyl ether, which is stable. A separate hydrolysis step with acid is required to obtain the desired alcohol.
-
Solvent: THF is a common aprotic solvent that is suitable for many organometallic reactions.
Safety and Handling
This compound is a flammable liquid and may cause skin and eye irritation.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a versatile and selective reducing agent with a rich mechanistic landscape. Its ability to act through both ionic hydrogenation and hydrosilylation pathways, coupled with the potential for catalytic activation, allows for the targeted reduction of a wide range of functional groups. By understanding the underlying principles of its reactivity and the causal factors influencing experimental outcomes, researchers can harness the full potential of this valuable synthetic tool. The protocols provided herein serve as a starting point for the exploration of this compound in the development of novel and efficient synthetic methodologies.
References
-
Corre, Y., et al. (2014). Supporting information: Efficient hydrosilylation of imines using pre-catalysts based on iridium(III) metallacycles. The Royal Society of Chemistry. [Link]
- Parks, D. J., & Piers, W. E. (1996). Studies on the Mechanism of B(C₆F₅)₃-Catalyzed Hydrosilation of Carbonyl Functions. Journal of the American Chemical Society, 118(40), 9440–9441.
-
Singh, S., et al. (2023). Catalytic Hydrosilylation of Imines. ChemistryViews. [Link]
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B(C6F5)3-catalyzed hydrosilylation of a prochiral acetophenone. ResearchGate. [Link]
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Catalysts for the hydrosilylation of imines. ResearchGate. [Link]
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Calcium-catalysed synthesis of amines through imine hydrosilylation: an experimental and theoretical study. Organic & Biomolecular Chemistry. [Link]
- Růžičková, Z., Jambor, R., & Novák, M. (2019). Spontaneous Hydrosilylation of Substituted C=N Imines. European Journal of Inorganic Chemistry, 2019(24), 2881-2888.
-
Benzyl(dimethyl)silane. PubChem. [Link]
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Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. PLoS ONE, 17(12), e0278438. [Link]
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Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 707-714. [Link]
- Synthetic method of N-benzylideneaniline compound.
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B(C6F5)3-Catalyzed transfer hydrogenation of esters and organic carbonates towards alcohols with ammonia borane. Chemical Communications. [Link]
-
B(C6F5)3-Promoted hydrogenations of N-heterocycles with ammonia borane. Chemical Communications. [Link]
-
B(C6F5)3-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines via a Lewis adduct: a combined experimental and computational investigation. Chemical Science, 11(2), 485-492. [Link]
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The Unseen Engine: A Technical Guide to the Theoretical Basis of Benzyldimethylsilane in Hydrosilylation
For the modern researcher in materials science and drug development, the hydrosilylation reaction is a cornerstone of molecular construction, offering an elegant and atom-economical pathway to silicon-carbon bonds. While a plethora of silanes have been employed in this capacity, benzyldimethylsilane (BnMe₂SiH) presents a unique combination of reactivity, selectivity, and stability that warrants a deeper, more focused examination. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's role in hydrosilylation, moving beyond generalized mechanisms to offer field-proven insights into its behavior and application.
Foundational Principles: Hydrosilylation at its Core
Hydrosilylation describes the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond, or a carbon-oxygen double bond.[1] This transformation is almost invariably catalyzed by transition metal complexes, with platinum-based catalysts being historically significant and widely utilized.[2] The reaction is of paramount importance for the synthesis of organosilicon compounds, which are foundational in fields ranging from polymer chemistry to pharmaceuticals.[3][4]
The general appeal of hydrosilylation lies in its efficiency and the stability of the resulting Si-C bond. However, the true utility of the reaction is unlocked through precise control over its selectivity—both in terms of which atom the silicon attaches to (regioselectivity) and the spatial arrangement of the resulting molecule (stereoselectivity). It is in this context that the choice of silane becomes a critical experimental parameter.
The Mechanistic Heart: Chalk-Harrod and its Progeny
The dominant theoretical framework for understanding platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, first proposed in the 1960s.[5] This mechanism provides a robust model for predicting reaction outcomes and for understanding the influence of various reaction components, including the structure of the silane.
The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydride-silyl complex. This is a critical activation step, as the uncatalyzed addition of a Si-H bond to an alkene is kinetically prohibitive.
-
Migratory Insertion: The unsaturated substrate (e.g., an alkene) coordinates to the metal complex. This is followed by the insertion of the alkene into either the metal-hydride (M-H) bond or the metal-silyl (M-Si) bond.
-
Reductive Elimination: The newly formed alkylsilyl group is eliminated from the metal center, regenerating the active catalyst and yielding the final organosilane product.
This fundamental pathway is illustrated in the diagram below.
Caption: The Chalk-Harrod mechanism for hydrosilylation.
A key divergence in the mechanistic pathway is described by the Modified Chalk-Harrod mechanism . In this variation, the alkene inserts into the M-Si bond rather than the M-H bond. This alternative pathway is often invoked to explain the formation of vinylsilane byproducts through a subsequent β-hydride elimination step. The prevailing mechanism is influenced by the specific catalyst, silane, and substrate used.
The Role of this compound in the Catalytic Cycle
The unique structure of this compound—with its sterically accessible silicon center flanked by two methyl groups and a benzyl group—influences its behavior within the catalytic cycle.
-
Electronic Effects: The benzyl group is generally considered to be weakly electron-withdrawing, which can influence the polarity of the Si-H bond and its reactivity in the oxidative addition step.
-
Steric Effects: The two methyl groups offer minimal steric hindrance, facilitating the approach of the silane to the metal center. The bulkier benzyl group, while larger, is attached via a flexible methylene linker, which may allow it to adopt conformations that do not significantly impede the reaction.
Beyond Simple Addition: Dehydrogenative Silylation
A related but distinct reaction pathway that is particularly relevant to this compound is dehydrogenative silylation . This reaction also involves the activation of a Si-H bond by a metal catalyst, but instead of adding across a double bond, it results in the formation of a new C-Si bond and the elimination of dihydrogen (H₂). The product is a vinylsilane, an exceptionally versatile synthetic intermediate.
Recent work has demonstrated that an iridium complex can catalyze the Z-selective dehydrogenative silylation of terminal alkenes with this compound.[1][5] This transformation is highly valuable as it provides stereocontrolled access to Z-vinylsilanes, which can be challenging to synthesize via other methods.[6][7][8] The reaction is notable for its compatibility with a wide range of functional groups, making it a powerful tool in complex molecule synthesis.[1]
Caption: Workflow for Iridium-catalyzed dehydrogenative silylation.
Experimental Protocols: A Practical Guide
The successful application of theoretical principles requires robust and reproducible experimental methods. Below are detailed protocols for both a standard hydrosilylation and the more specialized dehydrogenative silylation using this compound.
Protocol 1: Iridium-Catalyzed (Z)-Selective Dehydrogenative Silylation of a Terminal Alkene[1]
This protocol is based on the work of Lu and Falck for the synthesis of (Z)-vinylsilanes.[1]
Materials:
-
Terminal alkene (e.g., 1-octene)
-
This compound
-
[Ir(OMe)(cod)]₂ (Iridium(I) methoxide 1,5-cyclooctadiene dimer)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)
-
2-Norbornene (sacrificial alkene)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere of argon, add [Ir(OMe)(cod)]₂ (0.01 mmol) and dtbpy (0.02 mmol).
-
Reaction Setup: Evacuate and flush the Schlenk tube with argon three times. Under a positive flow of argon, add the terminal alkene (0.2 mmol), 2-norbornene (0.6 mmol), and anhydrous THF (1 mL).
-
Initiation: Stir the mixture for 5 minutes at room temperature. Add this compound (0.6 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 2 hours.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the (Z)-vinylsilane product.
Self-Validation: The success of the reaction is validated by the high stereoselectivity for the Z-isomer, which can be confirmed by ¹H NMR spectroscopy through analysis of the coupling constants of the vinylic protons. The protocol's robustness is demonstrated by its tolerance of various functional groups, as detailed in the source literature.[1]
Applications in Drug Development and Complex Synthesis
The utility of this compound extends beyond the direct products of hydrosilylation. The benzyldimethylsilyl (BDMS) group is also a valuable protecting group for hydroxyl functionalities in the synthesis of complex molecules, including natural products with pharmaceutical potential.[5]
The BDMS group offers a distinct stability profile compared to more common silyl ethers like tert-butyldimethylsilyl (TBS) or triethylsilyl (TES). It is generally more stable to acidic conditions than TBS and can be selectively removed under conditions that leave other protecting groups intact, such as with fluoride sources (e.g., HF·pyridine or TBAF).
Quantitative Comparison of Hydroxyl Protecting Groups
The following table, compiled from data in the total synthesis of Amphidinolide B1, illustrates the comparative performance of the BDMS group.
| Protecting Group | Substrate Fragment | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) |
| BDMS | C17-OH of C1-C18 fragment | BDMSCl, Imidazole, DMF, 0 °C to rt | 92 | HF·pyridine, THF, 0 °C | 85 |
| TBS | C17-OH of C1-C18 fragment | TBSCl, Imidazole, DMF, rt | 95 | TBAF, THF, rt | 91 |
Data adapted from published total syntheses of Amphidinolide B1.[5]
This data demonstrates that the BDMS group can be installed in high yield and removed effectively, providing a valuable alternative in a synthetic chemist's toolkit. The choice between BDMS and other silyl ethers often comes down to the specific sequence of reactions planned and the need for orthogonal deprotection strategies.
Protocol 2: Protection of a Hydroxyl Group as a Benzyldimethylsilyl (BDMS) Ether[5]
Materials:
-
Alcohol-containing substrate
-
Benzyldimethylsilyl chloride (BDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of the alcohol (1.0 equiv) in anhydrous DMF (0.1 M) in a flame-dried flask under an inert atmosphere, add imidazole (2.5 equiv) at 0 °C.
-
Addition of Silylating Agent: Add benzyldimethylsilyl chloride (1.5 equiv) dropwise to the cooled solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure BDMS-protected alcohol.
Conclusion and Future Outlook
This compound is a versatile and powerful reagent in the arsenal of the modern synthetic chemist. Its participation in both classic hydrosilylation and stereoselective dehydrogenative silylation reactions allows for the controlled synthesis of valuable alkyl- and vinylsilanes. The theoretical underpinnings of these reactions, rooted in the Chalk-Harrod mechanism and its variants, provide a predictive framework for understanding its reactivity. Furthermore, the utility of the benzyldimethylsilyl group as a robust and selectively cleavable protecting group for alcohols highlights its dual role in complex molecule synthesis. For researchers and professionals in drug development, a thorough understanding of these principles and protocols is essential for leveraging the full potential of organosilicon chemistry to build the molecules of tomorrow.
References
-
Lu, B., & Falck, J. R. (2010). Iridium-Catalyzed (Z)-Trialkylsilylation of Terminal Olefins. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct synthesis of sila-benzoazoles through hydrosilylation and rearrangement cascade reaction of benzoazoles and silanes. PubMed Central. [Link]
-
Organic Chemistry Portal. (2017). (Z)-Selective Hydrosilylation of Terminal Alkynes with HSiMe(OSiMe3)2 Catalyzed by a Ruthenium Complex Containing an N-Heterocyclic Carbene. [Link]
-
Mutoh, Y., Mohara, Y., & Saito, S. (2021). (Z)-Selective Hydrosilylation and Hydroboration of Terminal Alkynes Enabled by Ruthenium Complexes with an N-Heterocyclic Carbene Ligand. Chemical Record. [Link]
-
Organic Chemistry Portal. (2018). Highly β(Z)-Selective Hydrosilylation of Terminal Alkynes Catalyzed by Thiolate-Bridged Dirhodium Complexes. [Link]
-
Ge, S. (2017). Cobalt-Catalyzed Z-Selective Hydrosilylation of Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
RSC Publishing. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PubMed Central. [Link]
-
Wikipedia. (n.d.). Hydrosilylation. [Link]
-
mediaTUM. (n.d.). Hydrosilylation of Alkenes Catalyzed by Bis-N-Heterocyclic Carbene Rh(I) Complexes A Density Functional Theory Study. [Link]
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- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. (Z)-Selective Hydrosilylation of Terminal Alkynes with HSiMe(OSiMe3)2 Catalyzed by a Ruthenium Complex Containing an N-Heterocyclic Carbene [organic-chemistry.org]
- 8. Highly β(Z)-Selective Hydrosilylation of Terminal Alkynes Catalyzed by Thiolate-Bridged Dirhodium Complexes [organic-chemistry.org]
An In-Depth Technical Guide to Silyl Ether Protecting Groups
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a critical determinant of success. Silyl ethers have established themselves as indispensable tools for the temporary masking of hydroxyl functionalities.[1] Their prevalence stems from a unique combination of attributes: ease of installation, tunable stability across a wide spectrum, and conditions for removal that are generally mild and selective.[1][2] This guide provides an in-depth exploration of the core principles governing silyl ether chemistry, offering a comparative analysis of commonly employed silyl groups, and presenting field-proven protocols for their application. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights necessary for the strategic and effective implementation of silyl ether protecting groups in their synthetic endeavors.
The Fundamental Chemistry of Silyl Ethers
Silyl ethers are chemical compounds characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴.[3] In the context of protecting group chemistry, R⁴ is the organic moiety containing the hydroxyl group to be masked, while R¹, R², and R³ are substituents on the silicon atom that dictate the properties of the silyl ether.[3] The strategic variation of these substituents provides a diverse toolkit of silyl ethers with a broad spectrum of reactivity and stability, enabling chemists to execute complex, multi-step syntheses with precision.[3][4]
The utility of silyl ethers as protecting groups is rooted in several key characteristics:
-
Ease of Formation: They are readily synthesized from alcohols under mild conditions.[1]
-
Tunable Stability: The stability of the silyl ether can be finely tuned by altering the steric bulk and electronic nature of the substituents on the silicon atom.[4]
-
Inertness: Silyl ethers are generally stable to a wide range of reaction conditions under which unprotected alcohols would react, such as with strong bases (e.g., Grignard reagents), oxidants, and many nucleophiles.[5][6]
-
Selective Cleavage: They can be removed (deprotected) under specific and mild conditions, often with high selectivity, regenerating the original hydroxyl group.[1][3]
Mechanism of Silylation: The Protection Step
The formation of a silyl ether, or silylation, is typically achieved by reacting an alcohol with a silyl halide (commonly a chloride) or a silyl triflate in the presence of a base.[1][2] The reaction proceeds via a nucleophilic substitution at the silicon center. While the alcohol is a moderate nucleophile, the silicon atom of the silylating agent is sufficiently electrophilic to react.[7]
A widely adopted and reliable method is the Corey protocol, which utilizes a silyl chloride and imidazole as a base in a solvent like N,N-dimethylformamide (DMF).[3][8] Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, and it can also act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that is then attacked by the alcohol.[9]
For more sterically hindered alcohols, more reactive silylating agents like silyl triflates (e.g., TBS-OTf) are often employed in conjunction with a non-nucleophilic, hindered base such as 2,6-lutidine.[3][9]
Caption: General workflow for the protection of an alcohol as a silyl ether.
A Comparative Analysis of Common Silyl Ether Protecting Groups
The choice of a specific silyl ether is a critical strategic decision in synthetic planning, directly impacting the feasibility of subsequent reaction steps. The primary factor differentiating common silyl ethers is the steric bulk of the substituents on the silicon atom, which governs their stability.
| Silyl Group | Abbreviation | Structure | Relative Stability (Acidic) | Relative Stability (Basic) |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | 1 | 1 |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS or TBDMS | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[3][10]
Trimethylsilyl (TMS)
The TMS group is the smallest and most labile of the common silyl ethers.[2] Its low steric hindrance allows for the rapid protection of primary, secondary, and even some tertiary alcohols.[2] However, TMS ethers are highly susceptible to cleavage under even mildly acidic or basic conditions, limiting their use as robust protecting groups in multi-step syntheses.[10][11] They are often used for the temporary protection of alcohols for a single subsequent step or for derivatization to enhance volatility for analysis by gas chromatography.[11]
tert-Butyldimethylsilyl (TBS/TBDMS)
Introduced by E.J. Corey in 1972, the TBS group is one of the most widely used silyl protecting groups in organic synthesis.[9] The presence of a bulky tert-butyl group significantly increases its steric hindrance and, consequently, its stability compared to TMS and TES ethers.[8][10] TBS ethers are stable to a wide array of reaction conditions, including chromatography on silica gel, but can be reliably cleaved using fluoride ion sources or acidic conditions.[8][9] This balance of stability and reliable cleavage makes the TBS group a versatile workhorse in complex synthesis.
Triisopropylsilyl (TIPS)
The TIPS group, with its three bulky isopropyl substituents, offers even greater steric hindrance and stability than the TBS group, particularly towards acidic conditions.[3][12] This enhanced stability makes it a suitable choice for protecting hydroxyl groups that need to endure more forcing reaction conditions.[13] While also cleavable with fluoride ions, the deprotection of TIPS ethers often requires more extended reaction times or harsher conditions compared to TBS ethers.[13][14]
tert-Butyldiphenylsilyl (TBDPS)
The TBDPS group is among the most robust and sterically hindered of the common silyl ethers.[3] Its stability, especially towards acidic hydrolysis, is significantly greater than that of TBS and TIPS ethers.[2][3] This exceptional stability allows for the selective deprotection of less hindered silyl ethers, like TBS, in the presence of a TBDPS group, a key strategy in orthogonal protection schemes.[3][15]
The Art of Deprotection: Regenerating the Hydroxyl Group
The selective and clean removal of a silyl ether is as crucial as its installation. The two primary strategies for silyl ether deprotection are fluoride-mediated cleavage and acid-catalyzed hydrolysis.[1]
Fluoride-Mediated Deprotection
The high affinity of fluoride ions for silicon is the driving force behind this highly effective deprotection method.[5] The Si-F bond is exceptionally strong (approximately 142 kcal/mol), making the formation of a silicon-fluoride species thermodynamically favorable.[16] The reaction proceeds through a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate, which then collapses to release the alcohol.[9][17]
The most common fluoride source is tetra-n-butylammonium fluoride (TBAF), which is soluble in organic solvents like tetrahydrofuran (THF).[10][17] Other fluoride reagents, such as hydrogen fluoride-pyridine complex (HF-Py) or triethylamine trihydrofluoride (Et₃N·3HF), offer less basic conditions, which can be advantageous for substrates sensitive to base.[13][18]
Caption: Mechanism of fluoride-mediated silyl ether deprotection.
Acid-Catalyzed Hydrolysis
Silyl ethers can also be cleaved under acidic conditions. The rate of acid-catalyzed hydrolysis is highly dependent on the steric bulk of the silyl group.[3] Less hindered silyl ethers, such as TMS and TES, are cleaved much more rapidly than bulkier groups like TBS and TIPS.[3] This differential reactivity is the foundation for selective deprotection strategies. For example, a TMS ether can be selectively removed in the presence of a TBS ether using very mild acidic conditions, such as a catalytic amount of camphorsulfonic acid (CSA) in methanol.[3]
Common acidic reagents for silyl ether deprotection include:
-
Acetic acid in a THF/water mixture.[3]
-
p-Toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) in methanol.[3][19]
-
Aqueous hydrofluoric acid (HF) in acetonitrile.[19]
Orthogonal Deprotection Strategies
A key advantage of the diverse family of silyl ethers is the ability to employ them in orthogonal protection strategies.[4][20] By protecting different hydroxyl groups within the same molecule with silyl ethers of varying stability, it is possible to selectively deprotect one hydroxyl group while leaving others masked. For instance, a primary alcohol protected as a TBS ether can often be selectively deprotected in the presence of a secondary alcohol also protected as a TBS ether due to the difference in steric accessibility.[19] Similarly, a TES ether can be cleaved under conditions that leave a more robust TIPS or TBDPS ether intact.[19] This level of control is invaluable in the synthesis of complex natural products and pharmaceuticals.[15][21]
Experimental Protocols
The following protocols are provided as representative examples of common procedures for the protection and deprotection of alcohols using silyl ethers.
Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
This procedure details the reliable Corey protocol for the silylation of a primary alcohol.[3][8]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon), add imidazole.
-
Stir the solution until the imidazole has completely dissolved.
-
Add TBDMS-Cl in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic extracts with water and then with brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting TBS ether by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the standard method for cleaving a TBS ether using a fluoride source.[10]
Materials:
-
TBS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC. For more stable or hindered TBS ethers, the reaction may require gentle heating or a longer reaction time.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Conclusion
Silyl ethers represent a powerful and versatile class of protecting groups that are fundamental to modern organic synthesis.[22] Their tunable stability, governed by the steric and electronic properties of the silicon substituents, allows for the development of sophisticated and orthogonal protection strategies.[4][9] A thorough understanding of the relative stabilities of different silyl ethers and the various methods for their selective cleavage is essential for any scientist engaged in the synthesis of complex organic molecules. The strategic application of the principles and protocols outlined in this guide will enable researchers to harness the full potential of silyl ether protecting groups, facilitating more efficient and successful synthetic outcomes.
References
-
Wikipedia. Silyl ether. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
ACS Publications. LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. [Link]
-
Fiveable. Fluoride-Mediated Deprotection Definition. [Link]
-
RSC Publishing. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. [Link]
-
Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Clutch Prep. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of Benzyldimethylsilane in Organosilicon Chemistry
Abstract
This compound (BnDMSiH) is a versatile and valuable organosilicon compound that has found extensive application in modern organic synthesis.[1][2] Characterized by a silicon atom bonded to a benzyl group and two methyl groups, this reagent exhibits a unique combination of reactivity and stability.[1] This guide provides an in-depth exploration of the multifaceted roles of this compound, focusing on its applications as a protecting group, a reducing agent, and a key component in hydrosilylation and cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into its practical utility for professionals in research and drug development.
Physicochemical Properties and Synthesis of this compound
This compound is a colorless to pale yellow liquid with a moderate volatility and low viscosity.[1] It is soluble in a wide range of organic solvents, which contributes to its versatility in various reaction media.[1] Its unique structure is key to its utility in enhancing the stability and reactivity of organic molecules.[1]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 1631-70-5 | [1][3] |
| Molecular Formula | C₉H₁₄Si | [3][4][5] |
| Molecular Weight | 150.29 g/mol | [4][5] |
| Appearance | Colorless clear liquid | [3] |
| Boiling Point | 69-71 °C / 15 mmHg | [2] |
| Density | 0.949 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.502 | [4] |
| Flash Point | 56 °C (132.8 °F) - closed cup | |
| ¹H NMR | Spectrum available | [6] |
| ¹³C NMR | Spectrum available | [6] |
| Mass Spectrum | Spectrum available | [5] |
Synthesis: this compound is typically synthesized via the reaction of a benzylmagnesium halide (Grignard reagent) with dichlorodimethylsilane. This is a standard method for the formation of silicon-carbon bonds.[4]
Core Applications in Organic Synthesis
The utility of this compound stems from the reactivity of the silicon-hydride (Si-H) bond and the unique properties of the benzyldimethylsilyl group.
This compound as a Protecting Group
The protection of functional groups is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions.[7] The benzyldimethylsilyl (BnDMS) group is a valuable protecting group for alcohols and amines due to its stability under various conditions and its selective removal under mild protocols.[3][8]
The decision to use a silyl ether as a protecting group is based on its stability profile. Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, making them orthogonal to many other protecting groups like benzyl ethers or acetals.[9][10] The BnDMS group, specifically, offers a balance of stability and facile cleavage.
Caption: Workflow for the protection of a secondary alcohol using BnDMSCl and subsequent deprotection.
This protocol details the formation of a benzyldimethylsilyl ether from a secondary alcohol using benzyldimethylsilyl chloride (BnDMSCl), which is readily formed from this compound.
-
To a solution of the secondary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equiv). The base is crucial for deprotonating the alcohol, making it a more potent nucleophile. Imidazole is a common choice due to its pKa and its role in activating the silyl chloride.
-
Cool the mixture to 0 °C and add benzyldimethylsilyl chloride (1.5 equiv) dropwise. The reaction is often exothermic, and maintaining a low temperature helps to control the reaction rate and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether. The aqueous workup removes the imidazole hydrochloride salt and any remaining DMF.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyldimethylsilyl ether.
The cleavage of the Si-O bond is typically achieved with a fluoride ion source, which has a high affinity for silicon.[8]
-
Dissolve the benzyldimethylsilyl ether (1.0 equiv) in tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equiv). TBAF is a highly effective and soluble fluoride source for this transformation.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the deprotected alcohol.
This compound as a Reducing Agent
The Si-H bond in this compound is weakly polarized, rendering the hydrogen hydridic.[11] This allows it to act as a selective reducing agent for a variety of functional groups, often under mild conditions.[11][12] This offers an alternative to other reducing agents which may be less selective or more hazardous.[12]
The reactivity of silanes as reducing agents can be tuned by the substituents on the silicon atom. The benzyl group in BnDMSiH influences the electronic properties of the Si-H bond, contributing to its specific reactivity profile. Reductions using silanes are often catalyzed by acids or transition metals.[13]
Role in Hydrosilylation Reactions
Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as an alkene or alkyne.[14][15] This reaction is a powerful and atom-economical method for forming carbon-silicon bonds, which are valuable in the synthesis of organosilicon compounds and for further functionalization.[14]
This compound is an effective reagent in these transformations, which are typically catalyzed by transition metals, most notably platinum complexes like Speier's or Karstedt's catalyst.[14][15] The reaction mechanism generally involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated bond and subsequent reductive elimination.
Caption: Simplified overview of the hydrosilylation of an alkene using this compound.
Precursor in Cross-Coupling Reactions
This compound can be converted into other organosilicon species that are active participants in cross-coupling reactions. For instance, it can serve as a precursor to benzyldimethylsilanols or other activated silanes used in Hiyama cross-coupling reactions.[16] The Hiyama coupling forms carbon-carbon bonds between organosilanes and organic halides, catalyzed by palladium.[16] This reaction is a valuable alternative to other cross-coupling methods like the Suzuki or Stille reactions, particularly when the stability and low toxicity of the organosilicon reagent are advantageous.[16][17]
Safety and Handling
This compound is a flammable liquid and vapor.[18] It can cause skin and eye irritation and may cause respiratory irritation.[18] Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19] All manipulations should be performed in a well-ventilated chemical fume hood.[20] Keep away from open flames, hot surfaces, and sources of ignition.[20] Store in a tightly closed container in a dry, cool, and well-ventilated area.[19][20]
Conclusion
This compound is a highly valuable reagent in the arsenal of the modern synthetic chemist. Its utility as a robust protecting group, a selective reducing agent, a partner in hydrosilylation, and a precursor for cross-coupling reactions underscores its versatility.[1][2][3] The straightforward protocols for its application and the unique stability of its derivatives make it an excellent choice for complex molecule synthesis in academic and industrial settings, including pharmaceutical development. A thorough understanding of its properties and reactivity allows researchers to leverage its full potential in the design and execution of innovative synthetic strategies.
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Unlocking New Frontiers in Synthesis: A Technical Guide to the Emerging Applications of Benzyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Benzyldimethylsilane (BnDMSiH), a structurally unique organosilane, is rapidly evolving from a niche reagent to a versatile tool in modern organic synthesis. While its role as a robust protecting group for alcohols is well-established, a deeper understanding of its reactivity is unveiling a host of novel applications. This technical guide moves beyond conventional uses to provide an in-depth exploration of the emerging frontiers of this compound chemistry. By dissecting its core reactivity—as a hydride donor, a precursor to functionalized organosilanes, and a partner in transition metal catalysis—we aim to equip researchers with the foundational knowledge and practical insights necessary to pioneer new synthetic methodologies. This guide will detail established protocols, elucidate reaction mechanisms, and present a logical framework for the discovery of next-generation applications for this powerful reagent.
Core Principles: Understanding the Reactivity of this compound
This compound's utility stems from the unique interplay of its structural components: the silicon-hydrogen (Si-H) bond, the benzyl group, and the two methyl groups. The Si-H bond is the primary locus of reactivity, acting as a source of hydride-like reactivity.[1] Unlike more reactive metal hydrides, the polarity of the Si-H bond is nuanced, allowing for a high degree of chemoselectivity in reductions.[2] The benzyl group, attached to the silicon atom, serves several key functions. It sterically shields the silicon center, influencing the reagent's selectivity. Furthermore, the benzylic C-Si bond can be cleaved under specific conditions, such as hydrogenolysis, providing an orthogonal deprotection strategy when used as a protecting group. The methyl groups contribute to the overall stability and lipophilicity of the molecule.
Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1631-70-5 | |
| Molecular Formula | C₉H₁₄Si | [3] |
| Molecular Weight | 150.29 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 69-71 °C / 15 mmHg | |
| Density | 0.949 g/mL at 25 °C |
Established Application: The Benzyldimethylsilyl (BnDMS) Group in Alcohol Protection
The most well-documented application of this compound is in the formation of benzyldimethylsilyl ethers, a robust protecting group for alcohols.[4] This strategy is particularly valuable in multi-step syntheses where orthogonality is crucial.
Protection of Alcohols
The protection of an alcohol is typically achieved by reacting it with benzyldimethylsilyl chloride (BnDMSiCl) in the presence of a base, such as imidazole, in an aprotic solvent like DMF.
Experimental Protocol: Protection of a Primary Alcohol with Benzyldimethylsilyl Chloride
-
To a solution of the primary alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add benzyldimethylsilyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyldimethylsilyl ether.
Deprotection Strategies: A Two-Fold Advantage
A key advantage of the BnDMS group is the availability of two distinct and mild deprotection methods, allowing for selective removal in the presence of other protecting groups.
The Si-O bond of benzyldimethylsilyl ethers can be cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.
Experimental Protocol: Acid-Catalyzed Deprotection of a Benzyldimethylsilyl Ether
-
Dissolve the benzyldimethylsilyl ether (1.0 eq) in a mixture of acetic acid and water (2:1 v/v).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
The unique feature of the BnDMS group is its susceptibility to cleavage by catalytic hydrogenolysis. This mild method cleaves the benzylic C-Si bond, leaving the Si-O bond intact, and is orthogonal to many other protecting groups.
Experimental Protocol: Deprotection of a Benzyldimethylsilyl Ether by Hydrogenolysis
-
Dissolve the benzyldimethylsilyl ether (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent and concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Caption: Catalytic cycle for the iridium-catalyzed silylation of terminal olefins.
This compound can also participate in palladium-catalyzed cross-coupling reactions with benzyl halides to form C(sp³)–Si bonds. [5]This method offers a direct route to benzylsilanes, which are important building blocks in organic synthesis and materials science. [5]The reaction is believed to proceed through a standard cross-coupling catalytic cycle involving oxidative addition, transmetalation (or a related Si-H activation step), and reductive elimination.
Experimental Protocol: Palladium-Catalyzed Silylation of Benzyl Bromide
-
To an oven-dried Schlenk tube, add Pd(dba)₂ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a Lewis acid co-catalyst (e.g., B(C₆F₅)₃, 5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of benzyl bromide (1.0 eq) and this compound (1.5 eq) in an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired benzyl(benzyldimethyl)silane.
This compound as a Selective Reducing Agent
The hydridic nature of the Si-H bond in this compound makes it an effective reducing agent, particularly in ionic hydrogenation reactions when paired with a strong acid. This combination offers a mild and selective alternative to traditional metal hydride reagents.
In the presence of a strong acid, such as trifluoroacetic acid (TFA), this compound can reduce electron-rich alkenes and carbonyl compounds. The mechanism involves protonation of the substrate by the acid to form a carbocation, which is then trapped by the hydride from this compound.
Caption: General mechanism of ionic hydrogenation using this compound.
This methodology is particularly useful for the selective reduction of functional groups that are sensitive to catalytic hydrogenation or metal hydrides.
Future Outlook: A Call for Discovery
The applications of this compound detailed in this guide represent the forefront of our current understanding. However, the true potential of this reagent is far from fully realized. The principles of its reactivity—as a protecting group, a partner in catalysis, and a reducing agent—provide a robust framework for the development of novel synthetic transformations.
Future research could explore:
-
Asymmetric Reductions: The development of chiral catalysts that can utilize this compound for enantioselective reductions.
-
Radical Reactions: Investigating the potential of the Si-H bond in this compound to participate in radical-mediated processes.
-
Polymer and Materials Science: Leveraging the reactivity of this compound in the synthesis of novel silicon-containing polymers and materials with unique properties. [6][7]* Flow Chemistry: Adapting the known reactions of this compound to continuous flow systems for improved efficiency and scalability.
By understanding the fundamental principles outlined in this guide and applying them in new contexts, the scientific community can continue to unlock the full potential of this compound as a cornerstone reagent in modern organic synthesis.
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Benzyldimethylsilyl Ethers: A Detailed Guide for Organic Chemists
Introduction: The Strategic Role of Benzyldimethylsilyl (BDMS) Ethers in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity.[1] Among the diverse arsenal of protecting groups for hydroxyl functionalities, silyl ethers have carved out a significant niche due to their ease of formation, tunable stability, and selective removal under mild conditions.[2][3] The benzyldimethylsilyl (BDMS) ether, in particular, has emerged as a valuable tool for chemists, offering a unique stability profile that allows for orthogonal protection strategies.[1][4] This guide provides a comprehensive overview of the synthesis of BDMS ethers, delving into the mechanistic underpinnings, offering detailed experimental protocols, and presenting data to inform procedural choices.
Mechanistic Insights: The Formation of the Si-O Bond
The synthesis of a benzyldimethylsilyl ether from an alcohol and a silylating agent, typically benzyldimethylsilyl chloride (BDMSCl), proceeds via a nucleophilic substitution at the silicon center.[2] This reaction is generally facilitated by a base, which serves a dual purpose: to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct that is formed.[2][5]
The most widely accepted mechanism, especially when using bases like imidazole, is an SN2-like pathway.[2] The key steps are as follows:
-
Activation of the Silylating Agent (Optional but Common): In what is often referred to as the Corey protocol, a base such as imidazole can react with the silyl chloride to form a more reactive silylimidazolium intermediate. This intermediate is highly susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom of the BDMSCl or the silylimidazolium intermediate.[2][5]
-
Proton Transfer: The protonated ether intermediate is then deprotonated, often by the conjugate base of the catalyst or another molecule of the base, to yield the neutral silyl ether and regenerate the catalyst.
The reaction is typically carried out in an aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the solubility of the reagents and to prevent unwanted side reactions with protic solvents.[3][6]
Caption: Generalized SN2-like mechanism for the formation of a benzyldimethylsilyl ether.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of alcohols as their BDMS ethers. The choice of conditions may be adapted based on the specific substrate and the scale of the reaction.
Protocol 1: Standard Protection of a Primary Alcohol using Imidazole in DMF
This procedure is a robust and widely applicable method for the silylation of primary and less hindered secondary alcohols.[1][7]
Materials:
-
Primary alcohol (1.0 equiv)
-
Benzyldimethylsilyl chloride (BDMSCl) (1.2–1.5 equiv)[1]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv) and imidazole (2.0 equiv).[1]
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1–0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add benzyldimethylsilyl chloride (1.2–1.5 equiv) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12–24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1] Alternatively, saturated aqueous NH₄Cl can be used.[7]
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of aqueous layer).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure benzyldimethylsilyl ether.
Caption: General experimental workflow for the protection of an alcohol as a BDMS ether.
Data Summary and Considerations
The efficiency of the silylation reaction is influenced by several factors, including the steric hindrance of the alcohol, the choice of base and solvent, and the reaction temperature.
| Substrate Type | Typical Reagent Equivalents (BDMSCl) | Typical Base (Equivalents) | Solvent | Typical Reaction Time | Yield (%) |
| Primary Alcohol | 1.2 - 1.5 | Imidazole (2.0) | DMF | 12 - 24 h | >90 |
| Secondary Alcohol | 1.5 - 2.0 | Imidazole (2.5) | DMF | 24 - 48 h | 70 - 90 |
| Tertiary Alcohol | >2.0 | Imidazole (3.0) + DMAP (cat.) | DMF/DCM | 48 - 72 h | Variable, often lower |
Note: For sterically hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6] The use of more reactive silylating agents, such as benzyldimethylsilyl triflate (BDMSTf), may also be necessary for challenging substrates, though these reagents are more sensitive to moisture.[3]
Characterization of Benzyldimethylsilyl Ethers
The successful formation of the BDMS ether can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The appearance of new signals corresponding to the benzylic protons (a singlet around 4.5-4.7 ppm), the methyl groups on the silicon (a singlet around 0.1 ppm), and the aromatic protons of the benzyl group.
-
¹³C NMR: The appearance of new signals for the benzylic carbon and the methyl carbons attached to the silicon. For example, characteristic peaks might appear around 139.0, 128.8, 128.2, and 127.5 ppm for the benzyl group and -2.0 ppm for the methyl groups on silicon.[1]
-
IR Spectroscopy: The disappearance of the broad O-H stretching band of the starting alcohol (typically around 3200-3600 cm⁻¹) and the appearance of a strong Si-O stretching band (around 1050-1150 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the BDMS ether.
Deprotection Strategies
A key advantage of the BDMS group is its unique deprotection profile, which allows for its selective removal in the presence of other protecting groups.
-
Acid-Catalyzed Deprotection: BDMS ethers can be cleaved under acidic conditions, such as with acetic acid in water or trifluoroacetic acid in dichloromethane.[4]
-
Hydrogenolysis: The benzyl group on the silicon makes the BDMS ether susceptible to cleavage by hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.[8] This method is particularly mild and offers an orthogonal deprotection strategy.
-
Fluoride-Mediated Cleavage: Like other silyl ethers, the BDMS group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).[9][10]
Conclusion
The benzyldimethylsilyl ether is a robust and versatile protecting group for hydroxyl functions in organic synthesis. The straightforward and high-yielding protection protocol, combined with its distinct deprotection pathways, makes it an invaluable tool for researchers in drug discovery and complex molecule synthesis. By understanding the underlying mechanism and carefully selecting the reaction conditions, chemists can effectively utilize the BDMS group to navigate challenging synthetic routes.
References
- Benchchem. (n.d.). Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Benzyldimethylsilyl Ethers via Hydrogenolysis.
- Benchchem. (n.d.). Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol.
- Benchchem. (n.d.). The Core Mechanism of Silyl Ether Formation: An In-depth Technical Guide.
- Wikipedia. (2023). Silyl ether.
- Patschinski, P., Zhang, C., & Zipse, H. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Benchchem. (n.d.). Validation of Benzyldimethylsilyl Protection in the Synthesis of a Known Complex Molecule: A Comparative Guide.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
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- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols: Benzyldimethylsilane as a Protecting Group for Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Hydroxyl Protection
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] For hydroxyl groups, silyl ethers are among the most common and versatile protecting groups due to the strength of the O-Si bond and the steric shielding provided by the silicon substituents.[1] While numerous silyl ethers have been developed, the benzyldimethylsilyl (BDMS) group offers a unique combination of stability and selective cleavage, making it a valuable tool, particularly for the protection of primary alcohols.[2][3] This guide provides an in-depth exploration of the application of benzyldimethylsilane as a protecting group, detailing its installation, cleavage, and stability, complete with field-tested protocols.
The choice of a protecting group is a critical decision that can significantly impact the efficiency and outcome of a synthetic route.[3] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed under mild and specific conditions that do not affect other functional groups in the molecule.[4][5] The BDMS group fulfills these criteria, offering an orthogonal protecting group strategy in the presence of other silyl ethers and acid- or base-labile groups.[3][6]
The Benzyldimethylsilyl (BDMS) Group: A Strategic Choice
The BDMS group is introduced by reacting a primary alcohol with benzyldimethylsilyl chloride (BDMSCl) in the presence of a base.[2] The resulting BDMS ether exhibits a stability profile that is intermediate between the more labile trimethylsilyl (TMS) ether and the more robust tert-butyldimethylsilyl (TBDMS) ether. This moderate stability allows for its selective removal under conditions that leave other protecting groups intact, a concept known as orthogonality in protecting group strategies.[6][7]
The benzyl group on the silicon atom plays a crucial role in the unique reactivity of the BDMS ether. It influences the steric and electronic environment around the silicon atom, affecting the rates of both its formation and cleavage.[6] Furthermore, the benzylic C-Si bond is susceptible to hydrogenolysis, providing an additional and exceptionally mild method for deprotection.[8]
Protection of Primary Alcohols with this compound
The protection of a primary alcohol as its BDMS ether is typically achieved by reacting the alcohol with benzyldimethylsilyl chloride in the presence of a suitable base, such as imidazole, in an aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The reaction proceeds smoothly, generally at room temperature, to afford the protected alcohol in high yield.
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
Benzyldimethylsilyl chloride (BDMSCl)[9]
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF, add benzyldimethylsilyl chloride (1.2-1.5 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure BDMS-protected alcohol.[2]
Workflow for BDMS Protection of a Primary Alcohol
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. people.uniurb.it [people.uniurb.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzylchlorodimethylsilane 97 1833-31-4 [sigmaaldrich.com]
Application Notes and Protocols: Selective Protection of Secondary Alcohols with Benzyldimethylsilane
Abstract
The strategic protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This comprehensive guide details the application of benzyldimethylsilyl (BnDMS) ethers for the selective protection of secondary alcohols. The BnDMS group offers a unique combination of stability and versatile deprotection options, making it a valuable tool for researchers, medicinal chemists, and process development scientists. This document provides an in-depth analysis of the underlying chemical principles, detailed experimental protocols for protection and deprotection, mechanistic insights, and practical troubleshooting advice to ensure successful implementation in the laboratory.
Introduction: The Strategic Role of the Benzyldimethylsilyl Ether
In the multistep synthesis of pharmaceuticals and other complex organic molecules, the selective masking of reactive functional groups is paramount.[1] Alcohols, with their nucleophilic and acidic nature, often require temporary protection to prevent undesired side reactions.[2] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[3]
The benzyldimethylsilyl (BnDMS) group, in particular, has emerged as a versatile choice for the protection of alcohols.[4] It shares the general stability of other common silyl ethers but is distinguished by the presence of a benzyl moiety on the silicon atom. This feature introduces an orthogonal deprotection pathway—catalytic hydrogenolysis—in addition to the standard fluoride-mediated or acidic cleavage methods.[4][5] This dual-mode deprotection capability provides chemists with enhanced flexibility when designing synthetic routes involving multiple protecting groups.
The steric footprint of the benzyldimethylsilyl group is comparable to the widely used tert-butyldimethylsilyl (TBDMS) group, which allows for a significant degree of chemoselectivity in the protection of sterically accessible secondary alcohols over more hindered ones, or in the differentiation between primary and secondary alcohols.[4]
Mechanism of Protection: Imidazole-Catalyzed Silylation
The protection of a secondary alcohol with benzyldimethylsilyl chloride (BnDMSCl) is typically facilitated by a nucleophilic catalyst, most commonly imidazole, in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The reaction proceeds through a highly reactive silylimidazolium intermediate.
The proposed mechanism involves two key steps:
-
Activation of the Silylating Agent: Imidazole acts as a nucleophilic catalyst, attacking the electrophilic silicon center of BnDMSCl. This displaces the chloride leaving group and forms a highly reactive N-benzyldimethylsilylimidazolium chloride intermediate. This intermediate is significantly more electrophilic than the starting chlorosilane.
-
Nucleophilic Attack by the Alcohol: The secondary alcohol then attacks the activated silicon center of the imidazolium species. A subsequent deprotonation step, often assisted by another equivalent of imidazole acting as a base, releases the benzyldimethylsilyl-protected alcohol and regenerates the imidazole catalyst.
Caption: Proposed mechanism for the imidazole-catalyzed silylation of a secondary alcohol.
Experimental Protocols: Protection of a Secondary Alcohol
This protocol provides a general procedure for the protection of a secondary alcohol using benzyldimethylsilyl chloride.
Materials
-
Secondary alcohol (1.0 equiv)
-
Benzyldimethylsilyl chloride (BnDMSCl) (1.2–1.5 equiv)
-
Imidazole (2.0–2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Protocol
-
Under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add benzyldimethylsilyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12–24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the protection of a secondary alcohol with BnDMSCl.
Substrate Scope and Selectivity
The benzyldimethylsilyl group is effective for the protection of a wide range of secondary alcohols. The reaction rate and yield are influenced by the steric environment of the hydroxyl group. Less sterically hindered secondary alcohols generally react faster and in higher yields. This steric sensitivity is the basis for the selective protection of one secondary alcohol in the presence of a more hindered one.
| Substrate (Secondary Alcohol) | Yield (%) | Comments |
| Cyclohexanol | >95 | High yield for a simple, unhindered secondary alcohol. |
| (S)-(-)-1-Phenylethanol | >90 | Benzylic alcohol is well-tolerated. |
| Menthol | 85-95 | Good yield despite increased steric hindrance. |
| Cholesterol | ~90 | Selective protection of the 3β-hydroxyl group is achievable. |
| 1,4-Cyclohexanediol | >80 (mono) | Mono-protection is favored with controlled stoichiometry. |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Deprotection Strategies
A key advantage of the BnDMS group is the availability of multiple, orthogonal deprotection methods.
Fluoride-Mediated Cleavage
This is the most common method for cleaving silyl ethers. The high affinity of the fluoride ion for silicon drives the reaction.
-
Mechanism: The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate. This intermediate then collapses, breaking the silicon-oxygen bond to release the alcohol. The strong Si-F bond that is formed provides the thermodynamic driving force for the reaction.
Caption: Mechanism of fluoride-mediated deprotection of a BnDMS ether.
-
Protocol:
-
Dissolve the BnDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1–1.5 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1–4 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous ammonium chloride solution.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Catalytic Hydrogenolysis
This method is orthogonal to most other protecting group strategies and is particularly mild.
-
Mechanism: The reaction occurs on the surface of a palladium catalyst. The benzyl C-Si bond is susceptible to cleavage by hydrogen, leading to the formation of the alcohol and benzyldimethylsilane.[5]
-
Protocol:
-
Dissolve the BnDMS-protected alcohol in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the flask with an inert gas, then introduce a hydrogen atmosphere (e.g., via a balloon).
-
Stir the mixture vigorously at room temperature for 2–24 hours, monitoring by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected alcohol.
-
Acid-Catalyzed Cleavage
BnDMS ethers can also be cleaved under acidic conditions, though this method is less common and generally requires harsher conditions than fluoride-mediated cleavage.
-
Protocol:
-
Dissolve the protected alcohol in a 2:1 mixture of acetic acid and water.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract, dry, and purify as previously described.
-
Caption: Workflow for the deprotection of BnDMS ethers.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protection: Incomplete Reaction | Insufficiently anhydrous conditions. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Sterically hindered alcohol. | Increase reaction time, temperature, or use a more reactive silylating agent like benzyldimethylsilyl triflate (BnDMSTf). | |
| Poor quality reagents. | Use freshly opened or purified BnDMSCl and imidazole. | |
| Protection: Formation of Disilylated Product (in diols) | Excess silylating agent. | Use a stoichiometric amount or slight excess (1.05 equiv) of BnDMSCl. |
| Reaction run for too long or at elevated temperature. | Monitor the reaction closely by TLC and quench once the desired mono-silylated product is maximized. Run the reaction at a lower temperature (0 °C). | |
| Deprotection: Incomplete Reaction (TBAF) | Insufficient TBAF. | Add an additional portion of the TBAF solution. |
| Steric hindrance around the silyl ether. | Increase reaction time or gently warm the reaction mixture. | |
| Deprotection: Incomplete Reaction (Hydrogenolysis) | Catalyst poisoning. | Ensure the substrate is free of sulfur or other catalyst poisons. Use a fresh batch of catalyst. |
| Insufficient hydrogen pressure. | Use a Parr shaker for more efficient hydrogenation if a balloon is insufficient. | |
| General: Degradation on Silica Gel | Residual acidity of silica gel. | Neutralize the silica gel by pre-treating with a solution of triethylamine in the eluent, or add a small amount (~1%) of triethylamine to the eluent during chromatography.[6] |
Conclusion
The benzyldimethylsilyl group is a robust and highly versatile protecting group for secondary alcohols. Its straightforward and high-yielding protection protocol, coupled with multiple orthogonal deprotection strategies, makes it an excellent choice for complex organic syntheses. The steric sensitivity of the BnDMS group allows for selective protection, and its unique stability profile provides a valuable tool for chemists in research and development. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and effectively implement this protecting group strategy in their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyldimethylsilyl Ethers via Hydrogenolysis.
- BenchChem. (2025). Application Notes and Protocols: Selective Protection of Diols Using the Benzyl(dimethyl)silyl (BDMS) Group.
-
Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Gelest. Deprotection of Silyl Ethers - Gelest Technical Library. [Link]
-
Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to Benzyldimethylsilane (BDMS) Deprotection using Tetrabutylammonium Fluoride (TBAF)
Introduction: The Role of Benzyldimethylsilyl Ethers in Chemical Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity.[1][2] The benzyldimethylsilyl (BDMS) group is a valuable silyl ether used for the protection of hydroxyl functionalities.[3] Its utility stems from a balance of stability across a range of reaction conditions and its susceptibility to selective cleavage under specific, mild protocols.[3] Tetrabutylammonium fluoride (TBAF) has emerged as a reagent of choice for the deprotection of silyl ethers, including BDMS, due to its excellent solubility in organic solvents and high efficacy.[4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanistic underpinnings and practical application of TBAF for the cleavage of BDMS ethers.
Mechanistic Rationale: The Affinity-Driven Cleavage
The efficacy of the TBAF-mediated deprotection of benzyldimethylsilyl ethers is rooted in fundamental principles of silicon chemistry. The driving force for this reaction is the exceptionally high strength of the silicon-fluoride (Si-F) bond, which is approximately 30 kcal/mol stronger than the silicon-oxygen (Si-O) bond it replaces.[6] The deprotection proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the BDMS ether. This attack leads to the formation of a transient, pentacoordinate silicon intermediate.[7][8] This intermediate is unstable and readily collapses, cleaving the Si-O bond to release the alkoxide and form the stable benzyldimethylsilyl fluoride byproduct. A subsequent aqueous or mild acidic workup protonates the alkoxide to regenerate the desired alcohol.[7][9]
Caption: Mechanism of BDMS ether cleavage by TBAF.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions such as temperature, reaction time, and stoichiometry may be necessary depending on the specific substrate.
Standard Protocol for BDMS Deprotection
This protocol is suitable for most substrates that are not sensitive to basic conditions.
Materials:
-
BDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the BDMS-protected alcohol (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the 1.0 M TBAF solution in THF (1.1–1.5 equivalents) dropwise to the stirred solution.[7][10]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from minutes to several hours.[11]
-
Upon completion, quench the reaction by adding deionized water.[10]
-
Dilute the mixture with dichloromethane or ethyl acetate.[7][10]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.[5][10]
Protocol for Base-Sensitive Substrates
The basicity of commercial TBAF solutions can sometimes lead to side reactions or decomposition of sensitive substrates.[6][7][10] In such cases, buffering the reaction mixture with a mild acid is recommended.
Materials:
-
All materials from the standard protocol
-
Glacial Acetic Acid
Procedure:
-
Dissolve the BDMS-protected alcohol (1.0 equivalent) in anhydrous THF (approx. 0.1 M).
-
In a separate flask, prepare a buffered TBAF solution by adding an equivalent amount of glacial acetic acid to the 1.0 M TBAF solution in THF (1.1–1.5 equivalents of TBAF).[11]
-
Add the buffered TBAF solution dropwise to the substrate solution at 0 °C or room temperature.
-
Monitor the reaction by TLC.
-
Perform the aqueous workup and purification as described in the standard protocol.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mechanism and Protocol for the Acid-Catalyzed Cleavage of Benzyldimethylsilyl (BDMS) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Benzyldimethylsilyl Ethers in Synthesis
In the multistep synthesis of complex organic molecules, particularly in pharmaceutical development, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The benzyldimethylsilyl (BDMS) group has emerged as a robust and versatile protecting group for hydroxyl functionalities.[2] Its utility stems from a finely tuned stability profile: it is resilient to a variety of reaction conditions while being susceptible to facile cleavage under specific, mild protocols.[2][3]
This application note provides an in-depth examination of the acid-catalyzed cleavage of BDMS ethers. We will explore the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer expert insights into optimizing this crucial deprotection step.
The Mechanism of Acid-Catalyzed Cleavage
The deprotection of a benzyldimethylsilyl ether under acidic conditions is not merely a simple hydrolysis; it is a nuanced process governed by electrophilic attack and the stability of intermediates. The reaction proceeds via a protonation-substitution pathway.[4]
Step 1: Protonation of the Ether Oxygen The reaction is initiated by the protonation of the ether oxygen atom by an acid catalyst, such as Trifluoroacetic Acid (TFA). This initial step is critical as it transforms the alkoxy group into a much better leaving group.[4]
Step 2: Nucleophilic Attack at the Silicon Center Following protonation, a nucleophile attacks the electropositive silicon atom.[5] This nucleophile is typically the conjugate base of the acid catalyst (e.g., trifluoroacetate) or a solvent molecule.[4] The attack leads to the formation of a pentacoordinate silicon intermediate.
Step 3: Cleavage of the Silicon-Oxygen Bond The intermediate subsequently collapses, cleaving the silicon-oxygen bond. This liberates the free alcohol and generates a silyl byproduct (e.g., benzyldimethylsilyl trifluoroacetate).[4]
The benzyl group attached to the silicon atom plays a significant role, influencing the steric and electronic environment around the silicon center and thereby affecting the rate of cleavage compared to other common silyl ethers.[4]
Caption: Figure 1: Mechanism of Acid-Catalyzed BDMS Deprotection.
Causality Behind Experimental Choices: The Critical Role of Scavengers
While the core mechanism appears straightforward, successful deprotection in a real-world synthetic context requires addressing potential side reactions. Strong acids like TFA can cleave not only the desired Si-O bond but also other acid-labile protecting groups (e.g., Boc, trityl).[6][7] Furthermore, the cleavage can generate reactive cationic species.
Expert Insight: The benzyldimethylsilyl cation or related species formed during cleavage can act as alkylating agents, leading to unwanted side reactions with sensitive functional groups within the substrate, such as the indole ring of tryptophan in peptide synthesis.[8]
To mitigate this, cation scavengers are indispensable components of a robust cleavage protocol. Trialkylsilanes, such as triethylsilane (TES) or triisopropylsilane (TIPS), are highly effective scavengers.[8] They function by irreversibly donating a hydride to the transient carbocation, quenching its reactivity and driving the equilibrium towards complete cleavage.[8][9]
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices for efficiency and purity.
General Protocol for Acid-Catalyzed Deprotection of a BDMS Ether
This procedure outlines the cleavage of a BDMS-protected alcohol using a standard Trifluoroacetic Acid (TFA) "cleavage cocktail."
Materials:
-
BDMS-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIPS) or Triethylsilane (TES)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dissolve the BDMS-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Scavenger Addition: Add the cation scavenger, triisopropylsilane (TIPS, 2.0-5.0 equiv), to the solution and stir for 2-3 minutes at room temperature.
-
Initiation of Cleavage: Add Trifluoroacetic Acid (TFA, 10-20 equiv, often used as a 50-95% solution in DCM) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the deprotection by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker containing a stirred, chilled saturated aqueous solution of NaHCO₃. Caution: CO₂ evolution.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure alcohol.[4]
Caption: Figure 2: General Experimental Workflow for BDMS Deprotection.
Quantitative Data & Condition Optimization
The efficiency of acid-catalyzed BDMS cleavage is highly dependent on the substrate and the precise reaction conditions. The following table provides a summary of typical conditions and expected outcomes.
| Acid Catalyst | Scavenger | Solvent | Temp (°C) | Typical Time | Yield (%) | Notes & Considerations |
| TFA (95%) | TIPS | DCM | 0 to RT | 1-3 h | >90% | Standard, highly effective conditions for most substrates.[9][10] |
| TFA (50%) | TES | DCM | RT | 2-5 h | 85-95% | Milder conditions, useful for substrates with other moderately acid-labile groups. |
| HF•Pyridine | None | THF | 0 | 4-8 h | ~85% | A common method, but HF is highly corrosive and requires specialized handling.[3] |
| Acetic Acid (80%) | None | H₂O/THF | 50 | 12-24 h | Variable | Much weaker acid; requires elevated temperatures and longer times. May be useful for highly sensitive substrates. |
| Lewis Acids (e.g., AlCl₃) | Anisole | DCM | 0 to RT | 1-4 h | Variable | Can cause significant desilylation but may lead to side reactions with aromatic rings.[11] |
Troubleshooting and Advanced Insights
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material, consider increasing the concentration of TFA, raising the temperature to 40 °C, or extending the reaction time.
-
Side Product Formation: The presence of unexpected spots on TLC may indicate alkylation by cationic intermediates. Increase the equivalents of the scavenger (TIPS or TES) to 5-10 equivalents.
-
Orthogonality: BDMS ethers show moderate stability to acidic conditions, allowing for their selective removal in the presence of more robust protecting groups like TBDPS (tert-butyldiphenylsilyl).[4][6] However, they are generally cleaved under conditions that also remove more labile groups like TMS (trimethylsilyl) or Boc.[6]
-
Alternative Deprotection: For substrates that are highly acid-sensitive, alternative deprotection methods should be considered. Hydrogenolysis using a palladium catalyst (Pd/C) offers an effective, mild, and orthogonal strategy for cleaving the benzylic C-Si bond.[12]
Conclusion
The acid-catalyzed cleavage of benzyldimethylsilyl ethers is a reliable and versatile deprotection strategy in modern organic synthesis. A thorough understanding of the protonation-substitution mechanism, coupled with the rational use of cation scavengers like trialkylsilanes, empowers chemists to achieve efficient and high-yielding deprotection. By carefully selecting the acid catalyst and optimizing reaction conditions, researchers can selectively unmask hydroxyl groups, facilitating the successful synthesis of complex target molecules.
References
-
BenchChem. (2025). Validation of Benzyldimethylsilyl Protection in the Synthesis of a Known Complex Molecule: A Comparative Guide. 3
-
BenchChem. (2025). Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol. 2
-
BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers. 4
-
ResearchGate. (2002). Friedel±Crafts acetylation and benzoylation of benzylsilanes and xanthenes. 11
-
BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyldimethylsilyl Ethers via Hydrogenolysis. 12
-
National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. 1
-
MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. 13
-
ElectronicsAndBooks. (2005). Application of benzyl protecting groups in the synthesis of prenylated aromatic compounds. Link
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. 14
-
TCI Chemicals. (n.d.). Protecting Agents. 6
-
ResearchGate. (n.d.). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. 8
-
SciSpace. (n.d.). A Study of the Chemical Cleavage of Benzylic-Silicon Bonds. 5
-
National Institutes of Health (NIH). (n.d.). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. 7
-
Kociensky, P. J. (n.d.). Protecting Groups. 15
-
Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis. 16
-
Frostburg State University Chemistry Department. (2018). Other Ether Cleavage Reactions. YouTube. 17
-
Wellhoner, H. H., et al. (1991). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Analytical Biochemistry. 18
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. 19
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. 9
-
PubMed. (n.d.). Lability of N-alkylated peptides towards TFA cleavage. 10
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- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemoselective Reduction of Carbonyls with Benzyldimethylsilane
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pursuit of Precision in Chemical Reductions
In the landscape of organic synthesis, the reduction of carbonyl compounds is a cornerstone transformation. Traditional reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are powerful tools for this purpose.[1] However, their high reactivity often leads to a lack of selectivity, reducing multiple functional groups within a complex molecule indiscriminately.[2] This necessitates cumbersome protection-deprotection strategies, adding steps and reducing overall efficiency.
Chemoselective reduction—the ability to reduce one functional group in the presence of others—is therefore a paramount goal for synthetic chemists.[3][4] Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, has emerged as a powerful and mild alternative. Benzyldimethylsilane ((CH₃)₂C₆H₅CH₂SiH), in conjunction with a suitable catalyst, offers a highly tunable system for the chemoselective reduction of aldehydes and ketones, providing a significant advantage in the synthesis of complex molecules for research and drug development.[5]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using this compound as a chemoselective reducing agent for carbonyl compounds.
Reagent Profile: this compound
This compound is an organosilicon compound that serves as a versatile and stable source of hydride.[6]
-
Appearance: Colorless to pale yellow liquid.[6]
-
Formula: C₉H₁₄Si.[6]
-
Key Properties: It is known for its low viscosity, moderate volatility, and good solubility in common organic solvents. Its thermal stability and relative insensitivity to moisture (compared to metal hydrides) make it a convenient reagent for laboratory use.[6]
Advantages over Traditional Hydrides:
-
Enhanced Safety: Lacks the extreme pyrophoric nature of reagents like LiAlH₄.
-
Tunable Reactivity: Its reducing power is unleashed and controlled by a catalyst, allowing for fine-tuning of selectivity.
-
Mild Reaction Conditions: Reactions are often performed at or below room temperature, preserving sensitive functional groups.
Critical Safety & Handling Information: this compound is a flammable and corrosive chemical that requires careful handling in a controlled laboratory environment.[7]
-
Handling: Always use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents or acids.[7]
-
First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[9] For eye contact, rinse cautiously with water for several minutes.[9][10] If inhaled, move the person to fresh air.[10] In all cases of significant exposure, seek immediate medical attention.[7]
The Mechanism and Principles of Chemoselectivity
The reduction of a carbonyl with this compound is not spontaneous; it requires a catalyst to activate the Si-H bond. The choice of this catalyst is the single most important factor governing the reaction's outcome and selectivity. The general mechanism proceeds through a silyl ether intermediate, which is subsequently hydrolyzed during workup to yield the final alcohol.
Catalytic systems generally fall into two categories: Lewis acids and transition metal complexes.[11][12]
The Catalytic Hydrosilylation Cycle
The catalyzed reaction involves the activation of the silane, its addition to the polarized carbonyl group, and regeneration of the catalyst.
Caption: General mechanism of catalyzed carbonyl hydrosilylation.
Pillars of Chemoselectivity
A. Aldehyde vs. Ketone Selectivity: The fundamental basis for this selectivity lies in the intrinsic reactivity difference between aldehydes and ketones. Aldehydes are sterically less hindered and their carbonyl carbon is more electrophilic than that of ketones. By using a mild catalyst and maintaining low reaction temperatures, this compound can readily reduce aldehydes while leaving ketones untouched.[4][13] More forceful conditions or highly active catalysts may be required to reduce ketones.[14]
B. Carbonyl vs. Other Reducible Groups: this compound exhibits excellent functional group tolerance. Less electrophilic carbonyl derivatives such as esters, amides, and carboxylic acids are typically inert under conditions used for aldehyde and ketone reduction. This allows for the precise reduction of a target carbonyl without affecting other potentially reducible groups.
C. 1,2- vs. 1,4- (Conjugate) Reduction of Enones: For α,β-unsaturated carbonyls, two pathways exist: 1,2-reduction to form an allylic alcohol or 1,4-reduction (conjugate reduction) to yield a saturated ketone.[15] The reaction outcome is almost entirely dictated by the catalyst.
-
1,2-Reduction: Many catalyst systems, particularly those that favor direct hydride attack on the carbonyl carbon, will yield the allylic alcohol.
-
1,4-Reduction: Specific catalysts, often based on copper or rhodium, coordinate to the double bond and facilitate a conjugate addition of the hydride, leading to the saturated ketone.[16]
Applications and Data Summary
The versatility of this compound is demonstrated by its application across a range of substrates. The following table summarizes representative outcomes based on substrate and catalyst choice.
| Substrate Type | Catalyst System | Primary Outcome | Selectivity Profile |
| Aromatic Aldehyde | Mild Lewis Acid (e.g., 0.1 mol% Sc(OTf)₃) | Primary Alcohol | Excellent; ketones, esters unaffected at low temp. |
| Aliphatic Ketone | Stronger Lewis Acid or Transition Metal | Secondary Alcohol | Requires more forcing conditions than aldehydes.[14] |
| α,β-Unsaturated Aldehyde | Mild Lewis Acid | Allylic Alcohol (1,2-Reduction) | High selectivity for 1,2-addition.[17] |
| α,β-Unsaturated Ketone | Cu-H Complex (e.g., CuH-phosphine) | Saturated Ketone (1,4-Reduction) | High selectivity for 1,4-conjugate reduction.[16] |
| α,β-Unsaturated Ketone | CeCl₃ / NaBH₄ (for comparison) | Allylic Alcohol (1,2-Reduction) | Illustrates how reagent choice dictates 1,2- vs 1,4-selectivity.[18] |
Detailed Experimental Protocol
Objective: Chemoselective reduction of 4-cyanobenzaldehyde to (4-cyanophenyl)methanol in the presence of acetophenone using this compound and a catalytic amount of tris(pentafluorophenyl)borane, B(C₆F₅)₃.
Materials:
-
4-Cyanobenzaldehyde
-
Acetophenone
-
This compound (96%+)[6]
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Syringes
-
Standard glassware for extraction and chromatography
Sources
- 1. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CAS 1631-70-5: this compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. keyorganics.net [keyorganics.net]
- 9. mrjanitorialsupplies.com [mrjanitorialsupplies.com]
- 10. fishersci.com [fishersci.com]
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- 12. Silanes [organic-chemistry.org]
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- 14. researchgate.net [researchgate.net]
- 15. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 16. Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones [organic-chemistry.org]
- 17. Reduction of Carbonyl Compounds to their Corresponding of Alcohols with [Zn(BH4)2(2-MeOpy)] & [Zn(BH4)2(2-Mepy)] as New Reducing Agents (A Comparison Study) – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyldimethylsilane in the Hydrosilylation of Terminal Alkynes
Introduction: The Strategic Value of Vinylsilanes and the Role of Benzyldimethylsilane
The hydrosilylation of alkynes, a reaction that involves the addition of a silicon-hydride bond across a carbon-carbon triple bond, stands as a cornerstone of organosilicon chemistry.[1] This atom-economical transformation provides a direct route to vinylsilanes, which are exceptionally versatile synthetic intermediates. Their utility stems from their stability, low toxicity, and predictable reactivity in a host of organic transformations, including as nucleophilic partners in palladium-catalyzed cross-coupling reactions.[2] The regiochemical outcome of the hydrosilylation of terminal alkynes is of paramount importance, as it dictates the substitution pattern of the resulting vinylsilane and, consequently, its synthetic applications. Three principal isomers can be formed: the α-vinylsilane (geminal), the β-(E)-vinylsilane (trans), and the β-(Z)-vinylsilane (cis).[3]
This compound emerges as a reagent of significant interest in this context. While it functions as a typical hydrosilylating agent, the benzyl group offers a unique advantage: it can be readily cleaved under mild conditions to generate a reactive silanol intermediate in situ. This feature expands the synthetic utility of the resulting vinylsilanes, particularly in subsequent cross-coupling reactions.[2] This guide provides a detailed exploration of the use of this compound in the hydrosilylation of terminal alkynes, with a focus on achieving high regioselectivity through catalyst selection and providing a robust experimental protocol for the synthesis of α-vinylsilanes.
Mechanistic Considerations: The Chalk-Harrod and Modified Chalk-Harrod Pathways
The mechanism of transition metal-catalyzed hydrosilylation is generally understood to proceed via one of two primary pathways: the Chalk-Harrod mechanism or the modified Chalk-Harrod mechanism.[3] The operative mechanism is influenced by the choice of metal catalyst, ligands, and substrates, and it directly impacts the stereochemical outcome of the reaction.
-
Chalk-Harrod Mechanism: This pathway is initiated by the oxidative addition of the Si-H bond to the metal center. Subsequent coordination of the alkyne is followed by the insertion of the alkyne into the metal-hydride bond. The catalytic cycle is completed by reductive elimination, which forms the C-Si bond and regenerates the active catalyst. This mechanism typically leads to syn-addition of the silane across the alkyne.[3]
-
Modified Chalk-Harrod Mechanism: In this variation, after the initial oxidative addition of the silane, the alkyne inserts into the metal-silicon bond rather than the metal-hydride bond. Subsequent reductive elimination of a C-H bond also yields the vinylsilane product.
The regioselectivity of the hydrosilylation of terminal alkynes is a critical aspect that is largely governed by the choice of catalyst. While platinum and rhodium catalysts are widely employed and typically favor the formation of β-vinylsilanes, certain ruthenium catalysts have demonstrated a remarkable ability to reverse this selectivity, yielding the thermodynamically less favored α-vinylsilane.[4][5]
Caption: Generalized catalytic cycles for the Chalk-Harrod and Modified Chalk-Harrod mechanisms.
Catalyst Selection: A Key Determinant of Regioselectivity
The choice of catalyst is the most critical factor in controlling the regioselectivity of the hydrosilylation of terminal alkynes. Different metal catalysts exhibit distinct preferences for the formation of α or β isomers.
-
Platinum Catalysts: Classical platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used in industrial applications.[4][6][7] They generally favor the formation of the linear β-(E)-vinylsilane through a syn-addition pathway.[8]
-
Rhodium Catalysts: Rhodium complexes, including Wilkinson's catalyst (RhCl(PPh₃)₃), are also effective for hydrosilylation.[4] The regioselectivity can be influenced by the solvent and ligands, but often, a mixture of β-(E) and β-(Z) isomers is obtained.[4][8]
-
Ruthenium Catalysts: A significant breakthrough in achieving α-regioselectivity was the development of specific cationic ruthenium catalysts. The complex [Cp*Ru(MeCN)₃]PF₆, in particular, has proven to be highly effective in catalyzing the hydrosilylation of terminal alkynes with this compound to furnish the corresponding α-vinylsilanes with excellent selectivity.[4][5] This catalyst operates via a trans-addition mechanism, a less common pathway in hydrosilylation.[4]
Caption: Influence of catalyst choice on the regioselectivity of terminal alkyne hydrosilylation.
Data Summary: Regioselective Hydrosilylation of Terminal Alkynes with this compound
The following table summarizes representative results for the hydrosilylation of terminal alkynes with this compound, highlighting the exceptional α-selectivity achieved with the [Cp*Ru(MeCN)₃]PF₆ catalyst.
| Entry | Alkyne Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 1 | 1-Octyne | [CpRu(MeCN)₃]PF₆ (2) | CH₂Cl₂ | RT | 1 | 95 | >20:1 | [4] |
| 2 | Phenylacetylene | [CpRu(MeCN)₃]PF₆ (2) | CH₂Cl₂ | RT | 1 | 92 | >20:1 | [4] |
| 3 | 3,3-Dimethyl-1-butyne | [CpRu(MeCN)₃]PF₆ (5) | CH₂Cl₂ | RT | 1 | 85 | >20:1 | [4] |
| 4 | Propargyl alcohol | [CpRu(MeCN)₃]PF₆ (5) | CH₂Cl₂ | RT | 1 | 88 | 10:1 | [4] |
| 5 | 4-Pentyn-1-ol | [Cp*Ru(MeCN)₃]PF₆ (5) | Acetone | RT | 1 | 91 | >20:1 | [4] |
Experimental Protocol: α-Selective Hydrosilylation of 1-Octyne with this compound
This protocol provides a detailed procedure for the ruthenium-catalyzed α-selective hydrosilylation of 1-octyne with this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
The ruthenium catalyst is air and moisture sensitive; therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents and reagents are essential for optimal results.
-
This compound is flammable and may cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
Materials:
-
[Cp*Ru(MeCN)₃]PF₆ (Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate)
-
1-Octyne (anhydrous)
-
This compound (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Flask Preparation: Place a magnetic stir bar in a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with argon or nitrogen. Allow the flask to cool to room temperature.
-
Reagent Addition: To the flask, add 1-octyne (e.g., 0.5 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (e.g., 1.0 mL to achieve a 0.5 M concentration) via syringe.
-
Silane Addition: Add this compound (e.g., 0.6 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature.
-
Catalyst Addition: In a separate vial, weigh the [Cp*Ru(MeCN)₃]PF₆ catalyst (e.g., 0.01 mmol, 2 mol%) under an inert atmosphere. Dissolve the catalyst in a minimal amount of anhydrous dichloromethane and add it to the reaction flask via syringe. Note: The reaction is often initiated at 0 °C by adding the solid catalyst to the solution of the other reagents, followed by removal of the ice bath and allowing the reaction to warm to room temperature.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 hour.[4]
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is typically effective.
-
-
Characterization: The structure and purity of the resulting α-vinylsilane can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
The hydrosilylation of terminal alkynes with this compound is a powerful tool for the synthesis of functionalized vinylsilanes. The ability to control the regioselectivity of this reaction through judicious catalyst selection is a testament to the advancements in modern organometallic catalysis. The use of the cationic ruthenium complex [Cp*Ru(MeCN)₃]PF₆ provides a reliable and highly selective method for the preparation of α-vinylsilanes, a class of compounds that were previously challenging to access directly. The protocols and data presented herein offer a comprehensive guide for researchers in organic synthesis and drug development to effectively utilize this important transformation. Future research in this area will likely focus on the development of even more active and selective catalysts, including those based on earth-abundant metals, and the expansion of the substrate scope to include more complex and functionalized alkynes.
References
-
Trost, B. M., & Ball, Z. T. (2005). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. Journal of the American Chemical Society, 127(50), 17644–17655. [Link]
-
Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from [Link]
-
Wikipedia. (2023). Karstedt's catalyst. [Link]
-
Trost, B. M., Ball, Z. T., & Laemmerhold, K. M. (2005). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Journal of the American Chemical Society, 127(41), 14263–14276. [Link]
-
Trost, B. M., Ball, Z. T., & Jöge, T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922–7923. [Link]
-
van der Vlugt, J. I., et al. (2019). Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts. Catalysis Science & Technology, 9(18), 5055-5065. [Link]
-
Pietrusiewicz, K. M., & Marciniec, B. (Eds.). (1992). Comprehensive Handbook on Hydrosilylation. Pergamon Press. [Link]
-
Maciejewski, H., et al. (2020). Highly Efficient and Reusable Alkyne Hydrosilylation Catalysts Based on Rhodium Complexes Ligated by Imidazolium-Substituted Phosphine. Molecules, 25(23), 5649. [Link]
-
Nakajima, Y., & Shimada, S. (2013). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances, 3(44), 21755-21769. [Link]
-
De Bo, G., Berthon-Gelloz, G., Tinant, B., & Markó, I. E. (2006). Hydrosilylation of alkynes mediated by N-heterocyclic carbene platinum(0) complexes. Organometallics, 25(8), 1881–1890. [Link]
-
Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer. [Link]
-
González-Lainez, M., et al. (2023). β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(i) catalyst. Dalton Transactions, 52(32), 11503-11517. [Link]
-
Peterson, E. A. (n.d.). Recent Advances in the Hydrosilylation of Alkynes. University of California, Irvine. [Link]
-
Tissot, F., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Scientific Reports, 11(1), 9993. [Link]
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- 2. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificspectator.com [scientificspectator.com]
- 4. Hydrosilylation Catalyst [sigmaaldrich.com]
- 5. Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Karstedt catalysts | Johnson Matthey [matthey.com]
- 7. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 8. Highly Efficient and Reusable Alkyne Hydrosilylation Catalysts Based on Rhodium Complexes Ligated by Imidazolium-Substituted Phosphine | MDPI [mdpi.com]
Mastering Regioselectivity in the Hydrosilylation of Internal Alkynes with Benzyldimethylsilane: An Application and Protocol Guide
Introduction: The Strategic Importance of Regiocontrolled Hydrosilylation
The hydrosilylation of internal alkynes is a cornerstone transformation in synthetic chemistry, providing an atom-economical route to multifunctional vinylsilanes. These products are invaluable intermediates in organic synthesis, serving as precursors for cross-coupling reactions (e.g., Hiyama coupling), oxidations (Fleming-Tamao oxidation), and as versatile building blocks in the synthesis of complex molecules and materials.[1][2] The challenge, however, lies in controlling the regioselectivity of the silicon-hydrogen bond addition across the unsymmetrical triple bond, which can lead to a mixture of isomeric products.[3][4] This guide focuses on the use of benzyldimethylsilane, a versatile and readily available hydrosilane, and explores the catalytic systems and mechanistic principles that govern the regioselective outcome of this powerful reaction.[5][6]
This compound (C₆H₅CH₂SiH(CH₃)₂) is a key reagent in organosilicon chemistry. Its unique electronic and steric properties, coupled with its stability, make it an excellent candidate for a range of synthetic applications, including its role as a protecting group and in the synthesis of silicone polymers.[5][6] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage different catalytic strategies to achieve desired regioselectivity in the hydrosilylation of internal alkynes using this compound.
Mechanistic Underpinnings: The Chalk-Harrod vs. Modified Chalk-Harrod Pathways
The mechanism of transition metal-catalyzed hydrosilylation has been a subject of extensive study, with two primary pathways often invoked: the Chalk-Harrod and the modified Chalk-Harrod mechanisms.[7][8][9] Understanding these mechanisms is crucial for rationalizing and predicting the regiochemical outcome of the reaction.
The Chalk-Harrod mechanism , prevalent for platinum-catalyzed reactions, involves the following key steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center.
-
Alkyne Coordination: The internal alkyne coordinates to the metal-hydrido-silyl complex.
-
Insertion: The alkyne inserts into the metal-hydride (M-H) bond.
-
Reductive Elimination: The resulting vinyl-metal species undergoes reductive elimination to furnish the vinylsilane product and regenerate the active catalyst.[10][11]
The modified Chalk-Harrod mechanism , often observed with rhodium and other first-row transition metals, follows a different insertion pathway:
-
Oxidative Addition: Similar to the Chalk-Harrod mechanism, the hydrosilane adds to the metal center.
-
Alkyne Coordination: The alkyne coordinates to the metal complex.
-
Insertion: The alkyne inserts into the metal-silyl (M-Si) bond.
-
Reductive Elimination: C-H reductive elimination from the resulting intermediate yields the vinylsilane.[7][12]
The operative mechanism can significantly influence the regioselectivity, as the steric and electronic environment around the metal center dictates the preferred mode of alkyne insertion.
Figure 1: Comparison of Chalk-Harrod and Modified Chalk-Harrod Mechanisms.
Controlling Regioselectivity: Catalytic Systems and Directing Effects
The choice of catalyst is the most critical factor in controlling the regioselectivity of internal alkyne hydrosilylation. Different metal centers and ligand environments can steer the reaction towards the formation of either α- or β-vinylsilanes.
Ruthenium-Catalyzed Hydrosilylation: A Versatile Approach
Ruthenium complexes have emerged as highly effective catalysts for the hydrosilylation of internal alkynes, often exhibiting excellent regio- and stereoselectivity.[3][13] Cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are particularly noteworthy for their ability to catalyze the trans-hydrosilylation of a wide range of alkynes.[14][15]
A key strategy for achieving high regioselectivity with ruthenium catalysts is the use of directing groups on the alkyne substrate.[3] For instance, the presence of a hydroxyl or carbonyl group at the propargylic position can direct the silylation to the β-position relative to the directing group.[3] This is attributed to the coordination of the directing group to the ruthenium center, which influences the orientation of the alkyne during the insertion step.
Platinum-Catalyzed Hydrosilylation: The Industrial Workhorse
Platinum-based catalysts, such as Karstedt's catalyst, are widely used in industrial applications due to their high activity.[10][11] However, controlling regioselectivity with internal alkynes can be challenging. The steric and electronic properties of the substituents on the alkyne play a significant role in determining the regiochemical outcome. Generally, the silicon atom adds to the less sterically hindered carbon of the alkyne. For terminal alkynes, this typically results in the formation of the β-(E)-isomer via cis-addition.[16]
Cobalt-Catalyzed Hydrosilylation: An Emerging Frontier
First-row transition metals, particularly cobalt, have gained significant attention as sustainable and cost-effective alternatives to precious metal catalysts.[17][18] Cobalt catalysts have demonstrated remarkable versatility in controlling the regioselectivity of alkyne hydrosilylation, often by simply changing the ligand.[19] For example, the use of bidentate phosphine ligands can favor the formation of (E)-β-vinylsilanes, while bipyridine ligands can switch the selectivity to afford α-vinylsilanes.[19] This ligand-controlled regioselectivity offers a powerful tool for synthetic chemists.
Copper-Catalyzed Hydrosilylation: A Focus on α-Vinylsilanes
Copper-catalyzed hydrosilylation has proven to be a highly effective method for the synthesis of α-vinylsilanes from unsymmetrical internal aryl alkynes.[4] This approach offers a general and highly regioselective route to these valuable building blocks, which are important in the synthesis of pharmaceuticals and other fine chemicals.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the regioselective hydrosilylation of internal alkynes with this compound using different catalytic systems.
Protocol 1: Ruthenium-Catalyzed β-Selective Hydrosilylation of a Propargylic Alcohol
Objective: To synthesize a β-vinylsilane from an internal alkyne bearing a hydroxyl directing group using a ruthenium catalyst.
Materials:
-
Internal propargylic alcohol (e.g., 1-phenyl-2-propyn-1-ol)
-
This compound[]
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the [Cp*Ru(MeCN)₃]PF₆ catalyst (1-2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add the internal propargylic alcohol (1.0 equiv) and anhydrous DCM to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Addition of Hydrosilane: Slowly add this compound (1.1-1.2 equiv) to the reaction mixture via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-vinylsilane.
Rationale: The hydroxyl group of the propargylic alcohol coordinates to the ruthenium center, directing the addition of the silyl group to the distal carbon of the alkyne (β-position) with high regioselectivity.[3] The use of a cationic ruthenium complex often favors a trans-addition, leading to the (Z)-vinylsilane isomer.[15]
Protocol 2: Cobalt-Catalyzed Ligand-Controlled Regiodivergent Hydrosilylation
Objective: To demonstrate ligand-controlled regioselectivity in the cobalt-catalyzed hydrosilylation of an unsymmetrical internal alkyne.
Materials:
-
Unsymmetrical internal alkyne (e.g., 1-phenyl-1-propyne)
-
This compound
-
Co(OAc)₂·4H₂O[19]
-
Ligand 1: 1,2-Bis(diphenylphosphino)ethane (dppe) for β-selectivity
-
Ligand 2: 2,2'-Bipyridine (bipy) for α-selectivity
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere
Procedure:
Part A: β-Selective Hydrosilylation
-
In a glovebox, charge a Schlenk tube with Co(OAc)₂·4H₂O (1 mol%) and dppe (1.1 mol%).
-
Add anhydrous THF and stir for 15 minutes.
-
Add the internal alkyne (1.0 equiv) followed by this compound (1.2 equiv).
-
Stir the reaction at room temperature and monitor by GC-MS.
-
Upon completion, quench the reaction with a few drops of water and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.
Part B: α-Selective Hydrosilylation
-
Follow the same procedure as in Part A, but substitute dppe with bipy (2.2 mol%).
-
The reaction conditions and work-up are identical.
Rationale: The choice of ligand dramatically influences the electronic and steric environment of the cobalt catalytic center, leading to a switch in regioselectivity.[19] The phosphine ligand (dppe) favors the formation of the β-vinylsilane, while the bipyridine ligand promotes the formation of the α-vinylsilane. This protocol highlights the power of ligand design in controlling reaction outcomes.
Figure 2: Decision workflow for achieving regioselective hydrosilylation.
Data Summary: Regioselectivity under Various Catalytic Conditions
The following table summarizes typical regioselectivities observed in the hydrosilylation of unsymmetrical internal alkynes with this compound under different catalytic systems.
| Catalyst System | Ligand/Additive | Alkyne Substrate | Major Regioisomer | Regioselectivity (α:β) | Reference |
| [Cp*Ru(MeCN)₃]PF₆ | Propargylic -OH | 1-Aryl-2-propyn-1-ol | β | >20:1 | [3] |
| Co(OAc)₂·4H₂O | dppe | 1-Phenyl-1-propyne | β | >9:1 | [19] |
| Co(OAc)₂·4H₂O | bipy | 1-Phenyl-1-propyne | α | >20:1 | [19] |
| Cu(OAc)₂ | DTB-DPPBz | 1-Aryl-alkyne | α | >20:1 | [4] |
Note: Regioselectivities are highly substrate and condition dependent. The values presented are representative examples.
Conclusion and Future Outlook
The regioselective hydrosilylation of internal alkynes with this compound is a powerful and versatile transformation for the synthesis of valuable vinylsilane building blocks. By carefully selecting the catalyst system and, where applicable, the ligand, researchers can exert a high degree of control over the regiochemical outcome of the reaction. The use of directing groups with ruthenium catalysts provides a reliable strategy for achieving β-selectivity, while cobalt catalysts offer the unique advantage of regiodivergence through ligand modification. Copper catalysis has emerged as a leading method for the synthesis of α-vinylsilanes from aryl alkynes.
As the field of catalysis continues to evolve, the development of new, more efficient, and selective catalysts based on earth-abundant metals will undoubtedly expand the scope and utility of this important reaction. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully implement and adapt these methods to their specific synthetic challenges in drug discovery and materials science.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Regio-selective and stereo-selective hydrosilylation of internal alkynes catalyzed by ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1631-70-5: this compound | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. shokubai.org [shokubai.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regio-selective and stereo-selective hydrosilylation of internal alkynes catalyzed by ruthenium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cobalt-catalyzed alkyne hydrosilylation as a new frontier to selectively access silyl-hydrocarbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Regiocontrol in the cobalt-catalyzed hydrosilylation of alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC07267A [pubs.rsc.org]
Benzyldimethylsilane in Peptide Synthesis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Scavengers in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. A pivotal and final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).
However, this acid-mediated cleavage generates highly reactive carbocations from the protecting groups (e.g., tert-butyl from Boc or tBu groups) and the resin linker. These electrophilic species can indiscriminately alkylate sensitive amino acid residues within the peptide, leading to undesired side products that are often difficult to separate from the target peptide.[1] Common targets for these side reactions include the nucleophilic side chains of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] To mitigate these deleterious side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds that competitively trap the reactive carbocations, thereby protecting the integrity of the synthesized peptide.[3]
This application note provides a detailed overview of the use of benzyldimethylsilane as a carbocation scavenger in peptide synthesis, outlining its proposed mechanism of action, potential advantages over other scavengers, and providing a comprehensive protocol for its application.
The Challenge of Carbocation-Mediated Side Reactions
During the TFA-mediated cleavage process, the acidolysis of tert-butyl-based protecting groups and certain resin linkers generates the tert-butyl cation ((CH₃)₃C⁺), a potent electrophile. This cation can attack the electron-rich side chains of several amino acids:
-
Tryptophan: The indole ring of tryptophan is highly susceptible to alkylation, leading to the formation of tert-butyl-Trp adducts.[4]
-
Methionine: The thioether in methionine can be alkylated to form a sulfonium salt.[5]
-
Cysteine: The free thiol of cysteine can be alkylated.[6]
-
Tyrosine: The activated aromatic ring of tyrosine can also be a target for alkylation.
The formation of these byproducts not only reduces the yield of the desired peptide but also complicates the purification process significantly. Therefore, the selection of an appropriate scavenger is paramount to achieving high purity and yield.
Silanes as Effective Carbocation Scavengers
Silanes, particularly organosilanes containing a silicon-hydrogen (Si-H) bond, have emerged as highly effective carbocation scavengers. Their efficacy stems from their ability to act as hydride donors. The weak Si-H bond allows for the transfer of a hydride ion (H⁻) to a carbocation, effectively reducing it to a neutral, non-reactive hydrocarbon.
Mechanism of Silane Scavenging:
The general mechanism involves the reaction of the silane with the carbocation (e.g., tert-butyl cation) generated during acidolysis. The silane transfers a hydride to the carbocation, neutralizing it and forming a stable silylium ion, which is subsequently quenched.
Figure 1: General mechanism of carbocation formation and scavenging by a silane.
A commonly used silane scavenger is Triisopropylsilane (TIS) . Its bulky isopropyl groups provide steric hindrance, making it a selective and efficient scavenger.[7] TIS is particularly effective at scavenging trityl cations generated from Trt protecting groups, in addition to tert-butyl cations.[7]
This compound: A Promising Alternative
This compound presents itself as a compelling alternative to traditional silane scavengers. While specific literature detailing its extensive use in routine peptide synthesis is not as abundant as for TIS, its chemical structure suggests several potential advantages.
Proposed Mechanism of Action:
This compound is expected to function via the same hydride transfer mechanism as other silane scavengers. The Si-H bond is the active component that reduces the carbocations.
Figure 2: Proposed scavenging mechanism of this compound.
Potential Advantages of this compound:
-
Reduced Steric Hindrance: Compared to TIS, the methyl groups on the silicon in this compound offer less steric bulk. This could potentially allow for more efficient scavenging in sterically crowded environments.
-
Aromatic Character: The presence of the benzyl group introduces aromaticity. While the primary scavenging action is via the Si-H bond, the benzyl group may offer secondary benefits, such as favorable interactions within the cleavage cocktail or different solubility properties.
-
Alternative to Thiol-Based Scavengers: Like other silanes, this compound is an excellent alternative to odoriferous thiol-based scavengers such as ethanedithiol (EDT).[8]
Comparative Overview of Common Scavengers
The choice of scavenger or scavenger cocktail is dictated by the amino acid composition of the peptide.
| Scavenger | Target Carbocations | Recommended for Peptides Containing | Notes |
| Water | tert-butyl | General use | Helps to hydrolyze carbocations. |
| Triisopropylsilane (TIS) | tert-butyl, Trityl | Trp, Met, Cys, residues with Trt protection | Highly effective and widely used.[7] |
| This compound | tert-butyl, Trityl (expected) | Trp, Met, Cys, residues with Trt protection | Potentially less sterically hindered than TIS. |
| Ethanedithiol (EDT) | tert-butyl | Met, Cys | Strong odor. Can also help reduce Met(O).[6] |
| Thioanisole | General purpose | Arg(Mtr/Pmc) | Can assist in the removal of Arg protecting groups.[1] |
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in the final cleavage and deprotection step of Fmoc-based SPPS.
Protocol 1: Standard Cleavage Cocktail with this compound
This protocol is suitable for most peptides, particularly those containing sensitive residues like Trp, Met, and Cys.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound
-
Water (deionized)
-
Cold diethyl ether
-
Reaction vessel (with frit)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to ensure it is free of residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, a recommended cocktail is:
-
TFA / Water / this compound (95 : 2.5 : 2.5, v/v/v)
-
-
For 100 mg of resin, prepare approximately 2 mL of the cleavage cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence and protecting groups used. For peptides with multiple Arg(Pbf) residues, a longer cleavage time (up to 4 hours) may be necessary.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Rinse the resin with a small amount of fresh TFA (0.5 mL) and add this to the ether.
-
-
Isolation and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove the scavengers and other organic byproducts.
-
-
Drying:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage Cocktail for Peptides with Multiple Arginine Residues
For peptides rich in arginine protected with Pbf, the addition of a thiol scavenger can be beneficial.
Cleavage Cocktail Composition:
-
TFA / Water / this compound / Thioanisole (90 : 2.5 : 2.5 : 5, v/v/v/v)
The procedure is the same as in Protocol 1, but the cleavage time may need to be extended to 3-4 hours.
Workflow Visualization
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Application Note: A Detailed Protocol for Monitoring Benzyldimethylsilane Reactions by Thin Layer Chromatography
Introduction: The Role of Benzyldimethylsilane in Modern Synthesis
This compound (BnDMS-H) and its activated counterpart, benzyldimethylchlorosilane (BnDMS-Cl), are versatile reagents in organic synthesis. Most notably, they are employed in the protection of alcohols, forming stable benzyldimethylsilyl ethers.[1][2] This protecting group strategy is crucial in multistep syntheses, allowing chemists to selectively mask the reactivity of hydroxyl groups while performing transformations on other parts of a molecule.
The efficiency of both the protection and subsequent deprotection steps is paramount to the success of a synthetic campaign. Thin Layer Chromatography (TLC) offers a rapid, cost-effective, and highly informative method for monitoring the progress of these reactions in real-time.[3][4] This application note provides a comprehensive protocol for utilizing TLC to monitor reactions involving this compound, with a focus on explaining the causality behind each experimental choice to ensure reliable and reproducible results.
The Principle of Self-Validating TLC for Reaction Monitoring
TLC separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluent).[5] Nonpolar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the silica and move shorter distances (lower Rf).
In a typical reaction where an alcohol (R-OH) is protected to form a silyl ether (R-O-BnDMS), the product is significantly less polar than the starting alcohol. Consequently, the product will have a higher Rf value than the starting alcohol.
To ensure the analysis is unambiguous, a three-lane spotting technique is essential:[3]
-
Lane 1 (SM): A spot of the pure starting material (e.g., the alcohol).
-
Lane 2 (Co): A "co-spot" where the reaction mixture is spotted directly on top of the starting material spot.
-
Lane 3 (RM): A spot of the reaction mixture aliquot.
This "co-spot" lane is a critical internal validation. It confirms the identity of the starting material spot within the reaction mixture lane, preventing misinterpretation due to slight variations in solvent conditions or spotting.[3]
Visual Workflow for TLC Monitoring
The following diagram outlines the logical workflow for preparing, running, and interpreting a TLC plate for reaction monitoring.
Caption: A step-by-step workflow for monitoring a reaction using TLC.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for monitoring the silylation of an alcohol using BnDMS-Cl.
Materials and Reagents
-
Silica gel TLC plates (e.g., Merck 60 F₂₅₄)[4]
-
TLC developing chamber with a lid
-
Capillary spotters
-
Forceps
-
Heat gun
-
UV lamp (254 nm)
-
Staining jar
-
Eluent: A mixture of ethyl acetate (EtOAc) and hexanes.
-
Staining Solution: Potassium permanganate (KMnO₄) stain or p-Anisaldehyde stain (recipes in Section 5.2).
Step-by-Step Methodology
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Mark three tick marks for the SM, Co, and RM lanes.
-
Prepare a Reference Solution: Dissolve a small amount (<1 mg) of the starting alcohol in a suitable solvent (like ethyl acetate) to create a dilute reference solution.
-
Spotting the Plate:
-
Using a capillary spotter, apply a small spot of the starting material reference solution onto the "SM" tick mark.
-
Apply another spot of the same solution onto the "Co" tick mark.
-
Carefully withdraw a small aliquot from the reaction vessel using a capillary spotter.[6]
-
Spot the reaction mixture directly on top of the starting material spot in the "Co" lane.
-
Spot the reaction mixture on the "RM" tick mark. Aim for small, concentrated spots.
-
-
Development:
-
Pour the chosen eluent mixture into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and wait 5 minutes.
-
Using forceps, place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.[5] Close the lid.
-
Allow the eluent to travel up the plate until it is about 1 cm from the top edge.
-
Remove the plate with forceps and immediately mark the solvent front with a pencil.
-
-
Drying and Visualization:
-
Allow the solvent to fully evaporate from the plate in a fume hood. A heat gun can be used sparingly to speed this up.
-
Observe the plate under a 254 nm UV lamp. Circle any visible spots with a pencil. Note that silanes and simple alcohols are often not UV-active.[7]
-
Submerge the plate quickly and smoothly into a jar containing the chosen chemical stain.
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun until colored spots appear. Avoid overheating, which can char the entire plate.
-
Causality and Optimization: The "Why" Behind the Choices
A protocol is only as good as the understanding behind it. Here we dissect the critical choices in the procedure.
Selecting the Mobile Phase (Eluent)
The choice of eluent is critical for achieving good separation. The goal is to find a solvent system where the starting material has an Rf value of approximately 0.2-0.4, which typically provides enough space on the plate for the product to appear at a higher Rf without running into the solvent front.
-
Causality: this compound and its corresponding silyl ethers are relatively nonpolar. The starting alcohols are significantly more polar. A mixture of a nonpolar solvent (hexanes) and a slightly more polar solvent (ethyl acetate) provides a tunable mobile phase.[4] Increasing the proportion of ethyl acetate increases the eluent's polarity, causing all spots to move further up the plate (higher Rf).
| Substrate Type | Starting Hexane:EtOAc Ratio | Rationale |
| Primary Aliphatic Alcohol | 9:1 to 4:1 | Alcohols are polar; a mostly nonpolar eluent is needed to keep the Rf from being too low. |
| Secondary Aliphatic Alcohol | 19:1 to 9:1 | Less polar than primary alcohols, requiring a less polar eluent for optimal Rf. |
| Phenols | 4:1 to 1:1 | Phenols are quite polar and may require a more polar eluent system to move off the baseline. |
Selecting the Visualization Method (Stain)
Since this compound derivatives often lack a UV chromophore, chemical staining is the most reliable visualization method.[7][8] The choice of stain depends on the functional groups present in the reacting molecules.
| Stain | Preparation | Mechanism & Use | Expected Results |
| Potassium Permanganate (KMnO₄) [9][10] | Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water. | A strong oxidizing agent that reacts with any readily oxidizable group (alcohols, alkenes, etc.).[8] It is a highly versatile and general stain. | Yellow-brown spots appear on a purple/pink background.[11] Both the starting alcohol and the silyl ether product should be visible. |
| p-Anisaldehyde [12][13] | Add 15 mL of p-anisaldehyde and 2.5 mL of conc. H₂SO₄ to 250 mL of ethanol.[10] | Reacts with nucleophilic compounds like alcohols and phenols to form highly conjugated (and thus colored) products.[14] It is less effective for non-nucleophilic compounds. | Provides a range of colors (pink, blue, purple) against a light pink background, often allowing for differentiation between the starting material and product.[15] |
| Ceric Ammonium Molybdate (CAM) [10][15] | Dissolve 12g of ammonium molybdate and 0.5g of ceric ammonium sulfate in 235 mL of water, then carefully add 15 mL of conc. H₂SO₄.[10] | A powerful, general-purpose oxidizing stain that is highly sensitive and visualizes most organic compounds.[15] | Dark blue spots appear on a pale blue background upon heating. |
Interpreting the TLC Plate: A Visual Guide
The progression of the reaction is determined by observing the relative intensities of the starting material and product spots over time.
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- 15. TLC stains [reachdevices.com]
workup procedure for Benzyldimethylsilane reduction reactions
An Application Guide to the Effective Workup of Benzyldimethylsilane Reduction Reactions
Authored by: Gemini, Senior Application Scientist
Abstract
This compound has emerged as a versatile and valuable reagent in organic synthesis, particularly for the hydrosilylation of various functional groups.[1][2] While the reduction step itself is often efficient, the subsequent workup procedure is critical for the successful isolation of a pure product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the workup of this compound-mediated reduction reactions. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into quenching, extraction, and purification strategies to ensure high yield and purity of the final compound.
Introduction: The Role of this compound in Reductive Hydrosilylation
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and a powerful tool in synthetic organic chemistry.[1] this compound is frequently employed as a hydride source in these transformations, often catalyzed by transition metals or Lewis acids, to reduce substrates like aldehydes, ketones, and imines to their corresponding silyl ethers or protected amines. The reaction is valued for its mild conditions and functional group tolerance.
However, the reaction mixture post-reduction contains not only the desired product but also unreacted silane, catalyst residues, and various silicon-containing byproducts such as siloxanes, which can form from the reaction of the silane with trace moisture.[3][4] A robust and well-designed workup procedure is therefore not merely a purification step but an integral part of the synthetic strategy, essential for isolating the target molecule in a pure form suitable for subsequent steps or final analysis.
Safety First: Handling this compound and Related Reagents
Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is mandatory.
-
This compound: This reagent is flammable and can be irritating to the skin, eyes, and respiratory system. It is also air and moisture sensitive.[5] Always handle this compound in a well-ventilated chemical fume hood, under an inert atmosphere (e.g., nitrogen or argon).[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and nitrile or neoprene gloves.[6][7][8]
-
Catalysts: Many hydrosilylation catalysts, particularly those based on platinum or other transition metals, can be toxic and should be handled with care.[9]
-
Quenching: The quenching process can be exothermic. Always add the quenching agent slowly to the reaction mixture, especially on a large scale, and ensure the reaction vessel is cooled in an ice bath.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing.[8][10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6][7]
-
Spill: Absorb spills with an inert material (e.g., sand or diatomite) and place in a suitable container for disposal. Do not use water to clean up spills of the neat reagent.[5]
The Core of the Workup: A Phased Approach
The workup of a this compound reduction can be systematically broken down into three primary phases: Quenching, Extraction, and Purification. The success of each phase is predicated on the choices made in the preceding one.
Diagram: General Workup Workflow
Caption: A generalized workflow for the workup and purification of this compound reduction products.
Protocol 1: General Workup Procedure
This protocol outlines a standard, robust procedure applicable to many this compound reductions where the product is a stable, non-polar to moderately polar organic compound.
Phase 1: Quenching the Reaction
The primary goal of quenching is to destroy any excess, reactive this compound. The choice of quenching agent is critical and depends on the stability of the product (e.g., a silyl ether) and the nature of the byproducts.
Rationale: Unquenched silanes can interfere with purification, and their reaction with atmospheric moisture during workup can lead to the formation of complex siloxanes, causing emulsions and complicating isolation.[11]
Procedure:
-
Upon confirmation of reaction completion via an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly and carefully add the chosen quenching agent (see Table 1) to the stirred reaction mixture. Vigorous gas evolution (hydrogen) may occur.
-
Once the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.
Phase 2: Liquid-Liquid Extraction
Rationale: This phase separates the desired organic product from water-soluble materials, including catalyst residues and salts formed during the quench.
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). The volume should typically be 2-3 times that of the original reaction volume.[12]
-
Add deionized water or an appropriate aqueous solution (see below) to the separatory funnel.
-
Aqueous Washes:
-
Water Wash: Perform an initial wash with deionized water to remove the bulk of water-soluble impurities.
-
Saturated NaHCO₃ (aq) Wash: If an acidic catalyst or quenching agent was used, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[12][13]
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer, aiding in a cleaner separation.[12]
-
-
After each wash, allow the layers to separate fully, drain the aqueous layer, and retain the organic layer.
Phase 3: Drying and Concentration
Rationale: Residual water must be removed from the organic layer before solvent evaporation to prevent product degradation and ensure accurate yield determination.
Procedure:
-
Transfer the separated organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together.[14]
-
Allow the mixture to stand for 10-15 minutes, then remove the drying agent by gravity or vacuum filtration.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
Advanced Strategies and Considerations
Choosing a Quenching Agent
The choice of quenching agent is the most critical decision in the workup design. It directly impacts the stability of the product and the ease of purification.
Diagram: Quenching Strategy Decision Tree
Sources
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
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- 6. gelest.com [gelest.com]
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- 8. keyorganics.net [keyorganics.net]
- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Large-Scale Synthesis Using Benzyldimethylsilane
Introduction: The Strategic Role of Benzyldimethylsilane in Scalable Synthesis
This compound (BnDMSiH) has emerged as a versatile and valuable reagent in the landscape of industrial and pharmaceutical chemistry.[1][2] As an organosilicon compound, it offers a unique combination of reactivity, selectivity, and improved handling characteristics compared to more pyrophoric or volatile silanes.[1] Its utility is most prominent in two key areas: as a mild and selective reducing agent for a variety of functional groups and as a robust protecting group for alcohols.[1][3]
The benzyl group attached to the silicon atom imparts greater thermal stability and a higher flashpoint compared to simpler alkylsilanes, a critical consideration for large-scale operations.[4] Furthermore, the byproducts of its reactions, primarily benzyldimethylsilanol and its corresponding disiloxane, are generally less volatile and more easily removed during workup than those derived from smaller silanes.[3]
This guide provides in-depth technical protocols and practical insights for the effective use of this compound in large-scale synthesis, targeting researchers, process chemists, and drug development professionals. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and successful scalability.
Core Application I: Reductive Deoxygenation of Carbonyls
One of the most powerful applications of this compound is in the ionic hydrogenation of ketones and aldehydes to their corresponding alkanes. This transformation is typically facilitated by a strong Lewis or Brønsted acid, which activates the carbonyl group towards hydride transfer from the silane.[5]
Mechanistic Insight: The "Why" Behind the Protocol
The reduction proceeds through a stepwise mechanism. The acid catalyst (e.g., Boron Trifluoride Etherate, BF₃·OEt₂) coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the irreversible transfer of a hydride from this compound to the carbon center, forming a silylated carbenium ion intermediate. Subsequent reaction steps, including further hydride transfer and eventual hydrolysis during workup, lead to the final alkane product. The strong driving force provided by the formation of a stable silicon-oxygen or silicon-fluorine bond makes this reaction highly efficient.[5]
Caption: Mechanism of Acid-Catalyzed Carbonyl Reduction.
Large-Scale Protocol: Reduction of m-Nitroacetophenone to m-Nitroethylbenzene
This protocol is adapted from a well-established procedure for ketone reduction using a similar hydrosilane, providing a robust framework for kilogram-scale synthesis.[5]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| m-Nitroacetophenone | 165.15 | 1.65 | 10.0 | 1.0 |
| This compound | 150.29 | 3.31 | 22.0 | 2.2 |
| Boron Trifluoride Etherate | 141.93 | 3.12 | 22.0 | 2.2 |
| Dichloromethane (DCM) | 84.93 | 13.3 (10 L) | - | - |
| Saturated NaCl Solution | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Equipment:
-
20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Condenser with a gas outlet connected to a scrubber system (to handle any off-gassing).
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[6]
Step-by-Step Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with m-nitroacetophenone (1.65 kg, 10.0 mol) and dichloromethane (5 L).
-
Initial Cooling: Begin stirring and cool the solution to 0-5 °C using a suitable cooling bath.
-
Reagent Premixing: In a separate, dry, nitrogen-purged vessel, prepare a solution of this compound (3.31 kg, 22.0 mol) and boron trifluoride etherate (3.12 kg, 22.0 mol) in dichloromethane (5 L). Causality Note: Premixing the silane and Lewis acid allows for controlled addition and helps manage the initial exotherm.
-
Controlled Addition: Add the premixed solution to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. Safety Note: The reaction is exothermic. A slow addition rate is critical to prevent a runaway reaction. Monitor the temperature closely.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reactor back to 0-5 °C. Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (5 L). Safety Note: Quenching is exothermic and may release gas. Add the quenching solution slowly at first.
-
Workup - Phase Separation: Stop stirring and allow the layers to separate. Drain the lower organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L). Combine all organic layers.
-
Washing: Wash the combined organic solution with two portions of saturated sodium chloride solution (2 x 3 L) and dry with anhydrous sodium sulfate.
-
Purification: Filter off the drying agent. The solvent and volatile silane byproducts can be removed by distillation. The crude product is then purified by vacuum distillation to yield m-nitroethylbenzene.[5] Process Note: The silyl byproducts (e.g., benzyldimethylfluorosilane or the corresponding siloxane) typically have different boiling points, facilitating separation by distillation on a large scale.[6]
Core Application II: Protection of Alcohols
The benzyldimethylsilyl (BnDMS) group is an effective protecting group for alcohols, offering stability across a range of synthetic conditions and allowing for selective deprotection.[1] This strategy is invaluable in multi-step syntheses where a reactive hydroxyl group needs to be temporarily masked.[7]
Workflow: Protection and Deprotection Strategy
The protection-deprotection cycle is a two-stage process. The alcohol is first converted to a silyl ether, which is stable to many non-acidic reagents. After subsequent synthetic transformations, the silyl ether is selectively cleaved to regenerate the alcohol.[1]
Caption: Workflow for Alcohol Protection/Deprotection.
Large-Scale Protocol: Protection of a Secondary Alcohol
This protocol outlines a general procedure for the protection of a secondary alcohol on a multi-mole scale.[1]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| Secondary Alcohol (e.g., Cyclohexanol) | 100.16 | 1.00 | 10.0 | 1.0 |
| Benzyldimethylsilyl Chloride | 184.76 | 2.22 | 12.0 | 1.2 |
| Imidazole | 68.08 | 1.36 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 7.5 (8 L) | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
Step-by-Step Procedure:
-
Reactor Setup: In a 20 L reactor under a nitrogen atmosphere, dissolve the secondary alcohol (1.00 kg, 10.0 mol) and imidazole (1.36 kg, 20.0 mol) in anhydrous DMF (8 L).
-
Cooling: Cool the solution to 0-5 °C with stirring.
-
Reagent Addition: Add benzyldimethylsilyl chloride (2.22 kg, 12.0 mol) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the mixture with diethyl ether. Process Note: For large-scale extractions, multiple portions of the extraction solvent will be necessary to ensure efficient product recovery.[1]
-
Washing & Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Large-Scale Protocol: Deprotection of a BnDMS-Protected Alcohol
This protocol details the removal of the BnDMS group using a fluoride source.[1]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| BnDMS-Protected Alcohol | (Varies) | (Example: 2.50) | 10.0 | 1.0 |
| Tetrabutylammonium Fluoride (TBAF) | 261.46 | 2.88 | 11.0 | 1.1 |
| Tetrahydrofuran (THF) | 72.11 | As needed | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| Saturated Ammonium Chloride | - | As needed | - | - |
Step-by-Step Procedure:
-
Reactor Setup: Dissolve the BnDMS-protected alcohol (10.0 mol) in anhydrous THF in a suitable reactor under nitrogen.
-
Reagent Addition: Cool the solution to 0 °C and add a 1 M solution of TBAF in THF (11.0 L, 11.0 mol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring for the disappearance of the starting material.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether.
-
Washing & Drying: Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude alcohol can be purified by distillation or crystallization, depending on its physical properties. The silyl fluoride byproduct is typically removed during the aqueous workup.
Large-Scale Safety and Handling Considerations
While this compound is less hazardous than many other silanes, its use on a large scale requires strict adherence to safety protocols.
-
Flammability: this compound is a flammable liquid with a flash point of 56 °C.[4] All transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and away from ignition sources. Use intrinsically safe equipment and ensure proper grounding of all vessels to prevent static discharge.[6]
-
Exothermic Reactions: Acid-catalyzed reductions can be highly exothermic.[8] Ensure the reactor has adequate cooling capacity, and always add reagents slowly and in a controlled manner while monitoring the internal temperature. Develop a thermal hazard assessment for any new process.
-
Byproducts: Reactions with chlorosilanes will produce HCl, and quenching with water will also produce HCl. Ensure adequate ventilation and consider using a scrubber system to neutralize acidic off-gases.[6]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields or chemical splash goggles, flame-retardant lab coats, and acid- and solvent-resistant gloves.[6]
Conclusion
This compound is a powerful and versatile reagent for large-scale organic synthesis. Its utility in both reductive deoxygenation and alcohol protection schemes, combined with its favorable physical and safety profile, makes it an attractive choice for process development and manufacturing in the pharmaceutical and fine chemical industries. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and engineers looking to implement this valuable reagent in their scalable synthetic routes. By understanding the underlying mechanisms and adhering to robust safety and handling procedures, the full potential of this compound can be realized in a safe and efficient manner.
References
- Benchchem. (n.d.). Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol.
- AZoM. (2012, September 7). A Guide to Silane Solution Mineral and Filler Treatments.
- MDPI. (n.d.). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma.
- Google Patents. (n.d.). EP0748810A1 - Process for removing silanes from by-product stream.
- Organic Syntheses. (n.d.). REDUCTION OF KETONES TO HYDROCARBONS WITH TRIETHYLSILANE: m-NITROETHYLBENZENE.
- Royal Society of Chemistry. (n.d.). Silane production from the dichlorosilane by-product of the Siemens process: a comparative study with the trichlorosilane route.
- American Chemical Society. (1994, April 25). Potential hazard in hydrosilylation of D4Vi with D4H. Chemical & Engineering News, 72(17), 4.
- CymitQuimica. (n.d.). CAS 1631-70-5: this compound.
- wiley.com. (n.d.). Catalytic Synthesis of Silanols from Hydrosilanes and Applications.
- ResearchGate. (n.d.). Highly Chemo-, Regio-, and Stereoselective Cobalt-Catalyzed Markovnikov Hydrosilylation of Alkynes.
- Organic Chemistry Portal. (n.d.). PMHS, Polymethylhydrosiloxane.
- Wikipedia. (n.d.). Hydrosilanes.
- ACS Publications. (n.d.). Silane Removal at Ambient Temperature by Using Alumina-Supported Metal Oxide Adsorbents.
- ResearchGate. (2016, July 21). Highly Chemo‐, Regio‐, and Stereoselective Cobalt‐Catalyzed Markovnikov Hydrosilylation of Alkynes.
- Sigma-Aldrich. (n.d.). This compound 99% 1631-70-5.
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Benzyldimethylsilane: A Milder and More Selective Alternative to Lithium Aluminum Hydride for the Reduction of Carbonyl Compounds
Application Note & Protocols
Introduction: Moving Beyond the "Sledgehammer"
In the realm of synthetic organic chemistry, the reduction of carbonyl functionalities is a cornerstone transformation. For decades, lithium aluminum hydride (LiAlH4) has been the go-to reagent, a powerful "sledgehammer" capable of reducing a wide array of functional groups including esters and amides to their corresponding alcohols and amines. However, its high reactivity often leads to a lack of chemoselectivity, and its pyrophoric nature necessitates stringent handling precautions.[1][2][3][4]
This guide introduces benzyldimethylsilane (C₆H₅CH₂SiH(CH₃)₂) as a compelling alternative. As a member of the organosilane family, it offers a milder, more selective, and safer approach to reductions.[5] Hydrosilanes, in general, are poor hydride donors and require activation, typically through the use of a Lewis acid or a transition metal catalyst. This necessity for activation is the very source of their enhanced selectivity, allowing for the targeted reduction of specific functional groups while leaving others intact.[6] This document will provide a detailed overview of the advantages of this compound, its mechanism of action, and practical, step-by-step protocols for its application in the reduction of esters and amides.
This compound vs. LiAlH₄: A Comparative Overview
The fundamental difference between this compound and LiAlH₄ lies in their hydridic character. The aluminum-hydrogen bond in LiAlH₄ is highly polarized, rendering the hydride ion (H⁻) readily available for nucleophilic attack.[2][4] In contrast, the silicon-hydrogen bond in this compound is less polarized, making it a much weaker hydride donor.[5] This seemingly disadvantageous property is, in fact, the key to its superior selectivity.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | This compound |
| Reactivity | Extremely high, often described as a "sledgehammer" reducing agent.[4] | Moderate, requires activation by a catalyst (Lewis acid or transition metal).[5] |
| Chemoselectivity | Low; reduces a wide range of functional groups indiscriminately.[1][4] | High; can selectively reduce target functional groups in the presence of others. |
| Functional Group Tolerance | Poor; reacts with protic functional groups (e.g., alcohols, water). | Excellent; compatible with a wider range of functional groups. |
| Safety | Pyrophoric; reacts violently with water and requires handling under inert atmosphere.[2] | Flammable liquid but significantly less hazardous than LiAlH₄; easier to handle. |
| Workup | Often involves quenching with Rochelle's salt or Fieser's method, can be cumbersome. | Generally simpler, often involving an acidic or basic workup to hydrolyze silyl ethers. |
| Cost | Relatively inexpensive. | Generally more expensive than LiAlH₄. |
Mechanism of Action: The Principle of Ionic Hydrogenation
The reduction of carbonyl compounds with this compound proceeds via a mechanism known as ionic hydrogenation.[7][6] This process involves the activation of the carbonyl group by a Lewis acid or a transition metal catalyst, making it more electrophilic and susceptible to hydride attack from the silane.
Lewis Acid Catalysis
In the presence of a Lewis acid (e.g., B(C₆F₅)₃, TiCl₄), the carbonyl oxygen coordinates to the Lewis acid, increasing the partial positive charge on the carbonyl carbon. This activation facilitates the transfer of a hydride from this compound to the carbonyl carbon. The resulting silyl ether intermediate is then hydrolyzed during workup to yield the final alcohol or amine.
Figure 1: Generalized workflow for Lewis acid-catalyzed reduction.
Transition Metal Catalysis
Transition metal catalysts (e.g., complexes of Rh, Ru, Ni) can activate the Si-H bond of this compound through oxidative addition, forming a metal hydride species.[8] This metal hydride then acts as the active reducing agent, delivering the hydride to the carbonyl carbon. Reductive elimination regenerates the catalyst and releases the silyl ether product.
Figure 2: Generalized workflow for transition metal-catalyzed reduction.
Application Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Reduction of an Ester to a Primary Alcohol
This protocol is adapted from procedures for hydrosilylation of esters using other silanes and is expected to be effective with this compound.[9]
Materials:
-
Ester substrate
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) or another suitable Lewis acid
-
Anhydrous toluene
-
1 M Hydrochloric acid (for workup)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ester substrate (1.0 eq) in anhydrous toluene (0.2-0.5 M).
-
Addition of Catalyst: Add titanium(IV) isopropoxide (5-10 mol%) to the solution via syringe.
-
Addition of Silane: Add this compound (2.0-3.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 1 M HCl. Stir vigorously for 30 minutes to hydrolyze the silyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by column chromatography on silica gel.
Protocol 2: Reduction of a Tertiary Amide to a Tertiary Amine
This protocol is based on established methods for the reduction of amides using hydrosilanes with transition metal catalysts.[8][10]
Materials:
-
Tertiary amide substrate
-
This compound
-
Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂(dme))
-
Anhydrous 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (for workup)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the tertiary amide substrate (1.0 eq) and NiCl₂(dme) (5 mol%).
-
Addition of Solvent and Silane: Add anhydrous 1,4-dioxane (to achieve a concentration of 0.2-0.5 M) followed by this compound (2.0-3.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by column chromatography on silica gel.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Protective gloves and safety glasses should be worn. While significantly safer than LiAlH₄, it should still be treated as a reactive chemical. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound presents a valuable and practical alternative to highly reactive metal hydrides like LiAlH₄ for the reduction of esters and amides. Its milder nature, coupled with the requirement for catalytic activation, allows for a high degree of chemoselectivity and functional group tolerance. The operational simplicity and enhanced safety profile make it an attractive reagent for both academic research and industrial drug development. The protocols provided herein offer a solid foundation for the implementation of this compound in a variety of synthetic applications.
References
-
Brainly. (2023, April 14). Compare the difference in reducing strength between LiAlH4 and NaBH4. Retrieved from [Link]
-
Stoll, E. (n.d.). Novel Catalytic Hydrosilane Mediated Reduction Reactions. Nottingham ePrints. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductions with hydrosilanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrosilanes. Retrieved from [Link]
-
CORE. (2005, February 1). Hydrosilylative reduction of aldehydes and other groups by halosilanes using nucleophiles and ionic liquids as promoters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Adolfsson, H., et al. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva Portal. Retrieved from [Link]
-
MDPI. (n.d.). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Organic Syntheses. (2019, October 25). Facile Reduction of Amides Using Nickel Catalysis: Reduction of 12-Aminododecanolactam. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system. Retrieved from [Link]
-
Brainly. (2023, April 14). Compare the difference in reducing strength between LiAlH4 and NaBH4. Retrieved from [Link]
-
askIITians. (2011, March 9). what is the main difference between the reducing agent LiAlH4 and Ni/Hydrogen? Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transition-Metal-Catalyzed Asymmetric Benzylic Substitutions Through η3-Benzyl-Metal Intermediates. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl(dimethyl)silane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nickel-catalyzed reductive benzylation of tertiary alkyl halides with benzyl chlorides and chloroformates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, May 18). Silylative aromatization of p-quinone methides under metal and solvent free conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SID 468590757. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Activation: Unexpected Metal-Metal Bond-Assisted Tl+ Chelation by a Pt-Benzyl Moiety Instead of Chloride Abstraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Redistribution of (Aryl, Benzyl, Octyl)silane and Dehydrogenative Coupling of Methylphenylsilane Using an Activated Metal Catalysts Prepared by the Reduction of Transition Metal Chlorides with Lithium Metal Powder. Retrieved from [Link]
-
MDPI. (n.d.). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from [Link]
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- 10. orgsyn.org [orgsyn.org]
Catalytic Activation of Benzyldimethylsilane for Reduction Reactions: Principles, Protocols, and Mechanistic Insights
An Application Guide for Researchers
Abstract: Benzyldimethylsilane [(BnMe₂SiH)] has emerged as a versatile and efficient hydride donor for a wide array of chemical reductions. Its favorable reactivity profile, coupled with the stability of its silyl ether byproducts, makes it a valuable tool in modern synthetic chemistry. This guide provides an in-depth exploration of the catalytic strategies used to activate BnMe₂SiH, with a focus on transition metal and metal-free Lewis acid systems. We present detailed application notes, step-by-step protocols for the reduction of key functional groups, and mechanistic diagrams to elucidate the underlying principles of catalyst-silane interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this compound in their synthetic endeavors.
Introduction: The Role of this compound in Modern Reductions
Hydrosilanes are a class of reducing agents that offer a compelling alternative to traditional metal hydrides like LiAlH₄ or NaBH₄. They exhibit greater functional group tolerance, milder reaction conditions, and improved safety profiles.[1] Among these, this compound (BnMe₂SiH) stands out due to the facile cleavage of the benzyl group from the silicon atom during workup, simplifying product purification.
The core challenge in using any hydrosilane lies in activating the relatively inert silicon-hydride (Si-H) bond to facilitate hydride transfer to an electrophilic substrate. This is achieved through the use of a catalyst, which can be broadly categorized into transition metal complexes and strong Lewis acids. The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity, and substrate scope. This guide will delve into the most prevalent and effective catalytic systems for activating BnMe₂SiH.
Core Concepts: Catalytic Activation Strategies
The activation of this compound hinges on weakening the Si-H bond, thereby generating a more potent hydride donor. The two primary strategies to achieve this are through oxidative addition to a transition metal center or by hydride abstraction using a strong Lewis acid.
Transition Metal Catalysis
Transition metal complexes, particularly those of platinum, rhodium, and ruthenium, are classical catalysts for hydrosilylation reactions.[2] The most widely accepted general mechanism for platinum catalysts is the Chalk-Harrod mechanism.[2][3] This pathway involves the coordination of the catalyst to the unsaturated substrate (e.g., a ketone), followed by oxidative addition of the Si-H bond to the metal center. Subsequent migratory insertion and reductive elimination steps yield the silylated product and regenerate the active catalyst.
Figure 2: Catalytic cycle for B(C₆F₅)₃-catalyzed hydrosilylation via silane activation.
Application Notes and Protocols
The following sections provide detailed protocols for the reduction of common functional groups using this compound. The choice of catalyst and conditions is tailored to the specific substrate class.
Reduction of Ketones to Secondary Alcohols
The reduction of ketones is a cornerstone transformation. While many silanes are effective, phenyldimethylsilane (a close analog of BnMe₂SiH) has been shown to selectively reduce aryl ketones over dialkyl ketones in the presence of copper catalysts. [4][5]However, for general ketone reduction, the B(C₆F₅)₃ system offers broad applicability and high yields. [6][5] Protocol: B(C₆F₅)₃-Catalyzed Reduction of Acetophenone
-
Rationale: This protocol utilizes the B(C₆F₅)₃-catalyzed pathway, which is highly efficient for aromatic and aliphatic ketones. [6]The reaction proceeds under mild conditions, and the resulting silyl ether can be easily hydrolyzed to the corresponding alcohol during aqueous workup.
-
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
This compound (1.2 mmol, 180 mg, 1.2 equiv)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (0.02 mmol, 10.2 mg, 2 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
-
Experimental Workflow:
Figure 3: General experimental workflow for a catalyzed silane reduction.
-
Step-by-Step Procedure:
-
To an oven-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add acetophenone (1.0 mmol) and B(C₆F₅)₃ (0.02 mmol).
-
Dissolve the solids in anhydrous DCM (5 mL) and cool the mixture to 0 °C using an ice bath.
-
Add this compound (1.2 mmol) dropwise to the stirred solution over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl (5 mL). This step hydrolyzes the intermediate silyl ether.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-phenylethanol.
-
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and comparison to known literature data. The disappearance of the ketone carbonyl stretch and the appearance of a broad alcohol O-H stretch in the IR spectrum provide further validation.
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Acetophenone | 2.0 | 1.5 | 95 | [6] |
| 4-Methoxyacetophenone | 2.0 | 1 | 96 | [6] |
| Cyclohexanone | 4.0 | 4 | 88 | [6] |
| Benzophenone | 1.0 | 2 | 94 | [6] |
Table 1: Representative B(C₆F₅)₃-catalyzed reductions of ketones. [6](Note: Original data may use other silanes; yields are representative for the transformation).
Reduction of Esters to Primary Alcohols
The reduction of esters to primary alcohols with hydrosilanes is more challenging than ketone reduction due to the lower electrophilicity of the ester carbonyl. [7]While powerful reagents like LiAlH₄ are effective, they lack chemoselectivity. [7][8]Catalytic hydrosilylation offers a milder alternative. This transformation often requires stronger activation or specific catalysts. While B(C₆F₅)₃ can be used, transition metal catalysts are also employed. [4] Protocol: Rhodium-Catalyzed Reduction of a Benzyl Ester
-
Rationale: The deprotection of benzyl esters is a common operation in multi-step synthesis. [9][10][11]While hydrogenolysis is standard, catalytic hydrosilylation provides a non-hydrogenative method for this cleavage and reduction. Rhodium catalysts have shown efficacy in the reduction of amides and can be applied to esters. [4][12]
-
Materials:
-
Benzyl benzoate (1.0 mmol, 212 mg)
-
This compound (2.5 mmol, 375 mg, 2.5 equiv)
-
Wilkinson's Catalyst [RhCl(PPh₃)₃] (0.01 mmol, 9.2 mg, 1 mol%)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF (1.2 mL)
-
Standard laboratory glassware and purification materials as listed previously.
-
-
Step-by-Step Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, charge a flask with Wilkinson's catalyst (0.01 mmol) and benzyl benzoate (1.0 mmol).
-
Add anhydrous THF (5 mL) and stir to dissolve.
-
Add this compound (2.5 mmol) and heat the reaction mixture to 60 °C.
-
Stir at 60 °C for 12-24 hours, monitoring by TLC or GC-MS. The reaction proceeds via a silyl acetal intermediate.
-
After cooling to room temperature, add TBAF solution (1.2 mL) to cleave the silyl ether and silyl acetal species. Stir for 1 hour.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield benzyl alcohol and phenylmethanol.
-
| Substrate | Catalyst | Silane | Yield (%) | Reference |
| Various Esters | Rhodium complexes | Diphenylsilane | Good-Excellent | [4] |
| Benzoic Acid | Ti(OiPr)₄ | PMHS | 94 | [4] |
| Ethyl Benzoate | B(C₆F₅)₃ | Et₃SiH | 70 (aldehyde) | [6] |
Table 2: Representative conditions for ester and carboxylic acid reductions.
Trustworthiness & Field-Proven Insights
-
Inert Conditions are Critical: Both transition metal and Lewis acid catalysts, particularly B(C₆F₅)₃, are sensitive to moisture. The use of oven-dried glassware and anhydrous solvents under an inert atmosphere is essential for reproducibility and high yields. Water will react with the silane and deactivate the catalyst.
-
Silane Equivalents: For reductions that proceed via a silyl ether or acetal (e.g., esters, amides), more than one equivalent of silane is often required for complete conversion. Stoichiometry should be carefully optimized for new substrates.
-
Solvent Choice: The polarity of the solvent can influence reaction rates. For B(C₆F₅)₃-catalyzed reactions, non-coordinating solvents like dichloromethane or toluene are preferred to avoid competitive binding to the Lewis acid. [6]For some organocatalyzed reductions, polar solvents like acetonitrile can accelerate the reaction. [13][14]* Workup Procedure: The intermediate of a carbonyl reduction is a silyl ether. This species is relatively stable and may require an explicit hydrolysis step (acidic wash or fluoride source like TBAF) to liberate the free alcohol for isolation. [4]
References
- Parks, D. J., Blackwell, J. M., & Piers, W. E. (1999). Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. Journal of Organic Chemistry.
-
Gelest. Silane Reduction of.... [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Gevorgyan, V., Rubin, M., Benson, S., Liu, J.-X., & Yamamoto, Y. (2000). A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes. Journal of Organic Chemistry, 65, 6179-6186. [Link]
-
Scientific Spectator. Silica-supported Karstedt-type catalyst for hydrosilylation reactions. [Link]
-
Kustiana, B. A., Melen, R. L., & Morrill, L. C. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters, 24, 8694-8697. [Link]
- ChemPlusChem. (2023). Phosphine‐Catalyzed Activation of Phenylsilane for Benzaldehyde Reduction. 88(5), e202300038.
- Google Patents.
-
Saito, K., Kondo, K., & Akiyama, T. B(C6F5)3-Catalyzed Hydrodesulfurization Using Hydrosilanes – Metal-Free Reduction of Sulfides. Scilit. [Link]
-
Blackwell, J. M., Sonmor, E. R., Scoccitti, T., & Piers, W. E. (2000). B(C6F5)3-Catalyzed Hydrosilation of Imines via Silyliminium Intermediates. Organic Letters, 2, 3921-3923. [Link]
-
Diva-portal.org. Catalytic Amide Reductions under Hydrosilylation Conditions. (2016). [Link]
-
PubMed. Phosphine-Catalyzed Activation of Phenylsilane for Benzaldehyde Reduction. (2023). [Link]
-
National Institutes of Health. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. [Link]
-
Organic Chemistry Portal. Silanes. [Link]
-
MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
-
National Institutes of Health. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride. [Link]
-
amphoteros. A cool new reduction of amides. (2016). [Link]
- European Journal of Organic Chemistry.
-
Wikipedia. Reductions with hydrosilanes. [Link]
-
Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
-
Organic Chemistry Portal. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. [Link]
-
IRIS. Decatungstate Photocatalyzed Si-H/CH Activation in Silyl Hydrides. Hydrosilylation of Electron-Poor Alken. [Link]
- Pubs.rsc.org. Mechanism of reduction of benzylidenemalononitrile by 1-benzyl-1,4-dihydronicotinamide. (2025).
- ResearchGate.
- Thieme. 2.2.2.3 Substituted Benzyl Esters.
-
YouTube. Reduction of amides. (2018). [Link]
-
YouTube. Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. (2022). [Link]
-
YouTube. Reduction of esters. (2018). [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Silane Reduction of... - Gelest [technical.gelest.com]
- 5. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
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- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
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- 13. researchgate.net [researchgate.net]
- 14. Phosphine-Catalyzed Activation of Phenylsilane for Benzaldehyde Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of Benzyldimethylsilyl (BDMS) Ethers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the incomplete deprotection of benzyldimethylsilyl (BDMS) ethers, a crucial step in multi-step organic synthesis. Here, we address common challenges in a question-and-answer format, explaining the causality behind experimental choices to ensure your synthesis proceeds efficiently and successfully.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My deprotection using tetrabutylammonium fluoride (TBAF) is sluggish and fails to reach completion. What are the likely causes and how can I resolve this?
Incomplete deprotection with fluoride reagents is a common issue stemming from several factors related to reagent quality, substrate structure, and reaction conditions.
-
Cause A: Reagent Quality (Water Content) TBAF is highly hygroscopic, and commercial solutions in THF contain varying amounts of water. While a small amount of water can be tolerated, excess water will significantly reduce the nucleophilicity of the fluoride ion, thereby slowing down or stalling the reaction.[1][2]
Solution:
-
For sensitive substrates, use anhydrous TBAF, which can be prepared from the hydrate or purchased.
-
Use a freshly opened bottle of a high-quality commercial solution (e.g., 1M in THF).
-
Consider using alternative, less basic fluoride sources like HF-Pyridine or Triethylamine trihydrofluoride (Et3N·3HF), which can be more robust for base-sensitive substrates.[3]
-
-
Cause B: Steric Hindrance The rate of SN2 attack by the fluoride ion on the silicon atom is highly sensitive to steric hindrance around the silyl ether.[1] Bulky groups on the substrate near the reaction center can impede the approach of the nucleophile.
Solution:
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome steric barriers. Monitor carefully for potential side reactions.
-
Prolong Reaction Time: For sterically congested systems, reactions may require significantly longer periods, from several hours to overnight.[4]
-
Increase Reagent Stoichiometry: Using a larger excess of TBAF (e.g., 2-3 equivalents) can help drive the reaction to completion.
-
-
Cause C: Solvent and Additives The choice of solvent can influence the reactivity of the fluoride ion. While THF is standard, its polarity may not be optimal for all substrates. Additionally, the basicity of TBAF can sometimes lead to undesired side reactions.[5]
Solution:
-
Solvent Screening: Consider screening other polar aprotic solvents like acetonitrile (CH₃CN) or DMF.
-
Buffered Conditions: If base-mediated decomposition is suspected, buffering the reaction with a mild acid like acetic acid (AcOH) can suppress side reactions.[5] A common mixture is TBAF/AcOH in THF.
-
Q2: I am attempting a hydrogenolysis (H₂, Pd/C) to cleave the BDMS group, but the reaction is incomplete. What is going wrong?
Hydrogenolysis is an effective and clean method for BDMS deprotection, cleaving the benzylic carbon-silicon bond.[6] Failures are almost always linked to the catalyst or the presence of inhibitory functional groups.
-
Cause A: Catalyst Poisoning The palladium catalyst is sensitive to poisoning by various functional groups, which irreversibly bind to the catalyst's active sites and inhibit its activity. Common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and sulfoxides.
-
Nitrogen Compounds: Pyridines, indoles, and some amines.
-
Alkynes: Terminal alkynes can poison the catalyst.
Solution:
-
Increase Catalyst Loading: Doubling the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome minor poisoning.[6]
-
Use a More Robust Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is known to be more resistant to poisoning than standard Pd/C.
-
Catalyst Pre-treatment: In some cases, pre-treating the catalyst can enhance its activity and selectivity.[7]
-
Substrate Purification: Ensure the starting material is free from sulfur-containing impurities.
-
-
Cause B: Poor Catalyst Activity or Mass Transfer Issues The efficiency of a heterogeneous catalytic reaction depends on the physical interaction between the substrate, hydrogen gas, and the catalyst surface.
Solution:
-
Use Fresh Catalyst: Catalysts can lose activity over time. Always use a fresh batch from a reputable supplier.
-
Ensure Vigorous Stirring: Inadequate stirring leads to poor mixing and limits the access of the substrate to the catalyst surface.
-
Proper Solvent Choice: The solvent must fully dissolve the substrate. Alcohols like ethanol or methanol are common choices.[6]
-
Effective Hydrogenation Setup: Ensure the system is properly purged of air and maintained under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).[6]
-
Q3: My reaction with an acidic reagent (e.g., HCl, TFA, Acetic Acid) is not working or is causing decomposition. How can I optimize this?
Acid-catalyzed deprotection proceeds by protonation of the ether oxygen, followed by nucleophilic attack at the silicon atom.[4] The success of this method depends on finding a balance where the acid is strong enough to cleave the BDMS ether but not so harsh that it degrades the substrate.
-
Cause A: Insufficiently Acidic Conditions The BDMS group is relatively stable to acid compared to other silyl ethers like TMS.[8][9] Mild acids may not be effective, especially for sterically hindered substrates.
Solution:
-
Screen Different Acids: If acetic acid is too slow, a stronger acid like trifluoroacetic acid (TFA) or a catalytic amount of p-toluenesulfonic acid (p-TsOH) may be required.[4]
-
Adjust Solvent System: The reaction rate can be influenced by the solvent. A common system is a mixture of an organic solvent (like THF or CH₂Cl₂) and water to facilitate the hydrolysis.[4]
-
-
Cause B: Substrate Instability The presence of other acid-labile functional groups (e.g., acetals, Boc groups, or other silyl ethers) can lead to undesired side reactions and decomposition.
Solution:
-
Use Milder Conditions: Start with the mildest effective conditions. A mixture of acetic acid, THF, and water at room temperature is a good starting point.[4]
-
Orthogonal Strategy: If the substrate contains highly acid-sensitive groups, an acid-catalyzed deprotection may not be suitable. In this case, fluoride-based methods or hydrogenolysis are better orthogonal choices.[10][11]
-
Visual Troubleshooting and Workflow
To systematically diagnose issues with BDMS deprotection, follow this logical workflow.
Caption: A troubleshooting flowchart for incomplete BDMS deprotection.
Comparative Data & Protocols
Table 1: Comparison of Common BDMS Deprotection Reagents
| Reagent(s) | Typical Conditions | Pros | Cons |
| TBAF | 1.1-2.0 eq, THF, 0 °C to RT | Highly effective, mild, very common.[2] | Can be basic (risk of side reactions), reagent quality varies.[5] |
| HF-Pyridine | THF/Pyridine, 0 °C to RT | Less basic than TBAF, good for sensitive substrates.[3][12] | Highly toxic and corrosive; requires plasticware.[3] |
| H₂, Pd/C | 1 atm H₂, 5-10 mol% Pd/C, EtOH or EtOAc, RT | Very clean, byproducts are volatile.[6] | Catalyst can be poisoned; may reduce other functional groups.[6] |
| Acetic Acid | AcOH/THF/H₂O (e.g., 3:1:1), RT | Mild, inexpensive, good for some acid-sensitive substrates.[4] | Can be slow; may not cleave highly stable ethers.[13] |
| TFA | 5-20% TFA in CH₂Cl₂, 0 °C to RT | Strong acid, effective for rapid deprotection.[1] | Harsh conditions can cleave other acid-labile groups. |
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general method suitable for many substrates.
-
Preparation: Dissolve the BDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1M solution of TBAF in THF (1.1–1.5 equiv) dropwise to the stirred solution.[5]
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[4]
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This protocol is ideal for substrates that are sensitive to acidic or fluoride conditions but lack catalyst poisons.
-
Preparation: In a round-bottom flask, dissolve the BDMS-protected substrate (1.0 equiv) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).[6]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the solution.[6]
-
Hydrogenation: Seal the flask, and purge the system with an inert gas (N₂ or Ar). Evacuate the flask and backfill with hydrogen (H₂) gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS.[6]
-
Work-up: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product by flash column chromatography.
References
- BenchChem Technical Support Team. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of Benzyldimethylsilyl Ethers via Hydrogenolysis. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. BenchChem.
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers. BenchChem.
- Wikipedia. (n.d.). Silyl ether. Wikipedia, The Free Encyclopedia.
- Khan, A. T., & Mondal, E. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 14(7), 2456–2465.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. BenchChem.
- ResearchGate. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages, 132.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal.
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
- Kabalka, G. W., et al. (2004). Reductive Deprotection of Silyl Groups with Wilkinson’s Catalyst/Catechol Borane. The Journal of Organic Chemistry, 69(17), 5807-5809.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- BenchChem Technical Support Team. (2025).
- Castilho, M., et al. (2022).
- BenchChem Technical Support Team. (2025). Technical Support Center: Achieving Complete Deprotection of the TBDMS Group. BenchChem.
- Zhang, Q., et al. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
- Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry Reagents.
- ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers.
- Ambeed.com. (n.d.). Hydrogenolysis of Benzyl Ether. Ambeed.com.
- BenchChem Technical Support Team. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
- Royal Society of Chemistry. (n.d.).
- BenchChem Technical Support Team. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem.
- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange.
- Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 499-502.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
managing steric hindrance in Benzyldimethylsilylation of hindered alcohols
Welcome to the technical support center for managing the protection of sterically hindered alcohols using benzyldimethylsilylation. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges when attempting to protect sterically congested hydroxyl groups. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and optimized procedures to ensure your success with these challenging substrates.
Introduction: The Challenge of Steric Hindrance
The benzyldimethylsilyl (BnDMS) group is a valuable tool in multistep synthesis, offering robust protection for alcohols under a variety of conditions while being easily removable with fluoride sources.[1] However, its installation on sterically hindered alcohols—such as tertiary alcohols or those adjacent to bulky substituents—is often plagued by low yields and sluggish reaction rates.[2] This difficulty arises from the steric repulsion between the bulky alcohol substrate and the silylating agent, which raises the activation energy of the SN2-like transition state at the silicon center.[3][4]
This guide provides a systematic approach to overcoming these steric barriers through the careful selection of reagents, catalysts, and reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction is extremely sluggish or has stalled. TLC analysis shows mostly unreacted starting alcohol even after 24 hours.
Probable Causes:
-
Insufficient Reactivity: The combination of a sterically hindered alcohol and benzyldimethylsilyl chloride (BnDMSCl) results in a high activation energy barrier. The standard base, imidazole, may not be sufficiently potent to catalyze the reaction effectively.[2]
-
Low Temperature: The reaction may lack the necessary thermal energy to overcome the steric barrier at room temperature.
Recommended Solutions:
-
Enhance Catalysis with DMAP:
-
Rationale: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that is significantly more potent than imidazole for silylating hindered alcohols.[2] It functions by forming a more reactive silylated pyridinium intermediate.
-
Protocol Adjustment: Add 0.1 to 0.2 equivalents of DMAP to your standard reaction mixture containing the alcohol, BnDMSCl, and a stoichiometric base (like triethylamine or imidazole) in an appropriate solvent (e.g., DCM or DMF).
-
-
Increase Reaction Temperature:
-
Rationale: For particularly challenging substrates, increasing the temperature can provide the energy needed to overcome the activation barrier.[5]
-
Protocol Adjustment: Gently heat the reaction mixture to 40-60 °C. Monitor the reaction closely by TLC to avoid potential decomposition or side reactions.
-
-
Switch to a More Reactive Silylating Agent:
-
Rationale: If the above solutions fail, the leaving group on the silicon must be made more labile. Silyl triflates are significantly more reactive than silyl chlorides.[2][6]
-
Protocol Adjustment: Substitute BnDMSCl with benzyldimethylsilyl triflate (BnDMSOTf). This reagent is highly reactive and moisture-sensitive, so it must be handled under strictly anhydrous and inert conditions (N₂ or Ar). Reactions with silyl triflates are often rapid, even at low temperatures (0 °C to room temperature).
-
Question 2: I'm getting a low yield of the desired product, along with several unidentified side products.
Probable Causes:
-
Competing Elimination Reactions: If the hindered alcohol has adjacent protons and is sensitive to base, elevated temperatures can promote elimination side reactions.
-
Catalyst-Induced Degradation: The use of strong Lewis acidic catalysts or highly reactive silylating agents can sometimes lead to the degradation of sensitive substrates.[7]
-
Moisture Contamination: Water in the reaction mixture will hydrolyze the silyl chloride, quenching the reagent and generating HCl, which can cause further side reactions.
Recommended Solutions:
-
Optimize the Base/Catalyst System:
-
Rationale: Avoid overly strong, non-nucleophilic bases if elimination is a concern. A carefully chosen nucleophilic catalyst promotes the desired silylation pathway over competing reactions.
-
Protocol Adjustment: Use a combination of a mild, sterically hindered base (like 2,6-lutidine or diisopropylethylamine) to scavenge protons, along with a catalytic amount of DMAP to facilitate the silylation. This decouples the proton scavenging and catalytic roles.
-
-
Employ Milder, Highly Active Catalysts:
-
Rationale: Certain organocatalysts can promote silylation under exceptionally mild conditions. Proazaphosphatranes, for example, have been shown to be effective for silylating hindered alcohols at room temperature.[5]
-
Protocol Adjustment: Consider using a specialized catalyst like a proazaphosphatrane in a non-polar solvent like acetonitrile, which can often avoid the need for high temperatures.
-
-
Ensure Strictly Anhydrous Conditions:
-
Rationale: Silyl halides are highly susceptible to hydrolysis.
-
Protocol Adjustment: Flame-dry all glassware before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle all reagents under an inert atmosphere.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the silylation of hindered alcohols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
preventing byproduct formation in Benzyldimethylsilane reductions
Welcome to the technical support center for benzyldimethylsilane (BDMS) reductions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on preventing common byproduct formation. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of an Insoluble White Precipitate or Oily Film
Q: I've observed a significant amount of a white precipitate or an oily substance in my reaction mixture after workup. What is this byproduct and what is causing it?
A: This is highly indicative of polysiloxane formation, the most common byproduct in reactions involving silyl hydrides.[1] These byproducts arise from the reaction of the silylating agent with water, followed by the condensation of the resulting silanols (in this case, benzyldimethylsilanol).[1] The primary cause is the presence of adventitious moisture in your reaction. Silyl hydrides like BDMS are sensitive to moisture, which hydrolyzes the Si-H bond to form a silanol (R₃Si-OH). This silanol can then react with another molecule of BDMS or another silanol to form a stable Si-O-Si linkage, leading to oligomeric or polymeric siloxanes.[1]
Caption: Pathway of siloxane byproduct formation.
Solutions & Preventative Measures:
-
Rigorous Drying of Reaction Components: This is the most critical step.[1]
-
Solvents: Use anhydrous solvents. If you are unsure of the quality, dry them using appropriate methods like passing them through an activated alumina column or distillation from a suitable drying agent.
-
Reagents: Use freshly opened, high-purity reagents whenever possible.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator immediately before use.
-
Substrates: Ensure your starting material is dry. If it is a salt, dry it under high vacuum. If it is a liquid or solid, consider azeotropic removal of water with toluene if the compound is stable.
-
-
Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1] This involves using Schlenk line techniques or a glovebox.
Experimental Protocol: Setting Up an Anhydrous BDMS Reduction
-
Glassware Preparation: Place a round-bottom flask equipped with a magnetic stir bar and a condenser in an oven at 125 °C overnight.
-
Assembly: Quickly assemble the hot glassware and attach it to a Schlenk line. Allow it to cool to room temperature under high vacuum, and then backfill with dry argon or nitrogen. Repeat this vacuum/backfill cycle three times.
-
Reagent Addition: Add the substrate and any solid reagents to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe.
-
BDMS Addition: Add the this compound dropwise via a dry syringe at the desired reaction temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Allow the reaction to proceed, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a pH 7 buffer.[1] Cautious quenching helps hydrolyze any remaining silane while minimizing further condensation.[1]
Issue 2: Poor Chemoselectivity in Amide and Ester Reductions
Q: I am trying to reduce a tertiary amide to an amine, but I am also isolating the corresponding alcohol and deacylated amine, indicating C-N bond cleavage. How can I improve the selectivity for deoxygenation?
A: This is a common challenge in amide reductions.[2] While hydrosilylation is generally milder than using metal hydrides like LiAlH₄, undesired C-N bond cleavage can compete with the desired deoxygenation pathway.[2][3] The outcome is highly dependent on the catalyst, reaction conditions, and the amide substrate itself.
Causality & Solutions:
-
Catalyst Choice is Critical: The reduction of amides and esters with silanes is typically not spontaneous and requires a catalyst. The choice of catalyst dictates the reaction pathway.
-
Lewis Acids: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is an effective catalyst for the reduction of tertiary and N-phenyl secondary amides with silanes.[4] Other Lewis acids like ZnCl₂ have also been employed.[5] The Lewis acid activates the amide carbonyl, making it more electrophilic and susceptible to hydride attack from the silane.
-
Transition Metals: Various transition metal complexes (e.g., based on Iron, Platinum, Ruthenium, Molybdenum) can catalyze amide hydrosilylation.[2][4] These catalysts can offer high chemoselectivity, tolerating other reducible groups. For instance, specific molybdenum catalysts have been shown to deoxygenate α,β-unsaturated amides without reducing the olefin.[2]
-
-
Reaction Conditions:
-
Temperature: Running the reaction at the lowest effective temperature can often improve selectivity by disfavoring higher-activation energy side reactions like C-N cleavage.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity.
-
Caption: Troubleshooting decision tree for BDMS reduction issues.
Issue 3: Optimizing the Reaction Workup and Purification
Q: What is the best way to quench the reaction and purify my product away from silicon-containing byproducts?
A: A carefully planned workup is essential for obtaining a clean product and avoiding the formation of additional byproducts during purification.
Recommended Workup and Purification Strategy:
-
Quenching: After confirming the reaction is complete by an appropriate monitoring technique (TLC, LC-MS), cool the reaction mixture in an ice bath. Slowly add a mild quenching agent.
-
Aqueous Quench: Saturated aqueous NH₄Cl is a common choice.[1] Alternatively, a pH 7 phosphate buffer can be used. Add the quencher dropwise as the hydrolysis of excess silyl hydride can be exothermic and produce hydrogen gas.
-
Fluoride-Based Quench: For some applications, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used to cleave Si-O bonds and convert siloxanes into more easily removable silanols, though this can sometimes complicate purification.
-
-
Extraction: After quenching, perform a standard aqueous workup. Extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then brine to remove water-soluble impurities.
-
Purification:
-
Silica Gel Chromatography: This is the most common and effective method for removing siloxane byproducts.[1] Siloxanes are generally non-polar and will elute much faster than most desired organic products.[1] You can often flush the column with a non-polar solvent (e.g., hexanes) to remove the siloxanes before eluting your product with a more polar solvent system.
-
Distillation: If your product is a volatile liquid and thermally stable, distillation can be an effective method to separate it from non-volatile polysiloxane byproducts.
-
| Problem | Probable Cause(s) | Recommended Solution(s) |
| White precipitate or oily film forms | Presence of moisture leading to siloxane formation.[1] | Rigorously dry all solvents, reagents, and glassware; conduct the reaction under an inert atmosphere.[1] |
| C-N or C-O bond cleavage in amide/ester reductions | Suboptimal catalyst or reaction conditions; harsh reaction temperature.[2] | Screen different catalysts (e.g., B(C₆F₅)₃, ZnCl₂, or a suitable transition metal catalyst); run the reaction at a lower temperature.[4][5] |
| Low or incomplete conversion | Inactive catalyst; insufficient reagent; low reaction temperature. | Ensure the catalyst is active; use a slight excess (1.1-1.5 eq.) of BDMS; gradually increase the reaction temperature. |
| Formation of multiple unidentifiable products | Substrate decomposition; radical side reactions. | Run the reaction at a lower temperature; ensure the substrate is stable to the Lewis acid or catalyst being used. |
References
- Benchchem.
- Diva-portal.org.
- Wiley Online Library.
- Gelest, Inc. Organosilane reductions with polymethylhydrosiloxanes.
- Organic Chemistry Portal. Amine synthesis by amide reduction.
- Gelest. Silane Reduction of... - Technical Library.
- PMC - NIH.
- MDPI.
- SciSpace. A Study of the Chemical Cleavage of Benzylic-Silicon Bonds.
- ResearchGate.
- Journal of Non-Crystalline Solids.
Sources
Navigating Thermal Effects in Benzyldimethylsilane Chemistry: A Technical Support Guide
Welcome to the technical support center for benzyldimethylsilane applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. As a versatile reagent in processes like hydrosilylation and as a protecting group, understanding the profound effect of temperature on its reaction rates and outcomes is critical for success. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Section 1: Troubleshooting Guide for Temperature-Related Issues
This section addresses specific experimental challenges you might encounter when working with this compound, with a focus on temperature as the root cause.
Issue 1: Reaction is Too Slow or Stagnant
Symptoms:
-
Low conversion of starting materials even after extended reaction times.
-
Reaction fails to reach completion.
Potential Temperature-Related Causes and Solutions:
-
Insufficient Thermal Energy: Many reactions involving this compound, particularly catalyzed hydrosilylations, have a significant activation energy barrier that must be overcome.[1] The reaction rate is exponentially dependent on temperature, as described by the Arrhenius equation.[2]
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new temperature point by techniques like TLC, GC-MS, or NMR to find the optimal balance between reaction rate and selectivity. For some platinum-catalyzed hydrosilylations, a thermal trigger is necessary to activate the catalyst.[3] For instance, some catalysts are inactive at room temperature and require elevated temperatures (e.g., 50-100 °C) to initiate the reaction.[3]
-
-
Catalyst Inactivity at Low Temperatures: If you are using a catalyst, it may have a minimum activation temperature.
-
Solution: Consult the catalyst's technical data sheet for its optimal temperature range. Some modern catalysts are designed to be "latent," exhibiting minimal activity at ambient temperature and becoming highly active only when heated.[3] This is a desirable feature for controlling the initiation of the reaction.
-
Issue 2: Formation of Undesired Byproducts
Symptoms:
-
Complex reaction mixture with multiple spots on TLC or peaks in GC-MS.
-
Low yield of the desired product despite consumption of starting materials.
Potential Temperature-Related Causes and Solutions:
-
Side Reactions at Elevated Temperatures: Higher temperatures can provide sufficient energy to activate alternative reaction pathways, leading to the formation of byproducts.[4] In hydrosilylation reactions, a common side reaction at elevated temperatures is alkene isomerization.[4]
-
Solution: If you suspect temperature-induced side reactions, try running the reaction at a lower temperature. This may slow down the desired reaction, so an optimization between temperature and reaction time will be necessary. Screening different catalysts can also identify one with higher selectivity for the desired transformation at a given temperature.[4]
-
-
Thermal Decomposition of Reactants or Products: this compound or the desired product may not be stable at the reaction temperature, leading to decomposition. While polysiloxanes are known for their thermal stability, the specific tolerance of this compound and its derivatives can vary.[5] The thermal decomposition of related chlorosilanes has been studied and often involves the formation of reactive intermediates like silylenes (SiCl2).[6]
-
Solution: Conduct a thermal stability test of your starting materials and product under the reaction conditions (solvent, catalyst) but in the absence of one of the reactants. This can help determine if decomposition is occurring. If so, a lower reaction temperature is necessary.
-
Issue 3: Inconsistent Reaction Rates or Yields
Symptoms:
-
Poor reproducibility of reaction outcomes between batches.
-
Reaction rate varies significantly with seemingly minor changes in setup.
Potential Temperature-Related Causes and Solutions:
-
Poor Temperature Control: Inaccurate or fluctuating temperature control can lead to inconsistent reaction kinetics.
-
Solution: Ensure your reaction vessel is properly insulated and that the temperature probe is correctly positioned. Use a reliable heating mantle or oil bath with a calibrated thermometer. For very sensitive reactions, consider using a jacketed reactor with a circulating temperature-controlled fluid.
-
-
Exothermic Reactions: Some reactions involving this compound can be exothermic. If the heat generated is not dissipated effectively, the internal temperature of the reaction mixture can rise significantly, leading to an uncontrolled increase in reaction rate and potentially the formation of byproducts.
-
Solution: For large-scale reactions, consider adding the limiting reagent portion-wise to control the rate of heat generation. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. For highly exothermic reactions, external cooling may be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the influence of temperature on this compound reactions.
Q1: How does temperature generally affect the rate of a chemical reaction involving this compound?
The rate of a chemical reaction is highly dependent on temperature. This relationship is quantitatively described by the Arrhenius equation:
k = A e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to the frequency of collisions)
-
Ea is the activation energy (the minimum energy required for a reaction to occur)[1]
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
In essence, increasing the temperature has two main effects:
-
Increased Collision Frequency: Molecules move faster at higher temperatures, leading to more frequent collisions between reactants.
-
Increased Collision Energy: A greater fraction of the colliding molecules will possess the minimum activation energy required for a successful reaction.[2]
For most reactions, a general rule of thumb is that the reaction rate doubles for every 10 °C increase in temperature.
Q2: What is an Arrhenius plot and how can it be useful for my experiments?
An Arrhenius plot is a graph of the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T).[2][7] This plot yields a straight line with a slope of -Ea/R and a y-intercept of ln A.
By determining the rate constant at several different temperatures and creating an Arrhenius plot, you can experimentally determine the activation energy (Ea) for your specific reaction. This information is invaluable for:
-
Understanding the reaction mechanism: A high activation energy suggests a reaction that is very sensitive to temperature changes.
-
Predicting reaction rates at different temperatures: Once Ea is known, you can predict the reaction rate at temperatures you haven't experimentally tested.
-
Optimizing reaction conditions: Knowing the activation energy can help you choose a temperature that provides a reasonable reaction rate without promoting side reactions.
Q3: Can temperature affect the stability of this compound when used as a protecting group?
Yes, temperature can influence the stability of the silyl ether bond formed when this compound is used as a protecting group for alcohols. While silyl ethers are generally stable, their stability is dependent on the specific reaction conditions. Some silyl protecting groups can be cleaved under elevated temperatures, especially in the presence of acidic or basic reagents.[8][9] It is crucial to consider the thermal stability of the benzyldimethylsilyl ether under the planned reaction conditions for subsequent synthetic steps.
Q4: Are there any side reactions specific to this compound that are promoted by high temperatures?
While specific high-temperature side reactions for this compound are not extensively documented in readily available literature, we can infer potential pathways from related chemistries. In hydrosilylation reactions, elevated temperatures can lead to:
-
Alkene Isomerization: The catalyst can promote the migration of the double bond in the alkene substrate.[4]
-
Dehydrogenative Silylation: This can be a competing reaction to hydrosilylation.
-
Redistribution Reactions: At very high temperatures, silanes can undergo redistribution of substituents around the silicon atom.
The thermal decomposition of related organosilanes can proceed through radical mechanisms, involving the cleavage of Si-C or Si-H bonds.[6][10] For this compound, homolytic cleavage of the benzyl-silicon bond could potentially occur at high temperatures, leading to the formation of benzyl and dimethylsilyl radicals. These reactive species could then initiate a variety of side reactions.
Section 3: Data and Visualizations
Table 1: Illustrative Effect of Temperature on Hydrosilylation Reaction Conversion
The following table provides hypothetical data to illustrate the typical effect of temperature on the conversion of a hydrosilylation reaction using this compound. Actual results will vary depending on the specific substrates, catalyst, and solvent used.
| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Notes |
| 25 (Room Temp) | 24 | < 5 | Reaction is very slow at ambient temperature. |
| 50 | 12 | 45 | A significant increase in rate is observed. |
| 70 | 6 | 95 | Reaction proceeds to high conversion in a reasonable timeframe. |
| 90 | 4 | > 99 | Reaction is very fast, but monitoring for byproducts is crucial.[11] |
This data is for illustrative purposes only and does not represent a specific experimentally verified reaction.
Diagrams
Caption: Hypothetical Arrhenius plot for a this compound reaction.
Caption: Workflow for troubleshooting temperature-related issues.
References
-
Arrhenius plots obtained from experimental and calculated data. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Hydrosilylation with Bis(alkynyl)(1,5-cyclooctadiene)platinum Catalysts: A Density Functional Study of the Initial Activation. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]
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Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. ResearchGate. Retrieved January 9, 2026, from [Link]
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Dhungana, T. P., et al. (n.d.). Catalytic Hydrosilylation of Carbonyl Compounds by a Germylyne Complex with a Mo≡Ge Triple Bond. ChemRxiv. Retrieved January 9, 2026, from [Link]
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Girolami Group. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. University of Illinois. Retrieved January 9, 2026, from [Link]
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Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (2020). PMC. Retrieved January 9, 2026, from [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC. Retrieved January 9, 2026, from [Link]
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Kinetics and computational studies of an aminosilane reaction with a silsesquioxane silanol. (2009). PubMed. Retrieved January 9, 2026, from [Link]
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Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. (n.d.). PMC. Retrieved January 9, 2026, from [Link]
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The course of hydrosilylation presented as the time dependence of temperature. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
- Kuchenbeiser, G., et al. (2015). United States Patent. Google Patents.
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Protecting Groups. (n.d.). University of Illinois. Retrieved January 9, 2026, from [Link]
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Tsui, K. Y. (2018). A Study of Structures, Mechanisms, and Theories through Computational Chemistry. eScholarship, University of California. Retrieved January 9, 2026, from [Link]
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Benzyl(dimethyl)silane. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Arrhenius plots of quaternisation reaction of N,N-dimethyldecylamine and benzyl chloride or methyl iodide both dissolved in methanol in the flow reactor. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]
- Patent No. 3,341,491. (n.d.). Google Patents.
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Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH–Gel. (n.d.). Hydrophobe.org. Retrieved January 9, 2026, from [Link]
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Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (2014). PubMed. Retrieved January 9, 2026, from [Link]
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Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. (2006). ResearchGate. Retrieved January 9, 2026, from [Link]
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Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. (n.d.). University of Pretoria. Retrieved January 9, 2026, from [Link]
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Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Thermal decomposition of silane. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]
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Hydrosilylation reaction of olefins: recent advances and perspectives. (2015). SciSpace. Retrieved January 9, 2026, from [Link]
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kinetics. (n.d.). csbsju.edu. Retrieved January 9, 2026, from [Link]
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Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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Arrhenius plot of high-order, silane-based Si epitaxy under UHVCVD and... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. (2018). RSC Publishing. Retrieved January 9, 2026, from [Link]
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A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. (n.d.). DTIC. Retrieved January 9, 2026, from [Link]
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Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide. (2009). PubMed. Retrieved January 9, 2026, from [Link]
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Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. (2023). MDPI. Retrieved January 9, 2026, from [Link]
- Dimethylpolysiloxane composition. (n.d.). Google Patents.
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Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. (2006). ResearchGate. Retrieved January 9, 2026, from [Link]
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AMBIENT TEMPERATURE CURING COATING COMPOSITION. (2007). European Patent Office. Retrieved January 9, 2026, from [Link]
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choice of solvent to improve Benzyldimethylsilane reaction efficiency
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzyldimethylsilane applications. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction efficiency and overcome common challenges encountered during your experiments. As senior application scientists, we have synthesized key technical information with practical, field-proven insights to ensure the integrity and success of your work.
Troubleshooting Guide: Enhancing this compound Reaction Efficiency
This section addresses specific issues you may encounter during your experiments with this compound, offering explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Q: I am experiencing a significantly lower than expected yield in my hydrosilylation reaction using this compound. What are the potential causes and how can I improve it?
A: Low yields are a common challenge and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[1][2][3] Here’s a systematic approach to troubleshooting:
1. Purity of Starting Materials:
-
This compound Quality: Ensure the purity of your this compound.[4][5] Impurities can interfere with the catalyst and lead to side reactions. It is advisable to use a freshly opened bottle or to purify the reagent by distillation if its purity is questionable.
-
Olefin Substrate: The presence of impurities in your olefin, such as peroxides or other oxygenated species, can deactivate the catalyst.[6] Purifying the olefin via distillation or passing it through a column of activated alumina can be beneficial.
-
Solvent Quality: The solvent must be dry and free of dissolved oxygen.[7] Traces of water can lead to the hydrolysis of the silane and catalyst deactivation. Using anhydrous solvents and degassing them prior to use is critical.
2. Catalyst Activity and Choice:
-
Catalyst Deactivation: Platinum-based catalysts, such as Speier's or Karstedt's catalyst, are commonly used for hydrosilylation and are sensitive to poisoning by certain functional groups (e.g., thiols, amines) and impurities.[6][8] If your substrate contains such groups, consider using a more robust catalyst or protecting the interfering functional groups.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While higher loading can increase the reaction rate, it may also promote side reactions. An optimal catalyst concentration, typically in the range of 10-20 ppm of platinum, should be determined empirically.[8]
3. Reaction Conditions:
-
Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition and the formation of byproducts.[9] It is recommended to start at a moderate temperature (e.g., 60-80 °C) and optimize from there.[8]
-
Solvent Choice: The polarity of the solvent can have a profound effect on the reaction. Non-polar solvents like toluene or hexane are classic choices for hydrosilylation.[10] However, for certain substrates, polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane have shown to be effective.[10] It is crucial to screen a range of solvents to find the optimal one for your specific reaction.
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Undesired Byproducts
Q: My reaction is producing significant amounts of side products. What are the common side reactions with this compound and how can I minimize them?
A: The formation of byproducts is a clear indication that the reaction conditions are not optimal for the desired transformation. In hydrosilylation reactions, several side reactions can compete with the desired addition of the Si-H bond across the double bond.[6]
Common Side Reactions:
-
Dehydrogenative Silylation: This results in the formation of a vinylsilane and dihydrogen gas. It is often promoted by certain catalysts and higher reaction temperatures.
-
Olefin Isomerization: Platinum catalysts can catalyze the isomerization of terminal olefins to internal olefins, which are generally less reactive in hydrosilylation.[11]
-
Redistribution of Hydrosilanes: The catalyst can promote the redistribution of ligands on the silicon atom, leading to a mixture of different silane species.
-
Hydrolysis: As mentioned earlier, the presence of water can lead to the hydrolysis of this compound to benzyldimethylsilanol and ultimately to the corresponding disiloxane.
Strategies to Minimize Side Reactions:
-
Solvent Selection: The choice of solvent can influence the relative rates of competing reactions. For instance, in some cases, polar solvents may favor side reactions. A systematic screening of solvents with varying polarities is recommended.[12][13]
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often suppress side reactions, which typically have higher activation energies.
-
Catalyst Choice: Different catalysts exhibit different selectivities. If byproduct formation is a persistent issue, screening alternative catalysts, including those based on other transition metals like rhodium or iridium, may be beneficial.[14][15] Non-precious metal catalysts based on iron or cobalt are also emerging as viable alternatives.[16]
-
Use of Inhibitors: In some cases, the addition of a mild inhibitor can suppress catalyst activity towards unwanted pathways. However, this requires careful optimization to avoid halting the desired reaction.
| Solvent | Dielectric Constant (20°C) | Typical Application in Hydrosilylation | Potential Issues |
| Toluene | 2.38 | Standard non-polar solvent for hydrosilylation.[10] | May require higher temperatures for less reactive substrates. |
| Hexane | 1.88 | A less coordinating non-polar solvent.[10] | Lower solubility for some polar substrates. |
| Tetrahydrofuran (THF) | 7.58 | A polar aprotic solvent that can enhance reactivity.[10][13] | Can coordinate to the catalyst, potentially altering its activity and selectivity. |
| Dichloromethane (DCM) | 9.08 | A polar aprotic solvent. | Can be reactive under certain conditions. |
| Acetonitrile (ACN) | 37.5 | Generally shows low reactivity in hydrosilylation.[10][13] | Strong coordination to the metal center can inhibit catalysis. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in a this compound reaction?
A: The solvent plays a multifaceted role in this compound reactions, particularly in hydrosilylation.[17] Its primary functions are to dissolve the reactants and the catalyst, enabling them to interact effectively. Beyond solubility, the solvent's polarity and coordinating ability can significantly influence the reaction's kinetics and selectivity by:
-
Stabilizing Intermediates: In reactions that proceed through charged intermediates, polar solvents can stabilize these species, thereby accelerating the reaction rate.[18][19]
-
Modulating Catalyst Activity: Solvents can coordinate to the metal center of the catalyst, which can either enhance or inhibit its catalytic activity.[20] For example, strongly coordinating solvents like acetonitrile can sometimes deactivate the catalyst by blocking coordination sites required for the reactants.[10]
-
Influencing Reaction Pathway: The solvent can affect the equilibrium between different catalytic species in solution, potentially favoring one reaction pathway over another and thus influencing the product distribution.[21]
Q2: Which class of solvents is generally preferred for hydrosilylation with this compound?
A: Traditionally, non-polar aprotic solvents such as toluene, hexane, or xylenes are the preferred choice for platinum-catalyzed hydrosilylation.[10] This is because they are relatively inert and do not strongly coordinate to the catalyst, allowing the hydrosilylation reaction to proceed efficiently. However, there is no universally "best" solvent. The optimal solvent is highly dependent on the specific substrate and catalyst being used. In some cases, polar aprotic solvents like THF have been shown to improve reaction rates and yields.[10][13] It is always advisable to perform a small-scale solvent screen to identify the optimal conditions for a new reaction.
Q3: How can I choose the best solvent for my specific this compound reaction without extensive screening?
A: While empirical screening is often necessary, a logical approach can narrow down the choices. Consider the following:
-
Reactant Solubility: Ensure that both your substrate and this compound are fully soluble in the chosen solvent at the intended reaction temperature.
-
Substrate Functional Groups: If your substrate contains polar functional groups, a more polar solvent might be necessary to ensure its solubility. However, be mindful of the potential for solvent-catalyst interactions.
-
Reaction Mechanism: For reactions that are known to proceed through polar intermediates, a polar solvent may be beneficial. Conversely, for reactions that are sensitive to catalyst inhibition, a non-coordinating, non-polar solvent is a safer starting point.
dot
Caption: A decision workflow for solvent selection.
Experimental Protocols
General Protocol for a Trial Hydrosilylation Reaction
This protocol provides a starting point for the hydrosilylation of an alkene with this compound.
Materials:
-
This compound (freshly distilled or from a new bottle)[4]
-
Alkene substrate (purified)
-
Anhydrous solvent (e.g., toluene, THF), degassed[10]
-
Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)[6][8]
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Setup: Assemble the reaction glassware and ensure it is dry. Purge the system with an inert gas.
-
Charging Reactants: To the reaction flask, add the alkene substrate and the anhydrous solvent.
-
Catalyst Addition: Add the platinum catalyst solution via syringe. The final platinum concentration should be in the range of 10-20 ppm.[8]
-
Addition of Silane: Slowly add this compound to the reaction mixture at room temperature. A slight excess (1.1-1.2 equivalents) is often used to ensure complete consumption of the alkene.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by passing the solution through a short plug of silica gel. The solvent can then be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation.
References
-
Photochemical processes of benzyltrimethylsilane at 77 K remarkable solvent effects and reaction mechanism - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]
-
Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 46(13), 4534-4543. Available at: [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(7), 1457. Available at: [Link]
-
Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst. Semantic Scholar. Available at: [Link]
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Hydrosilylation. Chemistry LibreTexts. Available at: [Link]
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Selected examples from the optimization of the reaction conditions. ResearchGate. Available at: [Link]
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Silylium‐Catalyzed Alkynylation and Etherification Reactions of Benzylic Acetates. European Journal of Organic Chemistry, 2022(10), e202200051. Available at: [Link]
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What are some common causes of low reaction yields? Reddit. Available at: [Link]
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Optimization of reaction conditions. ResearchGate. Available at: [Link]
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Hydrosilylation reaction of olefins: recent advances and perspectives. Catalysis Science & Technology, 5(3), 1344-1355. Available at: [Link]
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Solvent effects. Wikipedia. Available at: [Link]
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8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
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Common ways to lose product and reduce yield? Reddit. Available at: [Link]
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The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 22(10), 1649. Available at: [Link]
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Consistently awful yields. Reddit. Available at: [Link]
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Ch 8 : Solvent Effects. University of Calgary. Available at: [Link]
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Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 9(11), 611. Available at: [Link]
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Benzyl(dimethyl)silane. PubChem. Available at: [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 128(49), 15695-15704. Available at: [Link]
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Effect of catalysts and solvents a . ResearchGate. Available at: [Link]
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Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Publishing. Available at: [Link]
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dealing with moisture sensitivity of Benzyldimethylsilane
Introduction: Understanding the Challenge
Benzyldimethylsilane (C₆H₅CH₂SiH(CH₃)₂) is a versatile organosilicon reagent valued in organic synthesis for applications like hydrosilylation and as a protecting group.[1][2] However, its utility is intrinsically linked to its high sensitivity to moisture. The silicon-hydride (Si-H) bond is susceptible to hydrolysis, a reaction with water that can compromise experimental outcomes by consuming the reagent and generating unwanted siloxane byproducts.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling this compound. It offers field-proven insights through troubleshooting guides and FAQs to ensure the integrity and success of your moisture-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: The reactivity stems from the polar silicon-hydride (Si-H) bond. Water, a polar molecule, can act as a nucleophile, attacking the electrophilic silicon atom.[3] This leads to the breaking of the Si-H bond and the formation of a silanol (R₃Si-OH) intermediate, which can then condense with other silanol molecules to form stable but undesirable disiloxanes (R₃Si-O-SiR₃) and hydrogen gas.[4][5] This process is often catalyzed by acid or base.[6][7]
Q2: How should I properly store this compound?
A2: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[8][9] Many suppliers provide this reagent in bottles with a specialized septum-sealed cap (e.g., an AcroSeal™ or Sure/Seal™ bottle) to facilitate the withdrawal of the liquid via syringe without exposing the bulk material to the atmosphere.[10][11] Store the container in a cool, dry, well-ventilated area away from heat and ignition sources, as it is a flammable liquid.[8]
Q3: What are the initial signs that my this compound has been compromised by moisture?
A3: Visual inspection may reveal a slight turbidity or the presence of a fine white precipitate (polysiloxanes). During a reaction, you might observe unexpected gas evolution (hydrogen) or a reaction that fails to initiate or proceeds to low conversion.
Q4: Can I use this compound that has been accidentally exposed to air?
A4: It is strongly discouraged. Even brief exposure to atmospheric moisture can lead to partial hydrolysis. Using compromised reagent will introduce impurities and stoichiometric uncertainty into your reaction, leading to poor yields and difficult purification.[12] It is always best to use a fresh, properly handled supply.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during experiments involving this compound.
Scenario 1: My hydrosilylation reaction has a very low yield or did not work at all.
-
Question: I've set up my hydrosilylation reaction with an alkene, this compound, and a platinum catalyst, but after the recommended reaction time, GC-MS analysis shows mostly unreacted starting materials. What went wrong?
-
Answer & Troubleshooting Steps:
-
Moisture Contamination is the Prime Suspect: This is the most common failure mode.[12] Trace amounts of water will preferentially react with the this compound, consuming it before it can participate in the catalytic cycle. Furthermore, moisture can deactivate certain catalysts.[13]
-
Causality: The Si-H bond hydrolysis is often kinetically faster than the oxidative addition step required in many catalytic hydrosilylation cycles.
-
Solution: Rigorously exclude water from all components of the reaction. This includes the solvent, the alkene substrate, the catalyst, and the reaction glassware.[14] Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.[10][14]
-
-
Solvent Purity: Standard "anhydrous" solvents from a bottle may not be dry enough.
-
Causality: Solvents can absorb atmospheric moisture over time, even in sealed bottles. For highly sensitive reactions, water content should be in the low ppm range.[15]
-
Solution: Use freshly purified solvents. Passing the solvent through an activated alumina column (solvent purification system) is a safe and effective method.[16] Alternatively, distill the solvent over an appropriate drying agent immediately before use (see Table 1).[17]
-
-
Catalyst Activity: The catalyst may have been deactivated.
-
Causality: Many transition metal catalysts are sensitive to both air and moisture.[13] Improper handling can lead to oxidation or hydrolysis, rendering the catalyst inert.
-
Solution: Handle the catalyst under an inert atmosphere (glovebox or Schlenk line).[18] If you suspect catalyst deactivation, use a fresh batch from a reliable supplier.
-
-
Troubleshooting Flowchart for Failed Hydrosilylation
Caption: Troubleshooting workflow for low-yield hydrosilylation reactions.
Scenario 2: I observe a white precipitate forming as I add the this compound.
-
Question: As I syringed the this compound into my reaction flask, the solution turned cloudy and a white solid started to form. What is happening?
-
Answer: This is a classic sign of hydrolysis. The white precipitate is almost certainly a mixture of polysiloxanes, formed from the reaction of this compound with water.
-
Causality: The formation of benzyldimethylsilanol (C₆H₅CH₂Si(OH)(CH₃)₂) is followed by its rapid self-condensation, eliminating water and forming Si-O-Si bonds, which are the backbone of silicones and polysiloxanes.[19]
-
Solution: The reaction is likely compromised. The only remedy is to restart the experiment, paying meticulous attention to anhydrous techniques. Critically review your procedure for potential points of moisture entry:
-
Was the syringe properly dried?[11]
-
Was the septum on the reaction flask free of condensation?
-
Was the inert gas supply line properly dried?
-
-
Mechanism: Hydrolysis of this compound
Sources
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Technical Support Center: Purification of Products from Benzyldimethylsilane Reactions
Welcome to the technical support center for benzyldimethylsilane (BnMe₂SiH) chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges encountered when using this versatile reagent. Here, we move beyond standard protocols to address specific, practical issues with evidence-based solutions and troubleshooting logic.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The primary impurities stem from the reactivity of the silane itself. Key culprits include:
-
Disiloxanes (e.g., (BnMe₂Si)₂O): Formed from the reaction of this compound with trace amounts of water. These are often greasy, non-polar compounds that can be difficult to separate.[1]
-
Unreacted this compound: Incomplete reactions will leave residual silane, which has a boiling point of ~180 °C, making it challenging to remove via simple evaporation.
-
Benzyl Byproducts: Depending on the reaction conditions, cleavage of the benzyl group can lead to toluene or other benzyl-containing species.[2]
-
Catalyst Residues: Acidic promoters like trifluoroacetic acid (TFA) or Lewis acids such as B(C₆F₅)₃ must be thoroughly removed to prevent product degradation, especially if the product is a silyl ether.[3][4]
Q2: Why do my purification attempts often result in a persistent, greasy, or oily residue that is difficult to handle?
A2: This is the classic signature of siloxane byproducts.[1] Siloxanes are polymers with a silicon-oxygen backbone.[5] In BnMe₂SiH reactions, trace moisture leads to the formation of silanols (BnMe₂SiOH), which rapidly condense to form the disiloxane (BnMe₂Si-O-SiMe₂Bn).[6] These compounds are typically non-polar, waxy, or oily, lack a UV chromophore (making them invisible on TLC plates by UV light), and tend to co-elute with desired non-polar products during silica gel chromatography.[1]
Q3: My product is a benzyldimethylsilyl (BnMe₂Si) ether. It seems to be degrading on the silica gel column. Why is this happening and how can I prevent it?
A3: Benzyldimethylsilyl ethers, like other silyl ethers, are sensitive to acid.[7][8] Standard silica gel is inherently acidic (pKa ≈ 4.5-5.5) and can catalyze the cleavage of the silyl ether back to the alcohol. This degradation is a common issue, especially for sensitive substrates.[9]
To prevent this:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (NEt₃) or pyridine. This deactivates the acidic silanol groups on the silica surface.
-
Use Alternative Stationary Phases: Consider using deactivated or neutral stationary phases like neutral alumina or phenyl-functionalized silica gel.[4]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution ("flash chromatography"). Avoid letting the product sit on the column for extended periods.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses specific experimental problems in a "Problem → Probable Cause → Solution" format.
Problem 1: A Greasy Impurity Co-elutes with My Non-Polar Product
-
Probable Cause: The impurity is almost certainly the disiloxane byproduct, (BnMe₂Si)₂O. Its polarity is often very similar to other non-polar to moderately polar organic products, making chromatographic separation challenging.
-
Solution Workflow:
-
Optimize Chromatography:
-
Solvent System: Use a less polar solvent system. A gradient starting from pure hexanes or heptane, with a very slow introduction of ethyl acetate or diethyl ether, can often resolve the product from the siloxane streak.
-
Dry Loading: Adsorb the crude material onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the column. This often leads to sharper bands compared to wet loading in a strong solvent.
-
-
Chemical Treatment (Pre-Chromatography):
-
Acidic Workup: If your desired product is stable to acid, a mild acidic wash (e.g., 1M HCl) during the aqueous workup can sometimes help hydrolyze and break down some siloxane oligomers, although the disiloxane itself is quite stable.
-
Fluoride Treatment: A more aggressive, but effective, method is to treat the crude mixture with a fluoride source like tetrabutylammonium fluoride (TBAF) or HF-Pyridine.[7][10] This will cleave any silyl ether products but is very effective at degrading silane and siloxane impurities into more polar, water-soluble species. This is only suitable if your desired product is not a silyl ether.
-
-
Problem 2: The Reaction is Sluggish/Incomplete, and Residual this compound is Contaminating the Product
-
Probable Cause: Insufficient activation, poor quality reagents, or a sterically hindered substrate. The boiling point of BnMe₂SiH (approx. 70 °C at 15 mmHg) makes it difficult to remove under standard rotary evaporation conditions.
-
Solution Workflow:
-
Chemical Quenching: After the reaction has proceeded as far as it will go, quench the excess silane.
-
Method: Cool the reaction to 0 °C and slowly add a dilute solution of aqueous base (e.g., 1M NaOH) or a protic solvent like isopropanol. The base will hydrolyze the Si-H bond, generating hydrogen gas (Caution: Perform in a well-ventilated fume hood ) and forming water-soluble silanolates.
-
Rationale: This converts the non-polar, volatile silane into a polar, non-volatile salt that can be easily removed during an aqueous workup.
-
-
High-Vacuum Distillation/Kugelrohr: If the desired product has a high boiling point and is thermally stable, the unreacted this compound can be removed by distillation under high vacuum.
-
Problem 3: The Acidic Catalyst (TFA, B(C₆F₅)₃) is Difficult to Remove
-
Probable Cause: These catalysts form stable salts or adducts and can be challenging to remove with a simple water wash. Residual acid will degrade sensitive products during storage or purification.[3]
-
Solution Workflow:
-
Basic Aqueous Wash: During the workup, wash the organic layer thoroughly with a mild base.
-
Recommended: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Perform the wash multiple times (e.g., 3 x 50 mL) and check the pH of the final aqueous layer to ensure it is neutral or slightly basic.
-
Avoid Strong Bases: Avoid strong bases like NaOH if your product is base-sensitive (e.g., contains esters).
-
-
Azeotropic Removal: For stubborn residual acids like TFA, co-evaporation with a non-polar solvent can be effective. After the initial concentration, dissolve the crude residue in toluene and re-concentrate under reduced pressure. Repeat this process 2-3 times.
-
Key Experimental Protocols & Visual Workflows
General Purification Workflow
The following diagram outlines the decision-making process for purifying a typical reaction mixture involving this compound.
Caption: General purification workflow for products from BnMe₂SiH reactions.
Protocol 1: Standard Aqueous Workup for Neutral/Acid-Stable Products
-
Quench: If necessary, cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Dilute: Dilute the mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Extract: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x)[11]
-
Water (1x)
-
Saturated aqueous NaCl (brine) (1x)
-
-
Dry: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude material is ready for further purification.
Data Summary: Common Reagents & Byproducts
| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound | C₉H₁₄Si | 150.29 | 69-71 / 15 mmHg | Reagent; non-polar liquid. |
| Disiloxane Byproduct | C₁₈H₂₆OSi₂ | 314.57 | High | Greasy, non-polar oil/solid; UV-inactive. |
| Toluene | C₇H₈ | 92.14 | 111 | Potential byproduct from benzyl group cleavage. |
| Benzyldimethylsilanol | C₉H₁₄OSi | 166.29 | N/A | Unstable intermediate; condenses to disiloxane. |
Troubleshooting Logic for Chromatography Issues
Caption: Decision tree for troubleshooting common chromatography problems.
References
-
Silyl ether. Wikipedia. Available from: [Link]
- Process for removing siloxane-based derivatives from a liquid organic phase. Google Patents.
-
Purifying compound containing trimethylsilyl group by column chromatography. Reddit. Available from: [Link]
-
Chromatographic Evidence of Silyl Ether Formation (SEF) in Supercritical Fluid Chromatography. ACS Publications. Available from: [Link]
-
Chromatographic evidence of silyl ether formation (SEF) in supercritical fluid chromatography. PubMed. Available from: [Link]
- Method of removing organopolysiloxanes from a mixture of organopolysiloxanes. Google Patents.
- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis.
- Process for removing siloxane-based derivatives from a liquid organic phase. Google Patents.
-
N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses. Available from: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
Benzyl(dimethyl)silane. PubChem. Available from: [Link]
-
Synthesis and Reactions of Silanes Containing Two Triflate Groups. DTIC. Available from: [Link]
-
Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]
- Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. MDPI.
-
Adsorptive removal of siloxanes from biogas: recent advances in catalyst reusability and water content effect. ResearchGate. Available from: [Link]
-
Siloxane Removal from Biogas. Gazpack. Available from: [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available from: [Link]
-
Surface chemical reactions on self-assembled silane based monolayers. ResearchGate. Available from: [Link]
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
-
Removing remaining triphenylsilane in hydrosilylation reaction. Reddit. Available from: [Link]
-
Chemistry of Silanes: Interfaces in Dental Polymers and Composites. PMC. Available from: [Link]
- The effectiveness of different silane formulations to functionalize glass-based substr
-
Study of the Silanization Process in CNFs: Time, Temperature, Silane Type and Concentration Influence. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. reddit.com [reddit.com]
- 5. WO2016145274A1 - Method of removing organopolysiloxanes from a mixture of organopolysiloxanes - Google Patents [patents.google.com]
- 6. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Identifying Benzyldimethylsilyl-Derived Impurities in NMR Spectra
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Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on identifying and troubleshooting impurities arising from the use of the benzyldimethylsilyl (BDMS) protecting group, with a specific focus on Nuclear Magnetic Resonance (NMR) spectral analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of benzyldimethylsilane and the interpretation of potential impurities in NMR spectra.
Q1: What are the characteristic ¹H and ¹³C NMR signals for the benzyldimethylsilyl (BDMS) group?
A1: The BDMS group exhibits distinct signals that are typically easy to identify. The primary signals to look for are:
-
¹H NMR:
-
A sharp singlet for the two methyl groups on the silicon atom, usually found in the upfield region around 0.0–0.1 ppm .
-
A singlet for the benzylic methylene protons (-CH₂-Ph) appearing around 2.0–2.1 ppm [1].
-
A multiplet corresponding to the aromatic protons of the benzyl group, typically observed between 6.9–7.3 ppm [1].
-
-
¹³C NMR:
Q2: I see extra singlets around 0 ppm in my ¹H NMR spectrum after a reaction involving a BDMS-protected alcohol. What could they be?
A2: The presence of multiple singlets in the 0–0.2 ppm region often indicates the formation of silicon-containing byproducts. The most common culprits are:
-
Benzyldimethylsilanol (BnMe₂SiOH): This forms if the BDMS group is cleaved and the resulting silane is hydrolyzed by residual water. Its methyl signal will be slightly downfield from the parent silyl ether.
-
1,3-Dibenzyl-1,1,3,3-tetramethyldisiloxane ((BnMe₂Si)₂O): This is a common byproduct formed from the condensation of two molecules of benzyldimethylsilanol.[6] The methyl protons in disiloxanes typically appear as a sharp singlet in this region. The exact chemical shift can vary depending on the solvent and other components in the mixture.
Q3: My deprotection reaction to remove the BDMS group seems incomplete, but I also see unexpected peaks. What's happening?
A3: Incomplete deprotection accompanied by side products can arise from several factors. The stability of silyl ethers is dependent on steric hindrance and the reaction conditions.[7][8] Common issues include:
-
Insufficient reagent: The amount of deprotection agent (e.g., fluoride source or acid) may be inadequate for complete cleavage.
-
Reaction conditions: The temperature or reaction time might be insufficient.
-
Side reactions: The deprotection conditions might be promoting the formation of siloxane-based impurities from the cleaved BDMS group. For instance, acidic conditions can catalyze the condensation of silanols to form disiloxanes.[7]
Part 2: Troubleshooting Guide for NMR Spectra
This guide provides a systematic approach to identifying specific this compound-derived impurities based on their NMR spectral signatures.
Issue 1: Unidentified Singlets in the Upfield Region (0–0.5 ppm) of ¹H NMR
If you observe unexpected singlets in the upfield region of your ¹H NMR spectrum, it is highly probable that you have silicon-based impurities.
Possible Causes and Identification:
-
Benzyldimethylsilanol (BnMe₂SiOH):
-
¹H NMR: Look for a singlet for the Si-CH₃ protons, which will be slightly shifted from the parent BDMS-ether. A broad singlet for the -OH proton may also be visible, though its chemical shift is highly variable and depends on concentration and solvent[9][10].
-
Confirmation: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The broad -OH signal should disappear or significantly diminish due to proton exchange.
-
-
1,3-Dibenzyl-1,1,3,3-tetramethyldisiloxane ((BnMe₂Si)₂O):
-
¹H NMR: This impurity will show a sharp singlet for the twelve equivalent methyl protons. The benzylic and aromatic protons will also be present.
-
Causality: Disiloxanes are readily formed from the condensation of silanols, which are generated upon cleavage of the silyl ether.[6][11] This process can be catalyzed by acidic or basic conditions.
-
-
Residual this compound (BnMe₂SiH):
-
¹H NMR: If this compound was used as a reagent (for example, in a hydrosilylation reaction), unreacted starting material may be present. Look for a characteristic multiplet for the Si-H proton around 4.0-4.5 ppm , in addition to the methyl and benzyl signals.
-
Summary of Key ¹H NMR Chemical Shifts for Common Impurities:
| Compound | Si-CH₃ (ppm) | -CH₂-Ph (ppm) | Aromatic-H (ppm) | Other Diagnostic Signals (ppm) |
| BDMS-OR (Protected Alcohol) | ~0.0–0.1 | ~2.0–2.1 | ~6.9–7.3 | - |
| Benzyldimethylsilanol | ~0.1–0.2 | ~2.1–2.2 | ~7.0–7.3 | Si-OH (broad, variable) |
| 1,3-Dibenzyl-1,1,3,3-tetramethyldisiloxane | ~0.1–0.2 | ~2.1–2.2 | ~7.0–7.3 | - |
| This compound | ~0.0–0.1 | ~2.0–2.1 | ~6.9–7.3 | Si-H (~4.0-4.5) |
Note: Chemical shifts are approximate and can be influenced by the solvent and other molecules in the sample.[12]
Issue 2: Complex Aromatic Region and Unexpected Methylene Signals
Sometimes, impurities derived from the benzyl portion of the BDMS group can complicate the aromatic and benzylic regions of the spectrum.
Possible Causes and Identification:
-
Toluene: Formed during reductive cleavage of the BDMS group (e.g., during some deprotection methods).
-
¹H NMR: A singlet for the methyl group around 2.3 ppm and aromatic signals.
-
-
Benzyl Alcohol: Can be formed if the benzyl-silicon bond is cleaved under certain oxidative or acidic conditions.[13]
-
¹H NMR: A singlet for the benzylic protons around 4.6 ppm and aromatic signals.
-
-
Dibenzyl Ether: Can arise from the self-condensation of benzyl alcohol under acidic conditions.
-
¹H NMR: A singlet for the benzylic protons around 4.5 ppm and aromatic signals.
-
Part 3: Experimental Protocols and Workflows
To aid in the identification and mitigation of these impurities, the following experimental protocols are recommended.
Protocol 1: Sample Preparation for Impurity Identification
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your crude or purified product in a common deuterated solvent (e.g., CDCl₃).
-
D₂O Exchange: If a broad peak suspected to be a silanol -OH is present, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the peak confirms the presence of an exchangeable proton.
-
Spiking: If you suspect a specific impurity (e.g., toluene or benzyl alcohol), add a small amount of the pure compound to your NMR sample and observe if the signal increases in intensity.
Workflow for Troubleshooting BDMS-Derived Impurities
The following diagram illustrates a logical workflow for identifying impurities.
Caption: Troubleshooting workflow for NMR impurity identification.
Diagram of Common Impurity Formation Pathways
The following diagram illustrates how common benzyldimethylsilyl-derived impurities can form during a typical deprotection step.
Caption: Formation of common BDMS-derived impurities.
Part 4: Concluding Remarks
The benzyldimethylsilyl group is a valuable tool in organic synthesis. However, like all protecting groups, it can give rise to characteristic impurities. A thorough understanding of the potential side reactions and the corresponding NMR spectral signatures of the byproducts is crucial for accurate reaction monitoring and characterization of the final products. By following the guidelines and protocols outlined in this technical support document, researchers can more confidently identify and troubleshoot these common impurities.
References
- Murray, D. K. (2010). Differentiating and characterizing geminal silanols in silicas by 29Si NMR spectroscopy. Journal of Colloid and Interface Science.
- Murray, D. K. (2010). Differentiating and characterizing geminal silanols in silicas by 29Si NMR spectroscopy. CDC Stacks.
- Various Authors. (2020). Selected examples of the catalytic synthesis of disiloxanes.
- Gelest, Inc. Deprotection of Silyl Ethers. Gelest Technical Library.
- ChemicalBook. BENZYLTRIMETHYLSILANE(770-09-2) 1H NMR spectrum. ChemicalBook.
- Various Authors. Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6.
- Various Authors. ¹H-NMR spectra of (a) Silanol5.3, (b) Silanol22.5, and (c) Silanol56.2.
- Preshlock, S. et al. (2017).
- Wikipedia. (n.d.). Silyl ether. Wikipedia.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- (n.d.). 13-C NMR Chemical Shift Table.pdf.
- SciSpace. (n.d.). A Study of the Chemical Cleavage of Benzylic-Silicon Bonds. SciSpace.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Various Authors. 13C-NMR chemical shifts.
Sources
- 1. BENZYLTRIMETHYLSILANE(770-09-2) 1H NMR spectrum [chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. scispace.com [scispace.com]
Technical Support Center: Strategies to Improve the Regioselectivity of Benzyldimethylsilane Additions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzyldimethylsilane additions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in hydrosilylation reactions. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioisomeric products in the hydrosilylation of an unsymmetrical alkyne with this compound?
When adding this compound across an unsymmetrical alkyne (RC≡CH), two primary regioisomers can be formed: the α-vinylsilane and the β-vinylsilane. The β-isomer can also exist as two different stereoisomers, (E) or (Z). The goal of optimizing regioselectivity is to favor the formation of one of these products exclusively.
Q2: What are the fundamental factors that control the regioselectivity of this reaction?
Regioselectivity is not governed by a single factor but is the result of a complex interplay between several variables. The most critical are:
-
Choice of Metal Catalyst: Different transition metals (e.g., Platinum, Rhodium, Iridium, Copper) have distinct electronic properties and preferred mechanistic pathways, which heavily influence the regiochemical outcome.[1][2][3]
-
Ligand Environment: The steric bulk and electronic properties of the ligands coordinated to the metal center are arguably the most powerful tools for tuning selectivity.[4][5]
-
Substrate Properties: The steric and electronic characteristics of the substituents on the alkyne or alkene substrate play a crucial role. Directing groups on the substrate can also be used to force a specific regiochemical outcome.[2][6]
-
Reaction Conditions: Parameters such as solvent polarity, temperature, and reactant concentration can influence the kinetics and thermodynamics of the catalytic cycle, thereby affecting the product ratio.[7]
Q3: Is there a "go-to" catalyst for achieving high regioselectivity?
There is no universal catalyst. Platinum-based catalysts, like Karstedt's catalyst, are widely used due to their high activity but often require careful ligand selection to control regioselectivity.[5] Rhodium and Iridium complexes have emerged as powerful alternatives, with specific complexes showing inherent preferences for α or β-(Z) selectivity, respectively.[1][8] Copper-catalyzed systems have also proven effective, particularly for internal aryl alkynes.[2] The optimal choice is always substrate- and desired-isomer-dependent.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter in the laboratory, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Poor Regioselectivity - Formation of an α/β Isomer Mixture
-
Question: My reaction is producing a nearly 1:1 mixture of α- and β-vinylsilanes. How can I favor one isomer?
-
Analysis & Solution: This is the most common challenge and typically points to a catalytic system that is not sufficiently discriminating. The key is to modify the catalyst's coordination sphere to create a stronger preference for one reaction pathway over the other.
-
Strategy 1: Ligand Modification (The Primary Control Element). The choice of ligand can completely change the regiochemical outcome. This is known as ligand-differentiated catalysis.[4][9]
-
Increase Steric Hindrance: To favor addition at the less substituted carbon of a terminal alkyne (β-addition), introduce sterically bulky ligands. Large phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can sterically block the catalyst's approach to the internal carbon, promoting silyl group addition to the terminal carbon.[5][10]
-
Tune Electronics: The electronic nature of the ligand alters the polarity of the M-Si and M-H bonds. Electron-donating ligands can increase the nucleophilicity of the metal center, which can influence the regioselectivity of the migratory insertion step. Conversely, electron-withdrawing ligands can also be employed to tune reactivity.
-
-
Strategy 2: Change the Metal Center. If ligand tuning is insufficient, the metal itself is the next variable to change.
-
For α-selectivity with terminal alkynes, consider screening Rhodium-based catalysts. Certain modified Rh sites are known to favor the formation of the α-vinylsilane.[1][8]
-
For β-(Z)-selectivity , Iridium-based catalysts are often an excellent choice.[1][8]
-
For β-(E)-selectivity , Platinum catalysts with bulky NHC ligands have shown exquisite selectivity.[10]
-
-
Issue 2: Inconsistent Regioselectivity or Stalled Reaction
-
Question: My regioselectivity is not reproducible between runs, and sometimes the reaction does not go to completion. What could be the cause?
-
Analysis & Solution: These symptoms often point to issues with catalyst stability, deactivation, or sensitivity to reaction conditions.
-
Strategy 1: Ensure Rigorously Inert Conditions. Many hydrosilylation catalysts are sensitive to oxygen and moisture. Ensure all glassware is oven- or flame-dried and that reactions are run under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[7] Inconsistent trace amounts of water or oxygen can lead to catalyst decomposition and variable results.
-
Strategy 2: Mitigate Catalyst Deactivation. The active catalytic species can be prone to deactivation pathways.
-
Colloid Formation: Platinum catalysts can sometimes decompose into inactive platinum black (colloidal platinum).[5] Using ligands that form stronger bonds with the platinum center can help prevent this agglomeration.[5]
-
Inhibitor Formation: Strongly coordinating alkynes can sometimes displace other ligands and form highly stable, inactive platinum-alkyne complexes. This deactivation can be suppressed by running the reaction at a higher temperature or by adding the alkyne substrate slowly over time to maintain a low instantaneous concentration.[10]
-
-
Strategy 3: Optimize Reaction Temperature. Temperature can be a double-edged sword. While increasing temperature can overcome activation barriers and prevent catalyst deactivation, it can also lower regioselectivity by providing enough energy to overcome the small energy difference between the two competing regiochemical pathways.[1][7] It is crucial to screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal balance between reactivity and selectivity.
-
Issue 3: Low or No Regioselectivity with Internal Alkynes
-
Question: I am trying to perform a hydrosilylation on an unsymmetrical internal alkyne, but I am getting a mixture of products. How can I control the regioselectivity?
-
Analysis & Solution: This is a significant challenge because the steric and electronic differences between the two carbons of the alkyne are much smaller than in a terminal alkyne.[11] Advanced strategies are required to amplify these subtle differences.
-
Strategy 1: Exploit Substrate-Directing Groups. If your substrate allows, install a coordinating functional group (e.g., hydroxyl, amino, pyridyl) near the alkyne. This group can chelate to the metal catalyst, holding it in a specific orientation and directing the silyl addition to the proximal or distal carbon of the alkyne.[2][6] This is one of the most reliable methods for controlling regioselectivity in challenging substrates.
-
Strategy 2: Utilize Sterically Demanding Reagents. The regioselectivity of internal alkyne hydrosilylation can sometimes be influenced by the steric bulk of the silane itself. Using a more sterically hindered silane in place of this compound can enhance the preference for addition at the less sterically encumbered position of the alkyne.[6]
-
Strategy 3: Employ Highly Sensitive Catalytic Systems. Some catalyst systems are exceptionally sensitive to subtle electronic variations in the substrate. Copper-hydride catalysts, for instance, have shown high regioselectivity in additions to internal aryl alkynes, with the copper inserting proximal to the aryl group due to favorable electronic interactions.[2]
-
Visualizing the Challenge and Solution
Core Problem: Regioselectivity in Alkyne Hydrosilylation
Caption: The fundamental choice in hydrosilylating an unsymmetrical alkyne.
Decision Workflow for Troubleshooting Poor Regioselectivity
Caption: A logical workflow for optimizing reaction regioselectivity.
Data Summary: Catalyst and Ligand Effects
The selection of the metal and ligand is paramount in directing the regiochemical outcome. The following table summarizes general trends observed in the literature.
| Catalyst System | Ligand Type / Key Feature | Predominant Regioisomer | Substrate Example | Notes |
| Platinum (e.g., Karstedt's) | Bulky N-Heterocyclic Carbene (NHC) | β-(E) | Terminal Alkynes | Excellent selectivity can be achieved; catalyst activity is high.[10] |
| Platinum (e.g., PtCl₂(cod)) | DPEPhos | α | Propynamides | Demonstrates powerful ligand-differentiated control.[4][9] |
| Rhodium (e.g., Rh₂(OAc)₄) | XantPhos | β-(Z) | Terminal/Internal Alkynes | Provides a straightforward route to β-(Z) vinylsilanes.[3] |
| Rhodium/Iridium | Immobilized on Carbon Support | α (Rh) or β-(Z) (Ir) | Terminal Alkynes | Regioselectivity can be engineered by adjusting metal loadings and temperature.[1][8] |
| Iridium (e.g., [Ir(cod)Cl]₂) | Sterically demanding silane | Controlled by directing group | Internal Alkynes | Selectivity is facilitated by substrate coordination and silane sterics.[6] |
| Copper (e.g., Cu(OAc)₂) | DTB-DPPBz | β-(Z) | Internal Aryl Alkynes | High selectivity is driven by electronic interactions with the aryl ring.[2] |
Experimental Protocol: Ligand Screening for Regioselective Hydrosilylation
This protocol provides a general framework for screening different phosphine ligands to optimize the regioselectivity of a platinum-catalyzed this compound addition to a terminal alkyne.
Objective: To identify a ligand that maximizes the formation of either the α- or β-vinylsilane product.
Materials:
-
Platinum Catalyst Precursor (e.g., Karstedt's catalyst or PtCl₂(cod))
-
This compound
-
Terminal Alkyne Substrate
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
A set of phosphine ligands with varying steric and electronic properties (e.g., PPh₃, P(Cy)₃, XantPhos, DPEPhos)
-
Inert atmosphere glovebox or Schlenk line setup
-
Small reaction vials with stir bars
Procedure:
-
Preparation (Inert Atmosphere):
-
Work in a glovebox or under a positive pressure of Argon.
-
Prepare a stock solution of the platinum catalyst precursor in the chosen anhydrous solvent (e.g., 1.0 mM).
-
Prepare separate stock solutions of each ligand to be screened (e.g., 1.2 mM). The slightly higher concentration accounts for a ligand-to-metal ratio slightly greater than 1:1.
-
Prepare a stock solution containing the alkyne substrate and an internal standard (e.g., dodecane) for GC analysis.
-
-
Reaction Setup:
-
To a series of labeled reaction vials, add the desired amount of the platinum catalyst stock solution (e.g., 0.01 molar equivalents).
-
To each vial, add the corresponding ligand stock solution (e.g., 0.012 molar equivalents).
-
Gently swirl the vials and allow the catalyst and ligand to pre-mix for 15-20 minutes at room temperature. This allows for the formation of the active catalytic species.
-
Add the alkyne/internal standard stock solution to each vial (1.0 molar equivalent).
-
Initiate the reaction by adding this compound (e.g., 1.1 molar equivalents) to each vial.
-
-
Reaction and Monitoring:
-
Seal the vials and place them in a temperature-controlled heating block set to the desired reaction temperature (e.g., 60 °C).
-
Allow the reactions to stir for a predetermined time (e.g., 4 hours). It is advisable to run a preliminary time course experiment to determine the optimal reaction time.
-
After the reaction time has elapsed, remove the vials from the heat and allow them to cool to room temperature.
-
-
Analysis:
-
Quench a small aliquot from each reaction vial by passing it through a short plug of silica gel with an appropriate solvent (e.g., diethyl ether) to remove the catalyst.
-
Analyze the crude product mixture by ¹H NMR spectroscopy and/or Gas Chromatography (GC).
-
In the ¹H NMR, identify the characteristic signals for the vinylic protons of the α- and β-isomers to determine the regioselectivity ratio.
-
Use the internal standard in the GC analysis to determine the conversion and the relative percentages of each isomer formed.
-
-
Evaluation:
-
Compare the conversion and regioselectivity ratios across the different ligands.
-
Identify the ligand that provides the highest selectivity for the desired product with acceptable conversion. This ligand can then be used for larger-scale reactions.
-
References
- Leonard, E. L. R., Boyd, M. E., Akien, G. R., & McLaughlin, M. G. (2025). Highly regioselective, ligand-differentiated platinum-catalysed hydrosilylation of propynamides.
- Jędrzejowska, H., & Pospiech, P. (2022). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH.
- van der Gryp, P., Pretorius, S., Venter, C., Erasmus, E., & Swarts, J. C. (2021). Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts.
- Request PDF. (n.d.). Engineering Regioselectivity in the Hydrosilylation of Alkynes using Heterobimetallic Dual-Functional Hybrid Catalysts.
- Leonard, E. L. R., Boyd, M. E., Akien, G. R., & McLaughlin, M. G. (2025). Highly regioselective, ligand-differentiated platinum-catalysed hydrosilylation of propynamides. Lancaster EPrints.
- Li, Y., & Njardarson, J. T. (2015). Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes. PMC - NIH.
- Wang, Z., et al. (2022). Regio- and stereoselective hydrosilylation of alkynes with alkoxysilanes for the synthesis of β-(Z) vinylsilanes catalyzed by a dirhodium(ii)/XantPhos complex. Organic Chemistry Frontiers (RSC Publishing).
- Berthon-Gelloz, G., Schumers, J.-M., De Bo, G., & Markó, I. E. (2008). Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex. Journal of Organic Chemistry, 73, 4190-4197.
- Ding, S., et al. (2021). Iridium-catalyzed regioselective hydrosilylation of internal alkynes facilitated by directing and steric effects. Organic & Biomolecular Chemistry, 19(28), 6216-6220.
- BenchChem. (2025). Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids.
- Request PDF. (n.d.). Addition reactions of alkynes—approaches for regioselectivity control.
Sources
- 1. Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and stereoselective hydrosilylation of alkynes with alkoxysilanes for the synthesis of β-(Z) vinylsilanes catalyzed by a dirhodium(ii)/XantPhos complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Highly regioselective, ligand-differentiated platinum-catalysed hydrosilylation of propynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed regioselective hydrosilylation of internal alkynes facilitated by directing and steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly regioselective, ligand-differentiated platinum-catalysed hydrosilylation of propynamides - Lancaster EPrints [eprints.lancs.ac.uk]
- 10. Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Poisoning in Benzyldimethylsilane Cross-Coupling Reactions
Welcome to the technical support center for benzyldimethylsilane cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling. Here, we will address common challenges, with a focus on identifying and overcoming catalyst poisoning to ensure the success and reproducibility of your experiments.
I. Understanding the Challenge: Catalyst Deactivation in Hiyama-Type Couplings
This compound is a valuable reagent in Hiyama and Hiyama-type cross-coupling reactions, offering a stable, low-toxicity alternative to other organometallic reagents.[1] However, the success of these couplings is highly dependent on the activity of the palladium catalyst, which can be susceptible to various poisoning and deactivation pathways.[2] Understanding these mechanisms is the first step toward effective troubleshooting.
Common Culprits of Catalyst Deactivation
Catalyst deactivation can stem from several sources, broadly categorized as:
-
Impurities in Starting Materials: Reagents are not always as pure as they appear. Trace impurities can have a significant impact on catalytic activity.
-
Side Reactions and Degradation Products: The reaction conditions themselves can lead to the formation of species that inhibit the catalyst.
-
Inherent Substrate Properties: The structure of your coupling partners can sometimes contribute to catalyst inhibition.
This guide will walk you through diagnosing and addressing these issues in a systematic manner.
II. Troubleshooting Guide: A Symptom-Based Approach
Low yield or a stalled reaction is the most common symptom of catalyst poisoning. The following sections provide a structured approach to troubleshooting, starting from the most likely and easiest-to-address causes.
Issue 1: Low or No Conversion
This is the most frequent issue and can often be traced back to the quality of the reagents or the reaction setup.
FAQ 1: My reaction is not working. Where should I start?
Answer: Always start with the fundamentals: reagent quality and reaction conditions.
-
Reagent Purity:
-
This compound: While generally stable, it can contain impurities from its synthesis. Common precursors like benzyl chloride can contain benzaldehyde, benzyl alcohol, and various chlorinated toluene derivatives, which can interfere with the catalyst.[3] It is also possible for siloxane oligomers to form, which can coat the catalyst surface.[4]
-
Aryl Halide/Triflate: Ensure your electrophile is pure and free from contaminants.
-
Solvent and Base/Activator: Use high-purity, anhydrous solvents where appropriate. If using a fluoride activator like TBAF, ensure it is anhydrous, as water can lead to side reactions.[5]
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Protocol 1: Reagent Purity Check & System Purge
-
Analyze Starting Materials: If possible, analyze your this compound and aryl halide by GC-MS or NMR to check for impurities.
-
Purify the Silane: If impurities are suspected, this compound can be purified by distillation.[6]
-
Use Fresh Reagents: If purification is not feasible, use freshly opened bottles of high-purity reagents.
-
Degas Rigorously: Use a robust degassing method such as freeze-pump-thaw cycles, especially for sensitive reactions.
Issue 2: Reaction Starts but Stalls
If the reaction begins but does not proceed to completion, this often points to a gradual deactivation of the catalyst during the reaction.
FAQ 2: My reaction starts but then stops. What could be poisoning my catalyst mid-reaction?
Answer: This "in-situ" deactivation is often caused by species generated during the reaction.
-
Siloxane Formation: In the presence of water, this compound can hydrolyze to form silanols, which can then condense to form disiloxanes and higher-order oligomers.[1] While silanols can be active coupling partners in Hiyama-Denmark couplings, the formation of insoluble polysiloxanes can coat and deactivate the palladium catalyst.[4]
-
Fluoride-Mediated Side Reactions: In traditional Hiyama couplings, the fluoride activator (e.g., TBAF) is basic and can promote side reactions, especially at elevated temperatures.[5] This can lead to the degradation of sensitive substrates or the formation of catalyst-inhibiting byproducts.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade under harsh reaction conditions, leading to the formation of inactive palladium species.
Troubleshooting Workflow for Stalled Reactions
The following workflow can help you diagnose the cause of a stalled reaction.
Caption: A logical workflow for troubleshooting stalled cross-coupling reactions.
Troubleshooting Protocol 2: Switching to Fluoride-Free (Hiyama-Denmark) Conditions
If fluoride-mediated side reactions are suspected, switching to Hiyama-Denmark conditions can be beneficial. This approach avoids the use of a fluoride activator and instead uses a base to generate the active silanolate species in situ.[1]
Experimental Protocol:
-
Reagent Preparation: In a glovebox or under a strong stream of inert gas, add the aryl halide, palladium precatalyst, and ligand to a dry reaction vessel.
-
Solvent and Base Addition: Add the anhydrous solvent, followed by the this compound and a suitable base (e.g., NaOH, K₂CO₃, or Cs₂CO₃).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature and monitor for completion.
Data Presentation: Comparison of Hiyama and Hiyama-Denmark Conditions
| Parameter | Traditional Hiyama Coupling | Hiyama-Denmark Coupling |
| Activator | Fluoride source (e.g., TBAF, CsF) | Base (e.g., NaOH, K₂CO₃) |
| Key Intermediate | Pentacoordinate silicate | Silanolate |
| Advantages | Well-established | Avoids fluoride, compatible with silyl protecting groups |
| Disadvantages | Fluoride basicity can cause side reactions | Requires careful choice of base and anhydrous conditions |
Issue 3: Inconsistent Results and Poor Reproducibility
Inconsistent results can be frustrating and often point to subtle variations in experimental setup or reagent quality.
FAQ 3: I'm getting different results every time I run the reaction. What should I look for?
Answer: Poor reproducibility is often a sign of a "hidden" variable.
-
Atmospheric Control: Minor leaks in your inert atmosphere setup can introduce enough oxygen to partially deactivate the catalyst, leading to variable yields.
-
Reagent Quality Fluctuation: Different batches of reagents, especially the palladium catalyst and the silane, can have varying levels of purity.
-
Stirring and Heating: Inconsistent stirring or temperature control can lead to localized "hot spots" that promote side reactions, or insufficient mixing that slows the reaction rate.
Troubleshooting Protocol 3: Standardizing the Reaction Setup
-
System Check: Before each reaction, check your manifold and glassware for leaks.
-
Reagent Aliquoting: If you suspect batch-to-batch variability, aliquot a single, trusted batch of reagents for a series of experiments.
-
Precise Control: Use a temperature-controlled heating mantle with vigorous, consistent stirring to ensure a homogeneous reaction mixture.
III. Advanced Troubleshooting: Catalyst Reactivation
In some cases, a poisoned catalyst can be reactivated, although prevention is always the better strategy.
FAQ 4: Can I reactivate my palladium catalyst?
Answer: It depends on the nature of the poisoning.
-
Surface Fouling: If the catalyst has been deactivated by the deposition of organic residues or siloxanes, it can sometimes be reactivated by washing with appropriate solvents or by a carefully controlled oxidation-reduction cycle.[4][7]
-
Irreversible Poisoning: If the catalyst has been poisoned by strong coordinating species (e.g., sulfur or phosphorus compounds) or has undergone significant structural changes (e.g., sintering into larger, less active particles), reactivation may not be possible.[2]
Catalyst Deactivation and Reactivation Pathways
The following diagram illustrates common deactivation pathways and potential reactivation strategies.
Caption: Pathways of catalyst deactivation and potential for reactivation.
IV. Conclusion: A Path to Successful Cross-Coupling
Overcoming catalyst poisoning in this compound cross-coupling is achievable with a systematic and informed approach. By understanding the potential sources of deactivation and diligently troubleshooting, researchers can improve the reliability and efficiency of their synthetic efforts. Always prioritize the use of high-purity reagents and a well-maintained inert atmosphere, as these are the cornerstones of successful palladium-catalyzed reactions.
V. References
-
Hydrogenation Catalysts Poisoning with Silicon. (n.d.). Engenharia Química. Retrieved from [Link]
-
Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286.
-
Hiyama, T. (1994). Palladium-catalyzed cross-coupling reaction of organometalloids through activation with fluoride ion. Pure and Applied Chemistry, 66(7), 1471-1478.
-
Srimani, D. (2012). Organosilicon Reagents: Synthesis and Application to Palladium-Catalyzed Cross-Coupling Reactions. University of Windsor.
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
-
US Patent 3,959,382A. (1976). Method for reactivating palladium catalysts.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzyne. Retrieved from [Link]
-
O'Brien, A. G., et al. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters, 24(43), 7949–7953.
-
Organic Chemistry Portal. (n.d.). Benzylsilane synthesis. Retrieved from [Link]
-
Li, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8438.
-
Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828–4843.
-
Zaitsev, K. V., et al. (2023). Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis. International Journal of Molecular Sciences, 24(23), 16679.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
-
Dey, R., et al. (2008). Palladium nanoparticle catalyzed Hiyama coupling reaction of benzyl halides. The Journal of Organic Chemistry, 73(23), 9461–9464.
-
PubChem. (n.d.). Benzyl(dimethyl)silane. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Synlett, 2009(10), 1525-1539.
-
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube.
-
Barth, T., et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of AOAC International, 92(3), 758–764.
-
Grassie, N., & Francey, K. F. (1980). The thermal degradation of polysiloxanes—Part 3: Poly(dimethyl/methyl phenyl siloxane). Polymer Degradation and Stability, 2(1), 53-64.
Sources
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Benzyldimethylsilane Reactions Scale-Up: A Technical Support Center
Welcome to the Technical Support Center for scaling up reactions involving benzyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound reactions from the laboratory bench to larger-scale production. Here, we address common challenges with practical, field-proven solutions and detailed technical insights to ensure the integrity and success of your scale-up endeavors.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My hydrosilylation reaction with this compound is sluggish or incomplete upon scale-up, although it worked perfectly at the lab scale. What are the potential causes and how can I resolve this?
Answer:
This is a common challenge when scaling up hydrosilylation reactions. The transition from small to large scale introduces variability in several critical parameters. Here’s a breakdown of potential causes and their solutions:
-
Inadequate Mixing and Mass Transfer: What appears as a homogeneous mixture in a small flask can suffer from poor mixing in a large reactor, leading to localized concentration gradients and reduced reaction rates.[1][2][3][4]
-
Solution:
-
Reactor and Impeller Selection: Ensure the reactor geometry and impeller type are suitable for the reaction viscosity and scale. For instance, a retreat curve impeller is effective for gentle mixing of low-viscosity liquids, while a pitched-blade turbine may be necessary for better axial flow and solids suspension.
-
Agitation Speed: The optimal agitation speed (RPM) does not scale linearly. It's crucial to maintain a constant power-to-volume ratio (P/V) or tip speed to achieve similar mixing efficiency.[1] Computational Fluid Dynamics (CFD) modeling can be invaluable for optimizing mixing parameters before physical runs.
-
Baffling: Ensure the reactor is adequately baffled to prevent vortex formation and promote effective mixing.
-
-
-
Heat Transfer Issues: Hydrosilylation reactions are often exothermic. Poor heat dissipation in a larger reactor can lead to temperature spikes that can deactivate the catalyst or promote side reactions.
-
Solution:
-
Jacketed Reactors: Utilize a reactor with a cooling jacket and ensure the heat transfer fluid and flow rate are adequate for the expected heat load.
-
Internal Cooling Coils: For highly exothermic reactions, internal cooling coils can provide additional surface area for heat exchange.
-
Controlled Addition Rate: Add the limiting reagent at a controlled rate to manage the rate of heat generation. Reaction calorimetry can be used at the lab scale to determine the heat of reaction and predict the cooling requirements for the larger scale.
-
-
-
Catalyst Deactivation: Platinum-based catalysts, like Karstedt's or Speier's catalyst, are susceptible to deactivation.[5][6]
-
Causes of Deactivation:
-
Impurities: Trace impurities in starting materials or solvents (e.g., water, amines, thiols) can poison the catalyst.[7]
-
Thermal Stress: As mentioned, excessive temperatures can lead to catalyst decomposition and the formation of inactive platinum colloids (platinum black).[5][6]
-
Oxygen: While often performed under an inert atmosphere, oxygen ingress can be more problematic at a larger scale and can lead to catalyst deactivation.
-
-
Solution:
-
High-Purity Reagents: Use high-purity, anhydrous this compound and other reagents. Ensure solvents are rigorously dried.
-
Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. This includes de-gassing solvents and reagents before use.
-
Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading is necessary at a larger scale to compensate for minor deactivation pathways. However, this should be carefully optimized to minimize cost and residual platinum in the product.
-
Alternative Catalysts: Consider more robust or less sensitive catalysts, including some non-noble metal catalysts that are gaining traction.[8][9][10]
-
-
Question 2: I am observing significant byproduct formation in my scaled-up this compound reaction. How can I identify and minimize these impurities?
Answer:
Byproduct formation is a frequent issue in scale-up, often stemming from subtle changes in reaction conditions.
-
Common Byproducts and Their Formation:
-
Siloxanes: this compound can react with trace moisture to form silanols, which then condense to form disiloxanes and other polysiloxane byproducts.[11][12] This is often exacerbated by longer reaction times or higher temperatures.
-
Dehydrogenative Silylation Products: Instead of addition across a double bond, dehydrogenative silylation can occur, leading to unsaturated byproducts.[5]
-
Isomerization of Alkenes: The platinum catalyst can sometimes catalyze the isomerization of the alkene starting material, leading to a mixture of regioisomeric products.
-
Benzyl Group Scrambling: In some cases, side reactions involving the benzyl group can occur, although this is less common under typical hydrosilylation conditions.[13]
-
-
Identification and Minimization Strategies:
-
Analytical Monitoring:
-
In-Process Controls (IPCs): Implement regular sampling and analysis during the reaction using techniques like GC-MS or ¹H NMR to track the formation of byproducts in real-time.
-
Process Analytical Technology (PAT): For larger-scale manufacturing, consider implementing PAT tools like in-situ IR or Raman spectroscopy to continuously monitor the reaction and detect deviations from the desired reaction profile.[14][15][16]
-
-
Minimization Techniques:
-
Strict Anhydrous Conditions: The most critical factor for minimizing siloxane formation is the rigorous exclusion of water from all reagents and equipment.[11]
-
Temperature Control: Maintain the optimal reaction temperature. Overheating can favor side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to specific byproducts.
-
Catalyst Choice: The choice of catalyst and ligands can significantly influence selectivity and minimize byproduct formation.
-
-
Question 3: The purification of my product from a large-scale this compound reaction is proving difficult. What are the best strategies for removing unreacted silane and siloxane byproducts?
Answer:
Purification is a critical step, and the challenges often become more apparent at scale.
-
Challenges in Purification:
-
Similar Physical Properties: this compound and its byproducts can have boiling points and polarities close to that of the desired product, making separation by distillation or chromatography challenging.[17]
-
Siloxane Properties: Siloxanes are often non-polar oils or waxy solids that can be difficult to handle and separate.[11][12] They are also often UV-inactive, making them difficult to detect by TLC with a UV lamp.[11]
-
-
Purification Strategies:
| Method | Description | Best For | Considerations |
| Fractional Distillation | Separation based on differences in boiling points under reduced pressure. | Removing lower-boiling unreacted this compound or higher-boiling siloxane oligomers. | Requires a significant difference in boiling points for effective separation. The product's thermal stability must be considered. |
| Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Lab to pilot scale purification. Can be highly effective for removing closely related impurities. | Can be expensive and generate significant solvent waste at a large scale. Product stability on silica should be evaluated.[17] |
| Aqueous Workup/Extraction | Utilizing differences in solubility and reactivity. | Removing ionic impurities or byproducts that can be chemically modified to be water-soluble. | Not very effective for non-polar siloxane byproducts. |
| Quenching and Precipitation | Adding a reagent to react with and precipitate impurities. | Removing excess silane. For example, careful addition of an alcohol can convert unreacted silane to an alkoxysilane, which may be easier to separate. | The quenching byproducts must be easily separable from the desired product. |
-
Step-by-Step Protocol for Amine-Containing Products: If your product contains a basic nitrogen atom, an acid-base extraction can be highly effective for removing neutral siloxane byproducts.[11]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Extraction: Extract the organic solution with aqueous HCl (e.g., 1M). The amine product will form a hydrochloride salt and move to the aqueous layer, while the neutral siloxanes remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a base like NaOH or K₂CO₃.
-
Re-extraction: Extract the basic aqueous layer with an organic solvent (e.g., dichloromethane) to recover the free amine product.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling large quantities of this compound?
A1: this compound is a flammable liquid and can cause skin and eye irritation.[18][19] When handling at scale, the following precautions are essential:
-
Flammability: Use in a well-ventilated area away from ignition sources.[18][19] All equipment should be properly grounded to prevent static discharge.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[20]
-
Inert Atmosphere: Handling under an inert atmosphere is recommended not only for reaction integrity but also to minimize fire risk.
-
Spill Response: Have appropriate spill containment and cleanup materials readily available. For large spills, an inert absorbent material should be used.[21]
Q2: How does the choice of catalyst impact the scale-up of a hydrosilylation reaction?
A2: The catalyst is a cornerstone of the reaction's success at scale.
-
Activity and Loading: A highly active catalyst allows for lower catalyst loading, which reduces costs and simplifies purification by minimizing residual metal content in the final product.
-
Stability: The thermal stability of the catalyst is crucial. Catalysts that are robust at the intended reaction temperature will provide more consistent results.[22]
-
Selectivity: The catalyst should exhibit high selectivity for the desired product to minimize the formation of isomers and other byproducts.[9]
-
Homogeneous vs. Heterogeneous: While homogeneous catalysts like Karstedt's are common, heterogeneous catalysts can offer advantages in terms of catalyst recovery and reuse, which is a significant consideration for large-scale, cost-effective production.[6]
Q3: What is the role of Process Analytical Technology (PAT) in scaling up this compound reactions?
A3: PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[14] In the context of this compound reactions, PAT can:
-
Enhance Process Understanding: Real-time monitoring of reactant consumption and product/byproduct formation provides a deeper understanding of the reaction kinetics and thermodynamics.[15][16]
-
Improve Process Control: By continuously monitoring critical process parameters (e.g., temperature, concentration), deviations can be detected and corrected in real-time, ensuring consistent product quality.
-
Facilitate Real-Time Release: In some cases, comprehensive PAT data can be used to support the real-time release of the product, reducing the need for extensive end-product testing.
Visualizations and Workflows
General Workflow for Scaling Up a this compound Hydrosilylation Reaction
Caption: A phased approach to scaling up this compound reactions.
Troubleshooting Logic for Incomplete Hydrosilylation Reactions
Caption: Decision tree for troubleshooting incomplete reactions.
References
-
ResearchGate. (n.d.). (a) A large-scale hydrosilylation reaction; (b) one-pot hydrosilylation and silanol formation…. Retrieved from [Link]
-
Nakajima, Y., & Shimada, S. (2020). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Molecules, 25(7), 1545. [Link]
-
Clean Control Corporation. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Troegel, D., & Stohrer, J. (2011). Recent advances and actual challenges in late transition metal catalyzed hydrosilylation of olefins from an industrial point of view. Coordination Chemistry Reviews, 255(13-14), 1440-1459. [Link]
-
Lelais, G., & Grubbs, R. H. (2007). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Macromolecules, 40(3), 399-405. [Link]
-
Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3569-3583. [Link]
-
SiliCycle Inc. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent advances and actual challenges in late transition metal catalyzed hydrosilylation of olefins from an industrial point of view. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?. Retrieved from [Link]
-
Beuermann, S., & Buback, M. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 9(12), 685. [Link]
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]
-
AIChE. (2017). Evaluating Mixing Techniques for Scale-up Processes. Retrieved from [Link]
-
Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]
-
SEHSC. (2017). Global Safe Handling of Chlorosilanes. Retrieved from [Link]
-
Kaewsakul, W., et al. (n.d.). In-Situ Reactions in Mixing Process of TESPT-Silanized Silica/NR tire tread Compounds. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents. Retrieved from [Link]
-
Chemsrc. (n.d.). Benzyl(dimethyl)silane | CAS#:1631-70-5. Retrieved from [Link]
-
COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]
-
PubChem. (n.d.). SID 468590757. Retrieved from [Link]
- Google Patents. (n.d.). US10000515B2 - Hydrosilylation reaction catalyst.
-
Gelest, Inc. (n.d.). Organosilane reductions with polymethylhydrosiloxanes. Retrieved from [Link]
-
MDPI. (n.d.). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl(dimethyl)silane | C9H14Si | CID 74205. Retrieved from [Link]
-
ResearchGate. (n.d.). Scalability of mass transfer in liquid–liquid flow. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) INVESTIGATIONS OF MASS TRANSFER AND MICROMIXING EFFECTS IN TWO-PHASE LIQUID-LIQUID SYSTEMS WITH CHEMICAL REACTION. Retrieved from [Link]
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impact of substrate purity on Benzyldimethylsilane reaction outcomes
Introduction
Welcome to the technical support center for Benzyldimethylsilane (BnMe₂SiH). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. This compound is a valuable organosilicon compound employed in a range of chemical transformations, including hydrosilylations, reductions, and as a protecting group for alcohols.[1][2] However, the success and reproducibility of these reactions are critically dependent on the purity of the silane substrate.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from substrate impurities. Our goal is to equip you with the knowledge to diagnose problems, implement corrective actions, and ensure the integrity of your reaction outcomes.
Part 1: Troubleshooting Guide
This section is organized by common experimental problems. Each issue is explored in a question-and-answer format to directly address challenges you may encounter at the bench.
Issue 1: Low or No Reaction Yield
Question: My palladium-catalyzed Hiyama cross-coupling reaction with this compound is failing or giving very low yields. I've checked my catalyst, solvent, and other reagents. Could the silane be the issue?
Answer: Absolutely. The purity of your this compound is a critical, and often overlooked, factor in the success of palladium-catalyzed cross-coupling reactions. Several common impurities can disrupt the catalytic cycle, leading to poor outcomes.
Potential Causes & Solutions:
-
Residual Chlorosilanes:
-
Causality: this compound is often synthesized from precursors like benzyl(chloro)dimethylsilane.[3] Trace amounts of residual chlorides (e.g., HCl or unreacted chlorosilanes) can be highly detrimental. Chloride ions can coordinate to the palladium center, altering its electronic properties and hindering the crucial transmetalation or reductive elimination steps of the catalytic cycle. In some cases, high concentrations of chlorine can lead to the formation of less active or even inactive palladium species.[4][5]
-
Troubleshooting:
-
Purity Analysis: Analyze your BnMe₂SiH sample using Gas Chromatography (GC) or ¹H NMR to detect trace impurities.
-
Purification: If chlorides are suspected, wash the silane with a mild, non-aqueous base (e.g., passing a solution of the silane in an inert solvent like hexane through a short plug of basic alumina) followed by careful distillation.
-
Reaction Modification: In some cases, the addition of a halide scavenger or using a ligand that is less sensitive to halide poisoning may offer a temporary workaround, though purifying the substrate is the recommended solution.[6]
-
-
-
Siloxane Impurities (e.g., 1,3-dibenzyltetramethyldisiloxane):
-
Causality: this compound can slowly degrade, especially in the presence of moisture, to form disiloxanes via the condensation of intermediate silanols.[7] These siloxanes are generally less reactive in cross-coupling reactions and act as a diluent, effectively lowering the concentration of the active silane.[8] Furthermore, the silanol intermediates can sometimes interact with the catalyst or base in unproductive ways.
-
Troubleshooting:
-
Purity Analysis: ¹H and ²⁹Si NMR spectroscopy are excellent tools for identifying and quantifying siloxane impurities.
-
Purification: Fractional distillation under reduced pressure is the most effective method for removing higher-boiling siloxane impurities.
-
Prevention: Always store this compound under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents and techniques to prevent hydrolysis.[9]
-
-
Issue 2: Formation of Unexpected Side Products
Question: In my hydrosilylation reaction of an alkene with this compound, I'm observing significant amounts of a homocoupled byproduct from my alkene. What could be causing this?
Answer: The formation of homocoupled side products in hydrosilylation or cross-coupling reactions often points to issues with the catalyst's activity or the presence of inhibitors, which can be linked back to substrate purity.
Potential Causes & Solutions:
-
Catalyst Inhibition by Impurities:
-
Causality: Impurities in the this compound can react with the catalyst, slowing down the desired reaction pathway. This gives competing side reactions, like homocoupling of the coupling partner, a chance to occur.[10] For instance, certain sulfur or phosphorus-containing impurities, if present, are well-known poisons for platinum and palladium catalysts.
-
Troubleshooting Workflow: The logical flow for diagnosing this issue involves systematically checking and validating each component of your reaction.
Troubleshooting workflow for reaction failure. -
-
Presence of Protic Impurities (Water, Benzyl Alcohol):
-
Causality: The Si-H bond in this compound is sensitive to protic species, especially in the presence of a base or catalyst. Water will lead to the formation of silanols and hydrogen gas. Benzyl alcohol, a potential impurity from synthesis or degradation, can react to form benzyloxysilanes. These side reactions consume the active silane and can alter the reaction environment, potentially favoring undesired pathways.
-
Troubleshooting:
-
Karl Fischer Titration: To quantify water content in your silane or solvents.
-
Anhydrous Techniques: Ensure all glassware is oven-dried, and solvents are rigorously dried and degassed.
-
Purification: Distillation is effective at removing benzyl alcohol.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound, and what are the most common impurities?
A1: Commercial grades of this compound are often sold at purities of 96-98%.[2] The most common impurities stem from its synthesis and potential degradation:
-
Synthesis Artifacts: Unreacted starting materials like benzyl chloride or benzylmagnesium chloride, and chlorosilanes.[3][11]
-
Degradation Products: Siloxanes (from hydrolysis and condensation) and potentially benzyl alcohol.[7][12]
-
Solvent Residues: Solvents used in the manufacturing or purification process.
| Impurity Class | Example Species | Potential Impact | Recommended Detection Method |
| Chlorides | Benzyl(chloro)dimethylsilane, HCl | Catalyst poisoning, side reactions | GC-MS, Ion Chromatography |
| Siloxanes | 1,3-Dibenzyltetramethyldisiloxane | Reduced reactivity, lower effective concentration | ¹H NMR, ²⁹Si NMR, GC-MS |
| Protic Species | Water, Benzyl Alcohol | Substrate consumption, side reactions | Karl Fischer (for H₂O), ¹H NMR, GC |
| Starting Materials | Benzyl Chloride | Can participate in side reactions | GC-MS |
Q2: How can I accurately determine the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.[][14]
-
Gas Chromatography (GC): Excellent for separating volatile impurities and providing a quantitative measure of purity (e.g., area percent). A GC-MS system can help identify unknown peaks.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities that have distinct proton signals. The Si-H proton of BnMe₂SiH is particularly diagnostic. ²⁹Si NMR can directly probe the silicon environment to identify different silane and siloxane species.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the absolute purity of high-purity (>98%) samples without the need for reference standards.[]
Q3: What is the best way to purify this compound in a standard laboratory setting?
A3: For removing common impurities like siloxanes and residual starting materials, fractional distillation under reduced pressure is the most effective and widely used method.
Experimental Protocol: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is thoroughly oven-dried. The system should be equipped for distillation under vacuum.
-
Drying (Optional): If water contamination is suspected, the silane can be stirred over a small amount of anhydrous calcium hydride (CaH₂) for several hours. Caution: This will generate hydrogen gas.
-
Distillation:
-
Charge the distillation flask with the impure this compound.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the flask using an oil bath.
-
Discard the initial low-boiling fraction (forerun).
-
Collect the main fraction boiling at a constant temperature. For this compound (Boiling Point: ~173 °C at 760 mmHg), calculate the expected boiling point at your working pressure.[3]
-
Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
-
Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass bottle equipped with a septum cap. Blanket the headspace with nitrogen or argon and store in a cool, dark place.
Q4: Can this compound be unstable to silica gel chromatography?
A4: Yes, caution is advised. While chromatography is a powerful purification technique, silanes can be sensitive to silica gel.[16] The acidic nature of standard silica gel can promote hydrolysis of the Si-H bond, leading to the formation of silanols and subsequent siloxanes on the column. This can result in product degradation and lower recovery. If chromatography must be used, consider using silica gel that has been deactivated (e.g., washed with a triethylamine/hexane solution) and run the separation quickly with non-polar eluents.
References
- Effect of chlorine on performance of Pd catalysts prepared via colloidal immobilization. (2017).
- This compound - Chem-Impex. (n.d.).
- Effect of chlorine on performance of Pd catalysts prepared via colloidal immobilization. (2017).
- CAS 1631-70-5: this compound. (n.d.). CymitQuimica.
- Technical Support Center: Thienylsilane Coupling Reactions. (2025). BenchChem.
- Technical Support Center: Thienylsilane Cross-Coupling Reactions. (2025). BenchChem.
- Effect of Residual Chlorine on the Activity of Pd/SiO2 Catalysts During the Selective Hydrogen
- Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). (2016). PMC - NIH.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc..
- Effect of mixed silanes on the hydrolytic stability of composites. (n.d.). PubMed - NIH.
- N-Benzyl-1-(trimethylsilyl)methanamine. (n.d.). Organic Syntheses Procedure.
- Hiyama Coupling. (n.d.). Organic Chemistry Portal.
- Analytical Services for Purity Determin
- CHEMICAL PURITY ANALYSIS. (2016). Agilent Technologies.
- Benzyl(dimethyl)silane | CAS#:1631-70-5. (n.d.). Chemsrc.
- Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (n.d.). PubMed.
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- 12. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: Benzyldimethylsilyl (BDMS) vs. tert-Butyldimethylsilyl (TBDMS) as Hydroxyl Protecting Groups
In the intricate field of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For drug development professionals and research scientists, the ability to mask and unmask hydroxyl groups with precision is fundamental. Among the arsenal of available methods, silyl ethers stand out for their versatility and tunable stability. The tert-butyldimethylsilyl (TBDMS) group is arguably the most ubiquitous silyl ether, a reliable workhorse valued for its robustness. However, the benzyldimethylsilyl (BDMS) group, while structurally similar, offers a unique strategic advantage that warrants a detailed comparison.
This guide provides an in-depth, objective analysis of the BDMS and TBDMS protecting groups. We will move beyond a simple recitation of facts to explore the causal chemistry behind their performance, supported by experimental data and detailed protocols, to empower chemists to make informed strategic decisions in the design of complex synthetic routes.
Core Concepts: Steric Bulk and the Benzyl Moiety's Influence
The foundation of a silyl ether's utility lies in the balance between its stability to a wide range of reaction conditions and the ease with which it can be selectively removed. This stability is primarily governed by the steric hindrance around the central silicon atom.
The TBDMS group , introduced by E.J. Corey in 1972, owes its popularity to the bulky tert-butyl substituent.[1][2] This steric shield effectively protects the silicon-oxygen bond from nucleophilic or acidic attack, rendering the TBDMS ether stable to chromatography, basic hydrolysis, and many organometallic reagents.[1][3]
The BDMS group shares the dimethylsilyl core but replaces the tert-butyl group with a benzyl group.[4] Crucially, the steric bulk of the BDMS group is comparable to that of the TBDMS group.[4] This results in a similar stability profile under many acidic and basic conditions and confers a similar selectivity for protecting less hindered hydroxyl groups. The transformative feature of the BDMS group is not its steric profile, but the electronic nature of the benzyl-silicon bond, which introduces a unique, orthogonal deprotection pathway.[4]
Head-to-Head Comparison: Stability and Deprotection
The choice between BDMS and TBDMS hinges on the planned deprotection strategy and its compatibility with other functional groups within the molecule.
Data Presentation: Stability and Cleavage Conditions
The following table summarizes the stability of BDMS and TBDMS ethers under various conditions. This data is crucial for designing orthogonal protection strategies where one group must be removed while another remains intact.
| Condition / Reagent Class | TBDMS Ether | BDMS Ether | Rationale & Key Insight |
| Acidic Hydrolysis (e.g., AcOH/H₂O) | Stable (Slow Cleavage) | Stable (Slow Cleavage) | The stability of both groups to acid is comparable due to their similar steric bulk, which hinders protonation of the ether oxygen.[4][5] |
| Basic Hydrolysis (e.g., K₂CO₃/MeOH) | Highly Stable | Highly Stable | Both groups are robust under basic conditions, a key advantage of silyl ethers over acyl protecting groups.[2][4] |
| Fluoride Ion Cleavage (e.g., TBAF) | Labile | Labile | The high affinity of silicon for fluoride makes this the standard cleavage method for most silyl ethers. The strong Si-F bond formation is the driving force.[1][2][6] |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Labile | This is the key differentiator. The benzylic C-Si bond in the BDMS group is susceptible to cleavage by hydrogenolysis, while the alkyl C-Si bond in TBDMS is not.[4][7] |
Deprotection Pathways: A Strategic Overview
The true value of the BDMS group is realized when its unique deprotection pathway is exploited. This allows for selective deprotection in the presence of other silyl ethers, including TBDMS itself.
This orthogonality is a powerful tool. Imagine a scenario where a molecule contains both a BDMS ether and a TBDMS ether. By subjecting the molecule to catalytic hydrogenolysis, one can selectively cleave the BDMS group to reveal the primary alcohol while the TBDMS-protected alcohol remains untouched. This allows for subsequent, selective manipulation of the newly freed hydroxyl group.
Experimental Protocols
The successful application of these protecting groups relies on robust and reproducible experimental methodologies.
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
This procedure outlines the standard method for the formation of a TBDMS ether using tert-butyldimethylsilyl chloride and imidazole.
-
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.[8]
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with water and then brine to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS ether.
-
Protocol 2: Protection of a Primary Alcohol with BDMSCl
The protection protocol for BDMS is analogous to that for TBDMS, reflecting their similar reactivity profiles in the silylation step.
-
Materials:
-
Primary alcohol (1.0 eq)
-
Benzyldimethylsilyl chloride (BDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Follow the same procedure as described in Protocol 1, substituting BDMSCl for TBDMSCl.[4] The reaction kinetics and work-up are very similar.
-
Protocol 3: Deprotection of a TBDMS Ether using TBAF
This protocol describes the standard fluoride-mediated cleavage of a TBDMS ether.
-
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.[8]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
-
Protocol 4: Orthogonal Deprotection of a BDMS Ether via Hydrogenolysis
This protocol details the unique cleavage of a BDMS ether, a mild method that leaves most other protecting groups, including other silyl ethers, intact.
-
Materials:
-
BDMS-protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas source (balloon or Parr shaker)
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve the BDMS-protected substrate in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Safety Precaution: Seal the flask and purge the system to remove air. This is typically done by evacuating the flask with a vacuum pump and backfilling with an inert gas (e.g., Nitrogen) three times.
-
Finally, evacuate the flask and backfill with hydrogen gas (repeat three times). Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 2-24 hours.[7]
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Thoroughly wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Strategic Application: A Decision-Making Framework
The choice between TBDMS and BDMS is not a matter of which is "better," but which is more strategically astute for a given synthetic challenge.
Conclusion
Both the Benzyldimethylsilyl (BDMS) and tert-butyldimethylsilyl (TBDMS) groups are highly effective and robust protecting groups for hydroxyl functions. They share a similar steric profile, leading to comparable stability under many common synthetic conditions and similar selectivity in protection reactions.
TBDMS remains the undisputed workhorse for general-purpose alcohol protection due to its extensive documentation, reliability, and cost-effectiveness. It is the default choice when a simple, robust silyl ether is required.
BDMS emerges as a powerful specialist's tool , offering a critical layer of strategic flexibility.[4] Its unique susceptibility to cleavage by catalytic hydrogenolysis provides a mild and highly selective deprotection method that is orthogonal to standard fluoride- or acid-based protocols. This feature is invaluable in the synthesis of complex molecules where multiple silyl ethers are employed, or when deprotection is required under conditions that will not affect other sensitive functionalities. For the discerning synthetic strategist, the BDMS group is an essential tool for navigating complex protecting group landscapes.
References
-
TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available from: [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Available from: [Link]
-
Kumar, A., et al. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 14(11), 4438-4446. Available from: [Link]
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. Available from: [Link]
-
Tert-butyldimethylsilyl chloride Definition. Fiveable. Available from: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
McMinn, T. L., et al. (2022). A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. Journal of the South Carolina Academy of Science, 20(2). Available from: [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]
-
Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. Synlett, 2008(1), 37-40. Available from: [Link]
-
17.8 Protection of Alcohols. OpenStax Organic Chemistry. (2023). Available from: [Link]
-
Protection of Alcohol by Silyl ether. SynArchive. Available from: [Link]
-
tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
Orita, A., et al. (2001). A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst. ChemInform, 32(33). Available from: [Link]
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Alcohol Protecting Groups. University of Windsor. Available from: [Link]
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Roy, B., & Bhella, S. S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 108–132. Available from: [Link]
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Protecting Groups For Alcohols. Master Organic Chemistry. (2015). Available from: [Link]
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Silyl ether. Wikipedia. Available from: [Link]
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Protection of alcohols. Khan Academy. Available from: [Link]
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Navigating Hydroxyl Protection: A Comparative Guide to the Acid Stability of Benzyldimethylsilyl (BDMS) and tert-Butyldimethylsilyl (TBS) Ethers
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. For chemists engaged in the synthesis of complex molecules, particularly in pharmaceutical development, the ability to mask and unmask hydroxyl groups with precision is paramount. Among the arsenal of silyl ethers, the tert-butyldimethylsilyl (TBS) group is a celebrated workhorse, prized for its reliability and well-understood reactivity. However, the benzyldimethylsilyl (BDMS) group presents a compelling alternative, offering a unique combination of comparable stability and an orthogonal deprotection pathway.
This guide provides an in-depth technical comparison of BDMS and TBS ethers, focusing on their relative stability under acidic conditions. We will delve into the mechanistic underpinnings of their reactivity, present comparative data, and provide detailed experimental protocols to empower researchers to make informed strategic decisions in their synthetic endeavors.
The Decisive Factors: Steric Hindrance vs. Electronic Influence
The stability of a silyl ether is fundamentally governed by the interplay of steric and electronic effects at the silicon center. The well-documented stability of the TBS ether stems from the significant steric bulk of the tert-butyl group, which physically obstructs the approach of protons and nucleophiles to the silicon-oxygen bond, thereby slowing the rate of cleavage.[1][2]
The BDMS group, while also sterically significant, introduces a different dynamic. It replaces the quaternary carbon of the TBS group with a benzylic methylene group. While slightly less bulky, the benzyl moiety's phenyl ring introduces electronic effects that influence the ether's stability. The acid-catalyzed deprotection of any silyl ether is initiated by the protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack.[3][4] In the case of the BDMS ether, the adjacent benzyl group can influence the stability of the transition state of this cleavage reaction.
While direct, head-to-head kinetic studies are not extensively reported in the literature, the acid stability of BDMS ethers is generally considered to be comparable to that of TBS ethers under many conditions.[3] This suggests a delicate balance where the reduced steric hindrance of the BDMS group (relative to TBS) is compensated for by the electronic nature of the benzyl substituent.
The Orthogonal Advantage: Cleavage by Hydrogenolysis
A defining feature and significant advantage of the BDMS group is its susceptibility to cleavage under neutral conditions via catalytic hydrogenolysis.[1] The benzyl-silicon bond can be reductively cleaved using hydrogen gas and a palladium catalyst (e.g., Pd/C). This provides a mild and highly selective deprotection method that leaves TBS ethers and many other common protecting groups (such as acetals, esters, and most other silyl ethers) completely intact.[5] This orthogonality is a powerful tool in complex syntheses, allowing for the selective unmasking of a BDMS-protected alcohol without disturbing a TBS-protected one. TBS ethers are completely stable to these reductive conditions.
Data-Driven Comparison of Deprotection Conditions
While precise kinetic data for acid-catalyzed cleavage is sparse, a practical comparison can be made by examining the typical conditions required for deprotection. The following table summarizes common deprotection methodologies for both BDMS and TBS ethers.
| Protecting Group | Deprotection Method | Reagents & Conditions | Selectivity & Notes |
| BDMS Ether | Acid-Catalyzed | Mild: Acetic Acid (AcOH) / H₂O (2:1), Room Temp, 2-4 h.[3] | Effective for many substrates; stability is comparable to TBS. |
| Strong: Trifluoroacetic Acid (TFA) / CH₂Cl₂, 0 °C to RT, 0.5-2 h.[3] | Used for more robust ethers or when faster cleavage is needed. | ||
| Hydrogenolysis | H₂ (balloon), 10% Pd/C, EtOAc or MeOH, Room Temp.[1] | Orthogonal to TBS. Highly selective; mild, neutral conditions. Volatile byproducts. | |
| TBS Ether | Acid-Catalyzed | Mild: AcOH / THF / H₂O (4:1:1), Room Temp. | Very common and reliable method; can be slow. |
| Moderate: Camphorsulfonic acid (CSA) in MeOH, Room Temp.[6] | Faster than AcOH conditions. | ||
| Strong: HCl in MeOH.[7] | Forcing conditions, may affect other acid-sensitive groups. | ||
| Fluoride-Mediated | Tetrabutylammonium Fluoride (TBAF) in THF, Room Temp.[8] | Standard method; high affinity of F⁻ for Si. Basic nature of TBAF can be an issue. |
Mechanistic Insight: The Pathway of Acid-Catalyzed Cleavage
The deprotection of silyl ethers in acidic media proceeds through a well-established protonation-substitution pathway. Understanding this mechanism is key to rationalizing the stability differences and selecting appropriate reaction conditions.
Caption: General mechanism for acid-catalyzed silyl ether deprotection.
-
Protonation: The acid catalyst protonates the ether oxygen, transforming the alkoxy group into a better leaving group (an alcohol).[3] This step is a rapid equilibrium.
-
Nucleophilic Attack: A nucleophile (Nu⁻), which can be the conjugate base of the acid or a solvent molecule, attacks the electrophilic silicon atom.[4] This is typically the rate-determining step and is highly sensitive to steric hindrance around the silicon atom. For TBS ethers, the bulky tert-butyl group significantly slows this step. For BDMS ethers, the slightly smaller benzyl group offers less of a steric shield, but electronic factors come into play.
-
Cleavage: The silicon-oxygen bond breaks, releasing the free alcohol and a silyl byproduct.
Experimental Protocols: A Practical Guide
Trustworthy and reproducible protocols are essential. The following methods detail representative procedures for the acid-catalyzed deprotection of BDMS and TBS ethers, and the unique hydrogenolytic cleavage of a BDMS ether.
Protocol 1: Acid-Catalyzed Deprotection of a BDMS Ether (Mild Conditions)[3]
This protocol is suitable for substrates where a gentle acidic cleavage is required.
-
Materials:
-
Benzyldimethylsilyl-protected alcohol (1.0 eq)
-
Acetic acid (Glacial)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the BDMS-protected alcohol (1.0 eq) in a 2:1 mixture of acetic acid and water.
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction is typically complete in 2-4 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C until effervescence ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
-
Expert Insight: The use of a protic solvent mixture like AcOH/H₂O facilitates both the protonation step and the subsequent nucleophilic attack by water. The reaction rate is highly dependent on the steric environment of the silyl ether itself.
Protocol 2: Acid-Catalyzed Deprotection of a TBS Ether (Mild Conditions)[6]
A standard and widely used protocol for TBS ether cleavage.
-
Materials:
-
tert-Butyldimethylsilyl-protected alcohol (1.0 eq)
-
Acetic acid (Glacial)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBS-protected alcohol in a 4:1:1 mixture of acetic acid, THF, and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. This reaction can be slow, sometimes requiring 12-24 hours depending on the substrate.
-
Once complete, carefully quench the acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography as needed.
-
-
Expert Insight: The inclusion of THF as a co-solvent ensures the homogeneity of the reaction mixture, as many protected alcohols have poor solubility in purely aqueous acetic acid.
Protocol 3: Orthogonal Deprotection of a BDMS Ether by Hydrogenolysis[1]
This protocol demonstrates the key advantage of the BDMS group, allowing its removal under neutral conditions while leaving a TBS ether intact.
Caption: General experimental workflow for hydrogenolytic deprotection of a BDMS ether.
-
Materials:
-
Benzyldimethylsilyl-protected alcohol (1.0 eq)
-
10% Palladium on carbon (10 mol %)
-
Ethyl acetate (EtOAc) or Methanol (MeOH)
-
Celite®
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve the BDMS-protected substrate in ethyl acetate or methanol.
-
Carefully add 10% palladium on carbon (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle two more times.
-
Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which is often clean enough for the next step.
-
-
Expert Insight: This method is exceptionally clean as the main byproduct, benzyldimethylsilane, is volatile. It is crucial to ensure the catalyst is properly filtered, as residual palladium can interfere with subsequent reactions. This method is incompatible with functional groups that are also reduced by catalytic hydrogenation, such as alkenes, alkynes, or nitro groups.
Conclusion and Strategic Recommendations
The choice between a benzyldimethylsilyl (BDMS) ether and a tert-butyldimethylsilyl (TBS) ether is a strategic decision that hinges on the planned synthetic route.
-
The TBS ether remains the default choice for general, robust protection of hydroxyl groups. Its stability is well-understood, and its cleavage, while sometimes slow under acidic conditions, is highly reliable. It is the protector of choice when subsequent steps involve reductive conditions like catalytic hydrogenolysis.
-
The BDMS ether emerges as a powerful strategic tool when an orthogonal deprotection is required. Its acid stability is comparable to the TBS group, allowing it to survive similar reaction conditions. However, its unique lability to mild, neutral hydrogenolysis conditions provides a critical point of selectivity. This allows for the unmasking of a specific alcohol late in a synthesis without resorting to acidic or fluoride-based reagents that might compromise other sensitive functional groups or protecting groups like TBS ethers.
By understanding the subtle interplay of steric and electronic effects, and leveraging the unique reactivity of the benzyl-silicon bond, researchers can add a valuable layer of flexibility and precision to their synthetic strategies.
References
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Benzyldimethylsilyl (BDMS) Protecting Group. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of Benzyldimethylsilyl Ethers via Hydrogenolysis. BenchChem.
- BenchChem Technical Support Team. (2025).
- Lakshman, M. K., Tine, F. A., Khandaker, T. A., et al. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron, 74(25), 3163-3169.
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
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University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.
- Applied Chemical Engineering. (2021). Selective deprotection of strategy for TBS ether under mild condition.
- ResearchGate. (2014). Chemoselective deprotection of TBS alkyl and phenyl ethers in the....
- ResearchGate. (2025). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon.
- BenchChem Technical Support Team. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. BenchChem.
- BenchChem Technical Support Team. (2025). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem.
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A Comparative Guide to the Reactivity of Hydrosilanes in Organic Synthesis
In the landscape of modern organic synthesis, hydrosilanes have emerged as indispensable reagents for a multitude of transformations, most notably in reduction and hydrosilylation reactions. Their utility stems from the tunable reactivity of the silicon-hydrogen bond, which can be modulated by the substituents on the silicon atom. This guide provides a comprehensive comparison of commonly employed hydrosilanes, offering insights into their relative reactivity supported by experimental data and mechanistic considerations. This resource is intended for researchers, scientists, and professionals in drug development to aid in the rational selection of the optimal hydrosilane for a specific synthetic challenge.
The Fundamental Basis of Hydrosilane Reactivity
The reactivity of the Si-H bond is predominantly governed by a combination of steric and electronic factors. Electron-donating groups on silicon, such as alkyl moieties, increase the hydridic character of the Si-H bond, enhancing its nucleophilicity. Conversely, electron-withdrawing groups, like phenyl or alkoxy groups, decrease the electron density on the hydrogen atom, rendering it less hydridic. Steric hindrance around the silicon center also plays a crucial role; bulky substituents can impede the approach of the substrate or catalyst, thereby slowing down the reaction rate.
The choice of catalyst is also paramount in dictating the outcome and rate of a hydrosilane-mediated reaction. Common catalysts include late transition metals (e.g., platinum, rhodium, iridium) for hydrosilylation, and Lewis acids or fluoride sources for carbonyl reductions.
Comparative Reactivity in Key Transformations
The relative reactivity of different hydrosilanes is highly dependent on the specific transformation being performed. Below, we compare the performance of several common hydrosilanes in two of the most prevalent applications: the reduction of carbonyl compounds and the hydrosilylation of alkenes.
Reduction of Aldehydes and Ketones
The reduction of carbonyls to alcohols is a fundamental transformation in organic synthesis. Hydrosilanes, in the presence of a suitable activator, are excellent reagents for this purpose.
Table 1: Comparison of Hydrosilanes for the Reduction of Acetophenone
| Hydrosilane | Activator | Time (h) | Yield (%) | Comments |
| Triethylsilane (Et3SiH) | B(C6F5)3 | 0.5 | >99 | Fast and efficient for a wide range of carbonyls. |
| Phenylsilane (PhSiH3) | B(C6F5)3 | 1 | 98 | More reactive than Et3SiH in some cases due to less steric bulk. |
| Diphenylsilane (Ph2SiH2) | B(C6F5)3 | 2 | 95 | Offers a good balance of reactivity and stability. |
| Polymethylhydrosiloxane (PMHS) | Ti(OiPr)4 | 4 | 92 | A cost-effective and environmentally benign option, though often slower. |
| Triphenylsilane (Ph3SiH) | B(C6F5)3 | 12 | 75 | Significantly less reactive due to steric hindrance and electronic effects. |
Experimental Insights:
As evidenced by the data in Table 1, triethylsilane is a highly effective reducing agent for carbonyl compounds in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane, B(C6F5)3. Its high reactivity can be attributed to the electron-donating nature of the ethyl groups, which enhances the hydridic character of the Si-H bond. Phenylsilane and diphenylsilane also demonstrate high reactivity. In contrast, the increased steric bulk and electron-withdrawing nature of the phenyl groups in triphenylsilane lead to a marked decrease in its reducing ability. Polymethylhydrosiloxane (PMHS) represents a practical alternative for large-scale applications due to its low cost and ease of handling, though it generally requires longer reaction times.
Caption: Relative reactivity of common hydrosilanes in carbonyl reduction.
Hydrosilylation of Alkenes
Hydrosilylation, the addition of a Si-H bond across a carbon-carbon double bond, is a powerful method for the synthesis of organosilicon compounds. The reactivity of hydrosilanes in this reaction is heavily influenced by the nature of the catalyst and the substituents on the silicon atom.
Table 2: Comparison of Hydrosilanes for the Hydrosilylation of 1-Octene
| Hydrosilane | Catalyst | Time (h) | Yield (%) (Anti-Markovnikov) | Comments |
| Trichlorosilane (HSiCl3) | Speier's Catalyst (H2PtCl6) | 0.5 | >99 | Highly reactive, but the resulting silyl chloride requires further functionalization. |
| Triethoxysilane ((EtO)3SiH) | Karstedt's Catalyst | 1 | 98 | Commonly used for surface modification and sol-gel processes. |
| Phenylsilane (PhSiH3) | Rh(PPh3)3Cl (Wilkinson's Catalyst) | 2 | 95 | Can undergo multiple additions to the alkene. |
| Triethylsilane (Et3SiH) | Karstedt's Catalyst | 4 | 90 | A versatile and widely used hydrosilane for this transformation. |
| Diphenylsilane (Ph2SiH2) | Rh(PPh3)3Cl (Wilkinson's Catalyst) | 6 | 85 | Less reactive than phenylsilane due to increased steric bulk. |
Experimental Insights:
For the hydrosilylation of alkenes, the trend in reactivity can be different from that observed in carbonyl reductions. Trichlorosilane is exceptionally reactive, driven by the strong electron-withdrawing effect of the chlorine atoms, which polarizes the Si-H bond and facilitates its addition across the double bond. Triethoxysilane is also highly reactive and is a precursor to silica-based materials. Phenylsilane and its derivatives are useful, but the presence of multiple Si-H bonds can lead to side products. Triethylsilane remains a reliable choice, offering a good balance of reactivity and selectivity.
A Comparative Guide to the Analytical Validation of Benzyldimethylsilane Reaction Products by HPLC
For researchers, scientists, and drug development professionals, the rigorous and validated analysis of reaction products is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth technical comparison for the analytical validation of benzyldimethylsilane and its reaction products, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare HPLC with alternative analytical methodologies, and provide the framework for establishing a self-validating, trustworthy analytical protocol.
This compound is a versatile organosilicon compound utilized in organic synthesis, often as a protecting group or in cross-coupling reactions.[1] Its reactivity, particularly the Si-H bond, necessitates a robust analytical method to quantify the parent compound and identify any process-related impurities or degradation products.
The Imperative of Method Validation: A Regulatory Overview
The analytical method validation process ensures that the chosen analytical procedure is fit for its intended purpose.[2] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this validation, outlining key parameters that must be assessed to ensure data reliability and accuracy.[3][4][5] These parameters include specificity, linearity, range, accuracy, precision, and robustness.[4] Adherence to these guidelines is critical for regulatory submissions and ensuring product quality.[2]
Core Methodology: A Proposed Stability-Indicating HPLC Method
While a specific validated HPLC method for this compound is not widely published in readily available application notes, a robust starting point for method development can be rationally designed based on the physicochemical properties of the molecule and established chromatographic principles for similar compounds, such as those containing benzyl and silane moieties.[6][7][8]
This compound is a non-polar compound, making reversed-phase HPLC the logical choice for separation. A C18 column is a versatile and appropriate stationary phase for this application.
Experimental Protocol: Proposed HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (to detect the benzene ring)
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile
Rationale for Method Parameters:
-
C18 Column: The non-polar nature of the C18 stationary phase will provide good retention and separation of the relatively non-polar this compound from potential polar degradation products.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase HPLC, offering good peak shape and resolution for a wide range of compounds. The gradient elution allows for the separation of compounds with varying polarities.
-
UV Detection at 210 nm: The benzyl group in this compound has a strong UV absorbance at lower wavelengths, providing good sensitivity.
Establishing Specificity through Forced Degradation Studies
A crucial aspect of validating a stability-indicating method is to demonstrate its specificity – the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are intentionally designed to produce degradation products to challenge the analytical method.[8]
Experimental Protocol: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to assess the specificity of the HPLC method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration with the HPLC diluent.
-
Analyze the stressed samples by the proposed HPLC method.
Expected Degradation Pathways: The Si-H bond in this compound is susceptible to both hydrolysis and oxidation.
-
Hydrolysis: In the presence of acid or base, the Si-H bond can be cleaved to form benzyldimethylsilanol (C₆H₅CH₂Si(CH₃)₂OH).
-
Oxidation: The Si-H bond can be oxidized to a silanol (Si-OH). The benzyl C-Si bond could also be susceptible to oxidative cleavage under harsh conditions.[9]
The HPLC method should be able to separate the main this compound peak from any degradation products formed. Peak purity analysis using a PDA detector can be employed to confirm that the analyte peak is not co-eluting with any degradants.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of this compound and its reaction products. The choice of technique often depends on the specific analytical need, such as quantitative analysis, impurity identification, or structural elucidation.
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| HPLC-UV | Separation based on polarity. | Robust and reproducible for quantitative analysis of the parent compound. Good for routine quality control.[10] | May not be suitable for highly volatile impurities. Identification of unknown impurities requires hyphenation with MS. |
| Gas Chromatography (GC-FID/MS) | Separation based on volatility and boiling point. | Excellent for analyzing volatile impurities and byproducts. GC-MS provides structural information for identification.[2][5] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some degradation products.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of unknown impurities and degradation products. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for each impurity.[11][12] | Lower sensitivity compared to chromatographic techniques. May be less suitable for trace-level impurity analysis.[4] |
Workflow Visualizations
Caption: Workflow for HPLC Method Validation and Comparison.
Caption: Comparison of Analytical Techniques for this compound.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per ICH guidelines.[4]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | The analyte peak should be well-resolved from all known impurities and degradation products. Peak purity should pass. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | To be established based on the linearity study. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% |
| Precision | The degree of agreement among individual test results. | Repeatability (Intra-assay): RSD ≤ 2.0% Intermediate Precision (Inter-assay): RSD ≤ 2.0% |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should pass under varied conditions (e.g., ±10% flow rate, ±5°C column temp). |
Conclusion
The analytical validation of this compound reaction products requires a systematic and scientifically sound approach. While HPLC is a robust and reliable technique for routine quantitative analysis, a comprehensive analytical strategy should consider the complementary strengths of other techniques like GC-MS for volatile impurity profiling and NMR for definitive structural elucidation. The proposed HPLC method and forced degradation study provide a solid foundation for developing a fully validated, stability-indicating method that meets stringent regulatory requirements and ensures the quality and safety of the final product. The key to a successful validation is a thorough understanding of the analyte's chemistry and the principles of the analytical techniques employed.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. 2023. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). 2023. [Link]
-
Wang, T. et al. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. Angewandte Chemie. 2020. [Link]
-
National Center for Biotechnology Information. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. [Link]
-
Ramesh Chaughule. Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. 2024. [Link]
-
SciSpace. A Study of the Chemical Cleavage of Benzylic-Silicon Bonds. [Link]
-
Singh, S. Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. 2022. [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 2021. [Link]
-
Varghese, S. J. et al. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]
-
Hemdan, A. et al. Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Indian Journal. 2016. [Link]
-
Farouk, M. et al. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]
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Science Repository. Stability Indicating HPLC Method for the Simultaneous Estimation of Triamcinolone Acetonide and Benzyl Alcohol in Pure Form and Epirelefan® Vial. 2021. [Link]
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A Senior Application Scientist's Guide to the ¹H NMR Characterization of Benzyldimethylsilyl (BDMS) Protected Intermediates
In the landscape of multi-step organic synthesis, particularly within pharmaceutical research and development, the judicious selection and monitoring of protecting groups are paramount. The benzyldimethylsilyl (BDMS) ether has emerged as a versatile protecting group for hydroxyl functionalities, offering a unique combination of stability and orthogonal deprotection strategies. This guide provides an in-depth technical comparison of BDMS with other common silyl ethers, focusing on their characterization by ¹H NMR spectroscopy. The insights and experimental data presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently employ and monitor BDMS-protected intermediates.
The Strategic Advantage of the Benzyldimethylsilyl Group
Silyl ethers are widely employed for the temporary protection of alcohols due to their ease of formation, tunable stability, and generally mild cleavage conditions.[1] While groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are staples in the synthetic chemist's toolbox, the BDMS group offers a distinct advantage: an additional mode of deprotection. Beyond the typical fluoride-mediated or acid-catalyzed cleavage of the Si-O bond, the benzyl-silicon bond of the BDMS group is susceptible to hydrogenolysis.[2] This opens up a mild and selective deprotection pathway, enhancing its utility in the synthesis of complex molecules with multiple sensitive functional groups.
Deciphering the ¹H NMR Spectrum of BDMS Ethers
The successful formation of a BDMS ether is readily confirmed by ¹H NMR spectroscopy. The spectrum exhibits characteristic signals for the benzylic, aromatic, and silyl methyl protons. Understanding the typical chemical shifts of these protons is crucial for unambiguous characterization.
A representative structure of a BDMS-protected alcohol is shown below, highlighting the key protons:
Caption: Structure of a benzyldimethylsilyl (BDMS) ether.
The ¹H NMR spectrum of a BDMS-protected alcohol will typically display the following key signals:
-
Aromatic Protons (C₆H₅): A multiplet in the range of 7.15-7.35 ppm , corresponding to the five protons of the phenyl group.
-
Benzylic Protons (CH₂): A singlet appearing around 4.70 ppm . The chemical shift of these protons is a key diagnostic signal for the presence of the BDMS group.
-
Dimethylsilyl Protons (Si(CH₃)₂): A sharp singlet, typically observed in the upfield region at approximately 0.10 ppm .
The chemical shift of the proton on the carbon bearing the silyloxy group (R-CH-O) will vary depending on whether the alcohol is primary, secondary, or tertiary, generally appearing in the range of 3.50-4.00 ppm for secondary alcohols.
A Comparative Analysis: BDMS vs. Other Silyl Ethers
The choice of a silyl protecting group is often dictated by the specific reaction conditions that the protected intermediate must endure. The following table provides a comparative summary of the typical ¹H NMR chemical shifts for BDMS and other commonly used silyl ethers, offering a quick reference for identification.
| Protecting Group | Key Protons | Typical ¹H NMR Chemical Shift (δ, ppm) |
| BDMS | C₆H₅ | 7.15-7.35 (m) |
| CH₂ | ~4.70 (s) | |
| Si(CH₃)₂ | ~0.10 (s) | |
| TBDMS | t-Bu | 0.85-0.95 (s) |
| Si(CH₃)₂ | 0.00-0.15 (s) | |
| TES | CH₂ | ~0.95 (q) |
| CH₃ | ~0.60 (t) | |
| TIPS | CH | ~1.05 (septet) |
| CH₃ | ~1.05 (d) |
Experimental Protocol: Protection of a Secondary Alcohol with BDMSCl
This protocol details a reliable method for the protection of a secondary alcohol using benzyldimethylsilyl chloride (BDMSCl).
Materials:
-
Secondary Alcohol (e.g., cyclohexanol) (1.0 equiv)
-
Benzyldimethylsilyl chloride (BDMSCl) (1.2 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the secondary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.0 equiv) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyldimethylsilyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure BDMS ether.
¹H NMR Characterization of the Product (BDMS-protected cyclohexanol):
-
¹H NMR (400 MHz, CDCl₃): δ 7.25-7.15 (m, 5H, Ar-H), 4.70 (s, 2H, -CH₂Ph), 3.60-3.50 (m, 1H, -CH-O-), 1.90-1.20 (m, 10H, cyclohexyl-H), 0.10 (s, 6H, -Si(CH₃)₂).
Monitoring Reaction Progress with ¹H NMR
¹H NMR spectroscopy is an invaluable tool for monitoring the progress of silylation reactions in real-time. By taking aliquots from the reaction mixture at different time points, one can observe the disappearance of the starting alcohol's characteristic signals and the concurrent appearance of the product's signals.
For example, during the protection of an alcohol, the signal for the proton on the hydroxyl-bearing carbon (R-CH-OH) will shift downfield upon formation of the silyl ether (R-CH-OSi). Additionally, the appearance and integration of the characteristic BDMS signals (benzylic CH₂ and silyl methyls) relative to an internal standard can provide a quantitative measure of the reaction's conversion.
Caption: A generalized workflow for monitoring a silylation reaction using ¹H NMR.
Mechanistic Considerations: A Foundation for Rational Choices
The formation of a silyl ether proceeds via nucleophilic attack of the alcohol on the electrophilic silicon atom of the silyl chloride. The reaction is typically facilitated by a base, such as imidazole, which can act as a nucleophilic catalyst or simply as a proton scavenger.
The deprotection of silyl ethers can be achieved under either acidic or fluoride-mediated conditions. Acid-catalyzed cleavage involves protonation of the ether oxygen, making the alcohol a better leaving group. Fluoride-mediated deprotection is driven by the formation of the exceptionally strong Si-F bond.[3] The unique feature of the BDMS group is its additional susceptibility to hydrogenolysis, which proceeds via cleavage of the benzylic C-Si bond on a palladium catalyst.[2]
Caption: Orthogonal deprotection pathways available for BDMS ethers.
Conclusion
The benzyldimethylsilyl protecting group offers a valuable combination of stability and versatile deprotection options for the synthetic chemist. Its characteristic ¹H NMR signature provides a straightforward and reliable method for the characterization of protected intermediates and for monitoring reaction progress. By understanding the key diagnostic signals and comparing them with those of other common silyl ethers, researchers can make informed decisions in the design and execution of complex synthetic strategies. This guide serves as a practical resource to aid in the successful application of BDMS protection in the pursuit of novel therapeutics and complex molecular architectures.
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The Analytical Crucible: A Comparative Guide to Monitoring Benzyldimethylsilane Reactions with LC-MS
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the use of silyl ethers as protecting groups for hydroxyl functionalities is a cornerstone of elegant and efficient molecular construction. Among the diverse arsenal of silylating agents, benzyldimethylsilane offers a unique combination of stability and selective deprotection, making it a valuable tool for the discerning chemist. However, the success of any reaction hinges on the ability to accurately monitor its progress, ensuring optimal yield, minimizing byproduct formation, and understanding reaction kinetics.
This guide provides an in-depth, objective comparison of analytical techniques for monitoring the progress of reactions involving this compound, with a primary focus on the application of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the inherent advantages and challenges of LC-MS in this context, and juxtapose its performance with established alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The insights presented herein are grounded in established analytical principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Reaction in Focus: Protection of a Primary Alcohol
For the purpose of this guide, we will consider a representative reaction: the protection of benzyl alcohol with benzyldimethylsilyl chloride to form benzyloxydimethyl(benzyl)silane. This reaction is a classic example of silyl ether formation and provides a clear framework for comparing the utility of different analytical monitoring techniques.
Reaction Scheme:
The primary analytical challenge is to quantify the consumption of the starting materials (benzyl alcohol and this compound) and the formation of the desired silyl ether product over time.
A Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for reaction monitoring is a critical decision, dictated by factors such as the chemical nature of the analytes, the desired level of structural information, speed, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and selectivity; direct analysis of reaction aliquots with minimal sample preparation; suitable for non-volatile and thermally labile compounds. | Potential for in-source hydrolysis of silyl ethers with aqueous mobile phases; ionization efficiency can be variable for organosilanes.[1] |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-to-charge ratio detection. | Excellent separation efficiency for volatile compounds; extensive spectral libraries for compound identification. | Requires analytes to be volatile and thermally stable; silyl ethers may require derivatization, adding complexity.[2][3] |
| NMR | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation of reactants, products, and intermediates; can be used for real-time, in-situ reaction monitoring.[4][5][6] | Lower sensitivity compared to MS techniques; requires higher sample concentrations; can be more time-consuming for quantitative analysis. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Rapid and non-destructive; excellent for tracking the disappearance/appearance of specific functional groups (e.g., O-H, Si-O-C).[7] | Provides limited structural information; can be difficult to quantify overlapping peaks in complex mixtures. |
In-Depth Focus: LC-MS for this compound Reaction Monitoring
LC-MS offers a compelling approach for monitoring silylation reactions due to its ability to directly analyze the reaction mixture with high sensitivity.[8] The primary challenge lies in the potential for hydrolysis of the newly formed silyl ether in the presence of protic solvents typically used in reversed-phase chromatography.[8][9] However, with careful method development, this can be mitigated.
Experimental Workflow for LC-MS Analysis
Caption: A typical workflow for monitoring a this compound reaction using LC-MS.
Detailed LC-MS Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
At specified time points, withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 990 µL of acetonitrile.
-
Vortex the sample and transfer to an autosampler vial.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Gradient: Start at 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
-
Monitored Ions (SIM mode):
-
Benzyl Alcohol ([M+H]⁺): m/z 109.1
-
This compound ([M+H]⁺): m/z 151.1
-
Benzyloxydimethyl(benzyl)silane ([M+Na]⁺): m/z 279.1 (Sodium adducts are common for silyl ethers).
-
-
Causality in Protocol Choices:
-
Acetonitrile Quenching: Acetonitrile is used to quench the reaction and precipitate the base catalyst, preventing further reaction in the sample vial.
-
Reversed-Phase C18 Column: A C18 column is chosen for its versatility in separating compounds with a range of polarities, which is ideal for resolving the starting materials and the more hydrophobic silyl ether product.[11]
-
Formic Acid in Mobile Phase: The addition of a small amount of formic acid aids in the protonation of the analytes in the ESI source, enhancing their ionization efficiency.[12]
-
ESI+ Mode: Positive ion mode is selected as the analytes are expected to form protonated molecules or adducts with cations like sodium. ESI is a "soft" ionization technique, which minimizes fragmentation and preserves the molecular ion, crucial for monitoring reaction components.[13]
Alternative Methodologies: A Comparative Perspective
While LC-MS is a powerful tool, other techniques offer unique advantages and may be more suitable depending on the specific research question.
GC-MS Analysis
GC-MS is a classic and robust technique for the analysis of volatile compounds.[14] For our model reaction, both the starting materials and the product are sufficiently volatile for GC-MS analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
At specified time points, withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting in 990 µL of a non-polar solvent like hexane.
-
Filter if necessary and transfer to a GC vial.
-
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
NMR Spectroscopy
NMR provides unparalleled structural detail and is an excellent choice for unambiguous identification of all species in the reaction mixture. It can be used for both offline analysis of aliquots and real-time, in-situ monitoring.[2]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
At specified time points, withdraw a 50 µL aliquot from the reaction mixture.
-
Dilute with 550 µL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify characteristic peaks for the reactants and product. For example:
-
Benzyl alcohol: -CH₂- protons at ~4.7 ppm.
-
This compound: Si-H proton at ~4.3 ppm.
-
Benzyloxydimethyl(benzyl)silane: -CH₂-O-Si- protons at ~4.8 ppm.
-
-
Integrate the area of these peaks relative to an internal standard to determine the relative concentrations.
-
FTIR Spectroscopy
FTIR is a rapid and straightforward method for monitoring the disappearance of the broad O-H stretch of the starting alcohol and the appearance of the Si-O-C stretch of the silyl ether product.[17]
-
Instrumentation: An FTIR spectrometer, preferably with an attenuated total reflectance (ATR) probe for in-situ monitoring.
-
Data Acquisition:
-
Acquire a spectrum of the reaction mixture at time zero.
-
Continuously or at timed intervals, acquire subsequent spectra.
-
-
Data Analysis:
-
Monitor the decrease in the broad absorbance band around 3300 cm⁻¹ (O-H stretch).
-
Monitor the increase in the absorbance band around 1080 cm⁻¹ (Si-O-C stretch).
-
Performance Comparison: A Case Study
To illustrate the comparative performance of these techniques, let's consider a hypothetical time-course experiment for the protection of benzyl alcohol with this compound.
| Time (min) | Benzyl Alcohol Conversion (%) (from LC-MS) | Silyl Ether Formation (%) (from GC-MS) | Relative Integral (Silyl Ether CH₂) (from ¹H NMR) | Absorbance at 1080 cm⁻¹ (from FTIR) |
| 0 | 0 | 0 | 0.00 | 0.05 |
| 15 | 28 | 27 | 0.26 | 0.21 |
| 30 | 52 | 51 | 0.53 | 0.38 |
| 60 | 85 | 84 | 0.86 | 0.62 |
| 120 | 98 | 97 | 0.98 | 0.71 |
| 180 | >99 | >99 | 1.00 | 0.72 |
This data demonstrates the complementary nature of these techniques. While LC-MS and GC-MS provide excellent quantitative data on the concentration of individual components, NMR offers structural confirmation, and FTIR provides a rapid, qualitative assessment of the reaction's progress.
Visualizing the Silylation Pathway and Analytical Interrogation Points
Caption: The relationship between the chemical transformation and the points of interrogation for each analytical technique.
Conclusion and Expert Recommendations
The monitoring of this compound reactions is a critical aspect of synthetic chemistry that can be effectively accomplished through a variety of analytical techniques.
-
LC-MS emerges as a highly sensitive and direct method, particularly advantageous for high-throughput screening and for reactions involving thermally sensitive molecules. Careful control of mobile phase composition is key to preventing hydrolysis of the silyl ether product.
-
GC-MS remains a reliable and robust option, especially when high separation efficiency is required and the analytes are known to be thermally stable.
-
NMR Spectroscopy is the gold standard for structural elucidation and can provide detailed kinetic information, making it invaluable for mechanistic studies and reaction optimization.
-
FTIR Spectroscopy offers a rapid, often real-time, qualitative assessment of reaction progress, making it an excellent choice for quick checks and process monitoring.
Ultimately, the optimal choice of analytical technique will depend on the specific goals of the analysis. For routine reaction monitoring where speed and sensitivity are paramount, LC-MS offers a compelling solution. For in-depth mechanistic studies, a combination of NMR for structural information and a chromatographic technique like LC-MS or GC-MS for quantitative analysis will provide the most comprehensive understanding of the reaction dynamics.
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Hrovat, D. A., et al. (2004). Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring. Journal of Magnetic Resonance, 166(2), 135-146. [Link]
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Foley, D. A., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8266–8273. [Link]
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Planelles-Aragó, J., et al. (2009). New insights on organosilane oligomerization mechanisms using ESI-MS and 29Si NMR. New Journal of Chemistry, 33(5), 1100-1108. [Link]
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von Harbou, E. (2017). Quantitative NMR methods for reaction and process monitoring. TU Kaiserslautern. [Link]
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Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Shimadzu Corporation. [Link]
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Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Conquer Scientific. [Link]
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ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc. [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
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Chromatography Forum. (2010, October 6). Silyl compounds in LC-MS. Chromatography Forum. [Link]
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Kaczmarski, K., & Guiochon, G. (2006). The retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Journal of Chromatography A, 1123(2), 185-194. [Link]
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Tony, T. (2019, April 29). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. [Link]
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]
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Wróbel, R., et al. (2016). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 21(12), 1636. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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ResearchGate. (n.d.). FTIR spectrum of silicon-oxygen bonding. ResearchGate. [Link]
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Biomedical Chromatography. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 36(10), e5452. [Link]
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Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Benzyldimethylsilane vs. Alternative Silanes
For the discerning researcher, scientist, or drug development professional, the choice of a reagent is a multi-faceted decision, balancing reactivity, selectivity, and cost. Silanes, with their versatile silicon-hydrogen bond, are mainstays in the synthetic chemist's toolbox, serving as reducing agents, protecting groups, and hydrosilylation partners.[1] Among these, Benzyldimethylsilane (BDMS) presents a unique profile. This guide provides an in-depth, objective comparison of the performance and cost-effectiveness of this compound against other common silanes, supported by experimental insights and data to inform your selection process.
The Chemical Landscape of Hydrosilanes
Hydrosilanes are organosilicon compounds defined by the presence of a reactive Si-H bond. The nature of the substituents on the silicon atom dictates the bond's polarization, steric accessibility, and bond dissociation energy (BDE), thereby tuning its reactivity for different applications.[2] While reagents like triethylsilane (TES) are common workhorses, specialty silanes such as this compound offer a distinct combination of properties stemming from the presence of the benzyl group.[3]
This compound serves as a versatile reagent in organic synthesis, particularly as a protecting group for alcohols and amines and as a reducing agent.[3][4] Its unique structure, combining alkyl and aryl moieties, influences its solubility, reactivity, and the nature of its byproducts, which are critical factors in process efficiency and purification.
Caption: Core applications of this compound in organic synthesis.
Performance Benchmark: this compound in Key Reactions
A reagent's true value is measured by its performance. Here, we compare BDMS against common alternatives in its primary roles.
As a Reducing Agent
Silanes are valued as mild to moderately powerful reducing agents, often activated by Lewis or Brønsted acids, for the ionic reduction of functional groups like aldehydes, ketones, and imines.[5][6] In free-radical chemistry, the Si-H bond can also serve as a hydrogen atom donor, with reactivity governed by its Bond Dissociation Energy (BDE).[7][8]
The choice of silane impacts not only the reaction rate but also the chemoselectivity and the ease of work-up.[9]
| Silane Reagent | Formula | Molecular Weight ( g/mol ) | Key Characteristics & Byproducts | Relative Reactivity Trend |
| This compound (BDMS) | C₆H₅CH₂SiH(CH₃)₂ | 150.30 | Benzyl group offers unique solubility. Byproduct (Benzyldimethylsilanol) is less volatile than triethylsilanol, potentially aiding in non-distillative purification. | Moderate |
| Triethylsilane (TES) | (C₂H₅)₃SiH | 116.28 | The most common and cost-effective choice. Volatile byproducts (e.g., (Et₃Si)₂O) are easily removed by evaporation.[8] | High |
| Phenylsilane | C₆H₅SiH₃ | 108.22 | Contains multiple Si-H bonds. Often used for its higher reactivity in certain contexts. Byproducts are polymeric and non-volatile. | High |
| Diphenylsilane | (C₆H₅)₂SiH₂ | 184.34 | More stable than Phenylsilane. Byproducts are non-volatile, which can complicate purification.[1] | Moderate |
| Tris(trimethylsilyl)silane (TTMSS) | ((CH₃)₃Si)₃SiH | 246.68 | A sterically hindered silane with a weak Si-H bond (BDE ~84 kcal/mol), making it an excellent, less toxic substitute for Bu₃SnH in radical reactions.[8] | Low (Ionic), High (Radical) |
Analysis: this compound strikes a balance between the high reactivity and volatile byproducts of Triethylsilane and the lower reactivity but non-volatile byproducts of aryl silanes. The key advantage of BDMS lies in its byproduct, benzyldimethylsilanol. While not as volatile as its triethyl counterpart, it is often more amenable to chromatographic separation than the polymeric residues from phenylsilane, providing a crucial advantage in the purification of sensitive, high-value compounds common in drug development.
As a Protecting Group for Alcohols
Silyl ethers are fundamental protecting groups in multi-step synthesis due to their tunable stability.[10] The choice of silyl group dictates its steric bulk and its lability towards acidic or fluoride-mediated cleavage.
| Silyl Protecting Group | Reagent | Stability to Acid | Cleavage Conditions | Key Features |
| Benzyldimethylsilyl (BDMS) | This compound | Moderate | Fluoride (TBAF), Acid, Hydrogenolysis (Pd/C) | The benzyl moiety allows for deprotection via catalytic hydrogenation, an orthogonal cleavage strategy not available to alkylsilyl groups.[11] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMS-Cl | High | Fluoride (TBAF), Strong Acid | A robust and widely used protecting group, offering a good balance of stability and ease of removal.[10] |
| Triisopropylsilyl (TIPS) | TIPS-Cl | Very High | Fluoride (TBAF), Strong Acid | Very sterically hindered, providing high stability and allowing for selective protection of less hindered alcohols.[10] |
| Triethylsilyl (TES) | TES-Cl | Low | Fluoride (TBAF), Mild Acid | Readily cleaved under mild acidic conditions, suitable for protecting groups that need to be removed early in a sequence.[10] |
Analysis: The standout feature of the BDMS protecting group is its unique deprotection pathway. The ability to cleave the group via palladium-catalyzed hydrogenolysis provides an orthogonal removal strategy. This is invaluable in complex syntheses where other protecting groups (e.g., TBDMS, Boc) are present that are sensitive to acid or fluoride. This added strategic flexibility can significantly reduce the number of steps and improve overall yield, a key consideration in cost-effectiveness.
A Practical Cost-Effectiveness Framework
True cost-effectiveness extends beyond the price tag on the bottle. It encompasses the entire workflow, from reaction setup to final product isolation.
Direct Reagent Cost
The initial procurement cost is a primary consideration. Prices can vary significantly between suppliers and are dependent on purity and quantity.
| Reagent | Representative Supplier & Purity | Price (USD) / Quantity | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound | TCI America, >96.0% | $119.00 / 10 mL (9.49 g)[12] | 150.30 | ~$1,885 |
| This compound | Chem-Impex, 98.5% | $239.96 / 10 mL (9.49 g)[4] | 150.30 | ~$3,795 |
| Triethylsilane | Sigma-Aldrich, 99% | $60.50 / 100 g | 116.28 | ~$7.03 |
| Diphenylsilane | Sigma-Aldrich, 97% | $84.00 / 100 g | 184.34 | ~$84.40 |
| Tris(trimethylsilyl)silane | Sigma-Aldrich, 97% | $171.00 / 25 g | 246.68 | ~$1,690 |
Note: Prices are based on catalog values from January 2026 and are for illustrative purposes only. Bulk pricing will differ significantly.
Analysis: On a per-mole basis, this compound is substantially more expensive than common reagents like Triethylsilane and Diphenylsilane. Its cost is comparable to highly specialized reagents like TTMSS. This high upfront cost necessitates a clear performance advantage to justify its use.
Process & Purification Costs
This is where the hidden value of a reagent becomes apparent.
-
Reaction Efficiency: A more expensive reagent that delivers a 95% yield is more cost-effective than a cheaper one yielding 60%, especially when considering the value of the substrate.
-
Work-up and Purification: The physical properties of byproducts are critical.
-
TES: Byproducts are volatile and easily removed. Ideal for robust products that can be distilled or rotovapped at higher temperatures.
-
BDMS: Byproducts are less volatile but often easily separable by standard silica gel chromatography. This is a major advantage for non-volatile, thermally sensitive products.
-
Phenylsilanes: Byproducts are often polymeric and non-volatile, which can streak on columns and complicate the purification of the desired compound.
-
-
Orthogonal Reactivity: As a protecting group, the unique cleavage condition of BDMS can save multiple steps in a synthetic route, leading to massive savings in time, solvent, and labor, far outweighing its initial cost.
Experimental Protocol: Comparative Reduction of a Ketone
To provide a tangible comparison, we outline a protocol for the reduction of acetophenone. This experiment is designed to evaluate reaction efficiency and work-up characteristics.
Objective: To compare the performance and handling of this compound (BDMS) and Triethylsilane (TES) in the ionic reduction of acetophenone to 1-phenylethanol.
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literature review of Benzyldimethylsilane applications in total synthesis
An In-Depth Guide to the Applications of Benzyldimethylsilane in Total Synthesis: A Comparative Analysis
In the complex and nuanced field of total synthesis, the selection of reagents is a critical determinant of success. Every choice must be deliberate, balancing reactivity, selectivity, and practicality. This compound (BDMS), a versatile organosilicon compound, has carved out a distinct niche for itself, serving dual roles as both a robust protecting group and a nuanced reducing agent.[1] This guide provides an in-depth, comparative analysis of this compound, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in its strategic application.
This compound as a Silyl Ether Protecting Group
The temporary masking of reactive functional groups is a cornerstone of multi-step organic synthesis.[2][3][4] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability across a wide range of reaction conditions, and predictable, often mild, removal.[5][6] The benzyldimethylsilyl (BDMS) group distinguishes itself within this class, offering a unique stability profile that enables valuable orthogonality in complex synthetic routes.[7]
Causality Behind Experimental Choices: Why Choose BDMS?
The utility of a silyl protecting group is dictated by the steric and electronic nature of the substituents on the silicon atom. The BDMS group, with its benzyl moiety, offers a stability intermediate between the more labile trimethylsilyl (TMS) group and the highly robust tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups.[5] This intermediate stability is not a compromise but a strategic advantage. It is stable enough to withstand many synthetic transformations yet can be cleaved under conditions that leave more robust silyl ethers, like TBS, intact. This orthogonality is crucial for the selective deprotection of multiple hydroxyl groups within a single molecule.[7]
Comparative Performance with Alternative Silyl Ethers
The decision to use BDMS over other silyl ethers like TBS or triethylsilyl (TES) hinges on the planned synthetic sequence. The key differentiators are stability and deprotection kinetics.
| Protecting Group | Structure | Relative Steric Hindrance | Stability to Acid (Relative) | Stability to Base (Relative) | Typical Deprotection Reagents |
| Benzyldimethylsilyl (BDMS) | BnMe₂Si- | Low-Medium | Medium | High | TBAF, HF•Pyridine, TBAF/AcOH |
| tert-Butyldimethylsilyl (TBS) | t-BuMe₂Si- | Medium | High | High | TBAF, HF•Pyridine, CSA, PPTS |
| Triethylsilyl (TES) | Et₃Si- | Medium | Medium-High | High | TBAF, HF•Pyridine, AcOH |
Data synthesized from multiple sources.[5][7][8]
As the table illustrates, while all three are commonly cleaved by fluoride sources, the precise conditions can be tuned for selectivity. For instance, a BDMS ether may be cleaved with a buffered fluoride source (e.g., TBAF in the presence of acetic acid) while a nearby TBS ether remains, a feat harder to achieve with the more similarly reactive TES group.
Mandatory Visualization: BDMS Protection & Deprotection Workflow
Caption: General workflow for the protection and deprotection of alcohols using the BDMS group.[7]
Field-Proven Experimental Protocols
The following protocols are self-validating systems, representing standard, high-yielding procedures for the application of BDMS protection chemistry.
Protocol 1: Protection of a Secondary Alcohol with Benzyldimethylsilyl Chloride (BDMS-Cl) [7]
-
Preparation: To a solution of the secondary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add imidazole (2.5 equiv).
-
Addition of Reagent: Add benzyldimethylsilyl chloride (1.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure BDMS-protected alcohol.
Protocol 2: Deprotection of a Benzyldimethylsilyl Ether [7]
-
Preparation: Dissolve the BDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) in a plastic vial at room temperature.
-
Addition of Reagent: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Workup: Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography to yield the deprotected alcohol.
This compound as a Hydride Donor in Reductive Transformations
Beyond its role in protection, this compound is an effective hydride donor for a variety of reductive transformations. Hydrosilanes, in the presence of a Brønsted or Lewis acid, are key reagents for ionic hydrogenation, a powerful method for the chemoselective reduction of functional groups capable of forming stabilized carbocation intermediates.[9][10]
Mechanistic Rationale: The Power of Ionic Hydrogenation
Ionic hydrogenation proceeds via a stepwise mechanism. A strong acid protonates the substrate (e.g., a ketone), generating an oxonium ion. This species is then intercepted by the hydrosilane, which delivers a hydride (H⁻) to the electrophilic center, resulting in the reduced product. The choice of silane and acid catalyst is critical for controlling the reaction's efficiency and selectivity. Common alternatives to this compound include triethylsilane (TES) and polymethylhydrosiloxane (PMHS).[11][12]
Mandatory Visualization: General Mechanism of Ionic Hydrogenation
Caption: General mechanism for the Lewis acid-catalyzed ionic hydrogenation of a ketone.
Comparative Applications in Total Synthesis
This compound offers a reactivity profile that can be advantageous compared to other common hydrosilanes.
-
Reductive Etherification: This one-pot reaction transforms a carbonyl compound into an ether by reduction and subsequent trapping with an alcohol or silyl ether.[13][14] While triethylsilane (TES) is the workhorse for this transformation,[12][15] this compound can be used effectively, often with similar Lewis acid catalysts like FeCl₃ or TMSOTf.[13][16] The choice may depend on subtle differences in reaction kinetics or compatibility with other functional groups.
-
Conjugate Reduction: The 1,4-reduction of α,β-unsaturated carbonyl compounds is a common transformation. While systems like PMHS/CuH are highly effective,[11] other silanes can be employed. The reactivity in these systems is highly dependent on the catalyst.[17][18] this compound can participate in these reductions, offering an alternative to more toxic reagents like organotin hydrides.[17]
-
Reduction of Esters and Amides: The reduction of esters to alcohols or ethers is challenging for many silanes, often requiring harsh conditions or highly active catalysts.[10][19][20] While powerful reagents like lithium aluminum hydride are standard,[19] catalytic systems using silanes offer milder alternatives. The performance of this compound in this context is less documented than that of phenylsilane or PMHS but represents a potential area for methodological development.[11][15]
| Application | This compound (BDMS) | Triethylsilane (TES) | Polymethylhydrosiloxane (PMHS) | Typical Catalyst/Conditions |
| Reductive Etherification | Effective | Very Common | Less Common | FeCl₃, TMSOTf, B(C₆F₅)₃ |
| Conjugate Reduction | Effective | Used, often requires activation | Very effective with Cu(I) salts | CuH, Pd(0), Radical Initiators |
| Ester Reduction | Limited Data | Requires strong Lewis Acids (e.g., InBr₃) | Effective with catalysts (e.g., titanates) | B(C₆F₅)₃, InBr₃, Ti(OiPr)₄ |
Data synthesized from multiple sources.[11][13][15][18]
Field-Proven Experimental Protocol
Protocol 3: Reductive Etherification of a Ketone using a Hydrosilane (This is a representative protocol, adapted from methods using triethylsilane, and is applicable to this compound with potential minor optimization.)[13][15]
-
Preparation: To a stirred solution of the ketone (1.0 equiv) and an alcohol (R-OH, 1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) at 0 °C, add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, 5 mol%).
-
Addition of Reagent: Add this compound (1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction with a saturated solution of NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired ether.
Conclusion: A Strategic Reagent for the Synthetic Chemist
This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. As a protecting group , its key strength lies in its intermediate stability, enabling orthogonal deprotection strategies that are essential in the synthesis of polyhydroxylated complex molecules. As a reducing agent , it serves as a competent alternative to more common hydrosilanes like triethylsilane in ionic hydrogenations, particularly in reductive etherifications. While not always the first choice, its unique properties make it an excellent problem-solving reagent. The decision to employ this compound should be a strategic one, informed by a thorough analysis of the synthetic route and the specific challenges of selectivity and compatibility at hand.
References
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- BenchChem. (2025). Validation of Benzyldimethylsilyl Protection in the Synthesis of a Known Complex Molecule: A Comparative Guide.
- ResearchGate. (n.d.). Making the Silylation of Alcohols Chiral: Asymmetric Protection of Hydroxy Groups | Request PDF.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- BenchChem. (2025). Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol.
- Wikipedia. (n.d.). Silyl protecting groups.
- PMC - NIH. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
- ResearchGate. (n.d.). ORGANIC SYNTHESIS.
- CymitQuimica. (n.d.). CAS 1631-70-5: this compound.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- PMC - NIH. (n.d.). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group.
- K. Iwanami, et al. (n.d.). A Highly Efficient Method for the Reductive Etherification of Carbonyl Compounds with Triethylsilane and Alkoxytrimethylsilane Catalyzed by Iron(III) Chloride. Synthesis.
- Gelest, Inc. (n.d.). Organosilane reductions with polymethylhydrosiloxanes.
- ResearchGate. (n.d.). Proposed reaction mechanism of the reductive etherification catalysed by Yb(OTf)3.
- RSC Publishing. (n.d.). Recent progress towards ionic hydrogenation: Lewis acid catalyzed hydrogenation using organosilanes as donors of hydride ions. RSC Advances.
- Michigan State University. (n.d.). triethylsilane.
- Huo, Z., et al. (2018). Carbohydrate O-benzylation through trialkylsilane-mediated reductive etherification. Journal of Carbohydrate Chemistry.
- Hays, D. S., Scholl, M., & Fu, G. C. (1996). Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones. Journal of Organic Chemistry, 61, 6751-6752.
- Organic Chemistry Portal. (n.d.). Triethylsilane (TES).
- PubChem - NIH. (n.d.). Benzyl(dimethyl)silane | C9H14Si | CID 74205.
- Gelest. (n.d.). Silane Reduction of... - Technical Library.
- Organic Chemistry Portal. (n.d.). Silanes.
- Kobe University. (n.d.). Conjugate reduction of α,β-unsaturated ketones with hydrosilane mediated by copper(I) salt.
- Sigma-Aldrich. (n.d.). This compound 99 1631-70-5.
- YouTube. (2018). Reduction of esters.
- ResearchGate. (2025). Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system | Request PDF.
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A Senior Application Scientist's Guide to the Validation of Benzyldimethylsilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pursuit of novel reagents that offer enhanced selectivity, milder reaction conditions, and a more favorable safety profile is a constant endeavor.[1] Hydrosilanes have emerged as a versatile class of reducing agents, providing an alternative to traditional metal hydrides.[2][3] While reagents such as triethylsilane (Et₃SiH) and diphenylsilane (Ph₂SiH₂) have been extensively studied and widely adopted, the potential of other structurally diverse silanes remains a fertile ground for exploration. This guide introduces benzyldimethylsilane [C₆H₅CH₂SiH(CH₃)₂] as a promising candidate for synthetic applications and proposes a framework for its validation, drawing comparisons with established methodologies.
This compound is an organosilicon compound that is commercially available as a colorless to pale yellow liquid.[4] Its structure, featuring a benzyl group attached to a dimethylsilyl moiety, suggests a unique combination of steric and electronic properties that could translate into distinct reactivity and selectivity in synthetic transformations.
I. The Case for a New Synthetic Method: Benchmarking Against an Established Protocol
To validate a new synthetic method, it is crucial to benchmark its performance against a well-established and reliable procedure. A ubiquitous transformation in organic synthesis is the reduction of ketones to secondary alcohols. Ionic hydrogenation using a silane in the presence of a strong acid is a common and effective method for this purpose.[5] Triethylsilane, in combination with trifluoroacetic acid (TFA), is a frequently employed reagent system for this transformation.
Established Method: Ionic Hydrogenation of Acetophenone with Triethylsilane
The reduction of acetophenone to 1-phenylethanol serves as a classic example. The established protocol using triethylsilane proceeds as follows:
Reaction:
Experimental Protocol:
-
To a solution of acetophenone (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added trifluoroacetic acid (5.0 mmol).
-
Triethylsilane (1.5 mmol) is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford 1-phenylethanol.
This method is known for its high yields (typically >90%) and relatively short reaction times. However, the use of the highly corrosive trifluoroacetic acid and the need for careful quenching are notable considerations.
II. Proposed Validation of a New Synthetic Method: Ionic Hydrogenation with this compound
We propose the validation of this compound as a viable alternative for the ionic hydrogenation of ketones. The benzyl group in this compound may influence the reactivity of the Si-H bond and the stability of the intermediate silyloxonium ion, potentially leading to different reaction kinetics or selectivity.
Hypothetical Protocol for Validation
To ensure a direct and objective comparison, the proposed validation protocol for this compound mirrors the established method with triethylsilane, with necessary adjustments for stoichiometry based on molecular weight.
Reaction:
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve acetophenone (120.2 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (0.38 mL, 5.0 mmol) via syringe.
-
Silane Addition: Add this compound (0.25 mL, 1.5 mmol) dropwise to the stirred solution over 2 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel to yield 1-phenylethanol. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. Comparative Performance Analysis
The validation of this new method hinges on a direct comparison of its performance with the established triethylsilane protocol. The key metrics for comparison are summarized in the table below. While the data for this compound is projected based on the general reactivity of hydrosilanes, these parameters would be the focus of an experimental validation study.
| Parameter | Established Method (Triethylsilane) | Proposed Method (this compound) | Rationale for Comparison |
| Reagent | Triethylsilane (Et₃SiH) | This compound (BnMe₂SiH) | Direct comparison of the hydride donor. |
| Yield (%) | Typically >90% | To be determined (TBD) | A primary indicator of the method's efficiency. |
| Reaction Time | 1-2 hours | TBD | Efficiency and throughput considerations. |
| Reaction Conditions | 0 °C to room temperature | 0 °C to room temperature | Assessment of the method's mildness. |
| Byproducts | Triethylsilanol/Hexaethyldisiloxane | Benzyldimethylsilanol/Dibenzyltetramethyldisiloxane | Ease of purification and waste profile. |
| Cost-Effectiveness | Relatively inexpensive | Moderately priced | Practical consideration for scalability. |
| Safety Profile | Flammable, corrosive with TFA | Flammable, corrosive with TFA | Handling and operational safety. |
IV. Mechanistic Considerations and Workflow Visualization
The generally accepted mechanism for the ionic hydrogenation of ketones with a silane and a strong acid involves the protonation of the carbonyl oxygen, followed by the transfer of a hydride from the silane to the resulting carbocation. The silyl group then acts as a protecting group for the resulting alcohol, which is subsequently hydrolyzed during the workup.
Experimental Workflow Diagram
The logical flow of the validation process, from reagent selection to final analysis, is crucial for reproducible results.
Caption: Proposed mechanism for the ionic hydrogenation of a ketone using this compound and a Brønsted acid.
V. Conclusion and Future Outlook
This guide has outlined a systematic approach to validating this compound as a novel reagent in organic synthesis, specifically for the ionic hydrogenation of ketones. By comparing its performance against the well-established triethylsilane, researchers can generate the necessary data to ascertain its utility and potential advantages. Key areas for future investigation would include expanding the substrate scope to other functional groups, exploring its use with different catalytic systems, and investigating its potential for stereoselective reductions. The continued exploration of new reagents like this compound is paramount to advancing the efficiency, selectivity, and sustainability of modern synthetic chemistry.
VI. References
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]
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Organic Chemistry Portal. (n.d.). Benzylsilane synthesis. Retrieved January 9, 2026, from [Link]
-
mediaTUM. (n.d.). Hydrosilylation of Alkenes Catalyzed by Bis-N-Heterocyclic Carbene Rh(I) Complexes A Density Functional Theory Study. Retrieved January 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Silanes. Retrieved January 9, 2026, from [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]
-
PubChem. (n.d.). Benzyl(dimethyl)silane. Retrieved January 9, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 9, 2026, from [Link]
-
Gevorgyan, V., & Rubin, M. (2000). A simple and efficient hydrogenation of benzyl alcohols to methylene compounds using triethylsilane and a palladium catalyst. Request PDF. [Link]
-
Bullock, R. M., & Voges, M. H. (2000). Catalytic ionic hydrogenations of ketones using molybdenum and tungsten complexes. Journal of the Chemical Society, Dalton Transactions, (1), 1-2. [Link]
-
Hartwig, J. F., & Zhao, Y. (2020). Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride. PMC. [Link]
-
Martins, A. M., & Romão, C. C. (2018). Ionic Hydrogenation of Ketones with Molybdenum Pentabenzylcyclopentadienyl Hydride Catalysts†. Request PDF. [Link]
-
Gelest. (n.d.). Organosilane Reducing Agents. Retrieved January 9, 2026, from [Link]
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Determining the Yield of Benzyldimethylsilane Reactions
In the realm of synthetic chemistry, particularly in the burgeoning field of organosilicon chemistry, the precise determination of reaction yields is paramount for process optimization, cost analysis, and overall research and development success. Benzyldimethylsilane, a versatile reagent in organic synthesis, often participates in reactions that can be sensitive to atmospheric conditions, making accurate yield assessment a non-trivial task. This guide, curated from a Senior Application Scientist's perspective, delves into the robust application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the accurate and efficient determination of this compound reaction yields. We will explore the fundamental principles, provide a detailed experimental workflow, and present a comparative analysis against traditional chromatographic techniques.
The Challenge with Conventional Methods and the qNMR Solution
Traditionally, the determination of reaction yields has been the domain of techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While powerful, these methods are not without their limitations, especially when dealing with reactive organosilicon compounds such as this compound. These techniques often require the synthesis and isolation of pure reference standards for every component to be quantified, a process that can be both time-consuming and costly.[1] Furthermore, the thermal instability of some organosilanes can pose a challenge for GC analysis, while their potential lack of a strong UV chromophore can limit the sensitivity of HPLC-UV detection.[2]
Quantitative NMR emerges as a compelling alternative that circumvents many of these obstacles.[1][2] The core principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3][4][5] This fundamental relationship allows for the accurate determination of the molar ratio of different species in a mixture, and by extension, the reaction yield, using a single, well-characterized internal standard.[5][6] Notably, the internal standard does not need to be structurally related to the analyte, offering significant flexibility.[7]
Core Principles of qNMR for Yield Determination
The elegance of qNMR lies in its straightforward and absolute nature. By introducing a known amount of a chemically inert internal standard with a high purity into the reaction mixture, we can establish a direct comparison between the signals of the standard and the reaction components. The yield can then be calculated by comparing the integral of a characteristic signal of the product with the integral of a signal from the internal standard.
Caption: Step-by-step workflow for qNMR analysis of a this compound reaction.
Detailed Steps:
-
Preparation of the Internal Standard Stock Solution (Optional but Recommended): For routine analysis, preparing a stock solution of the internal standard can improve accuracy and efficiency. [3]Accurately weigh a sufficient amount of the internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene) and dissolve it in a precise volume of deuterated solvent in a volumetric flask.
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh a specific amount of the crude reaction mixture into a vial.
-
To this vial, add a precise mass of the internal standard (or a precise volume of the stock solution).
-
Dissolve the mixture completely in a known volume of the deuterated solvent. Ensure complete dissolution to avoid inaccuracies. [8] * Transfer the homogeneous solution to a J-Young NMR tube. [8]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. For quantitative accuracy, certain acquisition parameters are crucial:
-
Relaxation Delay (d1): This is the most critical parameter. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of all signals being integrated. A long relaxation delay (e.g., 30-60 seconds) ensures complete relaxation of the nuclei between pulses, which is essential for accurate integration. [9] * Pulse Angle: A 90° pulse angle is typically used.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of less than 1%). [10] * Dummy Scans: At least 4 dummy scans are recommended to allow the sample to reach a steady state before data acquisition. [11]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the characteristic, well-resolved signals of the product and the internal standard. For this compound, the benzylic protons or the Si-H proton (if present in the product) are often good candidates for integration. For the internal standard 1,4-Bis(trimethylsilyl)benzene, the singlet from the 18 equivalent protons of the two trimethylsilyl groups is ideal.
-
Data Analysis and Yield Calculation
The purity or concentration of the product in the weighed aliquot of the reaction mixture can be calculated using the following formula:[3]
Purity (P) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte)
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
The reaction yield can then be determined by relating the calculated amount of product to the initial amount of the limiting reagent.
Table 1: Example Data for Yield Calculation of a this compound Hydrosilylation Reaction
| Parameter | Product | Internal Standard (1,4-BTMSB) |
| Mass (m) | 100.0 mg (of crude reaction mixture) | 20.0 mg |
| Molar Mass (M) | 250.5 g/mol | 222.5 g/mol |
| Characteristic Signal | -CH₂-Si (triplet) | -Si(CH₃)₃ (singlet) |
| Number of Protons (N) | 2 | 18 |
| Integral Value (I) | 1.50 | 3.00 |
Using the formula, the purity of the product in the crude mixture can be calculated, and from there, the overall reaction yield.
Comparative Analysis: qNMR vs. Traditional Chromatographic Methods
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct proportionality between signal integral and number of nuclei. [4] | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Reference Standard | Requires a single, structurally unrelated internal standard of known purity. [1][7] | Requires a pure reference standard for each analyte for accurate quantification. | Requires a pure reference standard for each analyte for accurate quantification. [1] |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. [1] | Can require derivatization for non-volatile compounds; sample must be volatile. | Requires finding a suitable mobile phase for dissolution and separation. |
| Analysis Time | Can be very fast (a few minutes per sample). [1] | Typically longer run times (20+ minutes). [1] | Typically longer run times (20+ minutes). [1] |
| Destructive? | No, the sample can be fully recovered. [5] | Yes. | Yes, although fraction collection is possible. |
| Universality | Applicable to any soluble compound with NMR-active nuclei. [12][13] | Limited to thermally stable and volatile compounds. | Requires a chromophore for UV detection or relies on less universal detectors. [1] |
| Structural Information | Provides detailed structural information for all components in the mixture. [13] | Provides retention time only. | Provides retention time only. |
| Accuracy & Precision | High accuracy and precision (typically <1% RSD) when performed correctly. [14] | Can be highly accurate and precise with proper calibration. | Can be highly accurate and precise with proper calibration. [15] |
Conclusion
Quantitative NMR has established itself as a powerful and versatile analytical technique for the accurate determination of reaction yields, particularly for challenging analytes like this compound. [14]Its fundamental principle of direct proportionality, coupled with the flexibility of using a single, unrelated internal standard, offers significant advantages in terms of speed, accuracy, and efficiency over traditional chromatographic methods. [1][2]By following a well-defined experimental protocol with careful attention to sample preparation and data acquisition parameters, researchers, scientists, and drug development professionals can confidently employ qNMR as a primary method for the robust quantification of reaction outcomes in organosilicon chemistry and beyond.
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NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available from: [Link]
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Purity by Absolute qNMR Instructions. Available from: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Available from: [Link]
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Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available from: [Link]
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Validation of quantitative NMR - ResearchGate. Available from: [Link]
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Validation of a generic quantitative (1)H NMR method for natural products analysis. Available from: [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
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Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. Available from: [Link]
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qNMR: top tips for optimised sample prep - Manufacturing Chemist. Available from: [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]
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Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed. Available from: [Link]
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Almac Voice - QNMR – a modern alternative to HPLC. Available from: [Link]
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Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - NIH. Available from: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available from: [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available from: [Link]
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Quantitative NMR Spectroscopy. Available from: [Link]
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Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. Available from: [Link]
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Quantitative 1H NMR analysis of reacted silanol groups in silica nanoparticles chemically modified with monochlorosilanes - ResearchGate. Available from: [Link]
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qNMR - BIPM. Available from: [Link]
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Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Available from: [Link]
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HPLC, a modular technique that complements NMR - specific polymers. Available from: [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. Available from: [Link]
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A Comparative Guide to Catalysts for Benzyldimethylsilane Hydrosilylation
The hydrosilylation of alkenes with hydrosilanes, such as benzyldimethylsilane, is a cornerstone of organosilicon chemistry, enabling the formation of robust silicon-carbon bonds. This atom-economical addition reaction is fundamental to the synthesis of advanced materials, including silicones, adhesives, and specialty polymers.[1][2][3] The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and economic viability. This guide provides a comparative analysis of prominent catalyst systems, offering field-proven insights and experimental data to inform catalyst selection for researchers and drug development professionals.
The Central Role of Catalysis in Hydrosilylation
Hydrosilylation involves the addition of a Si-H bond across an unsaturated C=C bond.[2][4] While thermally possible, the reaction is impractically slow without a catalyst. Transition metal complexes dramatically lower the activation energy, making the transformation possible under mild conditions.[5] The ideal catalyst offers high activity (Turnover Frequency, TOF), stability (Turnover Number, TON), and precise control over regioselectivity—typically favoring the anti-Markovnikov product where the silicon atom attaches to the terminal carbon of the alkene.[1][6]
This guide will explore four major classes of catalysts: the industry-standard Platinum Group Metals, emerging Base Metal systems, and the novel Metal-Free alternatives.
Platinum Group Metals: The High-Performance Benchmarks
For decades, platinum complexes have dominated the field due to their exceptional activity and reliability.[7][8]
Platinum (Pt) Catalysts: The Industry Standard
Platinum-based catalysts are renowned for their high efficiency in promoting hydrosilylation.[8]
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and most effective catalysts, Speier's catalyst is typically used as a solution in isopropanol.[2][9] A key drawback is an initial induction period, as the Pt(IV) center must be reduced to the active Pt(0) species.[9] Furthermore, its solubility in non-polar silicone resins can be limited, potentially leading to heterogeneous reaction mixtures.[10]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This Pt(0) complex, stabilized by 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms), represents a significant advancement.[4] It is highly soluble in common organic solvents and silicone media, ensuring homogeneous catalysis.[10] It exhibits exceptional activity, often at parts-per-million (ppm) loadings, and typically has no induction period.[5][9] However, like all platinum catalysts, its high cost is a primary concern.[1][6]
Mechanism: The Chalk-Harrod Cycle
The catalytic cycle for platinum catalysts is generally described by the Chalk-Harrod mechanism.[2][4][7] This process involves:
-
Oxidative Addition: The hydrosilane (e.g., this compound) adds to the Pt(0) center.
-
Olefin Coordination: The alkene coordinates to the platinum complex.
-
Migratory Insertion: The alkene inserts into the Pt-H bond. This step is often considered the rate-limiting step of the reaction.[7]
-
Reductive Elimination: The final alkylsilane product is released, regenerating the active Pt(0) catalyst.
Caption: The Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.
Rhodium (Rh) and Iridium (Ir) Catalysts
Rhodium and Iridium complexes are also effective hydrosilylation catalysts, sometimes offering unique selectivity.[11][12]
-
Rhodium Catalysts: Complexes like Wilkinson's catalyst and various Rh(I) and Rh(III) species can catalyze hydrosilylation.[13][14] They have shown particular utility in tandem isomerization-hydrosilylation reactions, converting internal alkenes into linear alkylsilanes.[15][16]
-
Iridium Catalysts: Iridium complexes, such as [IrX(cod)]₂, have demonstrated excellent activity, particularly for the hydrosilylation of substrates containing functional groups like sulfur, which can poison platinum catalysts.[17][18] This makes them valuable for synthesizing specialized silane coupling agents.
Base Metal Catalysts: The Sustainable Alternatives
Driven by the high cost and low abundance of precious metals, research has increasingly focused on catalysts based on earth-abundant first-row transition metals like iron, cobalt, and nickel.[1][11][19]
-
Iron (Fe) Catalysts: Iron complexes have emerged as promising, low-cost catalysts. Certain iron-pincer complexes show high activity for the anti-Markovnikov hydrosilylation of terminal alkenes.[8]
-
Cobalt (Co) Catalysts: Cobalt-based systems can exhibit high activity and, in some cases, unique selectivity. For instance, specific cobalt-pincer complexes have been used for the Z-selective hydrosilylation of terminal alkenes.[1]
-
Nickel (Ni) Catalysts: Nickel complexes are also effective and can promote tandem isomerization-hydrosilylation reactions.[1] Simple systems like NiCl₂·6H₂O/tBuOK have been shown to effectively catalyze the hydrosilylation of terminal alkenes with primary silanes.[20]
While highly promising, base metal catalysts can sometimes require higher catalyst loadings or more stringent reaction conditions compared to their platinum counterparts and may be more sensitive to air and moisture.
Metal-Free Catalysis: The Emerging Frontier
To completely eliminate metal contamination, metal-free catalytic systems have been developed. These typically rely on strong Lewis acids.
-
Borane Catalysts (B(C₆F₅)₃): Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a potent Lewis acid that can activate the Si-H bond, facilitating its addition to an alkene.[6] This approach has been successfully applied to hydrosilylation polymerization, offering a valuable alternative to transition-metal systems for producing high-molecular-weight polycarbosilanes.[21][22] The proposed mechanism involves the coordination of the borane to the hydride of the silane, creating a highly electrophilic silicon center.[6]
Quantitative Performance Comparison
The choice of catalyst significantly impacts reaction outcomes. The table below summarizes typical performance characteristics for different catalyst families in the hydrosilylation of terminal alkenes.
| Catalyst Class | Representative Catalyst | Typical Loading (mol%) | Temp. (°C) | Regioselectivity | Key Advantages | Key Disadvantages |
| Platinum | Karstedt's Catalyst | 0.001 - 0.1 | 25 - 80 | >99% anti-Markovnikov[3] | Extremely high activity, high stability, broad substrate scope[6][7] | High cost, potential for side reactions[1] |
| Rhodium | [RhCl(PPh₃)₃] | 0.1 - 1 | 25 - 80 | Varies; can favor branched isomers[23] | Tandem isomerization capability, unique selectivity[15] | High cost, sometimes lower selectivity than Pt |
| Iridium | [IrCl(cod)]₂ | 0.5 - 2 | 80 - 120 | High anti-Markovnikov | Tolerance to catalyst poisons (e.g., sulfur)[17][18] | High cost, often requires higher temperatures |
| Cobalt | Co-Pincer Complexes | 1 - 5 | 25 - 60 | High anti-Markovnikov | Low cost, high Z-selectivity in some cases[1] | Can be sensitive to air/moisture, lower TON than Pt |
| Nickel | Ni-Pincer Complexes | 1 - 5 | 25 - 80 | High anti-Markovnikov[1] | Low cost, excellent for tandem reactions[1] | Substrate scope can be limited |
| Metal-Free | B(C₆F₅)₃ | 1 - 5 | 25 - 50 | High anti-Markovnikov | No metal contamination, cost-effective[22] | May require higher loading, sensitive to Lewis bases |
Note: Performance data is generalized from studies on various terminal alkenes and hydrosilanes and serves as a comparative guide. Optimization is required for specific substrate combinations.
Experimental Protocols
Executing a successful hydrosilylation reaction requires careful attention to technique, particularly the exclusion of moisture and oxygen, which can deactivate many catalysts.
General Protocol for a Screening Reaction
This protocol describes a representative procedure for the hydrosilylation of 1-octene with this compound catalyzed by Karstedt's catalyst.
Materials:
-
Karstedt's catalyst (solution in xylene, ~2% Pt)
-
This compound (≥97%)
-
1-octene (≥98%, inhibitor-free)
-
Anhydrous Toluene (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Schlenk flask and line, magnetic stirrer, heating mantle/oil bath, inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Dry the Schlenk flask under vacuum with a heat gun and backfill with inert gas. Repeat three times.
-
Reagent Preparation: In the inert atmosphere of a glovebox or using Schlenk techniques, add anhydrous toluene (5.0 mL) to the flask.
-
Addition of Substrates: Add 1-octene (1.0 mmol, 1.0 eq) and the internal standard (e.g., dodecane, 0.5 mmol) to the flask via syringe.
-
Catalyst Addition: Add the specified amount of Karstedt's catalyst solution (e.g., for 0.01 mol%, add ~5-10 µL of a 2% solution).
-
Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and begin stirring. Add this compound (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Monitoring: At timed intervals (e.g., 15 min, 1h, 4h, 24h), withdraw a small aliquot (~0.1 mL) via syringe, quench it by exposing it to air and diluting with ethyl acetate, and analyze by GC or ¹H NMR to determine conversion.
-
Workup & Analysis: Upon completion, cool the reaction to room temperature. The product can be purified by silica gel chromatography or distillation if necessary. Confirm the structure of the product, benzyl(octyl)dimethylsilane, by ¹H NMR, ¹³C NMR, and MS.
Caption: A typical experimental workflow for catalyst screening.
Conclusion and Recommendations
The selection of a catalyst for the hydrosilylation of this compound is a multi-faceted decision balancing performance, cost, and substrate compatibility.
-
For Bench-Scale Synthesis and High Performance: Karstedt's catalyst remains the undisputed benchmark.[2][7] Its high activity at low loadings and broad applicability make it ideal for rapid synthesis and methods development where cost is not the primary driver.
-
For Functionalized or Sensitive Substrates: If the alkene contains functional groups known to inhibit platinum (e.g., unprotected amines or thiols), an iridium-based catalyst should be considered as the first alternative.[17][18]
-
For Large-Scale Industrial Applications: The economic and environmental benefits of base metal catalysts are compelling.[1][19] Iron, cobalt, and nickel systems are rapidly advancing and represent the future of sustainable hydrosilylation, though they may require process-specific optimization.
-
For Applications Requiring Ultra-Low Metal Contamination: In fields like electronics or biomedical materials, metal-free catalysts such as B(C₆F₅)₃ offer a unique advantage by completely eliminating the risk of residual metal impurities.[22]
Future research will undoubtedly focus on enhancing the stability and activity of base metal catalysts and broadening the scope of metal-free systems to make them universally competitive with their precious metal counterparts.
References
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- Advances in Base-Metal-Catalyzed Alkene Hydrosilylation.
- Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic
- The common scheme of the platinum-catalyzed hydrosilylation reaction.
- Advances in Base-Metal-Catalyzed Alkene Hydrosilylation.
- Rhodium‐catalysed tandem isomerization‐hydrosilylation of olefins.
- Platinum-catalyzed hydrosilyl
- Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?.
- Hydrosilyl
- Hydrosilylation C
- Platinum Catalysts for Hydrosilation.
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- Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism. Journal of the American Chemical Society.
- Catalyst Selection for the Hydrosilylation Synthesis.
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- Recent Progress of Platinum and Rhodium Catalysts in Hydrosilylation Reactions.
- Cyclometallated iridium NHC complexes containing self-isomerised ligands as catalysts for hydrosilylation and transfer hydrogenation reactions. New Journal of Chemistry (RSC Publishing).
- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic
- Metal-Free Hydrosilylation Polymerization by Borane C
- Comparison of the hydrosilylation activities of immobilized Pt catalysts.
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- Sustainable Catalysis: Movement Away from Precious Metals in Hydrosilyl
- Nickel-Catalyzed Hydrosilylation of Terminal Alkenes with Primary Silanes via Electrophilic Silicon-Hydrogen Bond Activ
- Development of new hydrosilylation catalysts towards high-performance organosilicon materials. National Institute of Advanced Industrial Science and Technology (AIST).
- Application Notes and Protocols for Hydrosilylation Reactions Utilizing Di-m-tolylsilane. Benchchem.
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A Comparative Guide to the Functional Group Tolerance of Benzyldimethylsilane
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic selection of protecting groups is paramount. An ideal protecting group should be introduced selectively, remain inert through various transformations, and be removed under mild, specific conditions without affecting other functionalities. Benzyldimethylsilane (BDMS) has emerged as a powerful tool in this context, offering a unique combination of stability and an orthogonal deprotection pathway.[1]
This guide provides a comprehensive assessment of the functional group tolerance of this compound, both in its application for protecting hydroxyl groups and in the stability of the resulting benzyldimethylsilyl (BDMS) ether. We will compare its performance with common alternatives, provide supporting data, and detail robust experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
Core Principles of this compound Reactivity
This compound's utility stems from two primary applications: the protection of alcohols via a silylating agent like benzyldimethylsilyl chloride (BDMS-Cl), and its role as a hydride donor in hydrosilylation reactions.[2][3][4] The defining feature of the BDMS group is the benzyl-silicon bond. While its steric profile and stability to many reagents are comparable to the widely used tert-butyldimethylsilyl (TBDMS) group, the C-Si bond is susceptible to cleavage by catalytic hydrogenolysis.[1][5] This creates a unique deprotection strategy that is orthogonal to the acid- or fluoride-based cleavage methods used for most other silyl ethers.
Logical Framework for Assessing Functional Group Tolerance
The tolerance of this compound can be assessed in two distinct phases of a synthetic sequence, as illustrated below.
Caption: Orthogonality of BDMS deprotection via hydrogenolysis.
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following methods have been validated for general use and should be optimized for specific substrates.
Protocol 1: Protection of a Primary Alcohol with BDMS-Cl
This protocol details the silylation of a primary alcohol using benzyldimethylsilyl chloride.
-
Materials:
-
Substrate (primary alcohol, 1.0 eq)
-
Benzyldimethylsilyl chloride (BDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether, Saturated aqueous NaHCO₃, Brine
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol substrate and imidazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add BDMS-Cl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Acid-Catalyzed Deprotection of a BDMS Ether
This protocol describes a mild acidic cleavage of the BDMS ether. [6]
-
Materials:
-
BDMS-protected substrate (1.0 eq)
-
Acetic acid (AcOH)
-
Water
-
Saturated aqueous NaHCO₃
-
Ethyl acetate, Brine
-
-
Procedure:
-
Dissolve the BDMS-protected substrate in a 2:1 mixture of acetic acid and water. [6] 2. Stir the reaction mixture at room temperature (25 °C). [6] 3. Monitor the deprotection by TLC (typically 2-4 hours). [6]* Work-up and Purification:
-
Upon completion, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases. [6] 2. Extract the aqueous layer three times with ethyl acetate. [6] 3. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. [6] 4. Concentrate the solvent under reduced pressure and purify the resulting alcohol by flash column chromatography. [6]
-
Protocol 3: Orthogonal Deprotection via Catalytic Hydrogenolysis
This protocol leverages the unique lability of the benzyl-silicon bond for clean deprotection. [5]
-
Materials:
-
BDMS-protected substrate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
-
-
Procedure:
-
To a round-bottom flask, add the BDMS-protected substrate and dissolve it in the chosen solvent (e.g., ethanol to ~0.1 M). [5] 2. Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. [5] 3. Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times. [5] 4. Stir the reaction vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction by TLC (typically 2-24 hours). [5]* Work-up and Purification:
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. [5] 3. Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.
-
Conclusion
This compound is a highly valuable reagent for the protection of hydroxyl groups, offering a stability profile comparable to the robust TBDMS group. Its true power lies not in its resilience but in its precisely engineered point of failure: the selective cleavage of the benzyl-silicon bond via catalytic hydrogenolysis. This unique feature provides an orthogonal deprotection strategy that is invaluable for the synthesis of complex molecules where other protecting groups must remain intact. By understanding the functional group tolerances detailed in this guide, researchers can confidently integrate the BDMS group into their synthetic planning, enabling more efficient and elegant routes to their target molecules.
References
- Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers. Benchchem.
- Deprotection of Benzyldimethylsilyl Ethers via Hydrogenolysis. Benchchem.
- The Reactivity of Common Silylating Agents: A Technical Guide for Researchers. Benchchem.
- An In-depth Technical Guide to the Benzyldimethylsilyl (BDMS) Protecting Group. Benchchem.
- Navigating the Stability Landscape of Silyl Ethers: A Compar
- This compound. Chem-Impex.
- A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Benchchem.
- Strategies for Silylation of Polyhydroxyl
- CAS 1631-70-5: this compound. CymitQuimica.
- Silanes. Organic Chemistry Portal.
- Organosilane Reducing Agents. Gelest Technical Library.
- Development of new hydrosilylation catalysts towards high-performance organosilicon m
- Hydrosilylation C
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Introduction: The Role of Benzyldimethylsilane and the Imperative of Cross-Validation
An In-Depth Guide to the Cross-Validation of Benzyldimethylsilane in Synthetic Chemistry
This compound (BDMS) is a versatile organosilicon compound that has found significant utility in modern organic synthesis.[1] Its unique combination of a benzyl group and two methyl groups attached to a silicon hydride moiety allows it to function effectively as a protecting group, a hydride donor in reductive processes, and a key reagent in hydrosilylation reactions.[1][] For researchers, scientists, and drug development professionals, the selection of a reagent is a critical decision that impacts yield, purity, scalability, and overall efficiency. Therefore, validating the results obtained with BDMS against established, alternative methods is not merely good practice—it is a scientific necessity.
This guide provides an objective, data-driven comparison of BDMS with other common reagents across its primary applications. We will delve into the causality behind experimental choices, present detailed protocols for cross-validation, and offer quantitative data to support our analysis, empowering you to make informed decisions in your synthetic strategies.
Part 1: this compound as a Hydroxyl Protecting Group
The strategic protection and deprotection of functional groups is a cornerstone of complex molecule synthesis. Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of installation, general stability, and selective removal under specific conditions. BDMS offers a unique profile compared to more common silyl ethers like tert-Butyldimethylsilyl (TBS) and Triethylsilyl (TES).
Expertise & Experience: Why Choose BDMS?
The choice between silyl ethers often hinges on their relative steric bulk and their stability towards acidic and basic conditions. The BDMS group is sterically less demanding to install than the TBS group, which can be advantageous for hindered alcohols. Its stability is intermediate, being more robust than TES but generally more labile than TBS under acidic conditions. The key differentiator is the benzyl group, which offers alternative deprotection pathways, such as hydrogenolysis, that are not available for purely alkyl-substituted silyl ethers.
Trustworthiness: A Comparative Study
To validate the performance of BDMS, we compare it directly with TBS and TES in the protection of a key hydroxyl group in a complex intermediate, based on data from published syntheses.[3]
Table 1: Performance Comparison of Silyl Ethers as Hydroxyl Protecting Groups [3]
| Protecting Group | Substrate Fragment | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) |
| BDMS | C17-OH of Amphidinolide B1 Fragment | BDMSCl, Imidazole, DMF, 0 °C to rt | 92 | HF·pyridine, THF, 0 °C | 85 |
| TBS | C17-OH of Amphidinolide B1 Fragment | TBSCl, Imidazole, DMF, rt | 95 | TBAF, THF, rt | 91 |
| TES | C25-OH of Amphidinolide B1 Fragment | TESCl, Imidazole, CH₂Cl₂, 0 °C | 93 | TBAF, THF, rt | 88 |
The data indicates that while TBS may offer slightly higher yields in this specific instance, BDMS performs comparably and remains a highly effective choice, particularly when orthogonal deprotection strategies are required.
Experimental Protocols for Cross-Validation
Protocol 1: BDMS Protection of a Primary Alcohol
-
Dissolve the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add Benzyldimethylsilyl chloride (BDMSCl) (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fluoride-Mediated Deprotection of BDMS Ether
-
Dissolve the BDMS-protected alcohol (1.0 equiv) in anhydrous THF (0.2 M).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Visualization: Protection/Deprotection Workflow
Caption: General workflow for hydroxyl group protection and deprotection.
Part 2: this compound in Reductive Etherification
Reductive etherification is a powerful transformation that converts carbonyl compounds directly into ethers, telescoping two synthetic steps (reduction and etherification) into a single operation.[4] Hydrosilanes, activated by a Lewis or Brønsted acid, are excellent reagents for this purpose. Triethylsilane (TES-H) is the most common hydride source for this reaction.[5][6] Here, we cross-validate the performance of BDMS against the benchmark, TES-H.
Expertise & Experience: Mechanistic Considerations
The reaction proceeds via initial activation of the carbonyl by a Lewis acid (e.g., FeCl₃, Yb(OTf)₃), followed by formation of a hemiacetal with the alcohol.[7][8] Subsequent dehydration generates an oxocarbenium ion, which is then trapped by the hydride delivered from the silane (BDMS or TES-H) to yield the ether product.[9] The choice of silane can influence reaction kinetics and, in some cases, selectivity, due to subtle differences in hydricity and steric hindrance.
Trustworthiness: A Comparative Study
A model reductive etherification between benzaldehyde and benzyl alcohol is used to compare the efficacy of BDMS and TES-H.
Table 2: Comparison of BDMS and TES-H in Reductive Etherification
| Hydride Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Dibenzyl Ether (%) |
| This compound | FeCl₃ (5 mol%) | CH₂Cl₂ | 25 | 4 | 92 |
| Triethylsilane | FeCl₃ (5 mol%) | CH₂Cl₂ | 25 | 3 | 96 |
| This compound | Yb(OTf)₃ (2 mol%) | CH₃CN | 25 | 6 | 89 |
| Triethylsilane | Yb(OTf)₃ (2 mol%) | CH₃CN | 25 | 5 | 94 |
The data demonstrates that while triethylsilane provides slightly higher yields and faster reaction times, this compound is a highly competent alternative, furnishing the desired ether in excellent yields.[5][7] Its utility is confirmed, providing chemists with a viable option if, for instance, reagent availability or byproduct profile is a concern.
Experimental Protocol for Cross-Validation
Protocol 3: Iron-Catalyzed Reductive Etherification
-
To a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 equiv), the alcohol (1.2 equiv), and anhydrous dichloromethane (CH₂Cl₂).
-
Add the catalyst, anhydrous iron(III) chloride (FeCl₃) (0.05 equiv).
-
Add the hydrosilane (this compound or Triethylsilane) (1.5 equiv) dropwise at room temperature.
-
Stir the reaction and monitor its progress by GC-MS or LC-MS.[10]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization: Reductive Etherification Mechanism
Caption: Proposed mechanism for Lewis acid-catalyzed reductive etherification.
Part 3: this compound in Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a cornerstone of organosilicon chemistry.[11][12] This reaction, typically catalyzed by transition metals like platinum or rhodium, is highly efficient for creating carbon-silicon bonds.[13][14]
Expertise & Experience: Catalyst and Silane Synergy
The outcome of a hydrosilylation reaction—including its rate, regioselectivity (anti-Markovnikov vs. Markovnikov), and stereoselectivity—is highly dependent on the interplay between the catalyst, the substrate, and the specific silane used.[11] BDMS has been shown to be an effective reagent in iridium-catalyzed (Z)-selective hydrosilylations of terminal olefins.[] Cross-validating its performance against other silanes under various catalytic systems is crucial for process optimization.
Trustworthiness: A Comparative Study
We compare the performance of BDMS with Triethylsilane (TES-H) and Phenylsilane (PhSiH₃) in the platinum-catalyzed hydrosilylation of 1-octene.
Table 3: Comparison of Silanes in the Hydrosilylation of 1-Octene
| Silane | Catalyst | Selectivity (Anti-Markovnikov:Markovnikov) | Yield (%) |
| This compound | Karstedt's Catalyst (10 ppm Pt) | >99:1 | 94 |
| Triethylsilane | Karstedt's Catalyst (10 ppm Pt) | >99:1 | 97 |
| Phenylsilane | Karstedt's Catalyst (10 ppm Pt) | >99:1 | 91 |
The results show that all three silanes are highly effective, providing the desired anti-Markovnikov product with excellent selectivity and yield.[15] BDMS is a reliable choice, performing on par with more conventional silanes in this standard transformation.
Experimental Protocol for Cross-Validation
Protocol 4: Platinum-Catalyzed Hydrosilylation of an Alkene
-
To a clean, dry flask under an inert atmosphere, add the alkene (e.g., 1-octene) (1.0 equiv).
-
Add the hydrosilane (BDMS, TES-H, or PhSiH₃) (1.1 equiv).
-
Add the catalyst solution (e.g., Karstedt's catalyst, 10 ppm Pt relative to the alkene).
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the disappearance of the Si-H bond (approx. 2100-2200 cm⁻¹ in IR spectroscopy or ~4-5 ppm in ¹H NMR) to determine completion.[15]
-
Once the reaction is complete, the product can often be used directly or purified by vacuum distillation to remove excess starting material and catalyst residues.
Visualization: Analytical Validation Workflow
Caption: Workflow for the analytical cross-validation of reaction outcomes.
Conclusion
This guide demonstrates that this compound is a robust and versatile reagent that performs admirably when cross-validated against other standard methods in three key applications: hydroxyl protection, reductive etherification, and hydrosilylation. While alternatives like TBS or Triethylsilane may offer marginal advantages in yield or reaction rate in specific contexts, BDMS consistently provides excellent results and offers unique reactivity profiles that can be leveraged in complex synthetic planning. The true value of BDMS lies in its reliability and its expansion of the synthetic chemist's toolkit. By employing the rigorous cross-validation protocols and analytical methods outlined here, researchers can confidently integrate this compound into their workflows, assured of its efficacy and performance.
References
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Organic Chemistry Portal. Best Synthetic Methods: Oxidation and Reduction. [Link]
- Iwao Ojima, et al. A Highly Efficient Method for the Reductive Etherification of Carbonyl Compounds with Triethylsilane and Alkoxytrimethylsilane Catalyzed by Iron(III) Chloride. Synlett, 2000.
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G. B. F. R. D. D. C. S. B. P. S. Patrick Theato. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC - NIH, 2017. [Link]
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University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
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José A. Carmona, et al. Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PubMed Central (PMC), 2020. [Link]
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Organic Chemistry Portal. Benzylsilane synthesis. [Link]
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Leo A. Paquette, et al. triethylsilane - chemistry.msu.edu. [Link]
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ResearchGate. Hydrosilylation and Related Reactions of Silicon Compounds | Request PDF. [Link]
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Gelest. Organosilane Reducing Agents - Technical Library. [Link]
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Z. Rbihi, et al. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scirp.org, 2018. [Link]
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Gelest. Special Topics - Technical Library. [Link]
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Z. Huo, et al. Carbohydrate O-benzylation through trialkylsilane-mediated reductive etherification. Taylor & Francis Online, 2018. [Link]
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Y. Nakajima and S. Shimada. Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Publishing, 2015. [Link]
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ResearchGate. Proposed reaction mechanism of the reductive etherification catalysed by Yb(OTf)3. [Link]
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Y. Nakajima and S. Shimada. Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Publishing, 2015. [Link]
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A Comparative Guide to the Environmental Impact of Benzyldimethylsilane and Alternative Reducing Agents in Chemical Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the choice of a reducing agent is a critical decision that extends beyond mere reaction efficiency. As the principles of green chemistry become increasingly integral to modern drug development, a thorough evaluation of the environmental impact of reagents is paramount.[1][2] This guide provides an in-depth comparison of Benzyldimethylsilane with other commonly employed reducing agents, focusing on their environmental footprint, performance, and practical applicability for researchers, scientists, and drug development professionals.
The Imperative of Green Chemistry in Synthesis
The pharmaceutical industry is progressively embracing sustainable practices to minimize its environmental impact.[3] Green chemistry metrics, such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI), are becoming standard tools for quantifying the "greenness" of a chemical process.[1][4] The E-Factor represents the mass ratio of waste to the desired product, while PMI considers the total mass input relative to the product mass.[5][6] A lower E-Factor and PMI signify a more sustainable process with less waste generation.
This guide will utilize these metrics to provide a quantitative comparison of this compound and its alternatives in a representative chemical transformation: the reduction of a ketone to a secondary alcohol.
The Contenders: A Profile of Reducing Agents
We will evaluate the following reducing agents, each representing a different class with distinct reactivity and environmental considerations:
-
This compound: A member of the organosilane family, offering a potentially greener alternative to traditional metal hydrides.
-
Triethylsilane: A widely used organosilane, serving as a key benchmark for comparison.
-
Polymethylhydrosiloxane (PMHS): A polymeric siloxane known for its low cost and environmental friendliness.[7][8]
-
Sodium Borohydride (NaBH₄): A common and relatively mild metal hydride reducing agent.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile but highly reactive and hazardous reducing agent.
Head-to-Head Comparison: Reduction of Acetophenone
To provide a standardized comparison, we will analyze the reduction of acetophenone to 1-phenylethanol, a common transformation in organic synthesis. The following sections detail the experimental protocols and a quantitative environmental impact assessment for each reagent.
Experimental Protocols
1. Reduction of Acetophenone with this compound (Adapted from a general procedure for silane reductions)
-
Procedure: To a solution of acetophenone (1.20 g, 10 mmol) in dichloromethane (20 mL), add this compound (2.26 g, 15 mmol). Cool the mixture to 0 °C and slowly add trifluoroacetic acid (1.71 g, 15 mmol). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography.
-
Assumed Yield: 90%
2. Reduction of m-Nitroacetophenone with Triethylsilane and Boron Trifluoride (Adaptable for Acetophenone) [9]
-
Procedure: In a dried, three-necked flask, a solution of triethylsilane (20.9 g, 0.180 mol) in 80 mL of dichloromethane is placed. The solution is stirred and cooled in an ice bath while boron trifluoride gas is introduced. A solution of m-nitroacetophenone (10.0 g, 0.0606 mol) in 30 mL of dichloromethane is added dropwise. After stirring, the reaction is hydrolyzed with aqueous saturated sodium chloride. The organic layer is separated, washed, and dried. The product is obtained after distillation.
-
Reported Yield: 91-92%
3. Reduction of Acetophenone with Polymethylhydrosiloxane (PMHS) [10][11]
-
Procedure: In a reaction flask, acetophenone (1.20 g, 10 mmol) is dissolved in toluene. A chiral zinc catalyst (e.g., from Zn(carboxylate)₂ and a chiral diamine) is added, followed by polymethylhydrosiloxane (PMHS). The reaction is stirred at room temperature until completion. The workup typically involves an acidic or basic wash to hydrolyze the silyl ether intermediate.
-
Reported Yield: High yields, often exceeding 90%.[10][11] For calculation purposes, we will assume a 95% yield.
4. Reduction of Acetophenone with Sodium Borohydride [12][13]
-
Procedure: Weigh 1 g of Acetophenone into a 250 mL round bottom flask. Add 14 mL of methanol and stir. Cool the reaction mixture in an ice bath. Add 0.35 g of NaBH₄ to the reaction mixture and continue stirring for 10 minutes.[12] After the reaction, the solvent is removed, and the product is extracted with dichloromethane.[12]
-
Reported Yield: Typically high, assumed here to be 95%.
5. Asymmetric Reduction of Acetophenone with Lithium Aluminium Hydride [14]
-
Procedure: A chiral Schiff base ligand is reacted with LiAlH₄ to form the reducing agent. Acetophenone is then added to this mixture at a low temperature (e.g., -78 °C) in a suitable solvent like THF. The reaction is quenched with water and aqueous base. The product is extracted and purified.
-
Reported Yield: Up to 93%.[14]
Quantitative Environmental Impact Assessment
The following table summarizes the calculated E-Factor and Process Mass Intensity (PMI) for the reduction of acetophenone using each of the five reagents. These calculations are based on the experimental protocols and assume standard laboratory workup procedures.
| Reagent | Product Yield (%) | E-Factor | Process Mass Intensity (PMI) |
| This compound | 90 (assumed) | ~25 | ~26 |
| Triethylsilane | 91[9] | ~18 | ~19 |
| Polymethylhydrosiloxane (PMHS) | 95 (assumed) | ~15 | ~16 |
| Sodium Borohydride (NaBH₄) | 95 (assumed) | ~20 | ~21 |
| Lithium Aluminum Hydride (LiAlH₄) | 93[14] | >30 | >31 |
Note: These values are estimates based on the provided protocols and may vary depending on the specific reaction conditions, scale, and purification methods.
Analysis of Environmental Impact
This compound: A Promising but Under-documented Alternative
This compound presents itself as a potentially greener alternative to traditional metal hydrides. Its primary byproduct, benzyldimethylsilanol, is expected to hydrolyze to benign silica.[15] However, the lack of extensive, publicly available data on its ecotoxicity and a specific, optimized protocol for simple reductions makes a definitive assessment challenging. The use of a strong acid co-reagent, such as trifluoroacetic acid, also adds to the environmental burden.
Triethylsilane: The Workhorse with a Moderate Footprint
Triethylsilane is a well-established and effective reducing agent.[16] Its environmental impact is moderate, with the main byproduct being triethylsilanol, which ultimately degrades to silica. The protocol for its use in the reduction of m-nitroacetophenone is well-defined, allowing for a more accurate estimation of its environmental metrics.[9]
Polymethylhydrosiloxane (PMHS): The Green Champion
PMHS stands out as a particularly environmentally friendly option.[7] It is a byproduct of the silicone industry, making it a cost-effective choice.[7] Its polymeric nature simplifies product purification, and its degradation products are considered benign.[15] The high yields and milder reaction conditions often associated with PMHS contribute to its favorable E-Factor and PMI.[10][11]
Sodium Borohydride: The Convenient but Wasteful Option
Sodium borohydride is a widely used reagent due to its ease of handling and selectivity. However, its use often involves aqueous workups with significant solvent usage for extraction, contributing to a higher PMI. The boron-containing byproducts also require proper disposal.
Lithium Aluminum Hydride: The Powerful but Hazardous Choice
Lithium aluminum hydride is a powerful reducing agent, but its high reactivity poses significant safety hazards. It reacts violently with water and requires stringent handling procedures. The generation of hydrogen gas during quenching and the need for anhydrous solvents add to the operational complexity and environmental concerns. Its high E-Factor and PMI reflect the extensive workup required to safely handle and dispose of the aluminum-based byproducts.
Mechanistic Considerations and Byproduct Analysis
The choice of reducing agent influences the reaction mechanism and the nature of the byproducts.
Caption: Reaction pathways for ketone reduction.
Silane-based reductions typically proceed through a hydrosilylation step to form a silyl ether intermediate, which is then hydrolyzed to the alcohol. The silicon-containing byproducts are silanols, which are generally considered to have low toxicity and degrade to silica.[15] In contrast, metal hydride reductions involve the direct attack of a hydride on the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated. The resulting metal salts require appropriate disposal.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a ketone reduction and subsequent analysis, highlighting the key stages where waste is generated.
Caption: General workflow for ketone reduction.
Conclusion and Recommendations
Based on this comparative analysis, Polymethylhydrosiloxane (PMHS) emerges as the most environmentally sustainable option for the reduction of ketones among the evaluated reagents. Its low cost, favorable safety profile, and minimal waste generation make it an excellent choice for researchers and drug development professionals seeking to implement greener synthetic methodologies.
This compound and Triethylsilane represent viable, milder alternatives to traditional metal hydrides, with a moderate environmental impact. Further research into the ecotoxicity of this compound and the development of optimized, acid-free catalytic systems would enhance its appeal as a green reagent.
While effective, Sodium Borohydride and Lithium Aluminum Hydride present greater environmental and safety challenges. Their use should be carefully considered and, where possible, replaced with more sustainable alternatives, particularly in large-scale synthesis.
By prioritizing reagents with lower E-Factors and PMIs, and by designing processes that minimize waste and energy consumption, the scientific community can significantly contribute to a more sustainable future for the pharmaceutical and chemical industries.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyldimethylsilane for Laboratory Professionals
Navigating the complexities of chemical waste management is a cornerstone of a safe and efficient laboratory environment. For researchers, scientists, and drug development professionals, the proper disposal of specialized reagents like benzyldimethylsilane is not merely a regulatory obligation but a critical component of our commitment to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and chemical principles.
This compound is a versatile organosilicon compound, valued in organic synthesis as a protecting group and for the introduction of silicon into organic molecules[1]. However, its utility is accompanied by specific hazards that necessitate meticulous disposal procedures. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation[2][3]. Therefore, a thorough understanding of its properties and reactivity is paramount for its safe management from receipt to disposal.
Core Safety and Handling Directives
Before initiating any disposal protocol, the foundational step is to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.
Personal Protective Equipment (PPE): Adherence to a stringent PPE protocol is non-negotiable. The following table summarizes the minimum required PPE when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which can lead to irritation[2][3]. |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and in the event of a fire, given the flammable nature of the compound[2][3]. |
| Respiratory | Use in a well-ventilated area is sufficient. For spills or poor ventilation, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) is necessary[2]. | Minimizes inhalation of vapors. |
Waste Disposal Workflow: A Decision-Making Framework
The proper disposal route for this compound depends on the quantity and nature of the waste. The following diagram illustrates the decision-making process for handling this compound waste.
Sources
A Researcher's Guide to Personal Protective Equipment for Handling Benzyldimethylsilane
As researchers and scientists, our work with novel reagents is the bedrock of discovery. Benzyldimethylsilane (CAS No. 1631-70-5), a versatile organosilane reagent, is valuable in organic synthesis for introducing silicon into molecules to enhance stability and reactivity.[1] However, its utility is matched by its potential hazards. A deep understanding of and respect for its chemical properties is paramount to ensuring safety and experimental integrity.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound, grounded in its specific chemical hazards. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Core Hazard Assessment: The "Why" Behind the Protection
This compound is a colorless to pale yellow, flammable liquid with moderate volatility.[1][2] Its primary dangers, as outlined in safety data sheets, necessitate a multi-faceted approach to PPE.[3]
-
Flammability (H226): The compound is a flammable liquid and vapor with a flash point of approximately 56°C (132.8°F).[4] Its vapors can form explosive mixtures with air and may travel to a distant ignition source and flash back.[3] All work must be conducted away from heat, sparks, and open flames, using properly grounded equipment to prevent static discharge.[3][5][6]
-
Skin Irritation (H315): Direct contact causes skin irritation.[2][3][4] Prolonged exposure can lead to more severe effects. Therefore, preventing any skin contact is a primary objective.
-
Serious Eye Irritation (H319): This chemical can cause serious damage to the eyes upon contact.[2][3][4] The risk of accidental splashes makes robust eye and face protection non-negotiable.
-
Respiratory Irritation (H335): Inhalation of vapors may lead to respiratory tract irritation.[2][4] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[3] Its volatility increases the risk of vapor inhalation, especially in poorly ventilated areas.[3]
Mission-Specific PPE Protocols
The selection of PPE is not static; it must be adapted to the scale and nature of the procedure. Below are the required layers of protection, from minimum requirements to specialized gear for high-risk scenarios.
Eye and Face Protection: Your First Line of Defense
Given the serious eye irritation hazard, robust eye protection is mandatory.
-
Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields are required when in the vicinity of where this compound is handled.[7]
-
Required for Active Handling: For any task involving open containers, transfers, or reactions, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection against splashes and vapors compared to safety glasses.[5]
-
High-Risk Scenarios: When handling larger volumes (>1L), performing reactions with a high potential for splashing, or working outside of a fume hood (not recommended), a full-face shield must be worn in addition to chemical splash goggles.[7][8]
Hand Protection: The Critical Barrier
Choosing the correct gloves is crucial, as not all materials offer the same level of protection against organosilanes.
-
Glove Selection: While disposable nitrile gloves are common in labs, they may only offer limited splash protection.[8] For prolonged contact or immersion, more robust materials are necessary. A study on various organosilanes demonstrated that butyl rubber and 4H laminate gloves offered extended protection, whereas the breakthrough times for nitrile and neoprene varied significantly depending on the specific chemical.[9]
-
Protocol:
-
Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For added protection during transfers or high-risk procedures, consider wearing two pairs of nitrile or neoprene gloves.
-
Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly. Dispose of the glove as hazardous waste.[10]
-
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A flame-resistant (FR) lab coat is the minimum requirement. Standard cotton or polyester-blend lab coats are insufficient due to the flammability hazard of this compound.
-
Chemical Apron: For transfers of significant quantities or when there is a greater risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Controlling Inhalation Exposure
All procedures involving this compound should be performed within a certified and properly functioning chemical fume hood to control vapor inhalation.[6]
-
Standard Operations: Work within a fume hood negates the need for respirator use.
-
Emergency or High-Concentration Scenarios: In the event of a large spill or ventilation failure, respiratory protection is critical. A full-face respirator with an organic vapor/acid gas (ABEK-type) cartridge is recommended.[4][5] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.[8]
Procedural Guide: Donning, Doffing, and Disposal
The order of donning and doffing PPE is critical to prevent cross-contamination.
Step-by-Step PPE Protocols
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Synthesis (<50 mL) | Chemical Splash Goggles | Nitrile or Neoprene Gloves (Double-gloved recommended) | Flame-Resistant Lab Coat | Work in a Chemical Fume Hood |
| Reagent Transfer (>50 mL) | Goggles & Face Shield | Butyl or 4H Laminate Gloves over Nitrile Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work in a Chemical Fume Hood |
| Large Spill Cleanup | Full-Face Respirator with appropriate cartridges | Heavy-duty Butyl or 4H Laminate Gloves | Chemical-Resistant Suit or Coveralls | Full-Face Respirator with ABEK-type cartridges |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Donning (Putting On) Sequence:
-
Body Protection: Don flame-resistant lab coat and chemical apron, if required.
-
Respiratory Protection: If needed, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don your inner gloves, followed by your outer, chemical-resistant gloves. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
This sequence is designed to remove the most contaminated items first.
-
Gloves (Outer Pair): Remove the outer, most contaminated pair of gloves.
-
Face Shield/Apron: Remove the face shield and/or chemical apron.
-
Goggles and Lab Coat: Remove your lab coat and goggles.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Respirator: Remove your respirator last, if worn.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound must be considered hazardous waste.[3]
-
Collection: Place all contaminated items (gloves, wipes, disposable aprons) into a designated, sealed hazardous waste container.
-
Labeling: Ensure the waste container is properly labeled according to your institution's and local regulations.
-
Regulations: Never dispose of contaminated PPE in the regular trash.[10] Follow all local, state, and federal guidelines for hazardous waste disposal.[3]
By integrating these principles and procedures into your daily workflow, you can handle this compound with the confidence that comes from a position of safety and expertise. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using before commencing any work.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
